molecular formula C20H35NO4 B590965 N-3-oxo-hexadecanoyl-L-Homoserine lactone CAS No. 925448-37-9

N-3-oxo-hexadecanoyl-L-Homoserine lactone

Número de catálogo: B590965
Número CAS: 925448-37-9
Peso molecular: 353.503
Clave InChI: YZBAMTUXUHIYCQ-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-3-oxo-hexadecanoyl-L-Homoserine lactone is an unusual, substituted, long-chain N-acyl-homoserine lactone (AHL) produced by some bacteria, including strains of Agrobacterium vitis and Pseudomonas. Like other AHLs, this C16-containing form is thought to be involved in quorum sensing. Substituted, long-chain AHLs, including N-3-oxo-tetradecanoyl-L-homoserine lactone, prime for systemic acquired resistance to pathogen attack in plants.

Propiedades

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBAMTUXUHIYCQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (OHHL): Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-3-oxo-hexadecanoyl-L-homoserine lactone (OHHL), a long-chain N-acyl-homoserine lactone (AHL), represents a fascinating class of quorum-sensing signal molecules. Initially overlooked in favor of its short-chain counterparts, OHHL has emerged as a key player in bacterial communication and inter-kingdom signaling, particularly in the context of plant-microbe interactions and pathogenesis. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of OHHL. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the study of this important molecule.

Introduction: The Dawn of Quorum Sensing and the Rise of a Long-Chain Signal

The concept of bacterial communication, now widely known as quorum sensing, was first elucidated through the study of bioluminescence in the marine bacterium Vibrio fischeri. In the late 1960s and early 1970s, researchers including J. Woodland Hastings and Kenneth Nealson observed that these bacteria would only produce light when they reached a high population density. This phenomenon, which they termed "autoinduction," was found to be mediated by a small, diffusible signaling molecule that accumulated in the environment. This foundational molecule was later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

For many years, the field of quorum sensing was dominated by the study of such short-chain AHLs. However, as analytical techniques became more sensitive, a greater diversity of AHL structures began to be uncovered. Among these was a class of "unusual" long-chain AHLs, whose larger, more hydrophobic acyl chains hinted at different modes of transport and function. This compound (OHHL), with its 16-carbon acyl chain, stands as a prominent example of these long-chain signals. Its discovery and subsequent characterization have expanded our understanding of the chemical language of bacteria and its impact on their environment.

The Discovery and History of OHHL: A Tale of Two Kingdoms

The history of OHHL is intertwined with both bacteriology and plant biology. While its definitive identification as a bacterial product came later, some of the earliest evidence of its biological activity was observed in the context of plant-microbe interactions.

Early Indications: A Plant's Response to an Unseen Signal

In 2003, a pivotal study by Mathesius and colleagues investigated the effects of various AHLs on the model legume Medicago truncatula. They reported that treatment with long-chain AHLs, including N-3-oxo-dodecanoyl-homoserine lactone (3-oxo-C12-HSL) and N-3-oxo-hexadecanoyl-homoserine lactone (OHHL), led to significant changes in the plant's proteome. These changes affected processes such as flavonoid synthesis, hormone metabolism, and oxidative stress responses. This was one of the first reports to demonstrate that plants could perceive and respond to these bacterial signals, suggesting a sophisticated level of inter-kingdom communication. While the source of the OHHL was synthetic at the time, this study laid the groundwork for understanding its potential role in symbiotic and pathogenic interactions.

Definitive Identification: Unmasking the Producer

The first definitive identification of OHHL from a bacterial source was reported in 2012 by Chang and colleagues. While investigating potential pathogens from diseased Tilapia fish, they isolated a strain designated Pseudomonas sp. W3.1. Using high-resolution liquid chromatography-mass spectrometry (LC-MS), they unequivocally identified the production of OHHL by this bacterium. This was a significant finding, as it was the first time an AHL with a 16-carbon acyl side chain had been reported from a Pseudomonas strain, expanding the known repertoire of signaling molecules in this genus.

Biochemical Profile of OHHL

A comprehensive understanding of OHHL requires a detailed look at its chemical properties.

PropertyValueSource
Chemical Name 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide
Synonyms 3-oxo-C1

An In-depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a critical signaling molecule in bacterial quorum sensing (QS).[1] This guide provides a comprehensive technical overview of 3-oxo-C16-HSL, detailing its chemical structure, physicochemical properties, biological roles, and the advanced methodologies used for its study. As a key regulator of group behaviors such as biofilm formation and virulence, 3-oxo-C16-HSL represents a significant target for the development of novel anti-virulence and anti-biofilm therapeutics.[1][2] This document serves as a foundational resource for professionals engaged in antimicrobial research and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Language of Bacteria

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression.[3] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers.[4] Acyl-homoserine lactones (AHLs) are a prominent class of these autoinducers, orchestrating a variety of collective behaviors, including virulence factor production, biofilm formation, and bioluminescence.[1][3]

The specificity of this communication is determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable-length acyl side chain.[4] 3-oxo-C16-HSL is a notable member of this family, characterized by a 16-carbon acyl chain with an oxidation at the third carbon position.[5] Its extended chain length makes it an unusual and highly specific signal, employed by select bacteria, including strains of Agrobacterium and Pseudomonas, to control critical physiological processes.[5]

A Detailed Profile of 3-oxo-C16-HSL

Chemical Structure and Nomenclature

The chemical identity of 3-oxo-C16-HSL is defined by its unique structure, which dictates its biological activity and specificity.

  • IUPAC Name: (S)-3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide

  • Synonyms: 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone[5]

  • Core Components:

    • L-Homoserine Lactone Ring: A five-membered lactone ring derived from homoserine, providing the hydrophilic core necessary for interaction with its cognate receptor.

    • Acyl Side Chain: A 16-carbon (hexadecanoyl) chain attached via an amide linkage. The length and modifications of this hydrophobic tail are primary determinants of signaling specificity.

    • 3-oxo Group: A ketone functional group at the C3 position of the acyl chain, which is a critical feature for receptor binding and activation in many QS systems.

Physicochemical Properties

Understanding the physical and chemical properties of 3-oxo-C16-HSL is essential for its handling, extraction, and analysis. The long acyl chain imparts significant hydrophobicity, influencing its solubility and membrane permeability.

PropertyValueSource
Molecular Formula C₂₀H₃₅NO₄[1][5]
Molecular Weight 353.5 g/mol [1][5]
Appearance White solid[1]
Purity ≥97% (commercially available)[1][5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at 20 mg/mL, and in chloroform.[1][5]
Storage Stable for at least 2 years when stored at -20°C.[1]
Biosynthesis and Signaling Mechanism

The synthesis and perception of 3-oxo-C16-HSL are tightly regulated processes central to the quorum-sensing circuit.

  • Biosynthesis: 3-oxo-C16-HSL is synthesized by enzymes belonging to the LuxI family of AHL synthases. These enzymes catalyze the ligation of S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, with an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.

  • Signaling Cascade: As the bacterial population density increases, 3-oxo-C16-HSL accumulates in the extracellular environment. Upon reaching a threshold concentration, it diffuses back into the bacterial cells. Inside the cell, it binds to its cognate cytoplasmic receptor, a transcriptional regulator of the LuxR family. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This interaction activates the transcription of genes responsible for virulence, biofilm formation, and other cooperative behaviors, often including the luxI gene itself, which creates a positive feedback loop.[6]

G cluster_cell Bacterial Cell LuxI LuxI Synthase HSL 3-oxo-C16-HSL LuxI->HSL Synthesizes Acyl_ACP Acyl-ACP Substrate Acyl_ACP->LuxI LuxR LuxR Receptor HSL->LuxR Binds to HSL_out 3-oxo-C16-HSL (Low Density) HSL->HSL_out Diffuses out Complex LuxR-HSL Complex LuxR->Complex DNA lux box DNA Complex->DNA Activates Genes Target Genes (Virulence, Biofilm) DNA->Genes Induces Transcription HSL_in 3-oxo-C16-HSL (High Density) HSL_in->HSL Diffuses in

Canonical LuxI/LuxR quorum-sensing circuit.

Biological Function and Significance

3-oxo-C16-HSL is not merely a cellular metabolite; it is a potent signaling molecule that modulates complex biological processes.

  • Regulation of Virulence: In pathogenic bacteria, 3-oxo-C16-HSL can control the expression of a wide array of virulence factors, including toxins, proteases, and swarming motility. This coordinated expression allows bacteria to overwhelm host defenses effectively once a sufficient population (a quorum) has been established.

  • Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics and host immune responses. 3-oxo-C16-HSL is a key regulator of biofilm development, controlling the transition from planktonic (free-swimming) to sessile (biofilm-associated) growth.[2][7] Its presence can enhance the production of extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm.[8]

  • Inter-kingdom Signaling: The influence of 3-oxo-C16-HSL extends beyond bacterial communication. It has been shown to modulate host immune responses. For instance, long-chain AHLs can prime plants for enhanced defense against pathogens, a phenomenon known as systemic acquired resistance.[5][9] In mammalian cells, they can have immunomodulatory effects, sometimes suppressing pro-inflammatory responses to aid in chronic infection establishment.[10][11]

Methodologies for Investigation

The study of 3-oxo-C16-HSL requires robust and sensitive analytical and biological techniques.

Detection and Quantification: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the specific and sensitive quantification of AHLs from complex biological samples.[12][13]

Rationale for Method Choice: The expertise of this method lies in its dual-separation capability. HPLC separates molecules based on their physicochemical properties (e.g., hydrophobicity), while tandem MS provides highly specific detection based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments. This ensures accurate identification and quantification, even at low concentrations.

Detailed Protocol: Quantification of 3-oxo-C16-HSL from Bacterial Supernatant

  • Sample Preparation:

    • Culture bacteria (e.g., Agrobacterium vitis) in appropriate liquid media to the desired growth phase (typically late exponential or stationary).

    • Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to a pH of ~3.0 with formic acid. This protonates the AHLs, increasing their extraction efficiency into an organic solvent.

    • Add an equal volume of acidified ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes and allow the phases to separate.

    • Carefully collect the upper organic phase. Repeat the extraction twice more, pooling the organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of HPLC-grade methanol. This step concentrates the sample for analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (for separation of hydrophobic molecules).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For 3-oxo-C16-HSL, the precursor ion [M+H]⁺ is m/z 354.5. A characteristic product ion for fragmentation is m/z 102.0, which corresponds to the conserved homoserine lactone ring.[14]

    • Quantification: Create a standard curve using a serial dilution of pure 3-oxo-C16-HSL standard. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A Bacterial Culture B Centrifuge & Filter A->B C Acidified Supernatant B->C D Add Ethyl Acetate C->D E Vortex & Separate D->E F Pool Organic Phase E->F G Evaporate & Reconstitute F->G H Inject into HPLC-MS/MS G->H I Quantify vs. Standard H->I

Workflow for LC-MS/MS detection of 3-oxo-C16-HSL.
Biological Activity: Biofilm Inhibition Assay

To screen for compounds that disrupt 3-oxo-C16-HSL signaling (quorum quenching), a biofilm inhibition assay is a fundamental tool.

Rationale for Method Choice: This assay provides a direct phenotypic readout of the disruption of a key QS-controlled behavior. The use of crystal violet staining is a reliable and high-throughput method to quantify total biofilm biomass.[2]

Detailed Protocol: Crystal Violet Biofilm Inhibition Assay

  • Preparation:

    • Grow a bacterial strain known to produce 3-oxo-C16-HSL (e.g., a relevant Pseudomonas isolate) overnight in a suitable broth (e.g., LB broth).

    • Dilute the overnight culture 1:100 into fresh media.

  • Assay Setup:

    • In a 96-well polystyrene microplate, add 100 µL of the diluted bacterial culture to each well.

    • Add the test inhibitor compound at various concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known biofilm inhibitor, if available).

    • Incubate the plate statically (without shaking) at the optimal growth temperature for 24-48 hours. This allows biofilms to form at the liquid-air interface and on the bottom of the wells.

  • Staining and Quantification:

    • Gently discard the planktonic culture from the wells.

    • Wash the wells three times with phosphate-buffered saline (PBS) to remove loosely attached cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance of the solubilized stain at 550 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Therapeutic Implications: Targeting 3-oxo-C16-HSL

The central role of 3-oxo-C16-HSL in controlling bacterial pathogenicity makes its signaling pathway an attractive target for novel antimicrobial strategies. Rather than killing the bacteria, which can drive resistance, these "anti-virulence" therapies aim to disarm them by disrupting their communication.

  • Quorum Quenching (QQ): This strategy involves the enzymatic degradation of AHL signal molecules. Enzymes like AHL lactonases, which hydrolyze the homoserine lactone ring, can effectively silence the QS signal and prevent the activation of virulence genes.[3]

  • Inhibition of Synthesis: Small molecules can be designed to target the LuxI synthase, preventing the production of 3-oxo-C16-HSL and thereby blocking the signaling pathway at its source.

  • Receptor Antagonism: Competitive inhibitors that are structurally similar to 3-oxo-C16-HSL can be developed to bind to the LuxR receptor without activating it. These antagonists occupy the binding site, preventing the native AHL from initiating gene transcription.

Conclusion and Future Outlook

This compound is a highly specific and potent autoinducer that governs critical aspects of bacterial life, from biofilm formation to virulence. Its long acyl chain and specific modifications highlight the diversity and sophistication of bacterial communication. As our understanding of its role in host-pathogen interactions and polymicrobial communities deepens, so too does the potential for developing targeted therapies that disrupt this communication. The continued development of sensitive analytical techniques and relevant biological assays will be paramount in translating this fundamental knowledge into effective clinical solutions against pathogenic bacteria.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71684661, N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. ([Link])
  • Li, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. ([Link])
  • Zheng, J., et al. (2021). Quorum sensing activity and biofilm formation of Pseudoalteromonas galatheae isolated from Porphyra haitanensis.
  • Gopu, V., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. ([Link])
  • Liu, M., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology. ([Link])
  • Wikipedia. N-Acyl homoserine lactone. ([Link])
  • Kumar, A. S., Bryan, J. N., & Kumar, S. R. (2014).
  • Immunomart. This compound. ([Link])
  • Liu, M., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl). ScienceOpen. ([Link])
  • Li, G., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity. ([Link])
  • Tateda, K., et al. (2003). Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. Journal of Antimicrobial Chemotherapy. ([Link])
  • ResearchGate. (2020). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ([Link])
  • Ye, Z., et al. (2016). Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. ([Link])
  • O'Loughlin, C. T., et al. (2013). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. Journal of Bacteriology. ([Link])
  • Jia, R., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Molecular Sciences. ([Link])
  • Ortori, C. A., & Williams, P. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. ([Link])

Sources

An In-Depth Technical Guide to the Biosynthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded exploration of the biosynthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone. It moves beyond a simple recitation of facts to explain the causality behind the biochemical processes and experimental designs, reflecting the perspective of a senior application scientist.

Executive Summary

This compound (3-oxo-C16-HSL) is a long-chain N-acyl homoserine lactone (AHL), a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria.[1][2] This intercellular communication system allows bacteria to monitor their population density and collectively regulate gene expression, controlling phenotypes such as virulence factor production, biofilm formation, and motility.[3][4][5][6] The biosynthesis of 3-oxo-C16-HSL, while following the canonical pathway of other AHLs, presents unique aspects due to its long acyl chain, which has implications for substrate specificity and cellular transport.[7] Understanding this pathway is not merely an academic exercise; it offers a strategic blueprint for the development of novel anti-virulence therapeutics that disrupt bacterial communication without exerting direct bactericidal pressure, a crucial strategy in an era of mounting antibiotic resistance. This guide elucidates the core enzymatic reaction, its genetic regulation, and the state-of-the-art methodologies used to investigate it, providing researchers and drug developers with a robust framework for future inquiry.

Part 1: The Central Role of AHLs in Quorum Sensing

Quorum sensing is a sophisticated bacterial communication process that enables a population to function as a cohesive, multicellular entity.[3][4][5][8] The system relies on the production, accumulation, and detection of small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, the primary autoinducers are N-acyl homoserine lactones (AHLs).[9]

The structural diversity of AHLs is a key feature that confers specificity to the signaling system. AHLs share a conserved homoserine lactone ring but vary in the length (from C4 to C18) and modification of their N-linked acyl side chain.[7] This acyl chain can feature variations at the C3 position (hydrogen, hydroxyl, or oxo group) and may include double bonds.[7] These structural nuances are critical for the specific recognition by their cognate LuxR-type transcriptional regulators. 3-oxo-C16-HSL is characterized by a 16-carbon acyl chain with an oxo-group at the third carbon, classifying it as an unusual, long-chain AHL produced by bacteria such as Agrobacterium vitis and certain Pseudomonas strains.[1][2]

Part 2: The Core Biosynthetic Pathway of 3-oxo-C16-HSL

The synthesis of all AHLs, including 3-oxo-C16-HSL, is catalyzed by members of the LuxI family of AHL synthases.[3][10][11] This enzymatic process elegantly couples fatty acid metabolism with amino acid metabolism to generate the final signaling molecule.

The Key Enzyme: A LuxI-Family Synthase

LuxI-type synthases are the enzymatic engines of AHL production.[10][11] While the specific synthase for 3-oxo-C16-HSL in every producing organism is not universally characterized, the AvsI synthase in Agrobacterium vitis is known to produce long-chain AHLs.[1] The fundamental mechanism is highly conserved across the LuxI family. Structural studies of homologous enzymes, such as LasI from Pseudomonas aeruginosa (which synthesizes 3-oxo-C12-HSL), provide critical insights.[12] The LasI structure reveals a V-shaped substrate-binding cleft leading to a tunnel that accommodates the acyl chain. This tunnel's architecture is a key determinant of acyl chain length specificity, a crucial factor for a synthase producing a C16 moiety.[12]

The Precursor Molecules

Two primary substrates are required for the synthesis of 3-oxo-C16-HSL:

  • S-adenosyl-L-methionine (SAM): A ubiquitous molecule in cellular metabolism, SAM serves as the donor for the homoserine lactone ring.[6][11][13] Its methionine moiety undergoes acylation and subsequent lactonization.

  • 3-oxo-hexadecanoyl-Acyl Carrier Protein (3-oxo-C16-ACP): This substrate provides the specific 16-carbon acyl side chain. It is an intermediate derived from the bacterial fatty acid synthesis (FAS) pathway.[14] This direct link to FAS ensures that the production of signaling molecules is metabolically coupled to the cell's overall growth and lipid synthesis status.

The Enzymatic Reaction Mechanism

The synthesis of 3-oxo-C16-HSL proceeds via a two-step, acyl-transfer reaction mechanism catalyzed by the LuxI-type synthase.[4][11][13]

  • Acylation of SAM: The reaction initiates with the binding of SAM to the enzyme's active site.[9][15] The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in 3-oxo-hexadecanoyl-ACP. This transfers the 3-oxo-hexadecanoyl group to the SAM molecule, forming an acyl-SAM intermediate and releasing the holo-ACP.[4][13]

  • Intramolecular Lactonization: The acyl-SAM intermediate undergoes a rapid intramolecular cyclization. The carboxyl group of the methionine moiety attacks the γ-carbon, displacing the methylthioadenosine (MTA) group and forming the stable five-membered homoserine lactone ring.[4][11]

The final products of the reaction are this compound, 5'-methylthioadenosine (MTA), and holo-ACP.[11][13]

Biosynthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products SAM S-Adenosyl-L-methionine (SAM) LuxI LuxI-type Synthase (e.g., AvsI) SAM->LuxI Provides HSL Ring Acyl_ACP 3-oxo-hexadecanoyl-ACP Acyl_ACP->LuxI Provides Acyl Chain AHL This compound (3-oxo-C16-HSL) LuxI->AHL Catalyzes Synthesis MTA 5'-methylthioadenosine (MTA) LuxI->MTA Holo_ACP holo-ACP LuxI->Holo_ACP

Caption: Enzymatic synthesis of 3-oxo-C16-HSL by a LuxI-type synthase.

Part 3: Genetic Regulation of Synthesis

The production of 3-oxo-C16-HSL is not constitutive; it is tightly regulated, primarily through the quorum-sensing system itself, creating a powerful auto-regulatory feedback loop.

  • The Positive Feedback Loop: The gene encoding the LuxI-type synthase (e.g., lasI) is typically located adjacent to a gene encoding a cognate LuxR-type transcriptional regulator (e.g., lasR).[8] At low cell densities, the synthase is expressed at a basal level. As the AHL concentration increases with cell population growth, it binds to and activates its cognate LuxR-type receptor.[16] This AHL-receptor complex then acts as a transcriptional activator, binding to a specific DNA sequence (a lux box) in the promoter region of the synthase gene, dramatically upregulating its own synthesis.[6][8] This creates a rapid, population-wide switch to a QS-activated state.

  • Hierarchical Control: In bacteria possessing multiple QS systems, like Pseudomonas aeruginosa, these networks are often organized hierarchically. The LasI/R system, which produces a long-chain AHL, typically sits at the top of this hierarchy and controls the expression of other systems, such as the RhlI/R system.[16][17][18] This ensures a coordinated and sequential activation of different sets of genes as the bacterial population matures.

  • Negative Regulation: To prevent runaway activation and provide homeostatic control, negative regulators also exist. For example, in P. aeruginosa, the RsaL protein acts as a repressor by binding to the lasI promoter, competing with the LasR-AHL complex and dampening AHL production.[8]

  • Environmental Inputs: The expression of QS genes is also modulated by various environmental signals and stresses, allowing bacteria to integrate information about their surroundings into their collective decision-making.[19]

Regulation_Network cluster_genes Genetic Locus cluster_proteins Proteins & Molecules luxR_gene luxR-type gene (e.g., lasR) LuxR LuxR Protein luxR_gene->LuxR Constitutive Expression luxI_gene luxI-type gene (e.g., lasI) LuxI LuxI Synthase luxI_gene->LuxI Basal Expression Complex LuxR-AHL Complex LuxR->Complex AHL 3-oxo-C16-HSL LuxI->AHL Synthesis AHL->LuxR Binding & Activation AHL->Complex AHL_out Extracellular AHL Pool AHL->AHL_out Diffusion/ Transport Complex->luxI_gene Positive Feedback (Transcriptional Activation) RsaL RsaL Repressor RsaL->luxI_gene Negative Regulation (Repression)

Caption: The core regulatory feedback loop controlling AHL synthesis.

Part 4: Experimental Methodologies

Investigating the biosynthesis of 3-oxo-C16-HSL requires a combination of biochemical and genetic techniques. The following protocols provide a framework for characterizing the synthase enzyme and its genetic underpinnings.

Protocol 1: In Vitro Characterization of AHL Synthase Activity

Objective: To determine the kinetic parameters (Km, Vmax) of a purified LuxI-type synthase for its substrates.

Causality and Principle: This protocol is designed to quantify the enzyme's efficiency and substrate affinity. While radiolabeled substrates offer high sensitivity, a continuous spectrophotometric assay is often preferred for its safety and convenience in inhibitor screening.[4][5] This assay couples the release of one of the reaction products (e.g., holo-ACP or Coenzyme A if using an acyl-CoA analog) to a chromogenic reaction. For this example, we will use a generic coupled assay principle.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene for the putative 3-oxo-C16-HSL synthase into an expression vector (e.g., pET series with a His-tag).

    • Transform the vector into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG at mid-log phase and grow for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

    • Harvest cells, lyse them (e.g., via sonication), and purify the His-tagged synthase using immobilized metal affinity chromatography (IMAC).

    • Verify purity and concentration using SDS-PAGE and a Bradford or BCA assay.[20]

  • Enzymatic Assay:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • The reaction mixture should contain the purified synthase, SAM, 3-oxo-hexadecanoyl-ACP, and the components of a coupling system (e.g., an enzyme that acts on MTA or holo-ACP and produces a detectable signal).

    • To determine the Km for one substrate (e.g., SAM), vary its concentration while keeping the other substrate (3-oxo-C16-ACP) at a saturating concentration.

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance over time at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

ParameterDescriptionHypothetical Value
Km (SAM) Michaelis constant for SAM; indicates affinity.15 µM
Km (3-oxo-C16-ACP) Michaelis constant for the acyl-ACP substrate.8 µM
Vmax Maximum reaction velocity at saturating substrates.5 µmol/min/mg
kcat Turnover number; molecules of product per enzyme per second.4.2 s-1
kcat/Km Catalytic efficiency.2.8 x 105 M-1s-1
Table 1: Example kinetic parameters for a hypothetical 3-oxo-C16-HSL synthase.
Protocol 2: Genetic Disruption of the Synthase Gene

Objective: To confirm the function of a candidate synthase gene in vivo by creating a knockout mutant and observing the loss of 3-oxo-C16-HSL production.

Causality and Principle: This is the definitive genetic test to link a gene with a phenotype. By deleting the gene, we can directly assess its necessity for producing the molecule of interest. Allelic exchange is a robust method for creating clean, unmarked deletions.

Knockout_Workflow start 1. Construct Deletion Vector step2 2. Introduce Vector into Wild-Type Strain start->step2 step3 3. Select for First Crossover Event (Single Recombinant) step2->step3 step4 4. Counter-select for Second Crossover Event (Allelic Exchange) step3->step4 step5 5. Screen for Deletion Mutants (PCR Verification) step4->step5 end 6. Phenotypic Analysis (AHL Extraction & LC-MS) step5->end

Caption: Workflow for creating a targeted gene knockout via allelic exchange.

Methodology:

  • Construct Deletion Vector:

    • Using PCR, amplify ~1 kb DNA fragments flanking the target synthase gene (upstream and downstream regions).

    • Clone these two fragments into a suicide vector (a plasmid that cannot replicate in the target host) containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).

  • Conjugation and Recombination:

    • Introduce the suicide vector from a donor E. coli strain into the wild-type target bacterium via biparental or triparental mating.

    • Select for transconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event. This is done by plating on a medium containing an antibiotic to which the recipient is resistant and the antibiotic for the plasmid marker.

  • Counter-selection:

    • Grow the single recombinants in non-selective medium to allow for a second recombination event to occur, which will either restore the wild-type allele or result in the desired deletion.

    • Plate the culture on a medium containing sucrose. Cells that have lost the suicide vector (and the sacB gene) will survive, while those that retain it will die.

  • Screening and Verification:

    • Screen sucrose-resistant colonies by PCR using primers that anneal outside the original flanking regions. The wild-type will yield a larger PCR product than the deletion mutant.

    • Confirm the deletion by Sanger sequencing.

  • Phenotypic Analysis:

    • Grow the wild-type and confirmed knockout strains in liquid culture.

    • Extract AHLs from the culture supernatant using an organic solvent (e.g., acidified ethyl acetate).

    • Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of the 3-oxo-C16-HSL parent ion mass in the mutant strain compared to the wild-type.

Part 5: Implications for Drug Development

The central role of the 3-oxo-C16-HSL biosynthetic pathway in controlling bacterial virulence makes it an attractive target for novel antimicrobial strategies.[3][4][15]

  • Targeting the Synthase: LuxI-type synthases are ideal targets for small molecule inhibitors. Because these enzymes are absent in humans, inhibitors are likely to have high specificity and low host toxicity. Drug development efforts can focus on designing:

    • Substrate Analogs: Molecules that mimic SAM or the acyl-ACP substrate can act as competitive inhibitors, blocking the active site.

    • Allosteric Inhibitors: Compounds that bind to sites other than the active site to induce conformational changes that inactivate the enzyme.

  • Quorum Quenching: An alternative strategy is "quorum quenching," which involves degrading the signaling molecules after they are produced. This can be achieved using enzymes (e.g., lactonases, acylases) that break down AHLs.[6]

The primary advantage of these anti-virulence approaches is that they disarm pathogens rather than kill them, which is predicted to impose a lower selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

The biosynthesis of this compound is a highly regulated and metabolically integrated process, fundamental to the ability of certain Gram-negative bacteria to coordinate pathogenic and symbiotic behaviors. A thorough understanding of the LuxI-type synthase, its substrates, the enzymatic mechanism, and the intricate genetic control network provides a wealth of opportunities for scientific discovery. For researchers in drug development, this pathway represents a validated and promising target for creating the next generation of anti-infective agents that can effectively combat bacterial virulence and circumvent the challenge of antibiotic resistance. Future research should focus on identifying and characterizing the specific synthases for 3-oxo-C16-HSL in diverse bacterial species and exploring the structural basis of long-chain acyl-ACP specificity to guide rational inhibitor design.

References

  • Gould, T. A., Schweizer, H. P., & Churchill, M. E. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. Molecular microbiology, 53(4), 1135–1146. [Link]
  • Rampioni, G., Schuster, M., Greenberg, E. P., Bertani, I., Grasso, M., Venturi, V., & Zennaro, E. (2007). The quorum-sensing negative regulator RsaL of Pseudomonas aeruginosa binds to the lasI promoter. Journal of bacteriology, 189(4), 1443–1449. [Link]
  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]
  • Shin, D., & Nagarajan, R. (2021). Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases. Methods in molecular biology (Clifton, N.J.), 2342, 123–134. [Link]
  • Shin, D., & Nagarajan, R. (2021). Enzymatic assays to investigate acyl-homoserine lactone autoinducer synthases. Methods in Molecular Biology. [Link]
  • Ullah, I., & Khan, A. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Biomolecules, 12(11), 1568. [Link]
  • Banerjee, G., & Ray, A. K. (2017). The talking molecules: harnessing the power of quorum sensing to prevent bacterial pathogenesis. Applied microbiology and biotechnology, 101(11), 4447–4463. [Link]
  • Duan, K., & Surette, M. G. (2007). Environmental regulation of Pseudomonas aeruginosa PAO1 las and rhl quorum-sensing systems. Journal of bacteriology, 189(13), 4827–4836. [Link]
  • Pesci, E. C., Pearson, J. P., Seed, P. C., & Iglewski, B. H. (1997). Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa. Journal of bacteriology, 179(10), 3127–3132. [Link]
  • Tan, L. Y., Yin, W. F., & Chan, K. G. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in cellular and infection microbiology, 5, 78. [Link]
  • Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical reviews, 111(1), 68–85. [Link]
  • Khan, F., Sysoeva, T. A., & Singh, P. K. (2015). Pseudomonas aeruginosa lasI/rhlI quorum sensing genes promote phagocytosis and aquaporin 9 redistribution to the leading and trailing regions in macrophages. Frontiers in microbiology, 6, 915. [Link]
  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999).
  • Olea-Ozuna, C. A., Villalobos-Molina, R., Encarnación, S., & Geiger, O. (2022). Specialized acyl carrier protein used by serine palmitoyltransferase to synthesize sphingolipids in Rhodobacteria. Frontiers in microbiology, 13, 983161. [Link]
  • Wang, Y., He, H., Wang, G., Wu, M., Dai, X., & Zhang, L. (2024). AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4. Frontiers in microbiology, 15, 1354024. [Link]
  • Jeong, H. J., Kim, D. M., & Kang, T. J. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PloS one, 19(5), e0304381. [Link]
  • UniProt. (n.d.). lasI - Acyl-homoserine-lactone synthase. UniProt. [Link]
  • Immunomart. (n.d.). This compound. Immunomart. [Link]
  • Liu, F., Bian, Z., Zhang, J., Zhao, Y., & Song, S. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in plant science, 13, 893356. [Link]
  • Taguchi, F., Suzuki, T., Inagaki, Y., & Toyoda, K. (2010). A homologue of the 3-oxoacyl-(acyl carrier protein) synthase III gene located in the glycosylation island of Pseudomonas syringae pv. tabaci regulates virulence factors via N-acyl homoserine lactone and fatty acid synthesis. Journal of bacteriology, 192(3), 735–746. [Link]
  • PubChem. (n.d.). N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. PubChem. [Link]
  • Romero, M., Silistria, R. A., Crouzet, J., Venturi, V., & de la Cruz, F. (2008). LasI/R and RhlI/R quorum sensing in a strain of Pseudomonas aeruginosa beneficial to plants. Applied and environmental microbiology, 74(16), 5030–5038. [Link]
  • Kumar, A., Singh, A., Devi, S., Krishnan, V., & Singh, V. (2023). Pseudomonas aeruginosa LasI/RhlI quorum sensing system controls protease-mediated autoaggregation behavior, cell envelope characteristics and extracellular proteome responses. Frontiers in Microbiology, 14. [Link]
  • ResearchGate. (n.d.). N-3-oxo-dodecanoyl-L-homoserine lactone (1), produced by Pseudomonas sp. 16S.
  • Yuan, Z., Li, Y., Wang, Y., Liu, Y., Gao, K., & Zhang, Y. (2019). Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1. Frontiers in microbiology, 10, 1079. [Link]
  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]
  • Glucksam-Galnoy, Y., San-Miguel, A., & Shnerb, N. M. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of immunology (Baltimore, Md. : 1950), 191(1), 337–344. [Link]
  • Liu, F., Bian, Z., Zhang, J., Zhao, Y., & Song, S. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13. [Link]
  • Zarkani, A. A., Schikora, A., & Chinchilla, D. (2019). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC plant biology, 19(1), 22. [Link]

Sources

The Biological Role of N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Bacterial Communication and Pathogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of microbial communication governs vast biological processes, from symbiotic relationships to coordinated virulence. At the heart of this communication in many Gram-negative bacteria lies quorum sensing (QS), a system of stimulus and response correlated with population density. N-acyl-homoserine lactones (AHLs) are the canonical signaling molecules, or autoinducers, in these systems. This guide delves into the specific biological role of a long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). While much of the foundational research in quorum sensing has focused on shorter-chain AHLs or the well-studied 3-oxo-C12-HSL from Pseudomonas aeruginosa, the longer-chain variants like 3-oxo-C16-HSL present unique biological activities and regulatory nuances. This document provides a comprehensive overview of its function, the methodologies to study it, and its potential as a therapeutic target, synthesized from current scientific understanding for professionals in microbiology and drug development.

Section 1: The Core Mechanism: 3-oxo-C16-HSL Synthesis and Signal Transduction

The functionality of 3-oxo-C16-HSL is rooted in the canonical LuxI/LuxR-type quorum sensing circuit. This system is a foundational model for understanding how bacteria regulate gene expression in response to cell density.[1]

Biosynthesis via LuxI-type Synthases

This compound is synthesized by enzymes homologous to LuxI. These synthases utilize S-adenosyl-L-methionine (SAM) as the donor for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, in this case, 3-oxohexadecanoyl-ACP, as the substrate for the acyl side chain. The enzyme catalyzes the formation of an amide bond, releasing the completed 3-oxo-C16-HSL molecule. As a long-chain AHL, its diffusion across the bacterial membrane may not be as passive as shorter-chain AHLs and can involve active transport systems.[2]

Signal Perception and Transcriptional Regulation by LuxR-type Receptors

Once the extracellular concentration of 3-oxo-C16-HSL reaches a critical threshold, it binds to its cognate cytoplasmic receptor, a protein homologous to LuxR. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and stabilizing its structure. The activated LuxR:AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This binding can either activate or repress the transcription of hundreds of genes, leading to a coordinated change in the population's phenotype. A common feature is a positive feedback loop where the complex upregulates the transcription of the luxI homolog, leading to a rapid amplification of the signal.[3]

LuxI_R_System cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell AHL_out 3-oxo-C16-HSL SAM SAM LuxI LuxI-type Synthase SAM->LuxI Acyl_ACP 3-Oxohexadecanoyl-ACP Acyl_ACP->LuxI AHL_in 3-oxo-C16-HSL LuxI->AHL_in Synthesis LuxR LuxR-type Receptor (Inactive) LuxR_Active LuxR:AHL Complex (Active Dimer) LuxR->LuxR_Active DNA Target Gene Promoter (lux box) LuxR_Active->DNA Binds DNA->LuxI Positive Feedback Gene_Expression Target Gene Expression (e.g., Biofilm, Virulence) DNA->Gene_Expression Regulates Transcription AHL_in->AHL_out Diffusion/ Transport AHL_in->LuxR Binding & Activation

Figure 1: The canonical LuxI/R quorum sensing circuit for 3-oxo-C16-HSL.

Section 2: Biological Functions of 3-oxo-C16-HSL

The long acyl chain of 3-oxo-C16-HSL confers specific biological activities, particularly in mediating complex interactions within microbial communities and with eukaryotic hosts.

Regulation of Bacterial Phenotypes

Like other AHLs, 3-oxo-C16-HSL is integral to regulating collective behaviors that are advantageous at high population densities.

  • Biofilm Formation: In marine bacteria such as Pseudoalteromonas galatheae, isolated from the surface of red macroalgae, 3-oxo-C16-HSL is one of several AHLs produced that regulate the biofilm formation phenotype.[4] Biofilms provide a protected mode of growth that enhances resistance to environmental stresses and antimicrobial agents.

  • Virulence Factor Production: In pathogenic bacteria, long-chain AHLs are often key regulators of virulence factors. While direct evidence for 3-oxo-C16-HSL is emerging, the closely related 3-oxo-C12-HSL in P. aeruginosa controls the expression of numerous virulence factors, including elastases, proteases, and exotoxin A.[3] It is highly probable that 3-oxo-C16-HSL plays a similar role in the specific bacteria that produce it.

Inter-kingdom Signaling: Interaction with Eukaryotic Hosts

A fascinating aspect of long-chain AHLs is their ability to modulate the physiology of eukaryotic hosts, a phenomenon known as inter-kingdom signaling.

  • Priming Plant Defenses: Several studies have demonstrated that long-chain AHLs can "prime" plants for an enhanced defense response. Treatment of the model plant Medicago truncatula with 3-oxo-C16-HSL was shown to cause significant changes in the expression of proteins related to hormone metabolism, flavonoid synthesis, and oxidative stress responses.[5][6] This priming does not activate defenses directly but prepares the plant to respond more quickly and robustly to a subsequent pathogen attack, a mechanism known as systemic acquired resistance.[7]

  • Immunomodulation in Mammalian Cells: While direct studies on 3-oxo-C16-HSL are limited, extensive research on 3-oxo-C12-HSL provides a strong predictive framework. 3-oxo-C12-HSL can exert both pro- and anti-inflammatory effects on mammalian immune cells.[8][9] It can induce the production of inflammatory cytokines like IL-8 but can also suppress T-cell proliferation and induce apoptosis in macrophages, potentially helping bacteria evade the host immune system.[10][11] Furthermore, it has been shown to impact host cell mitochondria, inducing fragmentation and altering cellular energetics.[12] Given the structural similarity, 3-oxo-C16-HSL is likely to possess similar immunomodulatory and cytotoxic activities, making it a key molecule at the host-pathogen interface.

Biological Process Organism/System Observed/Predicted Effect of 3-oxo-C16-HSL Reference(s)
Biofilm Formation Pseudoalteromonas galatheaeRegulation of biofilm phenotype[4]
Plant Defense Priming Medicago truncatulaPrimes for systemic acquired resistance; alters protein expression[5][6][7]
Immunomodulation Mammalian CellsPredicted to modulate cytokine release and immune cell function[8][10][11]
Virulence Regulation Pathogenic BacteriaPredicted to control expression of toxins and degradative enzymes[3]

Table 1: Summary of known and predicted biological roles of this compound.

Section 3: A Practical Guide to Studying 3-oxo-C16-HSL

The investigation of 3-oxo-C16-HSL requires robust methodologies for its extraction from complex biological matrices and its subsequent detection and quantification.

Experimental Workflow Overview

The general workflow involves growing the bacterial strain of interest, extracting the AHLs from the culture supernatant, and analyzing the extract using a combination of biological and analytical techniques.

Figure 2: Standard experimental workflow for the analysis of 3-oxo-C16-HSL.
Detailed Protocol: Extraction of AHLs from Bacterial Culture

This protocol describes a standard liquid-liquid extraction method effective for long-chain AHLs. The use of acidified solvent is crucial for protonating the AHLs, which increases their partitioning into the organic phase and improves extraction efficiency.

Materials:

  • Bacterial culture supernatant (cell-free)

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid or formic acid

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile (HPLC grade)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase, when AHL production is typically maximal. To prevent pH-dependent degradation (lactone hydrolysis) of AHLs, buffer the medium with 50 mM MOPS.[13]

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully decant and collect the supernatant. For complete removal of cells, filtration through a 0.22 µm filter is recommended.[14]

  • Solvent Acidification: Prepare acidified ethyl acetate by adding acetic acid to a final concentration of 0.1-0.5% (v/v).[13][15]

  • First Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic phase (top layer) contains the AHLs. Carefully drain and collect the lower aqueous phase for re-extraction. Collect the top organic phase into a clean flask.

  • Repeat Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction two more times with fresh acidified ethyl acetate to maximize recovery. Pool all organic extracts.[15]

  • Drying and Concentration: Dry the pooled organic extract by evaporating the solvent using a rotary evaporator at a temperature below 40°C. Alternatively, a gentle stream of nitrogen gas can be used.

  • Reconstitution: Resuspend the dried extract in a small, precise volume (e.g., 100-500 µL) of acetonitrile or ethyl acetate for subsequent analysis. Store the concentrated extract at -20°C.[15]

Detection and Quantification Methods

A multi-tiered approach is recommended, using biosensors for initial screening and chromatographic methods for definitive analysis.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for screening extracts. The extract is spotted on a C18 reversed-phase TLC plate and developed in a methanol/water mobile phase (e.g., 60:40 v/v). After development, the plate is overlaid with a soft agar suspension of a reporter strain, such as Agrobacterium tumefaciens A136, which produces a colorimetric (e.g., β-galactosidase activity on X-Gal) or bioluminescent signal in the presence of AHLs.[16][17] The retention factor (Rf) of the active spot can be compared to that of a synthetic 3-oxo-C16-HSL standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification and quantification of AHLs.[18][19] High-performance liquid chromatography (HPLC) with a C18 column separates the components of the extract, which are then detected by a mass spectrometer.

Parameter Typical Setting Rationale
Chromatography Reversed-Phase (C18 column)Separates AHLs based on the hydrophobicity of their acyl chains.
Mobile Phase Acetonitrile/Water gradient with 0.1% formic acidFormic acid aids in the protonation of molecules for positive ion mode.
Ionization Mode Electrospray Ionization (ESI), Positive ModeAHLs readily form protonated molecular ions [M+H]⁺.
MS Scan Mode Full Scan or Selected Ion Monitoring (SIM)SIM of the predicted m/z for 3-oxo-C16-HSL (354.5) increases sensitivity.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Provides structural confirmation. AHLs produce a characteristic fragment ion at m/z 102, corresponding to the homoserine lactone ring.[20]

Table 2: Typical parameters for LC-MS/MS analysis of 3-oxo-C16-HSL.

Section 4: 3-oxo-C16-HSL Signaling as a Therapeutic Target

The central role of quorum sensing in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial strategies.[2] These "anti-virulence" approaches aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.[1]

Strategies for Quorum Sensing Inhibition (QSI)

Several strategies can be employed to disrupt the 3-oxo-C16-HSL signaling pathway.

  • Signal Degradation (Quorum Quenching): This involves using enzymes that inactivate the AHL signal molecule. Lactonases hydrolyze the homoserine lactone ring, while acylases cleave the acyl side chain. These enzymes, produced by various bacteria, can effectively disrupt QS communication.

  • Inhibition of Signal Synthesis: Targeting the LuxI-type synthase can prevent the production of 3-oxo-C16-HSL. Analogs of the natural substrate, SAM, have been shown to inhibit AHL synthases.[21]

  • Inhibition of Signal Reception: This is the most widely explored strategy. It involves developing antagonist molecules that bind to the LuxR-type receptor but do not activate it. These molecules can act as competitive inhibitors, preventing the binding of the native 3-oxo-C16-HSL and thereby blocking the activation of downstream virulence genes.[22][23]

QSI_Strategies LuxI LuxI-type Synthase AHL 3-oxo-C16-HSL LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding & Activation Virulence Virulence & Biofilm LuxR->Virulence Upregulation Synthase_Inhibitor Synthase Inhibitors (e.g., SAM analogs) Synthase_Inhibitor->LuxI QQ_Enzyme Quorum Quenching Enzymes (e.g., Lactonase) QQ_Enzyme->AHL Receptor_Antagonist Receptor Antagonists (e.g., AHL analogs) Receptor_Antagonist->LuxR

Figure 3: Key therapeutic strategies for the inhibition of 3-oxo-C16-HSL quorum sensing.

Conclusion and Future Directions

This compound is a key signaling molecule that governs complex bacterial behaviors and mediates interactions with eukaryotic hosts. Its roles in biofilm formation, virulence, and immunomodulation highlight its importance in both environmental and clinical contexts. While our understanding of long-chain AHLs is growing, significant research is still needed to fully elucidate the specific regulatory networks controlled by 3-oxo-C16-HSL in various bacterial species and its precise mechanisms of action on host cells. Continued investigation using the advanced analytical and biological tools outlined in this guide will be critical for developing novel anti-virulence therapies that target this important communication pathway, offering a promising alternative to combatting bacterial infections in an era of increasing antibiotic resistance.

References

  • Ortega, F., & Valiente, E. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link][19][20]
  • Decho, A. W., & Norman, R. S. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed. [Link][20]
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters. [Link][17]
  • Gaudêncio, S. P., & Pereira, F. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed. [Link][25]
  • Ghetler, A., et al. (2021). Identification of distinct N-acyl homoserine lactone profiles in non-hemolytic plant-associated symbiotic and non-symbiotic rhizobacteria.
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography.
  • Touboul, D., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed. [Link][26]
  • Gaudêncio, S. P., & Pereira, F. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link][27]
  • Kumar, R. S., et al. (2013). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]
  • Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology. [Link][15]
  • Furan, L., et al. (2020). Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples.
  • Le, C., et al. (2020).
  • Liu, C. P., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. PubMed. [Link][8]
  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones.
  • Aslam, M., et al. (2023). Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae.
  • Smith, R. S., et al. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology. [Link][10]
  • LaSarre, B., & Federle, M. J. (2013). Alternative approaches to treat bacterial infections: targeting quorum-sensing. Future Microbiology. [Link][1]
  • Zhang, Y., et al. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology. [Link][14]
  • Liu, C. P., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Biomedical Reports. [Link][11]
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. [Link][9]
  • Riva, A., et al. (2020). Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks Morphology, Energetics, and Proteome in Host Cells. International Journal of Molecular Sciences. [Link][12]
  • Lee, J., & Zhang, L. (2015). The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link][3]
  • Aslam, M., et al. (2023). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones.
  • Zhang, Y., et al. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. PMC. [Link][29]
  • M, P., K, S., & G, P. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]
  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link][5]
  • Z, H., et al. (2022). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology. [Link]
  • Swem, L. R., et al. (2009). A strategy for antagonizing quorum sensing. Molecular Cell. [Link][23]
  • Panya, A., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology. [Link]
  • Roy, R., et al. (2021).
  • O'Loughlin, C. T., et al. (2018). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin.
  • Kalia, M., et al. (2023). It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy. Frontiers in Cellular and Infection Microbiology. [Link][22]
  • Dwivedi, M., & Singh, V. (2017). Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. PubMed. [Link]
  • Jakab, A., et al. (2025). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. PubMed. [Link]
  • Gerlach, I., et al. (2017). The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. PubMed. [Link][30]
  • Kumar, A. S., et al. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS One. [Link][31]
  • Liu, F., et al. (2022).

Sources

A Comprehensive Technical Guide to the Natural Producers of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Language of Long-Chain Acyl-Homoserine Lactones

In the intricate world of microbiology, communication is paramount to survival and collective function. Gram-negative bacteria have evolved a sophisticated system of cell-to-cell communication known as quorum sensing (QS), which allows them to monitor their population density and coordinate gene expression in unison. This process is mediated by small, diffusible signal molecules called autoinducers. Among the most studied are the N-acyl-homoserine lactones (AHLs).

While much of the early research focused on short-chain AHLs, it is the long-chain variants, such as N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), that present unique biological activities and analytical challenges. Their hydrophobic nature suggests a more localized signaling role, potentially within biofilms or in close association with host organisms. This guide provides an in-depth exploration of the known natural producers of 3-oxo-C16-HSL and related long-chain AHLs, the enzymatic machinery behind their synthesis, their physiological roles, and the technical methodologies required for their robust detection and quantification.

Part 1: The Producers and Their Biosynthetic Machinery

Key Natural Producers of 3-oxo-C16-HSL and Related Long-Chain AHLs

Several bacterial species have been identified as producers of 3-oxo-C16-HSL and other structurally similar long-chain AHLs. The table below summarizes the key producers, their specific AHL profiles, the responsible LuxI-type synthase, and the associated biological functions.

Bacterial SpeciesSpecific Long-Chain AHLs ProducedLuxI-type SynthaseRegulated Phenotypes & Biological Roles
Agrobacterium vitis3-oxo-C16:1-HSL, C16:1-HSL, and other long-chain AHLsAvsIInduction of hypersensitive response and necrosis in grapevines.[3]
Sinorhizobium meliloti3-oxo-C14-HSL, 3-oxo-C16:1-HSL, C16:1-HSL, and AHLs up to C18SinIRegulation of exopolysaccharide production, symbiosis with leguminous plants.
Rhodobacter capsulatusC16-HSL (most abundant) and other long-chain AHLsGtaIRegulation of gene transfer agent (GTA) production, facilitating genetic exchange.
Pseudoalteromonas galatheae3-oxo-C16-HSL, C4-HSL, C8-HSL, C18-HSLNot explicitly identifiedRegulation of biofilm formation on marine macroalgae.
The LuxI-Family of Long-Chain AHL Synthases

The specificity for the long acyl chain of 3-oxo-C16-HSL is determined by the substrate-binding pocket of the LuxI-type synthase. While LuxI homologs share a conserved core structure, the regions that accommodate the acyl-ACP substrate vary, allowing for the diversity of AHLs observed in nature.[1] For instance, the AvsI synthase in Agrobacterium vitis and the SinI synthase in Sinorhizobium meliloti have been shown to be responsible for the production of a range of long-chain AHLs, including those with 16-carbon acyl chains.[3]

The synthesis of AHLs is a tightly regulated process, often involving a positive feedback loop where the AHL-receptor complex enhances the transcription of the luxI homolog.

AHL_Biosynthesis cluster_pathway Fatty Acid Biosynthesis cluster_sam Methionine Metabolism cluster_regulation Quorum Sensing Circuit Acyl_ACP Acyl-ACP (C16) LuxI LuxI-type Synthase (e.g., AvsI, SinI) Acyl_ACP->LuxI SAM S-adenosyl- L-methionine (SAM) SAM->LuxI AHL 3-oxo-C16-HSL LuxI->AHL Catalyzes ligation & lactonization LuxR LuxR-type Receptor AHL->LuxR Binds to Complex AHL-LuxR Complex LuxR->Complex luxI_gene luxI gene Complex->luxI_gene Activates transcription luxI_gene->LuxI Translation

AHL Biosynthesis and Regulatory Feedback Loop.

Part 2: Biological Functions and Significance

The long, hydrophobic acyl chain of 3-oxo-C16-HSL influences its diffusion and likely confines its activity to specific microenvironments. This is in contrast to shorter-chain AHLs which can diffuse more freely.

  • Plant-Microbe Interactions: In Agrobacterium vitis, long-chain AHLs produced by the AvsI synthase are essential for inducing a hypersensitive-like response and necrosis in grapevines.[3] In the symbiotic bacterium Sinorhizobium meliloti, the SinI-dependent production of long-chain AHLs, including 3-oxo-C16:1-HSL, is crucial for regulating the production of exopolysaccharides, which are vital for the successful establishment of symbiosis with leguminous plants.

  • Horizontal Gene Transfer: Rhodobacter capsulatus utilizes C16-HSL, synthesized by the GtaI protein, to regulate the production of a gene transfer agent (GTA). This phage-like particle packages random segments of the bacterial chromosome and transfers them to recipient cells, representing a unique form of horizontal gene transfer.

  • Biofilm Formation: The marine bacterium Pseudoalteromonas galatheae, an epiphyte on the red macroalga Porphyra haitanensis, produces 3-oxo-C16-HSL as part of a complex AHL profile that regulates biofilm formation. This is critical for the bacterium's ability to colonize surfaces in its natural environment.

  • Host Immune Modulation: Beyond bacterial communication, long-chain AHLs can also interact with eukaryotic hosts. For instance, 3-oxo-C12-HSL from Pseudomonas aeruginosa has been shown to modulate host immune responses.[4][5] Similarly, 3-oxo-C16-HSL has been implicated in priming plant defense responses.[6][7]

Part 3: Methodologies for Detection and Quantification

The detection and quantification of the hydrophobic 3-oxo-C16-HSL require specialized protocols that differ from those used for more soluble, short-chain AHLs.

Protocol 1: Extraction of Long-Chain AHLs from Bacterial Culture

This protocol is adapted for the efficient recovery of hydrophobic AHLs from bacterial culture supernatants.

Principle: Liquid-liquid extraction with an organic solvent, such as acidified ethyl acetate, is used to partition the relatively nonpolar AHLs from the aqueous culture medium. Acidification of the solvent helps to maintain the stability of the lactone ring.

Materials:

  • Bacterial culture grown to the late exponential or stationary phase.

  • Ethyl acetate (HPLC grade).

  • Formic acid or glacial acetic acid.

  • Centrifuge and appropriate tubes.

  • Rotary evaporator or nitrogen gas stream.

  • Acetonitrile or ethyl acetate for resuspension.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate the bacterium of interest into a suitable liquid medium and grow to the desired cell density (e.g., late exponential or stationary phase).

  • Cell Removal: Centrifuge the culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells. Carefully decant the supernatant into a clean flask. For analysis of cell-associated AHLs, the cell pellet can also be extracted.

  • Solvent Extraction:

    • Acidify the supernatant with formic acid or acetic acid to a final concentration of 0.1% (v/v).

    • Add an equal volume of the acidified ethyl acetate to the supernatant in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the phases to separate, and collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate to maximize recovery.[8][9]

  • Drying and Concentration:

    • Combine all organic extracts.

    • Dry the extract using a rotary evaporator under reduced pressure or under a gentle stream of nitrogen gas until all solvent has evaporated.

  • Resuspension: Resuspend the dried extract in a small, precise volume (e.g., 100-500 µL) of acetonitrile or ethyl acetate. This concentrated extract is now ready for analysis.[10]

Extraction_Workflow Start Bacterial Culture (Stationary Phase) Centrifuge Centrifugation (10,000 x g, 15 min) Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate, 3x) Supernatant->Extraction Drying Evaporation (Rotary Evaporator / N2 Stream) Extraction->Drying Resuspend Resuspend in Acetonitrile Drying->Resuspend End Concentrated AHL Extract Resuspend->End

Workflow for Long-Chain AHL Extraction.
Protocol 2: Detection by Thin-Layer Chromatography (TLC) Bioassay

This bioassay combines the chromatographic separation of AHLs with a sensitive biological detection system using a reporter strain.

Principle: The concentrated AHL extract is separated on a reversed-phase TLC plate. The plate is then overlaid with a soft agar suspension of a reporter strain, such as Agrobacterium tumefaciens A136, which carries a lacZ reporter gene under the control of an AHL-inducible promoter. In the presence of AHLs, the reporter strain will express β-galactosidase, which cleaves a chromogenic substrate (X-Gal) in the medium, producing a visible blue spot.[11]

Materials:

  • Concentrated AHL extract.

  • Synthetic 3-oxo-C16-HSL standard.

  • Reversed-phase C18 TLC plates.

  • Developing solvent (e.g., 60:40 methanol:water).

  • Agrobacterium tumefaciens reporter strain (e.g., A136 or KYC55).

  • Appropriate growth medium (e.g., LB or AT medium) with necessary antibiotics.

  • Soft agar (0.7% agar) containing X-Gal.

Step-by-Step Methodology:

  • TLC Plate Preparation: Spot a small volume (2-10 µL) of the concentrated AHL extract and a series of synthetic standards onto the origin of a C18 reversed-phase TLC plate.

  • Chromatography: Develop the TLC plate in a chamber with the appropriate solvent system until the solvent front reaches near the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood to remove all traces of the organic solvent, which can be toxic to the reporter strain.

  • Reporter Strain Overlay:

    • Grow the A. tumefaciens reporter strain to the exponential phase of growth.

    • Mix the culture with molten soft agar (cooled to ~45-50°C) containing X-Gal.

    • Quickly and evenly pour this mixture over the surface of the developed TLC plate.[12]

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 28-30°C) for 24-48 hours.

  • Visualization: Observe the plate for the appearance of blue spots, indicating the presence of AHLs. The retention factor (Rf) of the spots from the sample can be compared to the standards for tentative identification. Long-chain AHLs will have a lower Rf value (remain closer to the origin) than short-chain AHLs.[13]

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of AHLs.

Principle: The AHL extract is separated by high-performance liquid chromatography (HPLC) and then ionized and detected by a tandem mass spectrometer. The instrument is set to monitor for specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. For 3-oxo-C16-HSL, the precursor ion would be its protonated molecule [M+H]⁺, and a characteristic product ion is m/z 102, corresponding to the conserved homoserine lactone ring.[14]

Materials & Equipment:

  • HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • C18 reversed-phase HPLC column.

  • Mobile phases: A (e.g., water with 0.1% formic acid) and B (e.g., acetonitrile with 0.1% formic acid).

  • Concentrated AHL extract.

  • High-purity synthetic 3-oxo-C16-HSL for standard curve generation.

Step-by-Step Methodology:

  • Sample Preparation: The concentrated AHL extract is typically filtered through a 0.22 µm syringe filter before injection.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute the AHLs using a binary gradient. For example: start with a low percentage of mobile phase B (acetonitrile), and gradually increase the concentration to elute the more hydrophobic long-chain AHLs.[15] A typical gradient might run from 20% to 100% acetonitrile over 20-30 minutes.

  • MS/MS Detection:

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Set up an MRM method to monitor the specific transition for 3-oxo-C16-HSL. The precursor ion for 3-oxo-C16-HSL (C₂₀H₃₅NO₄, MW = 353.5) is m/z 354.3 [M+H]⁺. The primary product ion to monitor is m/z 102.1.

    • Optimize MS parameters such as collision energy and cone voltage for this specific transition using the synthetic standard.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the synthetic 3-oxo-C16-HSL standard.

    • Plot the peak area of the m/z 354.3 -> 102.1 transition against the concentration of the standard.

    • Determine the concentration of 3-oxo-C16-HSL in the unknown samples by interpolating their peak areas from the standard curve.[16]

Conclusion

This compound represents a fascinating class of long-chain quorum sensing signals. Its production is limited to a select group of bacteria, where it governs highly specialized functions, from pathogenesis and symbiosis to horizontal gene transfer and biofilm formation. The study of 3-oxo-C16-HSL and its producers offers a window into the nuanced chemical conversations that shape microbial communities and their interactions with their environment. The methodologies outlined in this guide provide a robust framework for researchers to extract, detect, and accurately quantify these molecules, paving the way for a deeper understanding of their biological roles and the potential for developing novel anti-quorum sensing therapeutics.

References

  • Ortíz-Castro, R., et al. (2008). N-acyl-L-homoserine lactones: a class of bacterial quorum-sensing signals perceived by plants. Frontiers in Plant Science. [Link]
  • Fuqua, C., & Winans, S. C. (2014). Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii. Springer Protocols. [Link]
  • Lépine, F., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link]
  • Morin, D., et al. (2023). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry.
  • Li, Y., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. [Link]
  • Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Microbiological Methods. [Link]
  • Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews. [Link]
  • Williams, P., et al. (2007). The biosynthesis of AHLs via LuxI family proteins-a model of TraI-mediated biosynthesis of 3-oxo-C8-HSL.
  • Zhu, J., & Winans, S. C. (2001). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology. [Link]
  • Tait, K., et al. (2010). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]
  • Fletcher, M. P., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones.
  • Patel, N. M., et al. (2016). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. Marine Drugs. [Link]
  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]
  • Hjerde, E., et al. (2013). The autoinducer synthases LuxI and AinS are responsible for temperature-dependent AHL production in the fish pathogen Aliivibrio salmonicida. BMC Microbiology. [Link]
  • Case, R. J., et al. (2022). RefAHL: a curated quorum sensing reference linking diverse LuxI-type signal synthases with their acyl-homoserine lactone products. Microbiology Resource Announcements. [Link]
  • Chen, G., et al. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology. [Link]
  • Zhang, X., et al. (2020). The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms. International Journal of Molecular Sciences. [Link]
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters. [Link]
  • Biswa, P., et al. (2013). Has anyone performed analysis for N-acylhomoserine lactones (AHLs) using TLC and LC-MS?.
  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. [Link]

Sources

The Molecular Machinery of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Signaling: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the intricate world of microbiology, bacteria have evolved sophisticated communication networks to coordinate their collective behaviors. This phenomenon, known as quorum sensing (QS), allows individual bacterial cells to sense their population density and, in response, synchronously regulate gene expression.[1][2] At the heart of many of these communication circuits in Gram-negative bacteria is a class of signaling molecules called N-acyl-homoserine lactones (AHLs).[3][4] This guide provides an in-depth technical exploration of a specific, long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a key signaling molecule in various bacterial species.[5] We will delve into the core mechanisms of its synthesis and perception, the downstream physiological processes it governs, the state-of-the-art methodologies for its study, and the emerging strategies for targeting this pathway for therapeutic intervention. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the study of bacterial signaling and the development of novel antimicrobial strategies.

Chapter 1: The Core Signaling Cassette: Synthesis and Perception of 3-oxo-C16-HSL

The 3-oxo-C16-HSL signaling system is fundamentally composed of two key protein components: a synthase, responsible for producing the signal molecule, and a receptor that detects it and subsequently modulates gene expression. These are typically homologs of the LuxI and LuxR proteins, respectively, first characterized in the marine bacterium Vibrio fischeri.[1]

The Synthase: A LuxI Homolog

The biosynthesis of 3-oxo-C16-HSL is catalyzed by a LuxI-type synthase. This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxohexadecanoyl-ACP, from the fatty acid biosynthesis pathway to generate the final 3-oxo-C16-HSL molecule. The expression of the synthase gene itself is often subject to positive feedback regulation, where the accumulation of 3-oxo-C16-HSL leads to increased production of the synthase, amplifying the signal.[1]

G cluster_synthesis 3-oxo-C16-HSL Synthesis SAM SAM LuxI LuxI-type Synthase SAM->LuxI Acyl_ACP 3-oxohexadecanoyl-ACP Acyl_ACP->LuxI 3_oxo_C16_HSL 3-oxo-C16-HSL LuxI->3_oxo_C16_HSL Catalyzes

Caption: Enzymatic synthesis of 3-oxo-C16-HSL by a LuxI-type synthase.

The Receptor: A LuxR Homolog

The perception of 3-oxo-C16-HSL is mediated by a cognate LuxR-type transcriptional regulator. This protein typically exists as a monomer in the cytoplasm. Upon binding of 3-oxo-C16-HSL to its N-terminal ligand-binding domain, the LuxR-type receptor undergoes a conformational change that promotes dimerization and stabilizes the protein. This activated dimer is then capable of binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating their transcription.[2]

G cluster_perception 3-oxo-C16-HSL Perception and Action 3_oxo_C16_HSL 3-oxo-C16-HSL LuxR_monomer LuxR-type Receptor (Monomer) 3_oxo_C16_HSL->LuxR_monomer Binds LuxR_dimer Activated LuxR Dimer LuxR_monomer->LuxR_dimer Dimerizes DNA Promoter DNA (lux box) LuxR_dimer->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Activates G cluster_workflow Reporter Gene Fusion Workflow Promoter Promoter of Target Gene Ligation Ligation Promoter->Ligation Reporter Reporter Gene (e.g., lacZ, gfp) Reporter->Ligation Plasmid Plasmid Vector Plasmid->Ligation Transformation Transformation into Bacterial Host Ligation->Transformation Assay Measure Reporter Activity +/- 3-oxo-C16-HSL Transformation->Assay G cluster_screening High-Throughput Screening for QSI Compounds Library Compound Library Assay_Plate Microtiter Plate Assay (Reporter Strain + 3-oxo-C16-HSL) Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Hit_ID Hit Identification (Reduced Signal) Detection->Hit_ID

Sources

Unmasking the Sentinel: A Technical Guide to the Identification of the N-3-oxo-hexadecanoyl-L-Homoserine Lactone Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3O-C16-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. This long-chain N-acyl homoserine lactone (AHL) plays a pivotal role in regulating virulence, biofilm formation, and other collective behaviors. The identification of its cognate receptor(s) in host organisms is a critical step in understanding host-pathogen interactions and developing novel therapeutic strategies to combat bacterial infections. This in-depth technical guide provides a comprehensive overview of the core methodologies for the identification and characterization of the 3O-C16-HSL receptor. We will delve into the causality behind experimental choices, presenting a multi-pronged approach that combines biochemical, genetic, and in silico strategies. Each section will provide detailed, field-proven protocols and data interpretation insights to empower researchers in their quest to deorphanize this crucial signaling pathway.

Introduction: The Silent Conversation Between Bacteria and Host

Gram-negative bacteria utilize a sophisticated communication system known as quorum sensing to coordinate their activities in a cell-density-dependent manner. At the heart of this system are small, diffusible signaling molecules, with N-acyl homoserine lactones (AHLs) being one of the most well-studied families. This compound, with its 16-carbon acyl chain, is a significant player in this molecular dialogue, particularly in pathogens like Pseudomonas aeruginosa.

The interaction of 3O-C16-HSL is not confined to the bacterial world. Emerging evidence suggests that these molecules can modulate host immune responses and other physiological processes. This inter-kingdom signaling implies the existence of specific host receptors that recognize and respond to 3O-C16-HSL. The identification of these "orphan" receptors is a paramount challenge and a significant opportunity for therapeutic intervention. By understanding how the host perceives this bacterial signal, we can potentially develop strategies to disrupt pathogenic processes and mitigate infection.

This guide will navigate the intricate landscape of receptor identification, providing a robust framework for researchers to uncover the molecular sentinel that detects the presence of 3O-C16-HSL.

The Triad of Discovery: A Multi-faceted Approach to Receptor Identification

The journey to identify a novel receptor is rarely a linear path. A robust strategy employs a convergence of evidence from multiple, independent lines of inquiry. Here, we present a triad of approaches: biochemical, genetic, and in silico, each offering a unique perspective and a set of powerful tools.

Discovery_Triad cluster_0 Core Strategies Biochemical Biochemical Approaches Receptor Receptor Identification Biochemical->Receptor Direct Interaction Genetic Genetic Approaches Genetic->Receptor Functional Consequence InSilico In Silico Approaches InSilico->Receptor Predictive Analysis

Caption: A multi-pronged strategy for receptor identification.

Biochemical Approaches: Fishing for the Receptor

Biochemical methods aim to directly isolate the receptor based on its physical interaction with the ligand. These techniques are powerful because they provide direct evidence of a binding event.

Affinity Chromatography: The Classic Bait and Hook

Principle: This technique involves immobilizing the ligand, 3O-C16-HSL, onto a solid support (the "bait"). A cell lysate or protein extract is then passed over this support. Proteins that bind to the ligand (the "prey") are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

Causality Behind Experimental Choices: The success of affinity chromatography hinges on the design of the affinity matrix. The point of attachment of the 3O-C16-HSL to the resin is critical. Attachment should occur through the acyl tail to leave the lactone head group, which is crucial for receptor recognition, exposed[1].

Experimental Protocol: Synthesis of a 3O-C16-HSL Affinity Matrix

  • Ligand Modification: Synthesize an analog of 3O-C16-HSL with a linker arm at the terminus of the acyl chain. This linker should possess a reactive group (e.g., a primary amine or a carboxyl group) for subsequent coupling to the resin.

  • Resin Activation: Use a pre-activated resin such as NHS-activated agarose or CNBr-activated sepharose. Follow the manufacturer's instructions for activation and washing.

  • Coupling: Dissolve the modified 3O-C16-HSL in a suitable coupling buffer (e.g., 0.1 M MOPS, pH 7.5). Add the solution to the activated resin and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: After coupling, block any remaining active sites on the resin by incubating with a blocking agent like ethanolamine or Tris-HCl.

  • Washing: Thoroughly wash the resin with alternating high and low pH buffers to remove non-covalently bound ligand.

  • Verification: The coupling efficiency can be estimated by measuring the concentration of the ligand in the supernatant before and after the coupling reaction.

Experimental Workflow: Affinity Chromatography

Caption: Workflow for affinity chromatography-based receptor identification.

Photo-Affinity Labeling: A Covalent Snapshot of Interaction

Principle: This technique utilizes a modified 3O-C16-HSL molecule containing a photoreactive group (e.g., a diazirine or an aryl azide) and a reporter tag (e.g., biotin)[2][3]. The probe is incubated with cells or a cell lysate, and upon exposure to UV light, the photoreactive group forms a covalent bond with the binding protein. The biotin tag then allows for the specific capture of the cross-linked protein-ligand complex using streptavidin beads.

Causality Behind Experimental Choices: The design of the photo-affinity probe is paramount. The photoreactive group and the reporter tag should be positioned on the molecule in a way that minimizes interference with receptor binding[2]. A diazirine group is often preferred due to its small size and the highly reactive carbene it generates upon photolysis, which can insert into a wide range of chemical bonds in close proximity[4].

Experimental Protocol: Photo-Affinity Labeling

  • Probe Synthesis: Synthesize a 3O-C16-HSL analog incorporating a diazirine moiety and a biotin tag. The synthesis often involves multi-step organic chemistry.

  • Incubation: Incubate the photo-affinity probe with live cells or a cell lysate in the dark to allow for binding to the target receptor.

  • UV Cross-linking: Expose the sample to UV light (typically 350-365 nm) to activate the photoreactive group and induce covalent cross-linking.

  • Lysis and Enrichment: Lyse the cells (if applicable) and enrich for biotinylated proteins using streptavidin-coated magnetic beads or resin.

  • Elution and Identification: Elute the captured proteins and identify them by mass spectrometry.

Genetic Approaches: Unveiling the Functional Players

Genetic screens offer a powerful, unbiased approach to identify genes that are essential for a cellular response to a specific stimulus, in this case, 3O-C16-HSL.

CRISPR-Cas9 Knockout Screens: Identifying Essential Genes

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of Cas9-expressing cells. Each cell receives a single sgRNA, leading to the knockout of a specific gene. The cell population is then treated with 3O-C16-HSL. If a gene is essential for the cellular response to the ligand (e.g., a receptor or a downstream signaling component), its knockout will lead to a change in cell fitness or a specific phenotype that can be selected for or against. Deep sequencing of the sgRNA population before and after selection reveals which gene knockouts are enriched or depleted.

Causality Behind Experimental Choices: The choice of cell line and the phenotypic readout are critical for a successful screen[5]. The cell line should be responsive to 3O-C16-HSL. Given the hydrophobic nature of 3O-C16-HSL, careful consideration of its delivery and potential non-specific effects is necessary. A pilot experiment to determine the optimal concentration and treatment duration is crucial.

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Cell Line and Library Preparation: Select a suitable cell line and transduce it to stably express Cas9. Prepare a high-quality lentiviral sgRNA library.

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

  • Selection: Select for transduced cells using an appropriate antibiotic.

  • Treatment: Treat the cell population with a pre-determined concentration of 3O-C16-HSL. A parallel control group treated with a vehicle (e.g., DMSO) should be included.

  • Phenotypic Selection: After a defined period, select for cells exhibiting the desired phenotype (e.g., resistance to 3O-C16-HSL-induced apoptosis, or altered expression of a reporter gene).

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the selected and control cell populations. Amplify the sgRNA sequences and perform next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the treated population compared to the control.

CRISPR Activation (CRISPRa) Screens: Gaining Function to Find the Target

Principle: CRISPRa screens utilize a catalytically dead Cas9 (dCas9) fused to a transcriptional activator. An sgRNA library targeting the promoter regions of genes is used to systematically upregulate the expression of each gene. This approach is particularly useful for identifying receptors, as overexpression of the correct receptor can sensitize cells to the ligand[6][7]. Cells that gain a specific phenotype upon treatment with 3O-C16-HSL due to the overexpression of a particular gene are then isolated.

Experimental Workflow: CRISPRa Screen

Caption: Workflow for a CRISPRa screen to identify a receptor.

In Silico Approaches: Predicting the Interaction

Computational methods provide a powerful and cost-effective way to narrow down the list of potential receptor candidates and to understand the molecular details of the ligand-receptor interaction.

Virtual Screening: A Digital Search for the Binding Pocket

Principle: Virtual screening involves computationally docking a 3D model of the ligand, 3O-C16-HSL, into the binding sites of a large library of protein structures[8][9]. The docking algorithm predicts the binding affinity and pose of the ligand in each protein, allowing for the ranking of potential receptors.

Causality Behind Experimental Choices: The accuracy of virtual screening is highly dependent on the quality of the ligand and protein structures. The 3D structure of 3O-C16-HSL can be obtained from databases like PubChem[6][10]. For the receptor library, one can use known structures from the Protein Data Bank (PDB) or homology models of proteins with unknown structures[11].

Experimental Protocol: Virtual Screening Workflow

  • Ligand Preparation: Obtain the 3D structure of 3O-C16-HSL from a database like PubChem (CID 91886142)[6]. Prepare the ligand for docking by assigning correct protonation states and minimizing its energy.

  • Receptor Library Preparation: Compile a library of potential receptor structures. This could be a focused library of G protein-coupled receptors (GPCRs) or nuclear receptors, or a broader library of all human membrane proteins with known or predicted structures.

  • Docking: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the 3O-C16-HSL into the binding site of each receptor in the library.

  • Scoring and Ranking: Score the docking poses based on the predicted binding affinity. Rank the receptors according to their scores.

  • Hit Selection and Validation: Select the top-ranking candidate receptors for further experimental validation.

Molecular Dynamics Simulations: Visualizing the Dance of Interaction

Principle: Once a promising ligand-receptor pair is identified, molecular dynamics (MD) simulations can be used to study their interaction in a dynamic environment that mimics physiological conditions[8][12]. MD simulations provide insights into the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that occur upon ligand binding.

Experimental Workflow: Molecular Dynamics Simulation

Caption: Workflow for molecular dynamics simulation of the ligand-receptor complex.

Data Presentation and Validation: From Candidates to Confirmed Receptors

The identification of candidate receptors from any of the above approaches is just the beginning. Rigorous validation is essential to confirm a genuine biological interaction.

Quantitative Data Summary

TechniqueKey Quantitative OutputInterpretation
Affinity Chromatography Protein abundance (spectral counts, intensity)High abundance suggests strong or specific binding.
Photo-Affinity Labeling Protein enrichment ratio (probe vs. control)Significant enrichment indicates direct binding.
CRISPR Screens sgRNA log2 fold changeHigh positive or negative fold change points to functional relevance.
Virtual Screening Docking score (e.g., kcal/mol)Lower (more negative) scores suggest higher predicted affinity.
Molecular Dynamics Root Mean Square Deviation (RMSD)Low RMSD indicates a stable binding pose.

Validation Strategies:

  • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics between the purified candidate receptor and 3O-C16-HSL.

  • Cell-Based Functional Assays: Overexpress or knockdown the candidate receptor in a relevant cell line and measure the functional response to 3O-C16-HSL (e.g., changes in second messenger levels, gene expression, or cell viability).

  • Site-Directed Mutagenesis: Mutate the predicted binding site residues in the candidate receptor and assess the impact on 3O-C16-HSL binding and signaling.

Conclusion: Charting the Course for Future Discoveries

The identification of the this compound receptor represents a significant step towards deciphering the complex interplay between bacteria and their hosts. The multi-pronged approach outlined in this guide, integrating biochemical, genetic, and in silico methodologies, provides a robust framework for this challenging yet rewarding endeavor. By meticulously applying these techniques and rigorously validating the findings, researchers can unlock new avenues for therapeutic intervention, ultimately leading to novel strategies to combat bacterial infections and their associated pathologies. The journey to unmask this molecular sentinel is not just about identifying a single protein; it is about illuminating a critical communication channel that has profound implications for human health and disease.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91886142, N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone.
  • Ye, Z., et al. (2022).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71684661, N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone.
  • Geske, G. D., et al. (2011). Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. ACS Chemical Biology, 6(7), 733-738.
  • Grabski, H., et al. (2017).
  • Ye, Z., et al. (2022).
  • Schierz, A. C., & Kufareva, I. (2014). Virtual screen for ligands of orphan G protein-coupled receptors.
  • Hill, J. R., et al. (2020). Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe. Tetrahedron Letters, 61(19), 151849.
  • Kores, K., et al. (2023). Virtual Screening Strategy to Identify Retinoic Acid-Related Orphan Receptor γt Modulators. International Journal of Molecular Sciences, 24(8), 7291.
  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593.
  • Sharma, S., & Wright, G. J. (2020). Cell Surface Receptor Identification Using Genome-Scale CRISPR/Cas9 Genetic Screens. Journal of visualized experiments: JoVE, (160), e60803.
  • Creative Biolabs. Photoaffinity Labeling (PAL).
  • Hu, X., et al. (2024). Protocol to identify receptors of secreted proteins through CRISPR-Cas9 whole-genome screening technology. STAR protocols, 5(3), 103315.
  • van der Wijk, L. K., et al. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 237-247.
  • Lufkin, T., et al. (1997). A three-hybrid system for detecting small ligand–protein receptor interactions. Proceedings of the National Academy of Sciences, 94(25), 13673-13678.
  • Okutsu, Y., et al. (2015). Characterization of N-Acylhomoserine Lactones Produced by Bacteria Isolated from Industrial Cooling Water Systems. International journal of molecular sciences, 16(7), 15844–15855.
  • Dubinsky, L., et al. (2013). Photoaffinity labeling in target-and binding-site identification. Bioorganic & medicinal chemistry, 21(5), 1011-1022.
  • Corson, T. W., & Crews, C. M. (2007). Small molecule target identification using photo-affinity chromatography. Current protocols in chemical biology, 1(1), 1-18.
  • Upadhyaya, J., et al. (2018). Characterization of the Binding Sites for Bacterial Acyl Homoserine Lactones (AHLs) on Human Bitter Taste Receptors (T2Rs). ACS infectious diseases, 4(9), 1364-1374.
  • CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide.
  • Wikipedia. Affinity chromatography.
  • Chung, M. I., et al. (2014). A key n→ π* interaction in N-acyl homoserine lactones. ACS chemical biology, 9(4), 848-853.
  • Kumar, S., et al. (2024). Virtual screening, molecular docking and dynamics simulation studies to identify potential agonists of orphan receptor GPR78 targeting CNS disorders. Journal of Receptors and Signal Transduction, 44(3), 82-96.

Sources

Unveiling the Transcriptional Impact of N-3-oxo-hexadecanoyl-L-Homoserine Lactone: A Guide to Mechanistic Insights and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-oxo-hexadecanoyl-L-homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria.[1] This inter-bacterial communication system allows microbial populations to synchronize gene expression in a cell-density-dependent manner, regulating critical phenotypes such as virulence factor production, biofilm formation, and symbiosis.[2][3] Beyond its role in prokaryotic communication, there is mounting evidence for inter-kingdom signaling, where 3-oxo-C16-HSL and other AHLs can modulate host cell gene expression, influencing processes from plant immunity to mammalian inflammatory responses.[4][5] This guide provides a deep dive into the mechanisms of 3-oxo-C16-HSL-mediated gene regulation and presents a robust, field-proven experimental framework for its investigation, centered on the powerful combination of RNA sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR).

The Core Mechanism: How 3-oxo-C16-HSL Regulates Gene Expression

Understanding the effect of 3-oxo-C16-HSL on gene expression requires an appreciation of its primary role within the canonical quorum-sensing circuit in prokaryotes.

The Prokaryotic LuxI/LuxR Paradigm

In Gram-negative bacteria, the quorum-sensing machinery is elegantly simple and effective. It typically consists of two key proteins: a LuxI-family synthase and a LuxR-family transcriptional regulator.[2]

  • Synthesis: A LuxI-type synthase enzyme produces 3-oxo-C16-HSL. As the bacterial population density increases, the extracellular concentration of this freely diffusible signal molecule rises.[6]

  • Recognition and Binding: Once a threshold concentration is reached, 3-oxo-C16-HSL diffuses back into the bacterial cells and binds to the cognate LuxR-type transcriptional regulator protein.[6]

  • Transcriptional Activation: This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[7]

  • Coordinated Gene Expression: The LuxR-AHL complex then acts as a transcriptional activator (or in some cases, a repressor), initiating the expression of a suite of genes, often including the luxI gene itself, creating a positive feedback loop that rapidly amplifies the signal.[8] This cascade orchestrates the expression of genes responsible for collective behaviors, such as those encoding virulence factors or biofilm matrix components.[9]

G cluster_0 Bacterial Cell LuxI LuxI Synthase HSL_out 3-oxo-C16-HSL (Low Cell Density) LuxI->HSL_out Synthesis LuxR LuxR Receptor (Inactive) Complex 3-oxo-C16-HSL-LuxR Complex (Active) LuxR->Complex DNA Target Gene Promoter (lux box) Complex->DNA Binds Gene Target Gene Expression (e.g., Virulence, Biofilm) DNA->Gene Activates Transcription HSL_in 3-oxo-C16-HSL (High Cell Density) HSL_out->HSL_in Diffusion at High Concentration HSL_in->LuxR Binding caption Canonical LuxI/LuxR Quorum-Sensing Pathway. G cluster_0 Wet Lab Workflow cluster_1 Bioinformatics Workflow A 1. Cell Culture & Treatment B 2. RNA Extraction & QC (RIN) A->B C 3. rRNA Depletion B->C D 4. cDNA Synthesis & Library Prep C->D E 5. High-Throughput Sequencing D->E F 6. Raw Read QC (FastQC) E->F G 7. Alignment to Reference Genome F->G H 8. Read Counting G->H I 9. Differential Expression Analysis H->I J 10. Pathway Enrichment Analysis I->J caption End-to-end RNA-Seq experimental workflow.

Caption: End-to-end RNA-Seq experimental workflow.

Part B: Orthogonal Validation with qRT-PCR

Trustworthiness: While RNA-Seq is powerful, it is not infallible. Best practice demands that findings, particularly for high-interest genes, are validated using an independent method. Quantitative RT-PCR is the gold standard for this purpose due to its high sensitivity and specificity. [10]A high correlation between RNA-Seq fold-changes and qRT-PCR results (typically >80-90%) provides strong confidence in the dataset. [10] Detailed Protocol: Two-Step SYBR Green qRT-PCR

Step 1: Candidate Gene Selection and Primer Design

  • 1.1. From your RNA-Seq data, select a handful of high-interest genes for validation. Include genes that are strongly upregulated, strongly downregulated, and moderately changed.

  • 1.2. Self-Validation: Select at least two candidate reference genes (housekeeping genes) whose expression was shown to be highly stable across all samples in your RNA-Seq data. Do not assume standard genes like GAPDH are stable without verifying it in your specific dataset. [11][12]* 1.3. Design primers for each target and reference gene. Primers should typically yield a product of 70-150 bp. Verify primer specificity in-silico (e.g., using NCBI Primer-BLAST).

Step 2: Reverse Transcription (cDNA Synthesis)

  • 2.1. Using the same RNA samples from the RNA-Seq experiment, perform reverse transcription to generate cDNA. Use a high-capacity cDNA synthesis kit.

  • 2.2. Causality: The two-step approach is preferred for validation studies because it allows you to create a stock of cDNA that can be used to test multiple genes, providing flexibility. [13] Step 3: Real-Time PCR

  • 3.1. Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward/reverse primers for a single gene.

  • 3.2. Add the diluted cDNA template to the master mix. Run all samples in triplicate (technical replicates).

  • 3.3. Include a no-template control (NTC) for each primer set to check for contamination.

  • 3.4. Run the reaction on a real-time PCR instrument. The instrument will monitor fluorescence in real-time, generating an amplification plot and a quantification cycle (Cq) value for each reaction.

Step 4: Data Analysis (Relative Quantification)

  • 4.1. Analyze the data using the Comparative Cq (ΔΔCq) method . [10] * Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq of your target gene and the Cq of your reference gene. (ΔCq = Cq_target - Cq_reference).

    • Normalization to Control Group (ΔΔCq): Calculate the difference between the ΔCq of a treated sample and the average ΔCq of the vehicle control group. (ΔΔCq = ΔCq_treated - ΔCq_control).

    • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.

Data Presentation and Interpretation

Raw lists of genes are of limited use. The true insight comes from structured presentation and functional analysis.

Summarizing Quantitative Data

Organize your final, validated differential expression data into a clear table. This allows for easy comparison and prioritization of candidates for further study.

Gene IDGene NameLog₂ Fold Change (RNA-Seq)p-value (adjusted)Function/Pathway
PA14_27710lasI+4.51.2e-50AHL Synthesis
PA14_49560phzA1+3.84.5e-35Phenazine Biosynthesis
PA14_58180rhlA+3.18.9e-28Rhamnolipid Production
PA14_01050aprA+2.72.1e-22Alkaline Protease
PA14_12345fliC-2.16.3e-18Flagellin (Motility)
PA14_67890pvdA-1.91.0e-15Pyoverdine Synthesis
Note: This table contains example data modeled after expected results in a Pseudomonas species to illustrate format and content.
Gaining Biological Insight

The ultimate goal is to understand the biological meaning behind the changes in gene expression. Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes. This will reveal if 3-oxo-C16-HSL systematically upregulates or downregulates specific biological processes, such as "virulence," "biofilm formation," or "iron acquisition," providing a powerful, high-level view of its cellular impact.

References

  • Demeter, T., et al. (2023). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. Virulence. [Link]
  • Poulsen, L. D., & Vinther, J. (2018). RNA-Seq for Bacterial Gene Expression. Current Protocols in Nucleic Acid Chemistry. [Link]
  • Poulsen, L. D., & Vinther, J. (2018). RNA-Seq for Bacterial Gene Expression.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. [Link]
  • Shah, M. A., et al. (2021).
  • Croucher, N. J., & Thomson, N. R. (2010). Studying bacterial transcriptomes using RNA-seq. Current Opinion in Microbiology. [Link]
  • CD Genomics. (2023). Bacterial RNA Sequencing. CD Genomics. [Link]
  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]
  • Wang, Y., et al. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv. [Link]
  • He, J., et al. (2009). Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR. BMC Molecular Biology. [Link]
  • Deutsch, M., et al. (2021). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. European Journal of Heart Failure. [Link]
  • Li, L., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Experimental and Therapeutic Medicine. [Link]
  • ResearchGate. (n.d.). Addition of purified 3-oxo-C12-HSL did not influence...
  • Abinaya, S., & Kariyanna, B. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. [Link]
  • Liu, H., et al. (2020). [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. [Link]
  • Espace INRS. (n.d.).
  • Teste, M. A., et al. (2009). Validation of reference genes for quantitative expression analysis by real-time RT-PCR in Saccharomyces cerevisiae. Journal of Microbiological Methods. [Link]
  • Diermeier, S. (2016). Validating differential gene expression: Methods. YouTube. [Link]
  • Zhao, Q., & Yang, X. Y. (2020).
  • Tsuruyama, Y., et al. (2022). Human TRPV1 and TRPA1 are receptors for bacterial quorum sensing molecules.
  • Zhao, J., et al. (2021). Comprehensive analysis of AHL gene family and their expression under drought stress and ABA treatment in Populus trichocarpa. PeerJ. [Link]
  • Koul, A., et al. (2016).
  • Pinya, P., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology. [Link]
  • Wood, D. W., et al. (2001). N-Acyl-Homoserine Lactone-Mediated Regulation of Phenazine Gene Expression by Pseudomonas aureofaciens 30-84 in the Wheat Rhizosphere. Journal of Bacteriology. [Link]
  • Gonzalez, J. E., & Venturi, V. (2013). Chromosomal Arrangement of AHL-Driven Quorum Sensing Circuits in Pseudomonas. Sensors. [Link]
  • Ryan, R. P., et al. (2015). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology. [Link]

Sources

An In-Depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Interspecies Communication

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacteria do not exist as solitary entities; they engage in complex social behaviors orchestrated by a chemical language known as quorum sensing (QS). This guide delves into the core of this communication network, focusing on a specific signaling molecule: N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHHL). As a member of the N-acyl-homoserine lactone (AHL) family, OHHL is a key autoinducer used by various Gram-negative bacteria to coordinate gene expression with population density.[1] This document moves beyond the canonical role of AHLs in intraspecies communication to provide a detailed exploration of OHHL as a mediator of interspecies and inter-kingdom dialogues. We will examine the molecular mechanisms, the profound impact on microbial community structure and host-pathogen interactions, and the advanced methodologies required for its study. For drug development professionals, this guide illuminates the potential of targeting OHHL signaling as a novel anti-virulence strategy to combat pathogenic bacteria and disrupt resilient biofilm communities.

The Foundation: Quorum Sensing and the AHL Language

Quorum sensing is a sophisticated process of bacterial cell-to-cell communication that enables a population to function as a coordinated, multicellular entity.[2][3] Bacteria produce and release small signaling molecules called autoinducers, and as the bacterial population grows, the concentration of these molecules increases.[2] Once a critical threshold concentration is reached, the autoinducers bind to specific receptors, triggering a cascade of gene expression changes across the entire population.[4] This coordinated response allows bacteria to collectively execute tasks that would be ineffective if performed by individual cells, such as biofilm formation, virulence factor secretion, and bioluminescence.[2][4]

Gram-negative bacteria predominantly use N-acyl-homoserine lactones (AHLs) as their signaling molecules.[5] These molecules share a conserved homoserine lactone ring but vary in the length and modification of their acyl side chain.[1][6] This structural diversity creates a high degree of specificity, akin to different dialects of a language, allowing for precise communication. This compound is a less common, long-chain AHL produced by bacteria such as certain strains of Agrobacterium and Pseudomonas.[7] Its extended 16-carbon acyl chain imparts distinct physicochemical properties that influence its diffusion, receptor affinity, and biological activity.

The Canonical LuxI/LuxR Signaling Circuit

The foundational mechanism of AHL-mediated quorum sensing is the LuxI/LuxR system, first identified in Vibrio fischeri.[3][5]

  • LuxI-type Synthases: These enzymes synthesize the specific AHL signal molecule.[1]

  • Diffusion: The AHL molecule freely diffuses across the bacterial cell membrane into the extracellular environment.[8]

  • LuxR-type Receptors: As cell density increases, the extracellular AHL concentration rises and the molecules diffuse back into the cells, where they bind to and activate a cognate LuxR-type transcriptional regulator.[1][8]

  • Gene Regulation: The activated AHL-receptor complex then binds to specific DNA promoter regions, activating or repressing the transcription of target genes.[8]

G cluster_cell Bacterial Cell cluster_env Extracellular Environment luxI LuxI Synthase OHHL_in OHHL luxI->OHHL_in Synthesis luxR LuxR Receptor (Inactive) complex OHHL-LuxR Complex (Active) dna Promoter DNA complex->dna Binds genes Target Genes (e.g., Virulence, Biofilm) dna->genes Regulates Transcription OHHL_in->luxR Binding & Activation OHHL_out OHHL Signal OHHL_in->OHHL_out Diffusion

Figure 1: The canonical LuxI/LuxR quorum sensing circuit using OHHL as the signal.

Beyond Borders: OHHL in Interspecies and Inter-kingdom Dialogues

While many AHLs are highly specific, some, particularly those produced by promiscuous species like Pseudomonas aeruginosa, can be interpreted by other bacteria, a phenomenon known as interspecies crosstalk.[2][9] This allows bacteria to not only count their own numbers but also to survey the presence and density of other species in their environment.[4][10]

OHHL, with its long acyl chain, can participate in these complex conversations, influencing the behavior of entire microbial consortia. For example, in a mixed-species biofilm, OHHL produced by one species can trigger responses like virulence factor production or altered metabolism in a neighboring species.[4] This has profound implications for the structure, stability, and function of microbial communities in environments ranging from soil and water to chronic wound infections.

Host-Pathogen Interactions: An Inter-kingdom Language

The influence of OHHL and other long-chain AHLs extends beyond the bacterial kingdom. Eukaryotic hosts have evolved to recognize these molecules as indicators of a bacterial presence, leading to a direct immunomodulatory response.[11] While much of the research has focused on the well-studied N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) from P. aeruginosa, the principles are applicable to other long-chain AHLs. These molecules can:

  • Inhibit Lymphocyte Proliferation: Suppress the adaptive immune response.[11][12]

  • Modulate Cytokine Production: Inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 while amplifying anti-inflammatory cytokines like IL-10.[11][13] This can shift the immune response from a Th1 (cell-mediated) to a Th2 (humoral) profile, which may be less effective at clearing certain bacterial infections.[11][12]

  • Induce Apoptosis: Trigger programmed cell death in immune cells like macrophages and neutrophils.

This ability of bacterial signals to manipulate the host immune system suggests that OHHL can function not just as a communication molecule, but as a virulence factor in its own right, contributing to the establishment of chronic infections by helping bacteria evade the immune system.[11][12]

G bacterium Bacterium (e.g., Pseudomonas sp.) ohhl OHHL bacterium->ohhl Produces neighbor Neighboring Bacterium (Different Species) gene_exp1 Biofilm Formation, Virulence neighbor->gene_exp1 Alters Gene Expression host_cell Eukaryotic Host Cell (e.g., Macrophage) immune_mod Cytokine Shift, Apoptosis host_cell->immune_mod Causes Immune Modulation ohhl->bacterium Intraspecies Signaling ohhl->neighbor Interspecies Crosstalk ohhl->host_cell Inter-kingdom Signaling

Figure 2: Interspecies and inter-kingdom communication mediated by OHHL.

Methodologies for the Study of OHHL

Investigating the role of OHHL requires a robust and multifaceted methodological approach. The choice of technique depends on the research question, ranging from simple detection to precise quantification and functional analysis.

Detection and Quantification of OHHL

The primary challenge in studying AHLs is their presence at very low concentrations in complex biological matrices.

Table 1: Comparison of OHHL Detection & Quantification Methods

Method Principle Advantages Disadvantages Typical Limit of Detection
Bacterial Biosensors Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of AHLs. High sensitivity, low cost, high-throughput. Can suffer from lack of specificity (crosstalk), matrix effects. pM to nM range
Thin-Layer Chromatography (TLC) Separation of molecules on a plate followed by overlay with a biosensor strain. Simple, inexpensive, good for screening multiple samples. Semi-quantitative, lower resolution. nM to µM range

| LC-MS/MS | Liquid chromatography separation coupled with mass spectrometry for identification and quantification. | High specificity and sensitivity, accurate quantification, structural confirmation. | High instrument cost, requires expertise, lower throughput. | pM to fM range |

Experimental Protocol: Extraction of AHLs from Bacterial Supernatant

Causality: This protocol uses an organic solvent (ethyl acetate) to efficiently extract the relatively non-polar AHL molecules from the aqueous culture medium. Acidification of the sample ensures that the homoserine lactone ring remains intact, preventing pH-mediated degradation.[14]

Materials:

  • Bacterial culture grown to the desired phase.

  • Ethyl acetate (acidified with 0.1% formic acid).

  • Centrifuge and appropriate tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol (HPLC grade).

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant.

  • Extraction: Transfer the supernatant to a separation funnel. Add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

  • Solvent Collection: Collect the upper organic phase. Repeat the extraction on the aqueous phase two more times to maximize recovery.

  • Drying: Pool the organic extracts and dry them completely using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of methanol (e.g., 200 µL) for subsequent analysis. Store at -20°C.[6]

Experimental Protocol: Detection using a Chromobacterium violaceum CV026 Biosensor

Causality: C. violaceum CV026 is a mutant strain that cannot produce its own short-chain AHLs but will produce the purple pigment violacein in response to exogenous short-chain to medium-chain AHLs. While less sensitive to very long-chain AHLs like OHHL, it can be used for screening. For specific detection of long-chain AHLs, a biosensor like Agrobacterium tumefaciens A136 is often preferred.[15] This protocol describes the general principle.

Materials:

  • C. violaceum CV026 culture.

  • Luria-Bertani (LB) agar plates.

  • LB soft agar (0.7% agar).

  • Extracted AHL samples and synthetic OHHL standard.

Procedure:

  • Plate Preparation: Pour standard LB agar plates.

  • Inoculation: Inoculate 5 mL of molten LB soft agar (cooled to ~45°C) with 50 µL of an overnight culture of CV026.

  • Overlay: Quickly pour the inoculated soft agar over the surface of a pre-poured LB agar plate and allow it to solidify.

  • Sample Application: Spot 5-10 µL of your reconstituted AHL extract and a series of OHHL standards onto the surface of the agar overlay.

  • Incubation: Incubate the plates at 28-30°C for 24-48 hours.

  • Analysis: The appearance of a purple ring around a spot indicates the presence of AHLs. The diameter and intensity of the ring are semi-quantitatively related to the AHL concentration.[16]

Experimental Workflow: Quantification by LC-MS/MS

Causality: This is the gold standard for AHL analysis.[17] Reverse-phase liquid chromatography separates AHLs based on the hydrophobicity of their acyl chains. Tandem mass spectrometry provides definitive identification through specific parent-ion to daughter-ion fragmentation patterns (e.g., the characteristic m/z 102 fragment corresponding to the homoserine lactone ring) and enables precise quantification using stable isotope-labeled internal standards.[6][18][19]

G sample Reconstituted Extract hplc UPLC/HPLC System (C18 Reverse Phase) sample->hplc Inject ms Mass Spectrometer (ESI Source) hplc->ms Separate & Elute ms1 MS1 Scan (Select Precursor Ion of OHHL) ms->ms1 Ionize ms2 MS2 Scan (Fragment and Detect Product Ions, e.g., m/z 102) ms1->ms2 Isolate & Collide data Data Analysis (Quantification vs. Internal Standard) ms2->data Detect

Figure 3: A generalized workflow for the quantification of OHHL by LC-MS/MS.

Therapeutic Frontiers: Quorum Quenching of OHHL

The critical role of AHL signaling in controlling virulence and biofilm formation makes it an attractive target for novel antimicrobial strategies.[5] Rather than killing bacteria, which imposes strong selective pressure for resistance, anti-virulence therapies aim to disarm them. Disrupting the OHHL communication system, a strategy known as Quorum Quenching (QQ), can prevent pathogens from launching a coordinated attack and render them more susceptible to conventional antibiotics and host immune clearance.[14][15]

Mechanisms of Quorum Quenching:

  • Enzymatic Degradation: This is a primary QQ mechanism found in nature.

    • AHL Lactonases: Enzymes like AiiA from Bacillus species hydrolyze the ester bond in the homoserine lactone ring, inactivating the signal molecule.[2][15]

    • AHL Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring. P. aeruginosa itself produces an acylase (PvdQ) that can degrade long-chain AHLs.[15][20]

  • Signal Antagonism: This involves molecules that are structurally similar to OHHL and can bind to the LuxR-type receptor but fail to activate it. These competitive inhibitors effectively block the receptor site, preventing the native signal from binding. Halogenated furanones produced by the marine alga Delisea pulchra are a classic example of natural QS inhibitors.[14]

  • Inhibition of Signal Synthesis: Targeting the LuxI-type synthase to prevent the production of OHHL in the first place.

The development of potent and specific quorum quenchers represents a promising frontier in drug development, offering a way to control bacterial infections, particularly those characterized by resilient biofilms, such as in cystic fibrosis lung infections or on medical devices.[21][22][23]

Future Directions and Conclusion

The study of this compound and its role in interspecies communication is a rapidly evolving field. While the fundamental principles are established, many questions remain. Future research should focus on:

  • Complex Environments: Moving beyond simple co-culture systems to understand OHHL signaling in complex, multi-species microbial communities (microbiomes).

  • Host Response Specificity: Elucidating the precise host cell receptors and downstream signaling pathways that are modulated by OHHL and other long-chain AHLs.

  • Synergistic Therapies: Investigating the efficacy of combining quorum quenching agents with traditional antibiotics to overcome resistance and eradicate biofilms.

References

  • Ortori, C. A., Dubern, J., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology.
  • Sperandio, V. (2010). New Developments in Microbial Interspecies Signaling. Current Opinion in Microbiology.
  • Wikipedia. (n.d.). Interspecies quorum sensing. In Wikipedia.
  • Federle, M. J., & Bassler, B. L. (2003). Interspecies communication in bacteria. Journal of Clinical Investigation.
  • American Society for Microbiology. (2020). How Quorum Sensing Works. ASM.org.
  • Boursier, C., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research.
  • Waters, C. M., & Bassler, B. L. (2006). Chemical communication among bacteria. PNAS.
  • Boursier, C., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed.
  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity.
  • Giraud, E., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry.
  • Li, Y.-H., & Tian, X. (2012). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology.
  • Liu, M., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules.
  • Grote, A. C., et al. (2015). Quorum Sensing in Bacterial Species that Use Degenerate Autoinducers Can be Tuned by Using Structurally Identical Non-native Ligands. ACS Chemical Biology.
  • Telford, G., et al. (1998). The Pseudomonas aeruginosaQuorum-Sensing Signal MoleculeN-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity.
  • Davies, D. G., & Marques, C. N. H. (2021). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology.
  • Gram, L., et al. (2005). Quorum sensing signal molecules (acylated homoserine lactones) in gram-negative fish pathogenic bacteria. Diseases of Aquatic Organisms.
  • Lawrence, R. N., et al. (1999). The Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, inhibits porcine arterial smooth muscle contraction. British Journal of Pharmacology.
  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-L-Homoserine Lactone Has Immunomodulatory Activity. ResearchGate.
  • Le-Berre, R., et al. (2006). Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells. Infection and Immunity.
  • Dong, Y.-H., et al. (2001). Identification of Quorum-Quenching N-Acyl Homoserine Lactonases from Bacillus Species. Applied and Environmental Microbiology.
  • ResearchGate. (n.d.). Thin-layer chromatogram illustrating the inhibition of OHHL-mediated... ResearchGate.
  • Steindler, L., & Venturi, V. (2004). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Applied and Environmental Microbiology.
  • Sio, C. F., et al. (2006). Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1. Infection and Immunity.
  • Zhao, Q., et al. (2020). N-3-oxo-hexanoyl-homoserine lactone, a bacterial quorum sensing signal, enhances salt tolerance in Arabidopsis and wheat. Botanical Studies.
  • ResearchGate. (n.d.). The relationship between N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)... ResearchGate.
  • Massai, F., et al. (n.d.). A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. FAO AGRIS.
  • Borchardt, S. A., et al. (2001). Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Applied and Environmental Microbiology.
  • Kumar, L., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology.
  • ResearchGate. (n.d.). OHHL concentration in supernatant after biofilm test. ResearchGate.
  • ResearchGate. (n.d.). Antagonism of OHHL-mediated GFP production by E. coli JB525. ResearchGate.
  • Rebeilleau, F., et al. (2024). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences.
  • Marshall, A. J., et al. (2004). Metabolite-sensitive holographic biosensors. Analytical Chemistry.
  • Scilit. (n.d.). A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. Scilit.
  • Gardères, J., et al. (2014). Cellular effects of bacterial N-3-Oxo-dodecanoyl-L-Homoserine lactone on the sponge Suberites domuncula (Olivi, 1792): insights into an intimate inter-kingdom dialogue. PLoS One.
  • Grandclément, C., et al. (2016). Quorum quenching: role in nature and applied developments. FEMS Microbiology Reviews.
  • Jamil, A., et al. (2021). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Journal of King Saud University - Science.
  • Knobloch, J. K., et al. (2001). Biofilm formation by Staphylococcus epidermidis depends on functional RsbU, an activator of the sigB operon: differential activation mechanisms due to ethanol and salt stress. Journal of Bacteriology.
  • Kim, Y.-G., et al. (2016). Essential Oils and Eugenols Inhibit Biofilm Formation and the Virulence of Escherichia coli O157:H7. Scientific Reports.
  • Tyagi, S., et al. (2021). Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. Plants.

Sources

An In-depth Technical Guide on N-3-oxo-hexadecanoyl-L-Homoserine Lactone and its Role in Biofilm Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of microbial communities, sophisticated communication networks govern collective behaviors. One of the most well-studied of these is quorum sensing (QS), a cell-to-cell signaling mechanism that allows bacteria to monitor their population density and coordinate gene expression.[1][2] At the heart of many Gram-negative bacterial communication systems are small, diffusible signal molecules known as N-acyl-homoserine lactones (AHLs).[1][3] These molecules vary in the length and modification of their acyl side chains, providing a degree of specificity to the signals.[1][3] This guide focuses on a specific, long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), and its pivotal role in the formation of biofilms—structured communities of bacteria encased in a self-produced matrix.[4]

Biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and host immune responses.[5][6] Understanding the molecular underpinnings of biofilm development is therefore a critical area of research for the development of novel anti-biofilm therapeutics. This document provides a technical overview of the 3-oxo-C16-HSL signaling pathway, its influence on biofilm architecture, and robust methodologies for its investigation.

The Quorum Sensing Circuit: The Role of 3-oxo-C16-HSL

The canonical model for AHL-mediated quorum sensing involves a pair of proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.[7][8] In the context of 3-oxo-C16-HSL, this signaling molecule is synthesized by a specific LuxI homolog. As the bacterial population grows, the concentration of 3-oxo-C16-HSL increases.[1] Once a threshold concentration is reached, 3-oxo-C16-HSL binds to its cognate LuxR-type receptor.[7] This binding event typically induces a conformational change in the receptor, promoting its multimerization and subsequent binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.[9] This, in turn, activates the transcription of genes involved in a variety of processes, including virulence factor production and, crucially, biofilm formation.[7]

Signaling Pathway of 3-oxo-C16-HSL in Biofilm Formation

G cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-type Synthase HSL_low 3-oxo-C16-HSL (Low Conc.) LuxI->HSL_low Synthesis & Diffusion LuxR LuxR-type Receptor (Inactive) ActiveLuxR Active LuxR Complex LuxR->ActiveLuxR Activation DNA Target Gene Promoters ActiveLuxR->DNA Transcriptional Regulation Biofilm Biofilm Formation (EPS Production, Adhesion) DNA->Biofilm Expression of Biofilm Genes HSL_high 3-oxo-C16-HSL (High Conc.) HSL_low->HSL_high Increased Cell Density HSL_high->LuxR Binding G cluster_assays Biofilm Assays start Bacterial Culture (Wild-type & Mutant) quant Quantitative Analysis (Crystal Violet Assay) start->quant Inoculation qual Qualitative Analysis (Microscopy) start->qual Inoculation analysis Data Analysis & Interpretation quant->analysis qual->analysis conclusion Conclusion on 3-oxo-C16-HSL Role analysis->conclusion

Caption: A typical experimental workflow for investigating 3-oxo-C16-HSL.

Quantitative Analysis: Crystal Violet Biofilm Assay

The crystal violet assay is a widely used method for quantifying total biofilm biomass. [5][6][10]This method is based on the ability of crystal violet, a basic dye, to stain the negatively charged components of the biofilm matrix, including polysaccharides and eDNA. [6] Protocol:

  • Preparation of Cultures: Grow bacterial strains (e.g., wild-type, LuxI mutant, and complemented strain) overnight in an appropriate liquid medium.

  • Inoculation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include a negative control with sterile medium only.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours to allow for biofilm formation.

  • Washing: Gently decant the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. [11]6. Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. [6][10] Data Presentation:

StrainTreatmentAbsorbance at 590 nm (Mean ± SD)
Wild-TypeNone1.25 ± 0.15
ΔluxINone0.35 ± 0.08
ΔluxI+ 10 µM 3-oxo-C16-HSL1.18 ± 0.12
Wild-Type+ QS Inhibitor0.42 ± 0.09
Qualitative Analysis: Confocal Laser Scanning Microscopy (CLSM)

CLSM is an indispensable tool for visualizing the three-dimensional architecture of biofilms. [12]It allows for the non-destructive imaging of live biofilms and the spatial localization of different biofilm components using fluorescent stains. [12][13] Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells, under conditions that promote biofilm formation.

  • Staining: Stain the biofilm with a combination of fluorescent dyes. For example, SYTO 9 can be used to stain all bacterial cells (live and dead) green, while propidium iodide will stain only dead cells red. Specific fluorescently labeled lectins or antibodies can be used to visualize particular matrix components.

  • Imaging: Acquire z-stack images of the biofilm using a confocal microscope. The z-stacks will allow for the reconstruction of a three-dimensional image of the biofilm.

  • Image Analysis: Use image analysis software (e.g., ImageJ, Imaris) to analyze the structural parameters of the biofilm, such as thickness, biovolume, and surface coverage. [12]

Targeting 3-oxo-C16-HSL for Anti-Biofilm Strategies

The critical role of 3-oxo-C16-HSL in biofilm formation makes it an attractive target for the development of novel anti-biofilm agents. [14]Strategies for inhibiting this quorum sensing system include:

  • Inhibition of AHL Synthesis: Targeting the LuxI-type synthase to prevent the production of 3-oxo-C16-HSL.

  • AHL Receptor Antagonism: Developing small molecules that bind to the LuxR-type receptor and prevent its activation by 3-oxo-C16-HSL. [15]* Enzymatic Degradation of AHLs: Utilizing enzymes, such as lactonases and acylases, to degrade 3-oxo-C16-HSL and disrupt cell-to-cell communication.

The development of such quorum sensing inhibitors (QSIs) holds great promise for combating biofilm-associated infections and biofouling.

Conclusion

This compound is a key signaling molecule that plays a central role in the regulation of biofilm formation in many Gram-negative bacteria. A thorough understanding of its synthesis, perception, and downstream regulatory effects is essential for researchers and drug development professionals seeking to control bacterial biofilms. The methodologies outlined in this guide provide a solid foundation for investigating the intricate relationship between 3-oxo-C16-HSL and the complex process of biofilm development. By elucidating these fundamental mechanisms, we can pave the way for innovative strategies to disrupt bacterial communication and mitigate the significant challenges posed by biofilms.

References

  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • Ansari, F. A., Kumar, A., & Ramteke, P. W. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Pure and Applied Microbiology, 11(1), 473-478.
  • ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy.
  • Yoshida, K., Konishi, K., & Kiba, T. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Coatings, 12(10), 1435.
  • Bio-protocol. (n.d.). Confocal laser scanning microscopy (CLSM).
  • Yoshida, K., Konishi, K., & Kiba, T. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Coatings, 12(10), 1435.
  • Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay.
  • Castro, J., Rosca, A. S., & Cerca, N. (2020). Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis. Frontiers in Microbiology, 11, 1613.
  • Wang, Y., Duan, K., & Zhang, L. (2021). Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment. mBio, 12(4), e01345-21.
  • Schuster, M., Urbanowski, M. L., & Greenberg, E. P. (2004). LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer. Journal of Bacteriology, 186(21), 7246–7254.
  • Glucksam-Galnoy, Y., Sananes, R., & Zor, T. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337–344.
  • Soto-Aceves, M. P., Cocotl-Yañez, M., & Servín-González, L. (2022). Pseudomonas aeruginosa LasR overexpression leads to a RsaL-independent pyocyanin production inhibition in a low phosphate condition. Microbiology, 168(10).
  • Grosso-Becerra, M. V., Croda-Gálvez, M., & Soberón-Chávez, G. (2017). Pseudomonas aeruginosa quorum-sensing response in the absence of functional LasR and LasI proteins: the case of strain 148, a virulent dolphin isolate. FEMS Microbiology Letters, 364(12).
  • O'Loughlin, C. T., Miller, L. C., & Siryaporn, A. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981–17986.
  • Reichhardt, C., & Parsek, M. R. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 777.
  • Persat, A. (2019). Surface association sensitizes Pseudomonas aeruginosa to quorum sensing. eLife, 8, e47853.
  • Smith, R. S., Fedyk, E. R., & Iglewski, B. H. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 184(4), 1132–1139.
  • Déziel, E., & Lépine, F. (2018). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor LasR. mBio, 9(3), e00840-18.
  • Li, Y., Wu, J., & Song, J. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity, 83(5), 2064–2073.
  • Li, Y., Wu, J., & Song, J. (2015). Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage. Journal of Environmental Sciences, 28, 124–131.
  • Zhang, X., Li, Y., & Wang, Y. (2020). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology, 11, 579.
  • Kumar, A., & Chhibber, S. (2017). Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. Microbial Pathogenesis, 110, 612–619.
  • Ryan, R. P., & Dow, J. M. (2011). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology, 2, 12.
  • Papenfort, K., & Bassler, B. L. (2016). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 21(11), 1473.
  • Holcombe, L. J., & Trest, M. T. (2014). The effects of the Pseudomonas aeruginosa quorum-sensing molecule 3-oxo-C12-homoserine lactone on clinical Candida albicans biofilm formation. The Journal of the Mississippi Academy of Sciences, 59(1), 101-105.
  • Khan, S., & Ali, A. (2023). Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. Journal of Marine Science and Engineering, 11(9), 1735.
  • Zhao, Q., Li, X., & Zhang, L. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 898950.
  • Lu, C., & Lu, T. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv.
  • Borges, A., & Simões, M. (2017). Furvina inhibits the 3-oxo-C12-HSL-based quorum sensing system of Pseudomonas aeruginosa and QS-dependent phenotypes. Biofouling, 33(7), 573–584.
  • Wang, Y., Duan, K., & Zhang, L. (2023). The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 24(18), 14207.
  • Nicolas, G., & Labbé, G. (2021). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Pharmaceuticals, 14(7), 649.
  • Boontham, P., & Hongsing, P. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology, 11, 1504.
  • Tóth, Z., & Gácser, A. (2022). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. Virulence, 13(1), 1334–1352.
  • Zhao, Q., Li, X., & Zhang, L. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 898950.
  • Marketon, M. M., & González, J. E. (2002). Genetic organization and transcription activation of 3OC6-HSL-controlled genes in Sinorhizobium meliloti. FEMS Microbiology Letters, 208(2), 193–199.
  • Khan, S., & Ali, A. (2023). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a... ResearchGate.
  • Pearson, J. P., & Iglewski, B. H. (1997). Examination of Pseudomonas aeruginosa lasI regulation and 3-oxo-C12-homoserine lactone production using a heterologous Escherichia coli system. Journal of Bacteriology, 179(22), 7090–7095.
  • Chignard, B., & Rival, Y. (2018). Cell response to 3-oxo-C12-HSL exposure: (a) IL-8 secretion of... ResearchGate.

Sources

A Technical Guide to the Role of N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Bacterial Virulence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are cornerstone signaling molecules in Gram-negative bacterial communication, a process known as quorum sensing (QS). This guide provides an in-depth technical examination of a specific long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3O-C16-HSL). While less common than its shorter-chain counterparts, 3O-C16-HSL and its associated regulatory circuits play a critical, albeit specialized, role in orchestrating virulence in select pathogens. We will dissect the molecular mechanisms, explore the specific virulence factors under its control, provide detailed methodologies for its study, and discuss its potential as a target for novel anti-virulence therapeutics. This document is intended to serve as a comprehensive resource for professionals engaged in microbiological research and the development of anti-infective agents.

Introduction: The Language of Bacteria - Quorum Sensing

Gram-negative bacteria utilize a sophisticated system of cell-to-cell communication known as quorum sensing (QS) to gauge their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers.[2] Among the most well-characterized autoinducers are the N-acyl-homoserine lactones (AHLs).[1]

The canonical AHL-based QS system, often referred to as a LuxI/LuxR circuit, consists of two key proteins:

  • A LuxI-type synthase: This enzyme synthesizes a specific AHL molecule.[1]

  • A LuxR-type receptor: This cytoplasmic protein acts as a transcriptional regulator that binds the cognate AHL.[1][3]

At low cell densities, the basal level of AHL production is insufficient for detection. As the bacterial population grows, the extracellular concentration of the AHL increases.[2] Upon reaching a critical threshold, the AHL diffuses back into the cells and binds to its LuxR-type receptor.[3] This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[4] This coordinated genetic shift allows the bacterial population to engage in collective behaviors such as biofilm formation, secondary metabolite production, and, critically, the expression of virulence factors.[5]

The 3O-C16-HSL Signaling System: A Focus on Burkholderia

While molecules like 3-oxo-C12-HSL from Pseudomonas aeruginosa are extensively studied, longer-chain AHLs such as this compound (3O-C16-HSL) are associated with more specific genera, most notably members of the Burkholderia genus.

The Burkholderia cepacia complex (Bcc) is a group of opportunistic pathogens notorious for causing severe respiratory infections in immunocompromised individuals and patients with cystic fibrosis (CF).[6][7] The virulence of these bacteria is not due to a single factor but is a multifactorial process tightly controlled by complex regulatory networks, including multiple QS systems.[8][9]

The primary and most conserved QS system in the Bcc is the CepIR system.[4][7]

  • CepI: The AHL synthase responsible for producing N-octanoyl-L-homoserine lactone (C8-HSL) and, in smaller amounts, N-hexanoyl-L-homoserine lactone (C6-HSL).[4][6][7]

  • CepR: The transcriptional regulator that binds these AHLs to control gene expression.[7]

While the CepIR system is central, other QS circuits exist. For instance, some Burkholderia species are known to produce a wider array of AHLs, including the long-chain 3O-C16-HSL, suggesting the presence of additional, uncharacterized LuxI-type synthases and LuxR-type receptors that contribute to the virulence cascade.

Mechanism of Action

The mechanism of 3O-C16-HSL follows the archetypal LuxI/R paradigm. A specific LuxI homolog synthesizes 3O-C16-HSL from S-adenosylmethionine (SAM) and a fatty acid precursor derived from the cell's fatty acid biosynthesis pathway. The long acyl chain of 3O-C16-HSL makes it highly hydrophobic, likely influencing its diffusion properties across the bacterial membrane. Once the threshold concentration is met, it binds to its cognate LuxR-type receptor, inducing a conformational change that promotes dimerization and subsequent DNA binding to regulate a specific suite of virulence-associated genes.

QS_Pathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL_out 3O-C16-HSL LuxI->AHL_out Synthesis LuxR LuxR-type Receptor Dimer Active Dimer (LuxR-AHL)₂ LuxR->Dimer Dimerization DNA Target Gene Promoters Dimer->DNA Binds & Activates Virulence Virulence Factor Expression DNA->Virulence Transcription & Translation AHL_in 3O-C16-HSL AHL_out->AHL_in Diffusion at high density AHL_in->LuxR Binding

Caption: Generalized 3O-C16-HSL Quorum Sensing Pathway.

Role in Virulence Factor Regulation

The activation of QS circuits by molecules like 3O-C16-HSL is directly linked to a pathogen's ability to cause disease. In organisms like Burkholderia cenocepacia, a functional CepIR system, which controls a downstream cascade potentially influenced by other AHLs, is essential for full virulence.[7][10] Disruption of the cepI or cepR genes significantly reduces lung pathology and inflammation in animal infection models.[10]

The specific virulence factors regulated by long-chain AHLs can vary but often include a suite of secreted enzymes and proteins crucial for host tissue damage and immune evasion.

Virulence Factor Category Specific Example Function in Pathogenesis Regulating System Key Organism(s)
Proteases Zinc Metalloprotease (ZmpA)Degradation of host extracellular matrix proteins (e.g., elastin, collagen), facilitating tissue invasion and nutrient acquisition.CepIRBurkholderia cenocepacia
Lipases Extracellular LipaseHydrolysis of host lipids, contributing to tissue damage and potentially providing carbon sources.CepIRBurkholderia cenocepacia
Siderophores OrnibactinHigh-affinity iron-scavenging molecules that chelate iron from host proteins, essential for bacterial survival in the iron-limited host environment.CepIRBurkholderia cenocepacia
Biofilm Formation EPS & AdhesinsDevelopment of structured, antibiotic-resistant communities that protect against host immune responses and facilitate chronic infection.CepIR, CciIRBurkholderia cenocepacia
Motility Swarming MotilityCoordinated movement across surfaces, important for colonization and spreading within the host.CepIRBurkholderia cenocepacia
Secretion Systems Type II, III, VI (T2SS, T3SS, T6SS)Specialized protein complexes for injecting toxins and effector proteins directly into host cells or competing bacteria.CepIRBurkholderia spp.

This table synthesizes data on virulence factors primarily regulated by the main CepIR QS system in Bcc, which sets the stage for regulation by other, less characterized systems that may involve 3O-C16-HSL. Specific gene regulation can be strain-dependent.[6][7][11]

Methodologies for Studying 3O-C16-HSL

Investigating the role of 3O-C16-HSL requires robust and validated methodologies. The following section details key experimental protocols, emphasizing the causality behind procedural choices.

Extraction and Quantification of 3O-C16-HSL

Objective: To isolate and measure the concentration of 3O-C16-HSL from bacterial culture supernatants.

Principle: The hydrophobic nature of the long acyl chain allows for efficient extraction from aqueous culture medium using an organic solvent. Subsequent analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Protocol: Solvent Extraction and LC-MS/MS Analysis

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium (e.g., LB broth) to the desired growth phase (typically stationary phase, where AHL accumulation is maximal).

    • Causality: Stationary phase ensures the bacterial population is dense enough to have produced a detectable concentration of the autoinducer.

  • Cell Removal: Centrifuge the culture (e.g., 12,000 x g, 10 min, 4°C) and pass the supernatant through a 0.22 µm filter to remove all bacterial cells.[12]

    • Causality: This step is critical to prevent cell lysis during extraction, which would contaminate the sample with intracellular lipids and interfere with analysis.

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a separating funnel.

    • Add an equal volume of acidified ethyl acetate (e.g., with 0.1% formic acid or 0.5% acetic acid).[12][13][14]

    • Causality: Ethyl acetate is a moderately polar solvent effective at partitioning AHLs from the aqueous phase. Acidification protonates the homoserine lactone ring, preventing its pH-dependent degradation (lactonolysis) under neutral or alkaline conditions.

    • Shake vigorously for 2 minutes, allowing phases to separate. Repeat the extraction two more times, pooling the organic phases.[13][14]

  • Drying and Reconstitution:

    • Evaporate the pooled ethyl acetate using a rotary evaporator at a temperature below 40°C.[13][15]

    • Causality: Low temperature prevents thermal degradation of the AHLs.

    • Dry the remaining residue completely under a gentle stream of nitrogen gas.[12]

    • Reconstitute the dried extract in a small, precise volume (e.g., 0.5 mL) of 50% methanol or acetonitrile for LC-MS/MS analysis.[15]

  • LC-MS/MS Analysis:

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.[12]

    • Causality: A C18 column effectively separates hydrophobic molecules like long-chain AHLs based on their interaction with the stationary phase.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[12]

    • Couple the HPLC to a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor for the transition of the parent ion [M+H]⁺ to a characteristic product ion, typically the lactone ring fragment at m/z 102.1.[15][16]

    • Causality: MRM provides exceptional specificity and sensitivity by filtering for both the parent mass and a specific fragment mass, minimizing background noise and allowing for accurate quantification against a standard curve of synthetic 3O-C16-HSL.

Reporter Gene Assays for Bioactivity

Objective: To determine if a bacterial extract or a pure compound can activate a specific LuxR-type receptor.

Principle: This method uses a biosensor strain, typically E. coli or an AHL-negative mutant of the bacterium of interest. The strain is engineered to contain a plasmid with two key components: (1) the gene encoding the LuxR-type receptor that responds to 3O-C16-HSL, and (2) a reporter gene (e.g., lacZ for colorimetric output, luxCDABE or luc for luminescence, gfp for fluorescence) downstream of a promoter containing the LuxR-binding site.[17][18][19] Activation of the receptor by the AHL induces expression of the reporter gene, producing a measurable signal.

Reporter_Workflow cluster_prep Preparation cluster_exp Experiment cluster_read Measurement & Analysis Construct 1. Engineer Biosensor Strain (E. coli with p[P-lux-reporter + luxR]) Culture 2. Grow Biosensor to Log Phase Construct->Culture Aliquot 3. Aliquot into 96-well plate Culture->Aliquot Treat 4. Add Test Samples (e.g., bacterial extract, synthetic 3O-C16-HSL) Aliquot->Treat Incubate 5. Incubate (e.g., 3-6 hours) Treat->Incubate Measure 6. Measure Signal (Luminescence, Fluorescence, or Absorbance) Incubate->Measure Analyze 7. Analyze Data (Normalize to cell density) Measure->Analyze

Caption: Workflow for an AHL Reporter Gene Assay.

Protocol: Luminescence-Based Reporter Assay

  • Strain Preparation: Transform E. coli with the appropriate reporter plasmid (e.g., containing the 3O-C16-HSL receptor gene and a Plux-luc fusion).

  • Overnight Culture: Inoculate a single colony of the biosensor strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh medium and grow to early-to-mid logarithmic phase (OD600 ≈ 0.2-0.4).

    • Causality: Using cells in log phase ensures they are metabolically active and can respond robustly to the stimulus by synthesizing the reporter protein.

  • Assay Setup: Aliquot 90 µL of the log-phase culture into the wells of a white, clear-bottom 96-well plate.

    • Causality: White plates are used for luminescence assays to maximize light reflection and signal detection.

  • Treatment: Add 10 µL of your test samples (bacterial extracts, chromatography fractions, or synthetic 3O-C16-HSL standards) to the wells. Include negative controls (vehicle, e.g., methanol) and positive controls (known concentration of synthetic 3O-C16-HSL).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 30°C) with shaking for 3-6 hours.

    • Causality: This incubation period allows sufficient time for the AHL to enter the cells, bind the receptor, and for transcription and translation of the luciferase enzyme to occur.

  • Measurement: Measure both luminescence (in Relative Light Units, RLU) and optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Normalize the reporter activity by dividing the RLU by the OD600 for each well. This corrects for any differences in cell growth caused by the test compounds. Plot the normalized RLU against the concentration of the AHL standard to generate a dose-response curve.

Therapeutic Implications: Targeting 3O-C16-HSL Signaling

The critical role of QS in controlling virulence makes it an attractive target for novel anti-infective strategies, often termed "quorum quenching" (QQ) or "anti-virulence" therapy.[20] Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, QQ aims to disarm pathogens by disrupting their communication pathways, thereby attenuating virulence and potentially making them more susceptible to host immune clearance.

Strategies for targeting the 3O-C16-HSL system include:

  • Inhibition of AHL Synthase: Developing small molecules that block the active site of the LuxI-type synthase responsible for 3O-C16-HSL production.

  • Competitive Inhibition of the LuxR Receptor: Designing antagonist molecules that are structurally similar to 3O-C16-HSL and can bind to the LuxR receptor but fail to activate it, thereby blocking the binding of the native AHL.

  • Enzymatic Degradation of AHLs: Using enzymes, such as AHL lactonases or acylases, to degrade 3O-C16-HSL in the extracellular environment, preventing it from reaching the threshold concentration needed for QS activation.

The development of human single-chain variable fragments (scFv) that can neutralize AHLs like 3O-C12-HSL demonstrates the feasibility of using biologics to sequester these signaling molecules and prevent their pathological effects.[20] Similar approaches could be developed for 3O-C16-HSL.

Conclusion and Future Directions

This compound represents an important, albeit specialized, signaling molecule in the arsenal of bacterial communication. Its role in regulating key virulence factors in pathogens like Burkholderia underscores the importance of understanding these complex QS networks. The methodologies detailed herein provide a framework for the robust investigation of this and other AHL signaling systems. As antibiotic resistance continues to rise, targeting virulence through the disruption of QS pathways offers a promising alternative or adjunctive therapeutic avenue. Future research should focus on identifying the specific LuxI/R pairs for 3O-C16-HSL in various pathogens, delineating their complete regulons, and screening for potent and specific inhibitors of this signaling axis to develop the next generation of anti-infective agents.

References

  • Sokol, P. A., et al. (2003). The CepIR quorum-sensing system contributes to the virulence of Burkholderia cenocepacia respiratory infections. Microbiology, 149(Pt 12), 3649–3658.
  • O'Grady, E. P., Viteri, D. F., & Sokol, P. A. (2012). A Unique Regulator Contributes to Quorum Sensing and Virulence in Burkholderia cenocepacia. PLoS ONE, 7(5), e37611.
  • Loutet, S. A., & Valvano, M. A. (2010). Burkholderia cepacia Complex Regulation of Virulence Gene Expression: A Review. MDPI.
  • Yin, W., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology, 113(3), 664-674.
  • Abisado, R. G., et al. (2018). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI.
  • Brown, A., & Murray, E. (2015). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. MDPI.
  • Kothe, M., et al. (2012). Identification of Specific and Universal Virulence Factors in Burkholderia cenocepacia Strains by Using Multiple Infection Hosts. Applied and Environmental Microbiology, 78(18), 6570-6578.
  • McLean, R. J. C., et al. (2013). Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. Methods in Molecular Biology, 981, 119-129.
  • Smith, R. S., et al. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 184(4), 1132-1139.
  • Smith, R. S., et al. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of Bacteriology, 184(4), 1132-1139.
  • Huber, B., et al. (2013). Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex. Frontiers in Cellular and Infection Microbiology, 3, 33.
  • Sun, S., et al. (2020). Development of an extraction method and LC–MS analysis for N-acylated-L-homoserine lactones (AHLs) in wastewater treatment biofilms. Environmental Science and Pollution Research, 27, 28551–28561.
  • Kumari, A., et al. (2021). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. ResearchGate.
  • Gu, Q., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1756.
  • Weiland-Bräuer, N., et al. (2015). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 81(16), 5538-5548.
  • Weiland-Bräuer, N., et al. (2015). Reporter systems. Two E. coli reporter strains containing a gene... ResearchGate.
  • Ortiz, M., & Blackwell, H. E. (2010). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. ACS Chemical Biology, 5(5), 495-504.
  • Jahangiri, A., et al. (2021). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. MDPI.
  • Dandekar, A. A., et al. (2018). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. mBio, 9(4), e01103-18.
  • Kalia, V. C. (2013). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. Sensors, 13(12), 16348-16371.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337-344.
  • Greenberg, E. P. (2000). Acyl-homoserine Lactone Quorum Sensing in Gram-negative Bacteria: A Signaling Mechanism Involved in Associations with Higher Organisms. National Academy of Sciences.
  • Heacock-Kang, Y., et al. (2022). A virulence activator of a surface attachment protein in Burkholderia pseudomallei acts as a global regulator of other membrane-associated virulence factors. Frontiers in Microbiology, 13, 988636.
  • Gercek, Z., et al. (2017). Effect of N-3-oxo-dodecanoyl-l-homoserine lactone (3-oxo-12-HSL) on... ResearchGate.
  • Panya, A., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Microbiology, 11, 1172.
  • Cuzzi, C., et al. (2023). Identification by Reverse Vaccinology of Three Virulence Factors in Burkholderia cenocepacia That May Represent Ideal Vaccine Antigens. Vaccines, 11(6), 1042.
  • Schaefers, M. M. (2020). Regulation of Virulence by Two-Component Systems in Pathogenic Burkholderia. Infection and Immunity, 88(7), e00927-19.
  • Medchrome. (2023). Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. YouTube.
  • Schaefers, M. M. (2020). Regulation of Virulence by Two-Component Systems in Pathogenic Burkholderia. Infection and Immunity, 88(7), e00927-19.
  • Sarovich, D. S., et al. (2014). Variable Virulence Factors in Burkholderia pseudomallei (Melioidosis) Associated with Human Disease. PLoS ONE, 9(3), e91682.

Sources

Navigating the Interkingdom Crosstalk: An In-depth Technical Guide to the Interaction of N-3-oxo-hexadecanoyl-L-Homoserine Lactone with Host Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the intricate interactions between the bacterial quorum-sensing molecule N-3-oxo-hexadecanoyl-L-Homoserine lactone (O-C16-HSL) and host cells. As researchers and drug development professionals delve deeper into the complexities of host-pathogen interactions, understanding the molecular mechanisms by which bacterial signals modulate host cellular functions is paramount. This document synthesizes current knowledge on the immunomodulatory, apoptotic, and barrier-disrupting effects of long-chain N-acyl-homoserine lactones (AHLs), with a specific focus on O-C16-HSL where data is available. We will dissect the key signaling pathways implicated in these interactions and provide detailed, field-proven experimental protocols for their investigation. This guide is designed to be a critical resource for scientists aiming to elucidate the roles of O-C16-HSL in health and disease and to explore its potential as a therapeutic target.

Introduction: The Language of Bacteria and Its Impact on the Host

Gram-negative bacteria employ a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including virulence factor production and biofilm formation.[1] This process relies on the synthesis and detection of small signaling molecules, the most common of which are N-acyl-homoserine lactones (AHLs).[1] AHLs consist of a conserved homoserine lactone ring and a fatty acid side chain of variable length and modification, which confers specificity to the signal.[1]

This compound (O-C16-HSL) is a long-chain AHL produced by various bacteria, including some strains of Agrobacterium vitis and Pseudomonas.[2] While the role of O-C16-HSL in bacterial communication is established, a growing body of evidence indicates that these molecules can also engage in "interkingdom signaling," directly influencing the physiology of eukaryotic host cells.[3][4] This guide will focus on the multifaceted interactions of O-C16-HSL with host cells, a critical area of study for understanding infectious diseases and developing novel therapeutic strategies.

The Molecular Profile of this compound

O-C16-HSL is characterized by a 16-carbon acyl chain with an oxo-group at the third carbon position, attached to a homoserine lactone ring.[2] This long, hydrophobic acyl chain allows the molecule to readily traverse cellular membranes, a key feature enabling its interaction with intracellular host components.[2]

PropertyValueReference
Molecular Formula C₂₀H₃₅NO₄[2]
Molecular Weight 353.5 g/mol [2]
Appearance White powder[5]
Solubility Soluble in DMSO and DMF[2]

The Multifaceted Interactions of O-C16-HSL with Host Cells

The interactions of long-chain AHLs, including O-C16-HSL, with host cells are complex and cell-type specific. The primary effects observed are modulation of the immune response, induction of apoptosis, and alteration of epithelial barrier integrity.

Immunomodulatory Effects: A Double-Edged Sword

O-C16-HSL and other long-chain AHLs are potent modulators of the host immune system. Their effects can be both pro-inflammatory and anti-inflammatory, depending on the cell type and the context of the interaction.

  • Macrophages: In activated macrophages, the closely related N-3-oxo-dodecanoyl-L-homoserine lactone (O-C12-HSL) has been shown to reciprocally modulate pro- and anti-inflammatory cytokines.[6] It can suppress the production of the pro-inflammatory cytokine TNF-α while amplifying the production of the anti-inflammatory cytokine IL-10.[6] This modulation is thought to occur at the transcriptional level, involving the NF-κB and p38 MAP kinase signaling pathways.[6]

  • Neutrophils: O-C12-HSL can act as a chemoattractant for neutrophils and enhance their defensive capabilities by upregulating the expression of adhesion proteins and immunoglobulin receptors, as well as increasing their phagocytic activity.[7]

  • Dendritic Cells and T-cells: O-C12-HSL can prevent the maturation of human dendritic cells, leading to a phenotype that promotes the generation of regulatory T-cells (Tregs).[8] This shift can dampen the host's adaptive immune response.

Induction of Apoptosis: A Strategy for Immune Evasion and Tissue Damage

Several studies have demonstrated that long-chain AHLs can induce apoptosis in various host cells, including fibroblasts and immune cells.[9][10]

  • Fibroblasts: O-C12-HSL has been shown to induce apoptosis in fibroblasts primarily through the mitochondrial pathway.[9][10] This involves the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic cascade.[9]

  • Immune Cells: The induction of apoptosis in immune cells by AHLs can be a mechanism for bacteria to evade the host's immune response.

Disruption of Epithelial Barrier Function

The integrity of the epithelial barrier is crucial for preventing the invasion of pathogens. Long-chain AHLs have been shown to disrupt this barrier. For instance, O-C12-HSL can increase the paracellular permeability of intestinal epithelial cell monolayers by mediating the degradation of tight junction proteins.[11]

Key Signaling Pathways Modulated by O-C16-HSL

The diverse cellular effects of O-C16-HSL are mediated by its interaction with and modulation of several key intracellular signaling pathways. While specific receptors for O-C16-HSL on host cells have not been definitively identified, several pathways are consistently implicated in the response to long-chain AHLs.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus O-C16-HSL O-C16-HSL Putative_Receptors Putative Receptors (e.g., GPCRs, PPARs) O-C16-HSL->Putative_Receptors Binding Mitochondria Mitochondria O-C16-HSL->Mitochondria Direct Interaction? p38_MAPK p38 MAPK Putative_Receptors->p38_MAPK Activation NF_kappaB NF-κB Putative_Receptors->NF_kappaB Activation Gene_Expression Modulation of Gene Expression p38_MAPK->Gene_Expression NF_kappaB->Gene_Expression Transcriptional Regulation Apoptosis Apoptosis Mitochondria->Apoptosis Initiation

Figure 1: Putative signaling pathways modulated by O-C16-HSL in host cells.

Experimental Protocols for Studying O-C16-HSL-Host Interactions

To facilitate research in this area, we provide the following detailed protocols for investigating the effects of O-C16-HSL on host cells.

Preparation of O-C16-HSL Stock Solutions

Causality: The hydrophobicity of O-C16-HSL necessitates the use of an organic solvent for initial dissolution. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules and its relatively low toxicity to cells at low concentrations. Serial dilutions are then made in cell culture medium to achieve the desired final concentrations.

Protocol:

  • Weigh out the desired amount of O-C16-HSL powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Prepare working solutions by serially diluting the stock solution in sterile cell culture medium to the desired final concentrations.

  • Self-validation: Always include a vehicle control (DMSO at the same final concentration as in the O-C16-HSL-treated samples) in all experiments to account for any effects of the solvent.

Cell Viability and Apoptosis Assays

Causality: To quantify the cytotoxic and apoptotic effects of O-C16-HSL, it is essential to use reliable and validated assays. The MTT assay measures metabolic activity, which is an indicator of cell viability. Annexin V/PI staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a range of O-C16-HSL concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Self-validation: Include a positive control for cell death (e.g., staurosporine) to ensure the assay is working correctly.

Protocol (Annexin V/PI Staining):

  • Treat cells with O-C16-HSL as described above.

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Self-validation: Use unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls to set up the flow cytometer gates correctly.

Apoptosis_Assay_Workflow Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Treatment Treat with O-C16-HSL and controls Adherence->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Choose Assay Incubation->Assay MTT_Assay MTT Assay: Measure metabolic activity Assay->MTT_Assay Viability AnnexinV_Assay Annexin V/PI Staining: Flow cytometry analysis Assay->AnnexinV_Assay Apoptosis Data_Analysis Analyze and interpret data MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for assessing O-C16-HSL-induced cytotoxicity and apoptosis.

Cytokine Profiling

Causality: To investigate the immunomodulatory effects of O-C16-HSL, it is crucial to measure the production of key cytokines. ELISA is a highly sensitive and specific method for quantifying individual cytokines, while multiplex assays allow for the simultaneous measurement of a panel of cytokines, providing a broader view of the immune response.

Protocol (ELISA):

  • Treat immune cells (e.g., macrophages, PBMCs) with O-C16-HSL, with or without a co-stimulant like LPS.

  • Collect the cell culture supernatant at different time points.

  • Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-10) according to the manufacturer's protocol.

  • Self-validation: Include a standard curve of known cytokine concentrations to accurately quantify the amount of cytokine in the samples.

Conclusion and Future Directions

The interaction of this compound with host cells represents a fascinating and clinically relevant example of interkingdom signaling. While much of the current understanding is extrapolated from studies on the closely related O-C12-HSL, it is clear that long-chain AHLs are potent modulators of host cell physiology. They can influence the immune response, trigger apoptosis, and compromise epithelial barrier function.

Future research should focus on elucidating the specific effects of O-C16-HSL and identifying its direct molecular targets within host cells. Comparative studies with other AHLs will be crucial for understanding the structure-activity relationships that govern these interactions. A deeper understanding of these processes will undoubtedly open new avenues for the development of therapeutics that target bacterial quorum sensing to mitigate disease.

References

  • Viking, A., et al. (2018). Disruption of epithelial barrier by quorum-sensing N-3-(oxododecanoyl)-homoserine lactone is mediated by matrix metalloproteinases. American Journal of Physiology-Gastrointestinal and Liver Physiology, 314(5), G581-G591.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. The Journal of Immunology, 191(1), 337-344.
  • Landman, C., et al. (2018). Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota. PLoS ONE, 13(8), e0202587.
  • Landman, C., et al. (2018). Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota. PLoS ONE, 13(8), e0202587. [Link]
  • Neely, A. M., et al. (2018). N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts. Cellular Microbiology, 20(1), e12787.
  • Nakagami, G., et al. (2011). The Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. FEMS Immunology & Medical Microbiology, 62(2), 157-163.
  • Landman, C., et al. (2018). Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota. PLoS ONE, 13(8), e0202587. [Link]
  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]
  • Kinetics of the humoral and cellular immune response up to 1 year from mpox virus infection. (n.d.). Research Square.
  • Neely, A. M., et al. (2018). N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts. Cellular Microbiology, 20(1), e12787. [Link]
  • [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages]. (2020). Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi, 36(9), 776-781.
  • Ringel, Y., et al. (2022). Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. Proceedings of the National Academy of Sciences, 119(31), e2201944119.
  • Gagnière, J., et al. (2021). 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. Scientific Reports, 11(1), 1-14.
  • Gagnière, J., et al. (2020). Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Molecules, 25(24), 5913.
  • Summary table of the effects of the Acyl-Homoserine Lactone 3-oxo-C12- HSL exerted on immune. (n.d.). Frontiers.
  • Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research: Application Notes and Protocols. (n.d.). Benchchem.
  • N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation. (2015).
  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 337-345.
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). STAR Protocols, 5(3), 103233.
  • The Kinetics of Humoral and Cellular Responses after the Booster Dose of COVID-19 Vaccine in Inflammatory Arthritis P
  • Zimmermann, S., et al. (2006). The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). Cellular Microbiology, 8(10), 1647-1655.
  • Kinetics and persistence of cellular and humoral immune responses to SARS‐CoV‐2 vaccine in healthcare workers with or without prior COVID‐19. (2022). Journal of Cellular and Molecular Medicine, 26(2), 509-521.
  • N-(3-Oxo-acyl)homoserine Lactones Signal Cell Activation through a Mechanism distinct from the Canonical Pathogen-associated Molecular Pattern Recognition Receptor Pathways. (2006).
  • N-(3-Oxododecanoyl)-L-homoserine lactone, quorum sensing signaling molecule. (n.d.). Sigma-Aldrich.
  • The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. (2006). Clinical & Experimental Allergy, 36(12), 1549-1558.
  • This compound. (n.d.). Immunomart.
  • N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. (2022). Frontiers in Plant Science, 13, 911093. [Link]
  • N-3-oxo-dodecanoyl-L-homoserine lactone (1), produced by Pseudomonas sp. 16S. (2020).
  • Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. (2020). Frontiers in Immunology, 11, 1111.
  • Coordinated kinetics of humoral, T-cell, and cytokine responses to SARS-COV-2 in West African healthcare workers: a multicenter longitudinal study in university hospitals of Abidjan, Côte d'Ivoire. (2025). Frontiers in Immunology, 15, 1499538.
  • Cellular signaling pathways modulated by low-intensity extracorporeal shock wave therapy. (2019).
  • Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. (2024). ACS Omega, 9(31), 35914-35924.

Sources

An In-Depth Technical Guide to the Degradation and Inactivation of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria, orchestrating collective behaviors such as virulence factor production and biofilm formation. N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHL), a long-chain AHL, is a key signaling molecule for various pathogens. The targeted degradation and inactivation of OHL represents a promising anti-virulence strategy, known as quorum quenching (QQ). This guide provides a comprehensive technical overview of the primary mechanisms governing OHL degradation, encompassing both enzymatic and non-enzymatic pathways. We delve into the catalytic mechanisms of key quorum-quenching enzymes, AHL lactonases and acylases, and explore the physicochemical factors driving non-enzymatic hydrolysis. Furthermore, this document furnishes detailed, field-proven protocols for the qualitative and quantitative assessment of OHL degradation, leveraging biosensor assays and advanced analytical techniques like LC-MS/MS.

Introduction: The Central Role of OHL in Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and synchronize gene expression.[1] In numerous Gram-negative bacteria, this communication is mediated by the synthesis and detection of AHL autoinducers.[1] These molecules consist of a conserved homoserine lactone (HSL) ring linked to an acyl side chain of varying length and modification.[2] OHL, with its 16-carbon chain and a ketone group at the C3 position, is a critical signal molecule for pathogens like Pseudomonas aeruginosa, where it regulates the expression of virulence factors and biofilm maturation.[2][3]

Disrupting this communication network—a strategy termed quorum quenching—offers a compelling alternative to traditional antibiotics.[4] Instead of killing the bacteria, which imposes strong selective pressure for resistance, QQ aims to disarm pathogens by silencing their coordinated virulent behaviors.[4] Understanding the pathways of OHL degradation is fundamental to harnessing this potential for therapeutic and biotechnological applications.

cluster_QS Quorum Sensing (QS) Pathway cluster_QQ Quorum Quenching (QQ) Intervention Low_Density Low Cell Density AHL_Synthase AHL Synthase (LuxI-family) Low_Density->AHL_Synthase Basal Expression High_Density High Cell Density High_Density->AHL_Synthase Accumulation AHL_Signal OHL Signal Molecules AHL_Synthase->AHL_Signal Synthesis AHL_Synthase->AHL_Signal High Synthesis Receptor Transcriptional Regulator (LuxR-family) AHL_Signal->Receptor Low Concentration AHL_Signal->Receptor Binding & Activation QQ_Enzymes Quenching Enzymes (Lactonase, Acylase) AHL_Signal->QQ_Enzymes Degradation Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Induction Inactive_Products Inactive Products QQ_Enzymes->Inactive_Products

Figure 1: Conceptual overview of Quorum Sensing and Quorum Quenching.

Mechanisms of OHL Degradation and Inactivation

The inactivation of OHL can be broadly categorized into two distinct routes: enzymatic degradation, which is highly efficient and specific, and non-enzymatic inactivation, driven by physicochemical conditions.

Enzymatic Degradation: The Quorum Quenching Enzymes

Nature has evolved specific enzymes that target and neutralize AHL signals.[1] These "quorum quenching" enzymes primarily fall into two families: AHL lactonases and AHL acylases.[1][5]

AHL lactonases (EC 3.1.1.81) catalyze the hydrolysis of the ester bond within the homoserine lactone ring, yielding the corresponding N-acyl-L-homoserine.[6][7] This ring-opening renders the molecule incapable of binding to its cognate LuxR-type receptor, thus silencing the QS signal.[1]

  • Mechanism: The best-characterized lactonases, such as AiiA from Bacillus thuringiensis, are metalloenzymes, typically containing two zinc ions in their active site.[8][9][10] These ions coordinate a water molecule, activating it for a nucleophilic attack on the carbonyl carbon of the lactone ring.[9][10] This process is highly efficient but can be reversible under acidic conditions, where the ring can re-lactoneize.[7][11]

  • Substrate Specificity: Many lactonases exhibit broad substrate specificity, capable of degrading AHLs with various acyl chain lengths.[12] However, the efficiency can vary depending on the specific enzyme and the AHL structure.

AHL acylases (EC 3.5.1.97), also known as amidohydrolases, target the amide linkage connecting the acyl side chain to the homoserine lactone ring.[6][13] This cleavage yields two products: a free fatty acid (3-oxohexadecanoic acid in the case of OHL) and L-homoserine lactone.[14] This reaction is generally considered irreversible under physiological conditions.[12][15]

  • Mechanism: AHL acylases are typically members of the N-terminal nucleophile (Ntn) hydrolase superfamily.[2][14] A prominent example is PvdQ from P. aeruginosa.[2] The catalytic mechanism involves an N-terminal serine residue acting as the nucleophile to attack the amide carbonyl, forming a covalent acyl-enzyme intermediate.[2][16] This intermediate is then hydrolyzed to release the fatty acid.[16]

  • Substrate Specificity: Acylases often display a preference for AHLs with specific side chain lengths. PvdQ, for instance, is highly effective at degrading long-chain AHLs, including OHL, due to a large, hydrophobic substrate-binding pocket that accommodates the extended acyl tail.[2][6]

Start 1. Degradation Reaction (Enzyme + OHL) Quench 2. Quench Reaction (e.g., add acidified ethyl acetate) Start->Quench Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Evaporate 4. Evaporate Solvent (Nitrogen Stream) Extract->Evaporate Reconstitute 5. Reconstitute Sample (Mobile Phase, e.g., Acetonitrile) Evaporate->Reconstitute HPLC 6. HPLC Separation (Reverse-Phase C18 Column) Reconstitute->HPLC MS 7. MS/MS Detection (ESI+, MRM Mode) HPLC->MS Eluted Analytes Data 8. Data Analysis (Quantify Peak Areas) MS->Data

Sources

Homologs of N-3-oxo-hexadecanoyl-L-Homoserine Lactone Synthase: Identification, Characterization, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactone (AHL) synthases of the LuxI family are central players in bacterial quorum sensing (QS), a cell-to-cell communication system that orchestrates group behaviors, including virulence and biofilm formation. This guide focuses on the homologs of synthases that produce long-chain AHLs, specifically using N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) as a key example. We provide a comprehensive overview of the molecular basis of LuxI-type enzyme function and the structural determinants of their substrate specificity. This document outlines a robust, multi-step workflow for the identification and validation of novel synthase homologs, integrating both bioinformatics-based prospecting and definitive experimental characterization. Detailed, field-tested protocols for sequence homology searching, heterologous expression, and mass spectrometry-based signal identification are provided. Furthermore, we explore the diversity within the LuxI family and discuss the strategic rationale and current approaches for targeting these synthases for the development of novel anti-virulence therapeutics. This technical guide is intended to serve as a foundational resource for researchers engaged in microbiology, enzyme engineering, and the discovery of next-generation antibacterial agents.

Introduction: The Language of Bacteria and the Role of Long-Chain AHLs

The Quorum Sensing Paradigm in Gram-Negative Bacteria

Many species of bacteria have the remarkable ability to coordinate their behavior in a population density-dependent manner, a phenomenon known as quorum sensing (QS)[1][2]. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population reaches a critical density, the accumulated concentration of these autoinducers triggers a synchronous change in gene expression across the community, enabling collective actions that would be ineffective if performed by individual cells. These regulated behaviors often include the expression of virulence factors, biofilm formation, and antibiotic resistance[3][4].

The LuxI/R System: The Archetype of AHL-mediated Communication

In a vast number of Gram-negative Proteobacteria, the primary language of QS is based on N-acyl-homoserine lactones (AHLs)[1][5]. The canonical system, first discovered in Vibrio fischeri, consists of two core protein components: a LuxI-family synthase and a cognate LuxR-family transcriptional regulator[3][6]. The LuxI synthase is responsible for producing a specific AHL molecule. This AHL freely diffuses across the cell membrane. At a threshold concentration, the AHL binds to and activates its partner LuxR protein, which then modulates the expression of target genes[1][5][6].

Focus on this compound (3-oxo-C16-HSL): A Key Long-Chain Signal

The specificity of this communication system is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length (from 4 to 18 carbons) and modification (e.g., a 3-oxo or 3-hydroxy group)[5][7]. Long-chain AHLs, such as this compound (3-oxo-C16-HSL), are particularly interesting signaling molecules[8][9]. Produced by bacteria like Agrobacterium vitis, these unusual long-chain AHLs are not only involved in bacterial communication but have also been shown to interact with eukaryotic hosts, such as priming systemic resistance in plants[9][10]. Understanding the synthases that create these specific signals is paramount for both fundamental microbiology and for developing targeted therapeutic strategies.

The Molecular Engine: N-Acyl-Homoserine Lactone Synthase (LuxI-type)

Conserved Architecture and Catalytic Mechanism

LuxI-type synthases catalyze the formation of AHLs by joining two substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acylated-acyl carrier protein (acyl-ACP) or, in some cases, an acyl-coenzyme A (acyl-CoA), which provides the specific acyl side chain[4][11][12]. The reaction proceeds via a nucleophilic attack from the amino group of SAM onto the thioester carbonyl of the acyl donor, followed by lactonization and the release of 5'-methylthioadenosine (MTA) and the carrier protein (ACP or CoA)[13]. While the overall protein fold is conserved across the LuxI family, the sequence identity can be quite low, often falling in the 20-25% range even between enzymes that produce the same AHL[14].

reaction_mechanism sub Acyl-ACP + S-Adenosylmethionine (SAM) enz LuxI Homolog (AHL Synthase) sub->enz Substrates bind prod N-Acyl-Homoserine Lactone (AHL) + MTA + ACP enz->prod Catalysis

Caption: General catalytic reaction of a LuxI-type AHL synthase.

The Basis of Specificity: How Synthases Choose their Acyl Substrate

The remarkable specificity of a given LuxI homolog for a particular acyl-chain length is a direct result of the architecture of its substrate-binding pocket. The C-terminal region of the enzyme, which is less conserved across the family, contains the key residues that form this pocket and determine which acyl-ACP will be accepted as a substrate[7][11][12]. Structural studies have revealed that specific amino acid residues within this binding site create a space of a particular size and hydrophobicity, sterically excluding acyl chains that are too long or too short. For example, studies on the EsaI synthase demonstrated that a single threonine residue (T140) is critical for its preference for 3-oxo-substituted acyl-ACPs[11][15]. Altering these key residues can dramatically shift the AHL product profile of the enzyme, a principle that is key to both understanding natural diversity and for future enzyme engineering efforts.

A Guided Hunt: Methodologies for Identifying LuxI Homologs

Identifying novel LuxI homologs requires a synergistic approach, beginning with computational screening to generate candidates, followed by rigorous experimental validation to confirm function.

In Silico Prospecting: A Bioinformatic Workflow

The search for new synthases begins with the analysis of genomic or metagenomic data. The workflow leverages the conserved nature of the LuxI family to find putative homologs.

homolog_workflow start Input (Genome or Metagenome) blast Step 1: BLASTp Search (Known LuxI query vs. Database) start->blast hmm Step 2: HMMER Search (Pfam: Autoind_synth) start->hmm filter Step 3: Filter & Annotate Hits (E-value, Coverage, Genomic Context) blast->filter hmm->filter phylo Step 4: Phylogenetic Analysis (Align sequences, Build tree) filter->phylo candidate Output (Prioritized Candidate Genes) phylo->candidate

Caption: Bioinformatic workflow for identifying putative LuxI homologs.

This protocol uses the Basic Local Alignment Search Tool for proteins (BLASTp) to find sequences similar to a known LuxI synthase.

  • Select a Query Sequence: Choose a verified LuxI protein sequence from a database like NCBI, preferably one known to synthesize a long-chain AHL.

  • Access BLASTp: Navigate to the NCBI BLASTp suite (or a local command-line equivalent).

  • Choose the Database: Select a target database to search against. The non-redundant protein sequences (nr) database is comprehensive. For unannotated genomes, use a translated nucleotide database (tblastn).

  • Set Parameters:

    • E-value (Expect value): Set a stringent threshold (e.g., 1e-10). The E-value describes the number of hits one can "expect" to see by chance; a lower value is more significant[16].

    • Algorithm: Use PSI-BLAST for detecting more distant relatives by creating a position-specific score matrix[17].

  • Execute and Analyze: Run the search. Examine the top hits for significant similarity, high query coverage, and annotations related to "autoinducer synthase" or "LuxI". The presence of a cognate luxR gene nearby in the genome is a strong indicator of a functional QS pair[3].

This approach is less biased by the specific query sequence and searches for the conserved protein domain characteristic of AHL synthases.

  • Use HMMER: Utilize HMMER, a tool for searching sequence databases for homologs of protein families using hidden Markov models[18].

  • Select the Domain: Search against the Pfam database using the Autoind_synth domain (PF00765) as the query. This domain is characteristic of LuxI-type synthases.

  • Gather Candidate Sequences: Collect the full-length protein sequences of the hits from your bioinformatics search.

  • Perform Multiple Sequence Alignment: Align your candidate sequences with a set of known LuxI synthases using a tool like Clustal Omega or MUSCLE.

  • Construct Phylogenetic Tree: Use the alignment to build a phylogenetic tree with software like MEGA or IQ-TREE[19][20][21]. This tree visualizes the evolutionary relationships, potentially grouping your unknown protein with known synthases of a particular function[22].

From Code to Cell: Experimental Validation of Putative Synthases

A bioinformatic hit is only a hypothesis. Experimental validation is required to prove that a candidate gene encodes a functional AHL synthase and to identify its specific product(s).

The most common validation method involves expressing the candidate gene in a bacterial host that does not produce its own AHLs[5].

  • Gene Synthesis and Cloning: Synthesize the codon-optimized candidate gene and clone it into an expression vector (e.g., pET series) suitable for a host like Escherichia coli BL21(DE3)[5][23].

  • Control Vector: As a crucial negative control, prepare the same host strain transformed with the empty expression vector. This ensures any detected AHLs are solely from the candidate gene.

  • Expression: Grow liquid cultures of both the experimental and control strains. Induce protein expression with IPTG and continue incubation.

  • AHL Extraction: Pellet the cells and extract the culture supernatant with an organic solvent like acidified ethyl acetate. Evaporate the solvent to concentrate the potential AHLs.

  • Biosensor Assay: Resuspend the extract and spot it onto an agar plate seeded with an AHL biosensor strain, such as Agrobacterium tumefaciens A136[5]. This strain carries a traG-lacZ reporter fusion that is induced by a wide range of AHLs, producing a blue color with X-Gal. A positive result (blue spot) from the experimental extract and no result from the control confirms AHL synthase activity.

While biosensors confirm activity, they lack specificity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for identifying and quantifying the exact AHL molecules produced[11][24][25].

  • Sample Preparation: Prepare a concentrated ethyl acetate extract from the heterologous expression culture as described above.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. This separates the different molecules in the extract based on their hydrophobicity.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the mass spectrometer. Operate the MS in positive ion mode to detect the protonated molecule [M+H]⁺ of potential AHLs.

    • Perform a full scan to identify the masses of all compounds present. For 3-oxo-C16-HSL, the expected mass of the [M+H]⁺ ion is approximately 368.27 g/mol .

  • Tandem MS (MS/MS): To confirm the identity, select the parent ion mass of a putative AHL for fragmentation. All AHLs produce a characteristic daughter ion at m/z 102, corresponding to the protonated homoserine lactone ring[26]. The presence of this fragment is a definitive indicator of an AHL.

  • Confirmation: Compare the retention time and MS/MS fragmentation pattern of the unknown peak to that of a pure, synthetic 3-oxo-C16-HSL standard to unambiguously confirm its identity[26].

The Family Tree: Diversity and Characteristics of Known Homologs

The LuxI family is functionally diverse, with different homologs producing a wide array of AHL signals. This diversity is a product of evolutionary adaptation, allowing bacteria to fine-tune their communication systems for specific environments and functions[19][22].

Comparative Analysis of LuxI Homologs

The study of multiple homologs reveals patterns in sequence, structure, and function. Long-chain AHL synthases, like those producing 3-oxo-C16-HSL, are found in various bacterial genera, often associated with plant or animal hosts.

Synthase Homolog Source Organism Primary AHL Product(s) Substrate Type Reference
LasI Pseudomonas aeruginosa3-oxo-C12-HSL, C4-HSLAcyl-ACP[27]
EsaI Pantoea stewartii3-oxo-C6-HSLAcyl-ACP[11]
YpeI Serratia fonticolaC6-HSL, 3-oxo-C6-HSLAcyl-CoA[13][28]
BjaI Bradyrhizobium japonicumIsovaleryl-HSL (branched)Acyl-CoA[29]
AvsI Agrobacterium vitis3-oxo-C16-HSL and othersAcyl-ACP[9]
PsyI Pseudomonas syringaeC6-HSL, 3-oxo-C6-HSLAcyl-ACP[30]
Case Study: Structural Determinants of Acyl-Chain Length Specificity

Structure-guided biochemical analyses have provided profound insights into how different LuxI homologs achieve their substrate specificity[12]. By comparing the crystal structures of synthases that prefer short-chain acyl donors (like EsaI) with those that prefer long-chain donors, researchers can pinpoint the specific amino acid residues that line the acyl-chain binding tunnel. In synthases accommodating long chains like C16, this tunnel is typically wider and lined with more hydrophobic residues, creating a favorable environment for the long aliphatic tail. In contrast, synthases for short chains often have bulkier residues that physically obstruct the tunnel, preventing longer chains from binding productively[12][29]. These structure-function insights are invaluable for predicting the function of newly discovered homologs and for designing inhibitors.

Therapeutic Frontiers: Targeting AHL Synthases for Drug Development

The Rationale for Quorum Sensing Inhibition (QSI)

The rise of multidrug-resistant bacteria poses a severe threat to public health. Targeting QS offers an alternative anti-virulence strategy that differs fundamentally from traditional antibiotics[6][31]. Instead of killing the bacteria, which creates strong selective pressure for resistance, QSI aims to disarm them by disrupting their communication channels. By inhibiting AHL synthases, one can prevent the coordinated expression of virulence factors and biofilm formation, rendering the pathogens more susceptible to host immune clearance and conventional antibiotics[32].

Strategies for Inhibiting LuxI-type Synthases

Several strategies are being explored to inhibit the function of LuxI-type synthases. These approaches can be broadly categorized as competitive or non-competitive inhibition.

qsi_strategies luxI LuxI Synthase prod_node AHL Product luxI->prod_node Catalyzes sub_node Substrates (SAM, Acyl-ACP) sub_node->luxI Bind to Active Site inhibitor_node Inhibitor Strategies comp_inh Competitive Inhibition (Substrate Analogs) inhibitor_node->comp_inh noncomp_inh Non-Competitive Inhibition (Allosteric Site Binders) inhibitor_node->noncomp_inh comp_inh->luxI Block Active Site noncomp_inh->luxI Change Enzyme Shape

Caption: Conceptual strategies for the inhibition of LuxI synthases.

  • Competitive Inhibitors: These molecules structurally mimic the natural substrates (SAM or the acyl-ACP) and compete for binding at the enzyme's active site. Analogs of SAM, such as S-adenosylhomocysteine and sinefungin, have been shown to be potent inhibitors of AHL synthesis[2].

  • Non-Competitive/Allosteric Inhibitors: These compounds bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency[32][33]. This approach can be highly specific and is a major focus of current drug discovery efforts.

Challenges and Future Outlook in QSI Drug Discovery

While promising, the development of QSI therapeutics faces challenges. The diversity of LuxI synthases means that a broad-spectrum inhibitor may be difficult to develop. Furthermore, pathogens may evolve resistance to QSI drugs, for example, by upregulating synthase expression or acquiring mutations that prevent inhibitor binding. The future of QSI likely lies in combination therapies, where QSI agents are used to weaken pathogens, making them more vulnerable to treatment with traditional antibiotics[32]. Continued research into the structure, function, and diversity of LuxI homologs is essential to fuel the pipeline for these next-generation antibacterial drugs.

Conclusion

The study of this compound synthase and its homologs represents a vibrant and critical field of modern microbiology. These enzymes are not merely molecular curiosities but are the linchpins of bacterial communication systems that directly impact pathogenesis and microbial ecology. The integrated bioinformatic and experimental workflows detailed in this guide provide a clear path for the discovery and functional annotation of new family members. A deep understanding of the structural basis for their exquisite substrate specificity is paving the way for the rational design of targeted quorum sensing inhibitors. As we move into an era where novel antibacterial strategies are desperately needed, targeting LuxI-type synthases holds immense promise as a viable anti-virulence approach to combat infectious diseases.

References

  • Gray, K. M., & Garey, J. R. (2001). The evolution of bacterial LuxI and LuxR quorum sensing regulators. Microbiology, 147(Pt 4), 821–826. [Link]
  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology, 1673, 49–59. [Link]
  • Uchiyama, T., Abe, T., Ikeda, T., & Nakagawa, S. (2012). Phylogenetically novel LuxI/LuxR-type quorum sensing systems isolated using a metagenomic approach. Applied and Environmental Microbiology, 78(19), 7013–7020. [Link]
  • Gould, T. A., Schweizer, H. P., & Churchill, M. E. (2004). Specificity of acyl-homoserine lactone synthases examined by mass spectrometry. Journal of Bacteriology, 186(23), 8035–8044. [Link]
  • Wang, Y., Li, Y., Zhang, Y., & Li, J. (2024). The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits. Frontiers in Microbiology, 14, 1324835. [Link]
  • Luo, J., Ren, Y., Liu, Y., Zhang, H., Wang, H., & Xu, J. (2022). The LuxI/LuxR-Type Quorum Sensing System Regulates Degradation of Polycyclic Aromatic Hydrocarbons via Two Mechanisms. International Journal of Molecular Sciences, 23(19), 11621. [Link]
  • Koul, O., Cuperlovic-Culf, M., & Overy, D. P. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of the American Society for Mass Spectrometry, 33(4), 589–598. [Link]
  • Romero, M., Avendaño-Herrera, R., & García, K. (2019). Characterization of LuxI and LuxR Protein Homologs of N-Acylhomoserine Lactone-Dependent Quorum Sensing System in Pseudoalteromonas sp. 520P1. Current Microbiology, 76(7), 856–866. [Link]
  • Case, R. J., Labbate, M., & Kjelleberg, S. (2022). RefAHL: a curated quorum sensing reference linking diverse LuxI-type signal synthases with their acyl-homoserine lactone products. Microbiology Resource Announcements, 11(6), e0027722. [Link]
  • ResearchGate. (n.d.). The AHL-dependent LuxI/LuxR regulatory system.
  • ResearchGate. (n.d.). Phylogenetic analysis of the candidates from the LuxI family.
  • Soulère, L., Queneau, Y., & Hachicha, M. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry. [Link]
  • Ahlgren, N. A., Schaefer, A. L., & Harwood, C. S. (2011). Isovaleryl-homoserine lactone, an unusual branched-chain quorum-sensing signal from the soybean symbiont Bradyrhizobium japonicum. Proceedings of the National Academy of Sciences, 108(13), 5480–5485. [Link]
  • Tan, W. S., Vellasamy, K. M., & Lai, K. S. (2019). Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4. Annals of Microbiology, 69(10), 1053–1064. [Link]
  • Bhatt, S., Kaur, J., Goswami, D., & Saraf, M. (2025). Identification of distinct N-acyl homoserine lactone profiles in non-hemolytic plant-associated symbiotic and non-symbiotic rhizobacteria.
  • Al-Zahrani, H. S. (2023). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. Molecules, 28(14), 5429. [Link]
  • Crowder, M. W., & Walsh, T. R. (2012). Heterologous overexpression, purification, and in vitro characterization of AHL lactonases. Methods in Molecular Biology, 831, 143–152. [Link]
  • Jeong, Y., Moon, S., & Shin, J. H. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLoS One, 19(5), e0304331. [Link]
  • Jeong, Y., Moon, S., & Shin, J. H. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLoS One, 19(5), e0304331. [Link]
  • Jeong, Y., Moon, S., & Shin, J. H. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLoS One, 19(5), e0304331. [Link]
  • Parsek, M. R., & Greenberg, E. P. (2005). Targeting Quorum Sensing for Treatment of Chronic Bacterial Biofilm Infections. Methods in Enzymology, 396, 43-55. [Link]
  • Anand, R., Rai, N., & Thattai, M. (2013). Interactions among quorum sensing inhibitors. PLoS One, 8(4), e62254. [Link]
  • Rasmussen, T. B., & Givskov, M. (2006). Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections.
  • Anand, R., Rai, N., & Thattai, M. (2013). Interactions among quorum sensing inhibitors. PLoS One, 8(4), e62254. [Link]
  • Liu, D., Liu, Y., & Zhang, X. H. (2017). AhlX, an N-acylhomoserine Lactonase with Unique Properties. Marine Drugs, 15(11), 332. [Link]
  • ResearchGate. (n.d.). Bioinformatic Methods for Enzyme Identification.
  • Harvard University. (n.d.). Identifying homologous genes, proteins, or genome regions. BaRC Wiki. [Link]
  • Gould, T. A., Schweizer, H. P., & Churchill, M. E. (2004). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 186(23), 8035–8044. [Link]
  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]
  • Pearson, W. R. (2013). An Introduction to Sequence Similarity (“Homology”) Searching.
  • Dalkiran, A., & Concu, R. (2018). Computational Approaches for Automated Classification of Enzyme Sequences. Computational and Structural Biotechnology Journal, 16, 317–328. [Link]
  • ResearchGate. (n.d.). Identification of N-Hexadecanoyl-L-homoserine lactone (C16-AHL) as signal molecule in halophilic bacterium Halomonas smyrnensis AAD6.
  • Rajamanickam, S., & Meijers, R. (2021). Structure-Guided Biochemical Analysis of Quorum Signal Synthase Specificities. ACS Chemical Biology, 16(11), 2209–2217. [Link]
  • Crowder, M. W., & Walsh, T. R. (2012). Heterologous Overexpression, Purification, and In Vitro Characterization of AHL Lactonases.
  • Zhu, J., & Winans, S. C. (2017). Molecular basis for the substrate specificity of quorum signal synthases. Proceedings of the National Academy of Sciences, 114(34), 9118–9123. [Link]
  • Lagzian, I., & Saboury, A. A. (2016). Comparative Bioinformatic Analysis of Active Site Structures in Evolutionarily Remote Homologues of α,β-Hydrolase Superfamily Enzymes. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 10(2), 143–150. [Link]
  • PubChem. (n.d.). N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. PubChem. [Link]
  • Matz, C., DeAngelis, K., & Amann, R. (2003).
  • ResearchGate. (n.d.). Summary of the methods developed for determination of AHL compounds.
  • Singh, V. K., Mishra, A., & Jha, B. (2018). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Folia Microbiologica, 63(6), 721–733. [Link]
  • Fray, R. G., Throup, J. P., & Daykin, M. (2009). Exogenous N‐acyl‐homoserine lactones enhance the expression of flagella of Pseudomonas syringae and activate defence responses in plants. Molecular Microbiology, 74(3), 646–656. [Link]
  • Phelan, M., Fallis, L., & Smyth, T. J. (2016). Characterization and Complete Sequence of Lactonase Enzyme from Bacillus weihenstephanensis Isolate P65 with Potential Activity against Acyl Homoserine Lactone Signal Molecules.
  • Miranda, C., Rojo-Molinero, E., & Oliver, A. (2022). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 12, 989332. [Link]

Sources

Methodological & Application

Synthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the chemical synthesis, purification, and characterization of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). This long-chain N-acyl homoserine lactone (AHL) is a significant quorum-sensing signal molecule in various Gram-negative bacteria, playing a crucial role in regulating gene expression related to virulence, biofilm formation, and other collective behaviors.[1] This document is intended for researchers, scientists, and drug development professionals engaged in studying bacterial communication and developing novel antimicrobial strategies.

Introduction: The Significance of this compound in Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression in a collective manner. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[2] The specificity of these signals is determined by the length of the acyl side chain and modifications at the C3 position (e.g., an oxo or hydroxyl group).[3]

This compound, with its 16-carbon acyl chain and a 3-oxo substitution, is an important signaling molecule for several bacterial species, including strains of Agrobacterium vitis and Pseudomonas.[4] Its long acyl chain makes it relatively nonpolar, influencing its diffusion and interaction with bacterial receptors. A reliable method for the chemical synthesis of this molecule is essential for in-depth studies of its biological function, for use as an analytical standard, and for the development of quorum sensing inhibitors.

Synthesis Workflow Overview

The synthesis of this compound is a multi-step process that involves the preparation of the 3-oxo-hexadecanoyl acyl chain and its subsequent coupling with L-homoserine lactone. The general workflow is depicted below:

Synthesis_Workflow cluster_0 Part 1: Synthesis of 3-oxohexadecanoic acid cluster_1 Part 2: Acylation of L-Homoserine Lactone cluster_2 Part 3: Purification & Characterization A Starting Materials (e.g., 1-bromotetradecane, ethyl acetoacetate) B Alkylation & Hydrolysis A->B C 3-oxohexadecanoic acid B->C D Activation of 3-oxohexadecanoic acid (e.g., conversion to acyl chloride) C->D F Coupling Reaction (Schotten-Baumann conditions) D->F E L-Homoserine Lactone (hydrobromide salt) E->F G Crude this compound F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Pure this compound I->J Quorum_Sensing_Pathway Extracellular Environment cluster_cell Bacterial Cell LuxI LuxI-type Synthase LuxI->AHL_in synthesis LuxR LuxR-type Receptor (inactive) LuxR_AHL LuxR-AHL Complex (active) DNA Target Genes LuxR_AHL->DNA activates transcription mRNA mRNA DNA->mRNA Proteins Virulence Factors, Biofilm Proteins, etc. mRNA->Proteins AHL_in->LuxR binding AHL_out N-3-oxo-hexadecanoyl-L-HSL (low concentration) AHL_in->AHL_out diffusion AHL_high N-3-oxo-hexadecanoyl-L-HSL (high concentration) AHL_high->AHL_in diffusion

Sources

Application Notes and Protocols for the Extraction of N-3-oxo-hexadecanoyl-L-Homoserine Lactone from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Language of Bacteria and the Quest for a Key Signaling Molecule

In the intricate world of microbiology, bacteria communicate and coordinate their collective behaviors through a sophisticated process known as quorum sensing (QS). This intercellular signaling is mediated by small, diffusible molecules called autoinducers. Among the most studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). These molecules regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The precise chemical structure of an AHL, particularly the length and modification of its acyl side chain, dictates its biological specificity.

This guide focuses on a specific, long-chain AHL: N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) . This molecule is a key signaling component in several bacterial species, including strains of Pseudomonas and Agrobacterium vitis.[1] Its long acyl chain imparts a high degree of lipophilicity, which presents unique challenges and considerations for its efficient extraction from complex bacterial culture media.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive and technically detailed guide to the extraction of 3-oxo-C16-HSL. We will delve into the rationale behind experimental choices, provide step-by-step protocols for the most effective extraction methods, and offer insights into optimizing bacterial cultures for maximal yield of this important signaling molecule.

Optimizing Bacterial Culture Conditions for Enhanced 3-oxo-C16-HSL Production

The successful extraction of 3-oxo-C16-HSL begins with maximizing its production by the host bacterium. Various environmental and nutritional factors can significantly influence the output of AHLs. While optimal conditions are strain-specific, the following principles provide a strong starting point for enhancing the yield of 3-oxo-C16-HSL, particularly in Pseudomonas aeruginosa, a known producer of long-chain AHLs.

Key Culture Parameters and Their Impact
ParameterRecommended Range/ConditionRationale
Growth Phase Late logarithmic to early stationary phaseAHL production is cell-density dependent and typically peaks as the bacterial population reaches a high density.
Temperature 30-37 °C for P. aeruginosaWhile P. aeruginosa can grow at a range of temperatures, this range is often optimal for the activity of the LasI synthase, the enzyme responsible for 3-oxo-C12-HSL production, which is a precursor for other long-chain AHLs in some strains.
pH 6.5-7.5The stability of the homoserine lactone ring of AHLs is pH-dependent, with degradation occurring at alkaline pH. Maintaining a neutral to slightly acidic pH helps preserve the integrity of the produced 3-oxo-C16-HSL.[2]
Aeration High aeration (e.g., 200-250 rpm in a shaker)Good aeration is crucial for the growth of aerobic bacteria like P. aeruginosa and can positively impact the metabolic activity required for AHL synthesis.
Carbon Source Glycerol or succinateWhile glucose is a common carbon source, some studies suggest that alternative carbon sources can enhance the production of certain virulence factors and potentially AHLs in P. aeruginosa.
Nitrogen Source Peptone or tryptoneComplex nitrogen sources often provide the necessary amino acids and peptides for robust bacterial growth and secondary metabolite production.

Protocol for Optimizing Culture Conditions (One-Variable-at-a-Time Approach):

  • Establish a Baseline: Culture your bacterial strain in a standard medium (e.g., Luria-Bertani broth) under standard conditions (e.g., 37°C, 200 rpm).

  • Vary a Single Parameter: In a series of parallel cultures, vary one parameter at a time (e.g., different temperatures: 25°C, 30°C, 37°C) while keeping all other conditions constant.

  • Harvest and Extract: Harvest the cultures at the same growth phase (e.g., OD600 of 2.0) and perform a standardized extraction (see protocols below).

  • Analyze and Compare: Quantify the yield of 3-oxo-C16-HSL in each extract using a suitable analytical method (e.g., LC-MS/MS).

  • Iterate: Once the optimum for one parameter is identified, use that condition as the new baseline and proceed to optimize the next parameter.

Extraction Methodologies: A Comparative Overview and Rationale

The choice of extraction method is critical for obtaining a clean and concentrated sample of 3-oxo-C16-HSL. The high lipophilicity of this long-chain AHL dictates the selection of appropriate solvents and techniques. The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically an aqueous culture supernatant and an organic solvent) based on its relative solubility.Simple, cost-effective, and suitable for large sample volumes.Can be labor-intensive, may form emulsions, and can consume large volumes of organic solvents.Initial screening, large-scale extractions, and when specialized equipment is limited.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed from the liquid sample onto a solid sorbent packed in a cartridge. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.High recovery and concentration factors, cleaner extracts, and potential for automation.Higher cost per sample, requires method development to select the appropriate sorbent and solvents.Quantitative analysis, processing of complex matrices, and when high purity is required.

Detailed Protocol 1: Liquid-Liquid Extraction (LLE) of 3-oxo-C16-HSL

This protocol is optimized for the extraction of the highly lipophilic 3-oxo-C16-HSL from bacterial culture supernatant. The choice of ethyl acetate is based on its proven efficacy in extracting a broad range of AHLs.

Materials:
  • Bacterial culture supernatant

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Separatory funnel (appropriate volume for your sample)

  • Rotary evaporator or nitrogen stream evaporator

  • Conical tubes

  • Glass vials for final sample storage

Step-by-Step Procedure:
  • Culture Harvesting: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully decant the supernatant into a clean container.

  • Acidification (Optional but Recommended): Adjust the pH of the supernatant to 6.0-6.5 with a dilute acid (e.g., 1 M HCl). This can help to protonate any acidic impurities and improve the extraction efficiency of the neutral AHL molecule.

  • First Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. The organic (ethyl acetate) layer, containing the 3-oxo-C16-HSL, will be the top layer.

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer into a clean flask.

  • Second Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh volume of ethyl acetate (equal to the initial volume) and repeat the extraction process (steps 3 and 4).

  • Combine and Dry:

    • Combine the organic extracts from both extractions.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and let it sit for 10-15 minutes.

  • Solvent Evaporation:

    • Decant the dried organic extract into a round-bottom flask.

    • Evaporate the ethyl acetate using a rotary evaporator at a temperature not exceeding 40°C. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

  • Reconstitution and Storage:

    • Once the solvent is completely evaporated, reconstitute the dried extract in a small, known volume of a suitable solvent for your downstream analysis (e.g., acetonitrile or methanol).

    • Transfer the reconstituted extract to a clean glass vial and store at -20°C or -80°C until analysis.

Workflow for Liquid-Liquid Extraction of 3-oxo-C16-HSL

LLE_Workflow cluster_culture Bacterial Culture cluster_preparation Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing culture Bacterial Culture (Optimized for 3-oxo-C16-HSL) centrifugation Centrifugation (10,000 x g, 15 min, 4°C) culture->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify Supernatant (pH 6.0-6.5) supernatant->acidification add_solvent Add Equal Volume of Ethyl Acetate acidification->add_solvent shake Shake Vigorously & Vent add_solvent->shake separate Allow Phases to Separate shake->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction on Aqueous Layer separate->repeat_extraction Aqueous Layer combine Combine Organic Extracts collect_organic->combine repeat_extraction->add_solvent dry Dry with Anhydrous Na2SO4 combine->dry evaporate Evaporate Solvent (Rotovap or N2 Stream) dry->evaporate reconstitute Reconstitute in Known Volume evaporate->reconstitute storage Store at -20°C to -80°C reconstitute->storage

Caption: Workflow for the extraction of 3-oxo-C16-HSL using LLE.

Detailed Protocol 2: Solid-Phase Extraction (SPE) of 3-oxo-C16-HSL

This protocol utilizes a C18 reversed-phase SPE cartridge, which is well-suited for retaining the nonpolar, long-chain 3-oxo-C16-HSL from an aqueous sample.

Materials:
  • Bacterial culture supernatant

  • C18 SPE cartridges (e.g., 500 mg sorbent mass)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE manifold

  • Collection tubes

  • Nitrogen stream evaporator or centrifugal vacuum concentrator

Step-by-Step Procedure:
  • Culture Harvesting and Preparation:

    • Prepare the bacterial culture supernatant as described in the LLE protocol (Step 1).

    • It is crucial to ensure that the supernatant is free of any particulate matter that could clog the SPE cartridge. If necessary, filter the supernatant through a 0.22 µm filter.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the SPE manifold.

    • Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the stationary phase. Do not let the sorbent run dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent to the aqueous conditions of the sample. Again, do not let the sorbent run dry.

  • Sample Loading:

    • Load the bacterial culture supernatant onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/minute). The 3-oxo-C16-HSL will be retained on the C18 sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove any polar, interfering compounds that may have been retained.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the 3-oxo-C16-HSL from the cartridge by passing 5 mL of a strong organic solvent, such as acetonitrile or methanol, through the sorbent.

  • Solvent Evaporation:

    • Evaporate the elution solvent to dryness using a nitrogen stream evaporator or a centrifugal vacuum concentrator.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for your downstream analysis.

    • Transfer to a clean glass vial and store at -20°C or -80°C.

Workflow for Solid-Phase Extraction of 3-oxo-C16-HSL

SPE_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post_extraction Post-Extraction Processing supernatant Clarified Bacterial Supernatant load 3. Load Sample supernatant->load condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water condition->equilibrate equilibrate->load wash 4. Wash with 10% Methanol load->wash elute 5. Elute with Acetonitrile/Methanol wash->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Known Volume evaporate->reconstitute analyze Proceed to Analysis reconstitute->analyze

Caption: Workflow for the extraction of 3-oxo-C16-HSL using SPE.

Validation and Quantification: The Role of LC-MS/MS

To ensure the accuracy and reliability of your extraction protocol, it is essential to validate the method and accurately quantify the extracted 3-oxo-C16-HSL. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Key LC-MS/MS Parameters for 3-oxo-C16-HSL Analysis
ParameterTypical Value/Condition
Chromatographic Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the highly retained 3-oxo-C16-HSL.
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+ = 354.26
Product Ions (m/z) for MRM 102.1 (characteristic fragment of the homoserine lactone ring), and other specific fragments of the acyl chain.

Method Validation:

  • Linearity: Prepare a calibration curve using a certified standard of 3-oxo-C16-HSL to demonstrate a linear response over a range of concentrations.

  • Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (reproducibility) of the method by analyzing spiked samples at different concentrations.

  • Recovery: Calculate the extraction recovery by comparing the amount of 3-oxo-C16-HSL in a spiked sample before and after extraction.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 3-oxo-C16-HSL that can be reliably detected and quantified by your method.

Concluding Remarks: Ensuring Success in 3-oxo-C16-HSL Extraction

The successful extraction of this compound is a critical first step in understanding its role in bacterial communication and its potential as a target for novel therapeutic interventions. The protocols and guidelines presented in these application notes provide a robust framework for achieving high-quality extracts. By carefully optimizing bacterial culture conditions and selecting the appropriate extraction methodology, researchers can confidently isolate this key signaling molecule for downstream analysis. The inherent lipophilicity of 3-oxo-C16-HSL necessitates meticulous attention to solvent selection and handling to ensure maximal recovery and stability. The validation of your chosen extraction method using a sensitive and specific analytical technique like LC-MS/MS is paramount for generating reliable and reproducible data.

References

  • Delalande, L., Faure, D., Raffoux, A., Uroz, S., D'Angelo-Picard, C., Elasri, M., ... & Dessaux, Y. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS microbiology ecology, 52(1), 13-20.

Sources

Application Note: Quantification of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in quorum sensing research, bacterial pathogenesis, and anti-infective drug discovery.

Introduction: The Significance of 3-oxo-C16-HSL

N-acyl-homoserine lactones (AHLs) are a primary class of signaling molecules used by Gram-negative bacteria to communicate in a process known as quorum sensing (QS).[1][2] This cell-to-cell communication system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor secretion, and antibiotic resistance.[2][3]

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a less common, long-chain AHL produced by certain bacteria, including strains of Agrobacterium and Pseudomonas.[4] Unlike short-chain AHLs, long-chain AHLs like 3-oxo-C16-HSL are more hydrophobic and tend to be retained within the cell membrane.[2] Their accurate quantification is critical for understanding the nuanced roles they play in specific bacterial systems, host-pathogen interactions, and for the development of novel anti-quorum sensing therapeutics.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity and specificity for the precise quantification of 3-oxo-C16-HSL in complex biological matrices.[5] This document details a robust, field-proven protocol for the extraction and quantification of 3-oxo-C16-HSL from bacterial culture supernatants.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate 3-oxo-C16-HSL from the aqueous culture medium. The extracted analyte is then separated from other matrix components using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.

Below is a conceptual workflow of the entire process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Culture Bacterial Culture Supernatant Centrifuge Centrifugation & Filtration (Remove Cells) Culture->Centrifuge LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Centrifuge->LLE Evap Evaporation to Dryness (Nitrogen Stream) LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Inject Sample Injection Recon->Inject UPLC UHPLC Separation (C18 Column) Inject->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Standard Curve) Integration->Calibration Quant Quantification (Calculate Concentration) Calibration->Quant

Caption: Overall experimental workflow for 3-oxo-C16-HSL quantification.

Materials and Reagents

ItemRecommended Specifications
Analyte Standard This compound (≥97% purity)[4]
Internal Standard (IS) Stable isotope-labeled AHL (e.g., [¹³C₁₆]-N-3-oxo-dodecanoyl HSL) or a structurally similar AHL not present in the sample.
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Ethyl Acetate (HPLC Grade)
Additives Formic Acid (LC-MS Grade, >99%) or Acetic Acid (LC-MS Grade)
Equipment UHPLC system coupled to a tandem mass spectrometer, analytical balance, centrifuge, nitrogen evaporator, vortex mixer, micropipettes.
Consumables 2 mL autosampler vials with inserts, 15 mL conical tubes, 0.22 µm syringe filters.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-oxo-C16-HSL standard and dissolve it in 1 mL of acetonitrile. This stock is stable for several months when stored at -20°C.

  • Working Standard Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with acetonitrile.

  • Calibration Curve Standards: Spike the appropriate working standards into a blank matrix (e.g., sterile culture medium) to create a calibration curve. A typical range might be 0.1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess method accuracy and precision.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of AHLs from bacterial culture supernatants. The use of acidified ethyl acetate is a well-established method that enhances the recovery of these molecules.[6][7][8]

  • Sample Collection: Grow the bacterial culture to the desired stationary phase, as this is often when AHL concentration is highest.[6]

  • Cell Removal: Centrifuge 1 mL of the bacterial culture at 12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube, avoiding the cell pellet. For cleaner samples, filter the supernatant through a 0.22 µm filter.[9]

  • Internal Standard Addition: Add the internal standard to each sample, calibrator, and QC to a final concentration (e.g., 100 ng/mL).

  • Extraction: Add 1 mL of acidified ethyl acetate (0.1% formic acid v/v) to the supernatant. The acidification helps to maintain the integrity of the lactone ring, which is susceptible to hydrolysis at non-neutral pH.[7][10]

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat steps 4-7 two more times, pooling the organic extracts to maximize recovery.[6][8]

  • Evaporation: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 30-40°C.[7]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Method

The key to specificity in complex samples is the combination of chromatographic separation and mass spectrometric detection.[11]

Liquid Chromatography (LC) Conditions

The use of a C18 reversed-phase column is ideal for retaining the long C16 acyl chain of the analyte, while a gradient elution ensures good peak shape and separation from matrix interferences.[11]

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B and equilibrate.
Mass Spectrometry (MS) Conditions

Analysis is performed in positive electrospray ionization (ESI+) mode, as AHLs readily form protonated [M+H]⁺ ions. The MRM transition is highly specific to 3-oxo-C16-HSL.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
MRM Transitions See Table below

Table of MRM Transitions for 3-oxo-C16-HSL

The precursor ion is the protonated molecule ([M+H]⁺). The primary product ion (m/z 102.1) results from the characteristic cleavage of the amide bond, yielding the core homoserine lactone ring, a common fragment for all AHLs.[11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-oxo-C16-HSL 354.3102.1 (Quantifier)100~20
354.3197.1 (Qualifier)100~15
Internal Std. Analyte-specificAnalyte-specific100Optimized

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation

To ensure the trustworthiness of the generated data, the method should be validated for several key parameters according to established bioanalytical guidelines.[12]

ParameterAcceptance CriteriaPurpose
Linearity (R²) > 0.99Demonstrates a proportional response of the instrument to concentration.
Limit of Detection (LOD) S/N > 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) S/N > 10, %RSD < 20%The lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85-115%Measures how close the measured concentration is to the true value.
Precision (%RSD) < 15%Measures the reproducibility of the measurements.
Matrix Effect 85-115%Assesses the ion suppression or enhancement caused by the sample matrix.[10]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the 3-oxo-C16-HSL quantifier ion (354.3 > 102.1) and the internal standard in all samples, calibrators, and QCs.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.

  • Quantification: Determine the concentration of 3-oxo-C16-HSL in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

  • Final Concentration: Remember to account for the initial sample volume and any dilution factors used during sample preparation to report the final concentration in the original sample.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Signal Inefficient extraction; Analyte degradation; Ion suppression.Optimize LLE pH and solvent volume; Ensure samples are kept cool and at a neutral pH before extraction[10]; Improve sample cleanup or dilute the sample.
High Variability (%RSD) Inconsistent sample preparation; Pipetting errors; Instrument instability.Use an internal standard; Ensure thorough vortexing at all mixing steps; Perform instrument maintenance and check for leaks.
No Peak Detected Concentration below LOD; Incorrect MRM transition; No analyte in sample.Concentrate sample extract; Verify precursor/product ions with a standard infusion; Confirm AHL production with a biosensor assay if possible.
Poor Peak Shape Column degradation; Incompatible reconstitution solvent; pH mismatch.Replace the column; Reconstitute extract in the initial mobile phase; Ensure mobile phase pH is consistent.

References

  • Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology.
  • Zhu, H., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology.
  • Kall-Kruse, V., et al. (2019). Sampling, separation, and quantification of N‐acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods.
  • Lépine, F., & Déziel, E. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology.
  • Patel, N. M., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE.
  • Sharifiyan, F., et al. (2017). Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. Iranian Journal of Microbiology.
  • Fletcher, M. P., et al. (2007). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Nature Protocols. (Referenced in ResearchGate).
  • Baudoin, E., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. ACS Omega.
  • Marketon, M. M., et al. (2002). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology.
  • ResearchGate. (n.d.). Detection of N-Acyl-homoserine Lactones Class Signal Molecules of Quorum Sensing Secreted by Bacteria Using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. ResearchGate.
  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology.
  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods.
  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology.
  • ResearchGate. (n.d.). LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone) standard solution. ResearchGate.
  • ResearchGate. (n.d.). A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. ResearchGate.
  • MDPI. (2021). Development of a Novel UPLC-MS/MS Method for the Simultaneous Determination of 16 Mycotoxins in Different Tea Categories. MDPI.
  • LIPID MAPS Structure Database. (n.d.). N-3-oxo-tetradecanoyl-L-homoserine lactone. LIPID MAPS.
  • ResearchGate. (n.d.). Fragmentation of AHL (3oxo-C12-HSL + H₂O) m/z 316. ResearchGate.

Sources

Thin-layer chromatography for N-3-oxo-hexadecanoyl-L-Homoserine lactone analysis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Performance Thin-Layer Chromatography (HP-TLC) for the Analysis of N-(3-oxo-hexadecanoyl)-L-Homoserine Lactone

For: Researchers, scientists, and drug development professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

N-(3-oxo-hexadecanoyl)-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression with population density, often regulating processes like virulence factor production and biofilm formation. The ability to detect and quantify 3-oxo-C16-HSL is therefore critical for research into bacterial pathogenesis and the development of anti-quorum sensing therapeutics. This application note provides a comprehensive, field-proven guide to the analysis of 3-oxo-C16-HSL using thin-layer chromatography (TLC), a rapid, cost-effective, and versatile analytical technique. We present detailed protocols for the extraction of 3-oxo-C16-HSL from bacterial cultures and its subsequent separation and visualization by reversed-phase TLC coupled with a highly sensitive bacterial biosensor.

Scientific Principle: Separating AHLs by Polarity

Thin-layer chromatography separates chemical compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action). For the analysis of AHLs like 3-oxo-C16-HSL, reversed-phase TLC is the method of choice.[1]

  • Stationary Phase: A non-polar C18-derivatized silica gel. The long hydrocarbon chains of the C18 groups create a hydrophobic surface.

  • Mobile Phase: A polar solvent system, typically a methanol/water mixture.[1]

The separation is governed by the polarity of the analyte. The 3-oxo-C16-HSL molecule possesses a polar homoserine lactone head group and a long, non-polar C16 acyl tail.[2] In a reversed-phase system, less polar compounds have a stronger affinity for the non-polar stationary phase and thus move slower up the plate, resulting in a lower Retardation Factor (Rf). Conversely, more polar compounds interact more readily with the polar mobile phase and travel further, yielding a higher Rf value. The long C16 tail of 3-oxo-C16-HSL makes it significantly non-polar compared to short-chain AHLs, leading to lower Rf values in this system.

The Retardation Factor (Rf) is a dimensionless quantity used to characterize the position of a compound on a developed TLC plate. It is a ratio calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [3][4]

Under consistent experimental conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound.[5]

Experimental Workflow Overview

The entire process, from sample preparation to data analysis, involves a series of critical steps. Each step is designed to ensure the efficient recovery and accurate detection of the target analyte.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_detection Detection & Analysis b_culture Bacterial Culture (Late exponential phase) centrifuge Centrifugation b_culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extract dry Dry & Concentrate (Rotary Evaporator / N2 Stream) extract->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute spot Spot Plate (Samples & Standards) reconstitute->spot develop Develop Plate (Methanol/Water Mobile Phase) spot->develop dry_plate Air Dry Plate develop->dry_plate overlay Overlay with Agrobacterium Biosensor dry_plate->overlay incubate Incubate Plate overlay->incubate visualize Visualize Blue Spots incubate->visualize analyze Calculate Rf Values visualize->analyze

Caption: Workflow for 3-oxo-C16-HSL analysis.

Detailed Protocols

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatant

This protocol is optimized for the recovery of AHLs from spent culture media. The use of acidified ethyl acetate improves the extraction efficiency of the lactone molecules.

Materials:

  • Bacterial culture grown to late exponential or early stationary phase.

  • Centrifuge and appropriate tubes.

  • Separatory funnel (2x the volume of the culture).

  • Ethyl acetate (ACS grade).

  • Formic acid or glacial acetic acid.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Rotary evaporator or a gentle stream of nitrogen gas.

  • Acetonitrile (HPLC grade).

Procedure:

  • Harvest Cells: Centrifuge the bacterial culture (e.g., 50 mL) at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Collect Supernatant: Carefully decant the cell-free supernatant into a clean flask. For an analytical TLC, a starting volume of 5-50 mL is typically sufficient.[1]

  • Acidify Solvent: Prepare acidified ethyl acetate by adding 0.1% v/v formic acid or acetic acid. This step helps to keep the homoserine lactone ring intact during extraction.

  • First Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate.

  • Mix and Separate: Stopper the funnel and invert it several times, venting frequently to release pressure. Allow the layers to separate fully. The top layer is the organic (ethyl acetate) phase containing the AHLs.

  • Collect Organic Phase: Drain the lower aqueous layer and collect the upper organic layer.

  • Second Extraction: Repeat the extraction (steps 4-6) on the aqueous layer to maximize recovery. Combine the organic extracts.[1]

  • Dry the Extract: Add a small amount of anhydrous magnesium sulfate to the combined organic extracts to remove any residual water. Swirl and let it sit for 5-10 minutes.

  • Filter and Evaporate: Filter the dried extract to remove the MgSO₄. Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas. Avoid overheating, as it can degrade the AHLs.

  • Reconstitute: Resuspend the dried residue in a small, precise volume of acetonitrile or ethyl acetate (e.g., 100 µL) to concentrate the sample.[6] Store at -20°C until analysis.

Protocol 2: Reversed-Phase TLC and Biosensor-Mediated Detection

This protocol uses the highly sensitive Agrobacterium tumefaciens NTL4(pZLR4) biosensor, which can detect a broad range of AHLs.[7][8] This strain contains a traR reporter plasmid that induces the expression of β-galactosidase (lacZ) in the presence of exogenous AHLs, leading to a colorimetric change with an appropriate substrate.

Materials:

  • C18 reversed-phase TLC plates (e.g., RP-18 F254s).

  • TLC developing tank with a lid.

  • Capillary tubes for spotting.

  • Methanol (HPLC grade).

  • Deionized water.

  • Synthetic 3-oxo-C16-HSL standard (from a reputable supplier like Cayman Chemical).

  • Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain.

  • Appropriate growth medium for the biosensor (e.g., Luria-Bertani broth).

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution.

  • Top agar (e.g., LB broth with 0.7% agar).

Procedure:

  • Prepare Mobile Phase: Prepare the mobile phase by mixing methanol and water in a 60:40 (v/v) ratio.[1] Pour the solvent into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the tank atmosphere and cover with the lid. Allow it to equilibrate for at least 30 minutes.[9]

  • Prepare TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[10] Mark the lanes for your samples and the standard.

  • Spot the Plate: Using a capillary tube, carefully spot 1-2 µL of your concentrated extract and the 3-oxo-C16-HSL standard onto the designated marks on the baseline. Keep the spots as small and concentrated as possible.[10][11]

  • Develop the Plate: Place the spotted TLC plate into the equilibrated tank using forceps. Ensure the baseline is above the solvent level.[11] Cover the tank and allow the solvent front to migrate up the plate undisturbed.

  • Mark Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the tank and immediately mark the solvent front with a pencil.[9]

  • Dry the Plate: Allow the plate to air dry completely in a fume hood.

  • Prepare Biosensor Overlay: Grow an overnight culture of A. tumefaciens NTL4(pZLR4). Melt top agar and cool it to approximately 45-50°C. Add the biosensor culture and X-Gal stock solution to the molten agar.

  • Overlay and Incubate: Quickly and evenly pour the agar-biosensor mixture over the dried TLC plate. Allow it to solidify. Incubate the plate overnight at 28-30°C.

  • Visualize Results: The presence of AHLs will be indicated by the appearance of distinct blue spots, resulting from the hydrolysis of X-Gal by β-galactosidase.[12]

Data Interpretation & Quantitative Analysis

Qualitative Analysis: The primary result is the visual identification of blue spots. The spot from the bacterial extract should be compared to the synthetic 3-oxo-C16-HSL standard. A spot in the sample lane that migrates to the same Rf value as the standard provides tentative identification of 3-oxo-C16-HSL in the sample.[1]

Quantitative Analysis (Rf Calculation):

  • Measure the distance from the baseline to the center of the blue spot (Distance A).

  • Measure the distance from the baseline to the solvent front mark (Distance B).

  • Calculate the Rf value: Rf = A / B .[3][4]

CompoundTypical Mobile PhaseStationary PhaseExpected Rf Range
3-oxo-C16-HSL 60:40 Methanol:WaterC18 Reversed-Phase0.20 - 0.40
C8-HSL (Standard)60:40 Methanol:WaterC18 Reversed-Phase0.45 - 0.60
3-oxo-C6-HSL (Standard)60:40 Methanol:WaterC18 Reversed-Phase0.65 - 0.80
Rf values are illustrative and can vary based on specific lab conditions (temperature, humidity, plate manufacturer). Always run standards on the same plate for accurate comparison.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No spots visible Insufficient AHL concentration; Inactive biosensor; Incomplete extraction.Concentrate the sample further; Use a fresh, viable biosensor culture; Optimize the extraction protocol.
Streaking or "blobby" spots Sample is too concentrated; Sample applied too slowly or spot is too large.Dilute the sample extract; Apply the sample in smaller increments, allowing the solvent to evaporate between applications.
Inconsistent Rf values Uneven solvent front; Chamber not saturated; Temperature fluctuations.Ensure the plate is placed vertically in the tank; Allow the chamber to fully equilibrate before developing; Run TLC in a temperature-controlled environment.
Blue color across the entire plate Contamination of biosensor culture with an AHL-producing bacterium; Biosensor is "leaky".Use a pure culture of the biosensor; Verify the biosensor strain's integrity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Detection of D-Homoserine Lactones in Bacterial Cultures by TLC.
  • How To Calculate Retardation Factor In Thin Layer Chrom
  • Proprep. (n.d.).
  • Pediaa.Com. (2018, April 18).
  • Zhu, J., et al. (2003). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
  • LearnSci. (n.d.).
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.
  • Wang, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology.
  • ResearchGate. (n.d.). Detection of AHLs by thin layer chromatography (TLC) with the A. tumefaciens NTL4 (pZLR4) strain used as a biosensor.
  • ResearchGate. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones | Request PDF.
  • ResearchGate. (n.d.). Detection of AHL molecules using A. tumefaciens 136 as the biosensor.
  • Tan, C. H., et al. (2014).
  • Dong, M., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology.
  • ResearchGate. (n.d.). Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers.
  • Thin Layer Chrom
  • ResearchGate. (n.d.). Confirmation of AHL-degradation activity. (a) TLC analysis using the....
  • Benchchem. (n.d.). Preliminary Investigations into 3-OH-C4-HSL Activity: A Technical Guide.
  • TLC Visualiz
  • University of Colorado Boulder. (n.d.).
  • Blosser, R. S., & Gray, K. M. (2000). Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers. Journal of Microbiological Methods, 40(1), 47-55.
  • Burton, B. M., et al. (2005). Identification of Acyl-Homoserine Lactone Signal Molecules Produced by Nitrosomonas europaea Strain Schmidt. Applied and Environmental Microbiology, 71(7), 4125-4128.
  • Chemistry LibreTexts. (2022, May 5). 2.
  • Chemistry Hall. (n.d.).
  • ResearchGate. (n.d.). TLC chromatogram of C4-HSL (A) and 3-oxo-C12-HSL (B)
  • EPFL. (n.d.).
  • Cayman Chemical. (n.d.). N-3-oxo-hexadecanoyl-L-Homoserine lactone.
  • ResearchGate. (n.d.). (PDF)

Sources

Gas chromatography-mass spectrometry for N-3-oxo-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analysis of N-3-oxo-hexadecanoyl-L-Homoserine lactone by Gas Chromatography-Mass Spectrometry

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the sensitive and specific analysis of this compound (3-oxo-C16-HSL) utilizing gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of this analytical technique for a key quorum-sensing molecule.

This compound is a long-chain N-acyl-homoserine lactone (AHL) that plays a critical role in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density.[1][2] This signaling is pivotal in various bacterial behaviors, including biofilm formation and virulence factor production, making its accurate detection and quantification essential for understanding and combating bacterial pathogenesis.[1]

While direct analysis of some AHLs by GC-MS is possible, the thermal lability and polarity of 3-oxo-substituted AHLs often necessitate a derivatization step to enhance their volatility and stability for robust chromatographic separation and detection.[1][3] This guide outlines a validated protocol, from sample extraction to data acquisition, ensuring reliable and reproducible results.

The Role of 3-oxo-AHLs in Quorum Sensing

Gram-negative bacteria employ LuxI/LuxR-type quorum-sensing systems, where a LuxI-type synthase produces a specific AHL molecule.[1] As the bacterial population grows, the extracellular concentration of the AHL increases. Upon reaching a threshold, the AHL diffuses back into the cells, binding to a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, leading to coordinated group behaviors.

Quorum_Sensing LuxI LuxI Synthase AHL 3-oxo-C16-HSL LuxI->AHL Synthesis LuxR LuxR Receptor AHL->LuxR Binding AHL_out Extracellular 3-oxo-C16-HSL Pool AHL->AHL_out Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) LuxR->Gene_Expression Activation AHL_out->AHL

Caption: Quorum sensing pathway involving 3-oxo-AHLs.

Experimental Workflow: From Culture to Quantification

The successful GC-MS analysis of 3-oxo-C16-HSL hinges on a meticulous experimental workflow that encompasses sample preparation, derivatization, and optimized instrumental analysis. Each step is critical for achieving the necessary sensitivity and specificity.

Experimental_Workflow Start Bacterial Culture Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Start->Extraction Drying Evaporation of Solvent (Nitrogen Stream) Extraction->Drying Derivatization PFBHA Derivatization (Pentafluorobenzyl Hydroxylamine) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (SIM Chromatogram) GCMS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for 3-oxo-AHL quantification.

Part 1: Sample Preparation Protocol

The initial and arguably most critical phase is the efficient extraction of 3-oxo-C16-HSL from the complex matrix of a bacterial culture supernatant. Due to their lipophilic nature, AHLs can be effectively extracted using organic solvents.[3]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Conical tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Harvesting Supernatant: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant, which contains the secreted AHLs.

  • Solvent Extraction: Transfer a known volume of the supernatant to a conical tube. Add an equal volume of acidified ethyl acetate. The acidification helps to maintain the lactone ring integrity.

  • Mixing and Separation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge the mixture to achieve a clear separation between the aqueous and organic phases.[1]

  • Collection of Organic Phase: Carefully collect the upper organic phase, which contains the 3-oxo-C16-HSL, and transfer it to a clean tube.[1]

  • Repeated Extraction: To maximize recovery, repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate, pooling all organic extracts.[1]

  • Drying the Extract: Dry the pooled organic extract by passing it over anhydrous sodium sulfate to remove any residual water, which can interfere with subsequent derivatization and GC analysis.[1]

  • Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.[1] This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent like acetonitrile, preparing it for the derivatization step.[1]

Part 2: Derivatization Protocol for 3-oxo-AHLs

To improve the thermal stability and chromatographic behavior of 3-oxo-AHLs, derivatization is highly recommended.[4][5] This protocol utilizes pentafluorobenzyl hydroxylamine (PFBHA) to convert the 3-oxo group into a stable pentafluorobenzyloxime (PFBO) derivative.[1][4] This not only enhances stability but also significantly improves sensitivity, especially in electron capture-negative ionization mode.[4][5]

Materials:

  • Reconstituted sample extract

  • Pentafluorobenzyl hydroxylamine (PFBHA) solution

  • Pyridine (as a catalyst)

  • Heating block or water bath

  • GC vials

Protocol:

  • Reagent Addition: To the reconstituted extract in a GC vial, add an excess of PFBHA solution and a catalytic amount of pyridine.[1]

  • Incubation: Seal the vial and incubate the reaction mixture at 60-80°C for 1-2 hours to ensure the derivatization reaction goes to completion.[1]

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.[1]

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Part 3: GC-MS Analysis

The instrumental analysis requires careful optimization of GC and MS parameters to achieve good separation and sensitive detection of the derivatized 3-oxo-C16-HSL.

Recommended GC-MS Parameters
ParameterSettingRationale
Gas Chromatograph (GC)
ColumnRxi-1ms (30 m x 0.25 mm ID x 0.25 µm) or equivalent non-polar capillary column.[1]A non-polar column provides good separation for the relatively non-polar derivatized AHLs.
Carrier GasHelium at a constant flow rate of 1 mL/min.[1]Helium is an inert and efficient carrier gas for GC-MS.
Injector Temperature270°C.[1]Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection ModeSplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity.
Oven Temperature ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.A temperature ramp allows for the separation of compounds with different boiling points. This program should be optimized for your specific setup.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) or Electron Capture Negative Ionization (ECNI)EI provides characteristic fragmentation patterns for structural confirmation.[6][7] ECNI is highly sensitive for the PFBHA derivatives.[4][5]
Ion Source Temperature200°C.[1]Optimized to prevent thermal degradation of the analyte within the ion source.
Interface Temperature280°C.[1]Prevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition ModeSelected Ion Monitoring (SIM)SIM mode significantly enhances sensitivity and specificity by monitoring only the characteristic fragment ions of the target analyte.[1][6]
Data Interpretation

In EI mode, AHLs typically exhibit a common fragmentation pattern with a prominent ion at m/z 143, corresponding to the acylated lactone ring moiety.[6][7] For the derivatized 3-oxo-C16-HSL, specific high-mass fragment ions should be selected for SIM analysis to ensure specificity. The exact masses will depend on the derivatizing agent used. Quantification is achieved by creating a calibration curve using a certified standard of 3-oxo-C16-HSL and, ideally, an internal standard to correct for variations in extraction efficiency and instrument response.[4]

References

  • GC-MS characteristics of N-acyl homoserine lactones in standard solutions.
  • Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. PubMed. [Link]
  • Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. National Institutes of Health (NIH). [Link]
  • Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]
  • Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry.
  • Sample prepar
  • A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. PubMed. [Link]
  • Gas chromatography-mass spectrometry (GC/MS) of N-acyl homoserine...
  • Common Sample Preparation Techniques for GC-MS Analysis. Mubio. [Link]
  • Detection of bacterial quorum sensing N‐acyl homoserine lactones in clinical samples. Wiley Online Library. [Link]
  • Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatiz
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell. [Link]
  • On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices.
  • A novel and sensitive method for the quantification of N -3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm.
  • Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. [Link]
  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones.
  • LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl).
  • N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling P
  • Relative quantification of C4-HSL and 3-oxo-C12-HSL by HPLC-MS/MS².

Sources

Application Notes & Protocols: Utilizing N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) in Biofilm Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) in the study of bacterial biofilms. We delve into the core principles of quorum sensing (QS), detail the specific role of long-chain acyl-homoserine lactones (AHLs), and present a robust, validated protocol for quantifying biofilm formation in response to 3-oxo-C16-HSL induction. This document emphasizes the causality behind experimental choices, troubleshooting, and data interpretation to ensure the generation of reliable and reproducible results.

| Introduction: Quorum Sensing and the Architecture of Biofilms

Bacteria exhibit sophisticated social behaviors, coordinating gene expression across a population in a cell-density-dependent manner through a process known as quorum sensing (QS).[1][2] This intercellular communication system is fundamental to various collective actions, including virulence factor production, bioluminescence, and, critically, the formation of biofilms.[2][3] Biofilms are structured communities of bacteria encapsulated in a self-produced extracellular polymeric substance (EPS), which offers protection from environmental stressors, host immune responses, and antimicrobial agents.[4][5]

In many Gram-negative bacteria, QS is mediated by the production and detection of small, diffusible signal molecules, most notably N-acyl-homoserine lactones (AHLs).[1][6][7] AHLs consist of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length (from 4 to 18 carbons), saturation, and substitution at the C3 position.[2] This structural diversity allows for a high degree of signaling specificity between different bacterial species.

This compound (3-oxo-C16-HSL) is a long-chain AHL utilized by several bacterial species, including strains of Agrobacterium and Pseudomonas.[8] Long-chain AHLs are particularly significant as they are known to regulate key pathogenic and symbiotic processes.[1][8][9] The study of 3-oxo-C16-HSL's effect on biofilm formation is crucial for understanding bacterial pathogenesis and for the development of novel anti-biofilm therapeutics that disrupt QS pathways.

| The LuxI/R Signaling Pathway: Mechanism of 3-oxo-C16-HSL Action

The canonical mechanism for AHL-mediated gene regulation is the LuxI/R-type signaling circuit. This system forms the basis for understanding how 3-oxo-C16-HSL modulates biofilm-related gene expression.

  • Synthesis: A synthase protein, homologous to LuxI, synthesizes 3-oxo-C16-HSL. At low cell densities, the molecule is produced at a basal level.

  • Accumulation & Diffusion: As the bacterial population grows, the extracellular concentration of 3-oxo-C16-HSL increases. While many short-chain AHLs diffuse freely across the cell membrane, long-chain AHLs like 3-oxo-C16-HSL are more lipophilic and may rely on efflux pumps or vesicle transport for export.[2]

  • Reception & Activation: Upon reaching a critical threshold concentration, 3-oxo-C16-HSL binds to its cognate intracellular receptor, a transcriptional regulator protein homologous to LuxR.[1]

  • Gene Regulation: This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and binding to specific DNA sequences (often called lux boxes) in the promoter regions of target genes. This interaction activates or represses the transcription of genes involved in biofilm formation, EPS production, and other QS-controlled behaviors.[1][6]

QuorumSensingPathway cluster_bacterium Bacterial Cell LuxI LuxI-type Synthase AHL_out AHL LuxI->AHL_out Synthesis LuxR LuxR-type Receptor (Inactive) LuxR_AHL Active LuxR-AHL Complex DNA Target Gene Promoters (e.g., biofilm genes) LuxR_AHL->DNA Binds & Activates Transcription AHL_in AHL AHL_out->AHL_in Accumulation at High Cell Density AHL_in->LuxR Binding

Caption: The 3-oxo-C16-HSL quorum sensing signaling pathway.

| Core Protocol: Quantifying Biofilm Formation via Crystal Violet Assay

This protocol provides a reliable method for assessing the impact of exogenous 3-oxo-C16-HSL on biofilm formation in a 96-well microtiter plate format. The principle relies on staining the total biofilm biomass with crystal violet, which is then solubilized for spectrophotometric quantification.[5][10]

  • Equipment:

    • Biosafety cabinet

    • Shaking incubator (37°C)

    • Static incubator (37°C)

    • Microplate reader (absorbance capable at 590 nm)

    • Multichannel pipette

    • Sterile 96-well flat-bottom microtiter plates

  • Reagents & Consumables:

    • Bacterial strain of interest (e.g., a strain known or suspected to respond to long-chain AHLs)

    • Appropriate sterile growth medium (e.g., Luria-Bertani Broth, Tryptic Soy Broth)

    • This compound (powder, ≥97% purity)[8]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-Buffered Saline (PBS), sterile

    • Crystal Violet (CV) solution (0.1% w/v in water)[10][11]

    • 30% Acetic Acid solution in water[11][12]

    • Sterile pipette tips and microcentrifuge tubes

Causality: Preparing a concentrated, sterile stock solution in an appropriate solvent is critical for accurate and repeatable dosing. DMSO is an excellent solvent for long-chain AHLs and is generally tolerated by bacteria at the low final concentrations used in assays.[8][13]

  • Calculation: Determine the mass of 3-oxo-C16-HSL (MW: 353.50 g/mol )[8][13] needed to make a 20 mM stock solution in DMSO.

  • Dissolution: Under sterile conditions, dissolve the calculated mass of 3-oxo-C16-HSL powder in anhydrous DMSO. Gentle warming and vortexing may be required.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Aliquot the sterile stock into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[13]

    • Expert Tip: Avoid repeated freeze-thaw cycles as they can degrade the AHL molecule.[13][14]

  • Prepare Inoculum: Inoculate 5 mL of sterile growth medium with a single colony of the desired bacterial strain. Incubate overnight (16-18 hours) at 37°C with shaking.[11]

  • Standardize Culture: The next day, measure the optical density (OD₆₀₀) of the overnight culture. Dilute the culture in fresh, pre-warmed medium to a final OD₆₀₀ of 0.05. This standardization is crucial for ensuring each well starts with a comparable number of cells.

  • Prepare Serial Dilutions: Prepare working solutions of 3-oxo-C16-HSL by serially diluting the 20 mM stock solution in the same growth medium. A typical final concentration range to test might be 1 µM to 100 µM.

    • Trustworthiness Check: Crucially, prepare a Vehicle Control by adding the same amount of DMSO to the medium as is present in the highest AHL concentration condition. This validates that the solvent itself does not impact biofilm formation.

  • Plate Setup:

    • Add 100 µL of the standardized bacterial culture (from step 2) to the wells of a 96-well flat-bottom plate.

    • Add 100 µL of the corresponding AHL working solutions (or vehicle control) to the wells, resulting in a final volume of 200 µL. Set up each condition in triplicate or quadruplicate for statistical power.[11]

    • Include Negative Control wells containing 200 µL of sterile medium only to measure background staining.

  • Incubation for Biofilm Formation: Cover the plate with a lid and incubate under static (non-shaking) conditions for 24-48 hours at 37°C.[10] Static conditions are essential as they promote surface attachment.

  • Wash Planktonic Cells: After incubation, carefully discard the liquid medium from the wells by inverting the plate and giving it a firm shake. Wash the wells gently twice with 200 µL of sterile PBS per well to remove non-adherent, planktonic cells.[10][12] Be gentle to avoid dislodging the biofilm.

  • Stain Biofilm: Add 125 µL of 0.1% crystal violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 15 minutes.[10][11][12]

  • Wash Excess Stain: Discard the CV solution. Wash the plate by submerging it in a container of tap water and repeat until the negative control wells are clear.[12] Remove the final wash water by inverting and tapping the plate on a paper towel.

  • Dry the Plate: Allow the plate to air dry completely at room temperature.

  • Solubilize the Stain: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[11][12] Incubate for 15 minutes at room temperature, occasionally mixing on a plate shaker if necessary.

  • Quantify Absorbance: Transfer 125 µL of the solubilized stain from each well to a new, clean flat-bottom 96-well plate.[11][12] Read the absorbance at 590 nm (OD₅₉₀) using a microplate reader.

BiofilmWorkflow cluster_prep Day 1: Preparation cluster_assay Day 2-3: Assay & Staining cluster_quant Day 3: Quantification A 1. Inoculate & Grow Overnight Culture B 2. Standardize Culture (OD600 = 0.05) A->B C 3. Prepare AHL Dilutions & Controls (Vehicle, Blank) B->C D 4. Plate Bacteria & AHLs in 96-well Plate C->D E 5. Static Incubation (24-48h, 37°C) D->E F 6. Wash Planktonic Cells (PBS) E->F G 7. Stain with 0.1% Crystal Violet (15 min) F->G H 8. Wash Excess Stain G->H I 9. Solubilize Stain (30% Acetic Acid) H->I J 10. Read Absorbance (OD590) I->J

Caption: Experimental workflow for the microtiter plate biofilm assay.

| Data Analysis & Expected Results

  • Data Normalization: Calculate the average OD₅₉₀ for each set of replicates. Subtract the average OD₅₉₀ of the negative control (media blank) from all other values to correct for background absorbance.

  • Interpretation: The corrected OD₅₉₀ value is directly proportional to the amount of biofilm formed. A higher value indicates greater biofilm mass.

  • Presentation: Plot the mean corrected OD₅₉₀ (± standard deviation) against the concentration of 3-oxo-C16-HSL to visualize the dose-response relationship.

Treatment Condition3-oxo-C16-HSL (µM)Mean Corrected OD₅₉₀Standard Deviation% Change from Untreated
Untreated Control00.4520.0310%
Vehicle Control (DMSO)00.4480.028-0.9%
Test Condition 110.6780.045+50.0%
Test Condition 2101.1300.091+150.0%
Test Condition 3501.5820.124+250.0%
Test Condition 41001.6100.135+256.4%

Data are hypothetical and for illustrative purposes only.

| Field-Proven Insights & Troubleshooting

  • Expertise - The "Why": We use flat-bottom plates for this assay because they provide a consistent surface area for biofilm attachment and ensure an accurate path length for the final absorbance reading. Static incubation is preferred over shaking as constant agitation can shear off nascent biofilm structures and prevent initial surface attachment for many bacterial species.

  • Trustworthiness - Self-Validation: The inclusion of a vehicle control is non-negotiable. It confirms that any observed effect is due to the AHL molecule itself and not the solvent. If the vehicle control shows a significant difference from the untreated control, the solvent concentration may be too high and should be reduced.

  • Common Pitfall - Washing Inconsistency: The most common source of high variability between replicate wells is inconsistent washing. Overly aggressive washing will strip away biofilm, while insufficient washing will leave planktonic cells behind, artificially inflating the readings. Develop a gentle, consistent technique for all plates in an experiment.

  • Optimization: The optimal incubation time (24, 48, or 72 hours) and AHL concentration range can be highly dependent on the bacterial strain and its growth rate. A preliminary time-course and a broad-range dose-response experiment are recommended when working with a new strain.

  • High Absorbance Readings: If OD₅₉₀ values are too high (>2.0), they may be outside the linear range of the spectrophotometer. In this case, you can dilute the solubilized crystal violet in additional 30% acetic acid before reading the absorbance.[4]

| References

  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Retrieved from [Link]

  • Sheng, L., et al. (2021). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology. Retrieved from [Link]

  • Chun, H., et al. (2015). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Immunology. Retrieved from [Link]

  • Charlton, T. S., et al. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology. Retrieved from [Link]

  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Muras, A., et al. (2020). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology. Retrieved from [Link]

  • Fauvart, M., et al. (2018). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. mBio. Retrieved from [Link]

  • Kriaa, A., et al. (2023). The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa. International Journal of Molecular Sciences. Retrieved from [Link]

  • Farrag, A. A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. Retrieved from [Link]

  • White, D. (n.d.). The effects of the Pseudomonas aeruginosa quorum-sensing molecule 3-oxo-C12- homoserine lactone on clinical Candida albicans biofilm development. ScholarWorks @ GVSU. Retrieved from [Link]

  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. Retrieved from [Link]

  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. National Institutes of Health. Retrieved from [Link]

  • Li, L., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity. Retrieved from [Link]

  • ResearchGate. (n.d.). Bifunctional roles of 3-oxo-C12-HSL in the pathogenesis of chronic Pseudomonas lung infection. Retrieved from [Link]

  • Jakab, Á., et al. (2025). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. Biofilm. Retrieved from [Link]

  • Kumar, A., et al. (2023). Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) for Gene Expression Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a key signaling molecule in bacterial quorum sensing (QS).[1][2] This intercellular communication system allows bacteria to monitor their population density and collectively regulate gene expression, controlling phenotypes such as virulence, biofilm formation, and symbiosis.[1][3] This guide provides an in-depth exploration of the 3-oxo-C16-HSL signaling mechanism and its applications in research. We offer detailed, field-proven protocols for utilizing this molecule to induce and quantify gene expression, empowering researchers, scientists, and drug development professionals to investigate bacterial communication, host-pathogen interactions, and novel anti-virulence strategies.

The Biological Foundation: 3-oxo-C16-HSL Signaling

Mechanism of Action: The LuxI/R Paradigm

In Gram-negative bacteria, AHL-mediated quorum sensing is most commonly governed by a LuxI/R-type system.[3] This process is a classic example of autoinduction.

  • Synthesis: A LuxI-family synthase protein produces a specific AHL molecule, in this case, 3-oxo-C16-HSL. As the bacterial population grows, the extracellular concentration of this AHL increases.

  • Recognition: Once the AHL reaches a critical threshold concentration, it diffuses back into the bacterial cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[3][4]

  • Transcriptional Regulation: This AHL-receptor complex is the active form. It binds to specific DNA sequences, often called lux boxes, located in the promoter regions of target genes. This binding event typically activates, but can sometimes repress, the transcription of dozens to hundreds of genes, orchestrating a collective behavioral shift.[4]

While 3-oxo-C16-HSL is known to be produced by bacteria such as Agrobacterium vitis and certain Pseudomonas strains[2], the well-characterized LasR receptor of Pseudomonas aeruginosa can also detect this and other long-chain AHLs, making it a useful tool for reporter assays.[2]

AHL_Signaling_Pathway Diagram 1: General AHL Quorum Sensing Pathway. cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_intra 3-oxo-C16-HSL LuxI->AHL_intra Synthesis LuxR_inactive LuxR-type Receptor (Inactive) LuxR_active AHL-Receptor Complex (Active) LuxR_inactive->LuxR_active DNA Promoter DNA (lux box) LuxR_active->DNA Binds mRNA mRNA DNA->mRNA Transcription Activated AHL_extra 3-oxo-C16-HSL AHL_intra->AHL_extra Diffusion AHL_extra->LuxR_inactive Binding

Caption: Diagram 1: General AHL Quorum Sensing Pathway.

Key Research Applications

The ability to exogenously apply 3-oxo-C16-HSL opens up numerous avenues for research:

  • Virulence and Biofilm Studies: Inducing the expression of virulence factors or biofilm-associated genes in susceptible bacteria.

  • Plant-Microbe Interactions: Investigating how long-chain AHLs "prime" plant immune systems for enhanced defense against pathogens.[2][5]

  • Quorum Quenching (QQ) Screens: Using 3-oxo-C16-HSL to activate a reporter system, which can then be used to screen for inhibitor compounds that block this activation.[6][7]

  • Validating Gene Targets: Directly linking the presence of 3-oxo-C16-HSL to the transcription of a specific gene of interest.

Experimental Design and Core Principles

Success in gene expression studies hinges on the proper preparation and handling of the inducing molecule.

Preparation and Storage of 3-oxo-C16-HSL

Causality: The lactone ring in the homoserine portion of the molecule is susceptible to hydrolysis, especially at non-neutral pH. The choice of solvent and storage conditions is therefore critical to maintaining the molecule's biological activity.

  • Solubility: 3-oxo-C16-HSL is a crystalline solid with poor water solubility. It should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[2] A stock solution of 10-20 mg/mL is typically achievable.[2][8]

    • Critical Note: Avoid using primary alcohols like ethanol or methanol, as they have been shown to catalyze the opening of the lactone ring, rendering the molecule inactive.[8]

  • Stock Solution Preparation:

    • Weigh the desired amount of 3-oxo-C16-HSL powder in a sterile microfuge tube.

    • Add the appropriate volume of high-purity DMSO (or DMF) to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C. The molecule is stable for at least 4 years under these conditions.[8]

Stability and Working Concentrations
  • Stability: The N-acyl side chain length influences the molecule's stability. Longer chains, like the C16 chain of this molecule, are more stable against spontaneous lactonolysis in aqueous media compared to short-chain AHLs.[9] However, it is still best practice to add the AHL to the experimental medium immediately before introducing your bacterial culture.

  • Dose-Response: The optimal working concentration is system-dependent. It is essential to perform a dose-response experiment to determine the concentration that yields the desired effect, from threshold activation to saturation. Typical final concentrations in bacterial cultures range from 100 nM to 10 µM.

  • Experimental Controls (Self-Validating System):

    • Vehicle Control: Add the same volume of the solvent (e.g., DMSO) used for the AHL stock to a control culture. This is crucial to ensure that the solvent itself does not affect gene expression.

    • Bacterial Strain Control: Whenever possible, use an AHL-synthase knockout mutant strain (e.g., a lasI mutant in P. aeruginosa models) to eliminate any potential for endogenous AHL production, ensuring that the observed response is solely due to the exogenously added 3-oxo-C16-HSL.

Parameter Description Source
Formal Name 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide[2]
Molecular Formula C₂₀H₃₅NO₄[2]
Formula Weight 353.5 g/mol [2]
Supplied As Crystalline Solid[2]
Storage -20°C[2][8]
Solubility DMSO: ~20 mg/mL; DMF: ~20 mg/mL[2]
Table 1: Physicochemical Properties of this compound.

Protocols for Gene Expression Analysis

Two common and robust methods for quantifying the cellular response to 3-oxo-C16-HSL are reporter gene assays and quantitative real-time PCR (qRT-PCR).

Protocol 1: Reporter Gene Assay for AHL Activity

Principle: This method provides a simple, high-throughput way to measure the bioactivity of 3-oxo-C16-HSL. It uses an engineered bacterial strain that produces an easily quantifiable signal (e.g., light or fluorescence) only when the QS signaling pathway is activated.[7][10]

Reporter_Assay_Workflow Diagram 2: Workflow for a Reporter Gene Assay. cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Grow reporter strain to early-log phase C 3. Aliquot reporter cells into 96-well plate A->C B 2. Prepare serial dilutions of 3-oxo-C16-HSL D 4. Add AHL dilutions & vehicle controls B->D C->D E 5. Incubate with shaking (e.g., 4-6 hours) D->E F 6. Measure OD600 (for cell density) E->F G 7. Measure Reporter Signal (e.g., Fluorescence) F->G H 8. Calculate: Signal / OD600 G->H I 9. Plot dose-response curve H->I

Caption: Diagram 2: Workflow for a Reporter Gene Assay.

Materials:

  • Bacterial reporter strain (e.g., E. coli expressing LasR and a lasB-GFP plasmid).

  • Appropriate growth medium (e.g., LB broth) with antibiotics.

  • 3-oxo-C16-HSL stock solution (10 mg/mL in DMSO).

  • Sterile 96-well microplate (black walls, clear bottom for fluorescence).

  • Microplate reader capable of measuring absorbance (OD600) and fluorescence.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate the reporter strain into growth medium and grow overnight. The next day, dilute the culture into fresh medium and grow to early exponential phase (e.g., OD600 ≈ 0.2-0.3). This ensures the cells are metabolically active and responsive.

  • AHL Dilution Series: Prepare a serial dilution of the 3-oxo-C16-HSL stock in the growth medium to create a range of concentrations for your dose-response curve (e.g., from 0 to 20 µM). Remember to create a vehicle-only control.

  • Plate Setup: Aliquot 180 µL of the early-log phase culture into the wells of the 96-well plate.

  • Induction: Add 20 µL of each AHL dilution (and the vehicle control) to the wells. This 1:10 dilution results in your final desired concentrations. Perform in triplicate for statistical validity.

  • Incubation: Incubate the plate in a temperature-controlled shaker (e.g., 37°C at 200 rpm) for a duration sufficient for reporter expression (typically 4-6 hours).

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to determine cell density.

    • Measure the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP).

  • Data Analysis: For each well, normalize the reporter signal by dividing it by the OD600 reading. This corrects for any differences in cell growth. Plot the normalized reporter signal versus the AHL concentration to visualize the dose-response relationship.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

Principle: This "gold standard" technique directly measures the abundance of specific mRNA transcripts, providing a precise quantification of gene expression changes in the native organism in response to 3-oxo-C16-HSL.[11][12]

Materials:

  • Wild-type bacterial strain of interest.

  • 3-oxo-C16-HSL stock solution.

  • RNA extraction kit suitable for bacteria.

  • DNase I, RNase-free.

  • cDNA synthesis (reverse transcription) kit.[13]

  • qPCR master mix (e.g., SYBR Green-based).[13][14]

  • Validated primers for your target gene(s) and at least two reference genes.

  • qPCR instrument.

Step-by-Step Methodology:

  • Culture and Induction: Grow the bacterial strain to the desired growth phase (e.g., mid-log). Split the culture into two flasks: one for the control (add vehicle) and one for the experiment (add 3-oxo-C16-HSL to a final working concentration). Incubate for a defined period (e.g., 1-2 hours).

  • RNA Stabilization and Extraction: Harvest the cells by centrifugation. It is critical to immediately stabilize the RNA population, often using a commercial reagent like RNAprotect or by flash-freezing the cell pellet in liquid nitrogen. Proceed with a high-quality RNA extraction protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which would otherwise lead to false positives in the qPCR step.

  • RNA Quality Control: Verify the integrity and purity of the RNA using a spectrophotometer (A260/A280 ratio) and/or gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 500 ng) using a reverse transcription kit.[15] Include a "no reverse transcriptase" (-RT) control to verify the absence of DNA contamination.

  • qPCR: Set up the qPCR reactions using your cDNA, primers for target and reference genes, and a SYBR Green master mix.[14] Run the reactions on a qPCR instrument.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for all reactions.

    • Confirm the absence of amplification in the -RT controls.

    • Calculate the relative expression of your target gene using the ΔΔCq method. This involves normalizing the target gene's Cq value to the geometric mean of the Cq values of your validated reference genes, and then comparing the treated sample to the vehicle control. The stability of reference genes is paramount for accurate results.[11][12]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No/Low Induction Signal (Both Methods) Inactive AHL (hydrolyzed).Prepare fresh AHL stock from powder. Avoid alcohols as solvents.[8]
Incorrect bacterial growth phase.Ensure cells are in an active, responsive state (e.g., exponential phase).
Insufficient incubation time.Perform a time-course experiment to determine optimal induction time.
High Background in Reporter Assay "Leaky" promoter in the reporter plasmid.Characterize the baseline signal of your reporter strain. Subtract this baseline from all readings.
Autofluorescence from media components.Run a "media only" control to measure and subtract background fluorescence.
Poor Amplification in qRT-PCR Poor RNA quality.Re-extract RNA, ensuring proper handling to prevent degradation. Use RNA stabilization reagents.[12]
Inefficient primers.Validate primer efficiency by running a standard curve. Design new primers if efficiency is <90% or >110%.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and practice consistent technique. Increase reaction volumes if possible.
Inhomogeneous cell culture.Ensure the bacterial culture is well-mixed before aliquoting.

References

  • Weiland-Bräuer, N., Kisch, M. J., & Schmitz, R. A. (2015). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 81(16), 5546–5556. [Link]
  • Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., & Givskov, M. (2004). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 186(22), 7578–7585. [Link]
  • Todd, O. A., & Farrand, S. K. (2019). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. International Journal of Molecular Sciences, 20(19), 4894. [Link]
  • Weiland-Bräuer, N., Kisch, M. J., & Schmitz, R. A. (2015). Reporter systems. Two E. coli reporter strains containing a gene...
  • Gimenez, M. R., & Marques, C. N. H. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology, 11, 668041. [Link]
  • Groleau, M.-C., Toussaint, C., & Déziel, E. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in absence of its cognate receptor, LasR.
  • Toussaint, C. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. Espace INRS. [Link]
  • Muhl, U., Schuster, M., Heim, R., Singh, A., Olson, E. R., & Greenberg, E. P. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. [Link]
  • Groleau, M.-C., Toussaint, C., & Déziel, E. (2023).
  • Rahman, M. M., & Ranamukhaarachchi, S. L. (2015). Detection of Quorum Sensing Signals in Gram-Negative Bacteria by Using Reporter Strain CV026.
  • Liu, F., Zhao, Q., Jia, Z., Zhang, S., Wang, J., Song, S., & Jia, Y. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 895690. [Link]
  • Zhang, X., Wang, C., Zhang, J., Fan, J., & Wang, Y. (2021). The relationship between N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)...
  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. The Journal of Immunology, 181(9), 6041-6049. [Link]
  • Abed, R., & Kumar, S. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 23(15), 8275. [Link]
  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
  • Tan, L., & Li, Y. (2011). RT-qPCR based quantitative analysis of gene expression in single bacterial cells. Journal of Microbiological Methods, 85(3), 257-262. [Link]
  • Tan, L., & Li, Y. (2011). RT-qPCR based quantitative analysis of gene expression in single bacterial cells. PubMed. [Link]
  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Wikipedia. [Link]
  • Pacheco, A. R., & Law, C. S. (2019). Gene Expression Analysis in Bacteria by RT-qPCR.
  • Illumina, Inc. (2009).
  • Pacheco, A. R., & Law, C. S. (2019). Gene Expression Analysis in Bacteria by RT-qPCR. PubMed. [Link]

Sources

Application Notes and Protocols: N-3-oxo-hexadecanoyl-L-Homoserine lactone as a Tool for Studying Quorum Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism employed by bacteria to monitor their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[3][4] The canonical AHL-based QS system is the LuxI/LuxR circuit, first identified in Vibrio fischeri.[1][5] In this system, a LuxI-family synthase produces a specific AHL, which, upon reaching a critical concentration, binds to its cognate LuxR-family transcriptional regulator. This complex then modulates the expression of target genes, often including those responsible for virulence, biofilm formation, and secondary metabolite production.[1][6][7]

N-3-oxo-hexadecanoyl-L-Homoserine lactone (OOHL), also known as 3-oxo-C16-HSL, is a long-chain AHL utilized by various bacteria, including species of Agrobacterium and Pseudomonas, to regulate physiological processes.[8][9] Due to its defined role as a specific signaling molecule, synthetic OOHL is an invaluable tool for researchers studying the intricacies of quorum sensing. It allows for the controlled induction of QS-regulated genes and phenotypes, enabling detailed investigation into the molecular mechanisms of bacterial communication and the identification of potential quorum quenching (QQ) agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of OOHL to study quorum sensing. We will delve into the underlying principles of its mechanism of action and provide detailed, field-proven protocols for its application in key experimental assays.

Mechanism of Action: The LuxI/LuxR-type Quorum Sensing Circuit

The activity of OOHL is best understood within the context of the LuxI/LuxR signaling pathway. This system operates as a positive feedback loop, allowing for a rapid and coordinated response once a threshold population density is achieved.

The fundamental components of this circuit are:

  • The AHL Synthase (LuxI homolog): This enzyme synthesizes OOHL from cellular precursors.

  • The AHL Signal (OOHL): A small, diffusible molecule that can pass through the bacterial cell membrane.

  • The Transcriptional Regulator (LuxR homolog): An intracellular protein that, in the absence of its cognate AHL, is typically inactive.

The signaling cascade proceeds as follows:

  • Basal Production: At low cell densities, the LuxI homolog produces a basal level of OOHL.

  • Diffusion and Accumulation: As the bacterial population grows, the extracellular concentration of OOHL increases.

  • Receptor Binding: Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to the LuxR homolog.

  • Conformational Change and Dimerization: The binding of OOHL induces a conformational change in the LuxR protein, leading to its dimerization and activation.

  • Transcriptional Regulation: The activated LuxR-OOHL complex binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

  • Phenotypic Expression: The altered gene expression leads to the coordinated expression of various phenotypes, such as biofilm formation, virulence factor production, and motility.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase OOHL_in OOHL_in LuxI->OOHL_in Synthesis LuxR_inactive Inactive LuxR LuxR_active Active LuxR-OOHL Complex LuxR_inactive->LuxR_active Activation Target_Genes Target Genes LuxR_active->Target_Genes Binds Promoter Target_Genes->LuxI Positive Feedback Phenotypes QS Phenotypes (e.g., Biofilm, Virulence) Target_Genes->Phenotypes Expression OOHL_in->LuxR_inactive Binding OOHL_out1 OOHL OOHL_in->OOHL_out1 Diffusion OOHL_out2 OOHL OOHL_out3 OOHL caption LuxI/LuxR Quorum Sensing Pathway with OOHL.

Caption: LuxI/LuxR Quorum Sensing Pathway with OOHL.

Applications and Protocols

Synthetic OOHL is a versatile tool for probing various aspects of quorum sensing. Below are detailed protocols for its use in common experimental workflows.

Biofilm Formation Induction Assay

Many bacterial species utilize QS to regulate the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.[10][11][12] Exogenous addition of OOHL can be used to induce biofilm formation in bacteria that possess a responsive LuxR homolog. The crystal violet staining method is a common technique for quantifying biofilm biomass.[11]

Experimental Rationale

This protocol is designed to assess the ability of OOHL to induce or enhance biofilm formation. By providing a controlled amount of the signaling molecule, we can bypass the need for the bacteria to reach a high population density to activate the QS cascade. This allows for a direct measurement of the effect of QS activation on biofilm development. A range of OOHL concentrations is tested to determine the dose-dependency of the response.[10]

Protocol: Crystal Violet Biofilm Assay
  • Preparation of OOHL Stock Solution:

    • Dissolve lyophilized OOHL in a solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

    • Store the stock solution at -20°C. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced artifacts.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Luria-Bertani broth).

    • Incubate overnight at the optimal growth temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Assay Setup:

    • In a 96-well flat-bottom polystyrene microtiter plate, add 180 µL of the diluted bacterial culture to each well.

    • Add 20 µL of OOHL working solutions (prepared by diluting the stock in the culture medium) to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µM).[10]

    • Include a negative control with 20 µL of medium containing the same concentration of DMSO as the highest OOHL concentration well.

    • Incubate the plate statically at the optimal growth temperature for 24-48 hours.

  • Biofilm Staining and Quantification:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate completely or use a gentle stream of air.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

    • Add 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570 nm (A₅₇₀) using a microplate reader.

Data Presentation
OOHL Concentration (µM)Mean A₅₇₀Standard Deviation
0 (Control)0.150.02
10.250.03
50.680.05
101.220.11
201.550.14
501.600.15

Note: The data presented in this table is illustrative and will vary depending on the bacterial strain and experimental conditions.

Biofilm_Assay_Workflow A Prepare OOHL Stock and Working Solutions C Dispense Culture and OOHL into 96-well Plate A->C B Grow and Dilute Bacterial Culture B->C D Static Incubation (24-48h) C->D E Discard Planktonic Cells and Wash with PBS D->E F Stain with 0.1% Crystal Violet E->F G Wash Excess Stain F->G H Solubilize Dye with 30% Acetic Acid G->H I Measure Absorbance at 570 nm H->I caption Workflow for Crystal Violet Biofilm Assay.

Caption: Workflow for Crystal Violet Biofilm Assay.

Gene Expression Analysis using Reporter Strains

Reporter strains are powerful tools for quantifying the activation of a specific QS circuit. These are typically engineered bacteria that lack their own AHL synthase (luxI homolog) but contain a luxR homolog and a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence) under the control of a luxI-like promoter.

Experimental Rationale

This protocol uses a reporter strain to quantify the bioactivity of OOHL. The intensity of the reporter signal (e.g., colorimetric change or light emission) is directly proportional to the activation of the LuxR-type receptor by OOHL. This allows for sensitive detection and quantification of OOHL or the screening of potential QS inhibitors that antagonize the OOHL-LuxR interaction.

Protocol: β-Galactosidase Reporter Assay
  • Preparation of OOHL and Bacterial Cultures:

    • Prepare OOHL stock and working solutions as described in the biofilm assay protocol.

    • Grow an overnight culture of the appropriate reporter strain (e.g., Agrobacterium tumefaciens A136) in a suitable medium.[11]

    • Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium.

  • Assay Setup:

    • In a 96-well plate or in microcentrifuge tubes, combine the diluted reporter strain culture with various concentrations of OOHL.

    • Include a negative control (no OOHL) and a positive control if available (a known activator).

    • Incubate the cultures at the optimal temperature with shaking for a defined period (e.g., 4-6 hours) to allow for induction and expression of the reporter gene.

  • β-Galactosidase Activity Measurement (Miller Assay):

    • Measure the final OD₆₀₀ of the cultures.

    • Lyse the cells by adding a few drops of toluene or a commercial lysis reagent (e.g., PopCulture® Reagent) and vortexing.

    • Prepare the reaction mixture by adding Z-buffer, ONPG (o-nitrophenyl-β-D-galactopyranoside), and the lysed cell culture to a new 96-well plate or cuvettes.

    • Incubate the reaction at 28°C or 37°C until a yellow color develops.

    • Stop the reaction by adding a 1 M Na₂CO₃ solution.

    • Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

  • Calculation of Miller Units:

    • Calculate the Miller Units, which normalize β-galactosidase activity to cell density and reaction time, using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀) where:

      • Time is the reaction time in minutes.

      • Volume is the volume of culture used in mL.

      • A₅₅₀ accounts for light scattering by cell debris.

Expected Results

A dose-dependent increase in Miller units should be observed with increasing concentrations of OOHL, indicating specific activation of the LuxR-type receptor in the reporter strain.

Conclusion

This compound is an indispensable molecular tool for the detailed study of quorum sensing. Its ability to specifically activate LuxR-type transcriptional regulators allows for the controlled investigation of QS-dependent phenotypes such as biofilm formation and the precise quantification of signaling pathway activation. The protocols outlined in these application notes provide a robust framework for researchers to explore the complex world of bacterial communication, screen for novel antimicrobial agents, and develop strategies to combat bacterial pathogenicity by disrupting quorum sensing.

References

  • ResearchGate. (n.d.). Diagram of LuxI/LuxR QS system regulating different cell behaviors.
  • ResearchGate. (n.d.). Schematic diagram of the general mechanism of quorum sensing coordinated by luxI/R in bacteria.
  • Frontiers in Microbiology. (2024). The atypical organization of the luxI/R family genes in AHL-driven quorum-sensing circuits.
  • bioRxiv. (n.d.). Exploring alternative quorum sensing model structures and quorum quenching strategies.
  • Frontiers in Microbiology. (2018). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro.
  • ResearchGate. (n.d.). Schematic of LuxI/LuxR quorum sensing system (Vibrio fischeri as an example).
  • MDPI. (2023). Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae.
  • PubMed Central. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages.
  • PubMed. (2007). The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN).
  • ResearchGate. (n.d.). Proposed mechanism of action: Schematic of HOCl action against bacterial cells.
  • PubMed Central. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots.
  • Frontiers in Microbiology. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.
  • National Center for Biotechnology Information. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways.
  • PubMed Central. (2019). Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples.
  • ResearchGate. (2019). N-3-oxo-hexanoyl-homoserine lactone, a bacterial quorum sensing signal, enhances salt tolerance in Arabidopsis and wheat.
  • PubMed. (2004). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm.
  • National Center for Biotechnology Information. (2011). N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6.
  • Frontiers in Plant Science. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways.
  • Springer Link. (n.d.). Methods for Measuring the Production of Quorum Sensing Signal Molecules.
  • Tel Aviv University. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L- homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages.
  • PubMed. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter.
  • Immunomart. (n.d.). This compound.
  • University of California, Davis. (n.d.). Quorum sensing : methods and protocols.
  • ResearchGate. (n.d.). Assay of quorum-sensing signals (A) N-(3-oxododecanoyl)-L-homoserine...
  • PubMed. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.
  • National Center for Biotechnology Information. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo.
  • National Center for Biotechnology Information. (2024). The coordinated responses of host plants to diverse N-acyl homoserine lactones.
  • PubMed Central. (2017). Antibacterial Activity and Action Mechanism of the Essential Oil from Enteromorpha linza L. against Foodborne Pathogenic Bacteria.
  • MDPI. (2024). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action.
  • Frontiers in Microbiology. (2021). Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens.

Sources

Application Notes and Protocols for In Vitro Analysis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a key signaling molecule in bacterial quorum sensing (QS).[1][2] Produced by various Gram-negative bacteria, including strains of Agrobacterium and Pseudomonas, it plays a critical role in coordinating gene expression for processes such as virulence, biofilm formation, and symbiotic interactions.[1][3] Furthermore, 3-oxo-C16-HSL has been shown to modulate host eukaryotic cell functions, particularly in plants where it can prime for systemic acquired resistance.[1] This dual role in inter-bacterial communication and inter-kingdom signaling makes 3-oxo-C16-HSL a molecule of significant interest for researchers in microbiology, drug development, and plant science. These application notes provide a comprehensive guide to robust and validated in vitro assays for detecting, quantifying, and characterizing the biological activity of 3-oxo-C16-HSL.

Introduction: The Significance of 3-oxo-C16-HSL

Quorum sensing allows bacteria to function as multicellular communities, synchronizing gene expression once a population threshold is reached. This is achieved through the production and detection of autoinducers like AHLs.[4] 3-oxo-C16-HSL is a structurally distinct AHL characterized by a 16-carbon acyl chain with an oxo-group at the C-3 position.[1] This long, lipophilic side chain dictates its specificity for cognate LuxR-type transcriptional regulators and influences its interaction with host systems.[5]

Studying 3-oxo-C16-HSL activity is crucial for:

  • Discovering Anti-Virulence Agents: Identifying compounds that inhibit 3-oxo-C16-HSL signaling or promote its degradation (quorum quenching) represents a promising anti-infective strategy that may circumvent the development of traditional antibiotic resistance.

  • Understanding Host-Pathogen Interactions: Elucidating how 3-oxo-C16-HSL modulates host immune and cellular responses can provide insights into infection mechanisms and chronic disease states.[6]

  • Agricultural Applications: Harnessing the ability of long-chain AHLs to prime plant defenses could lead to novel, non-toxic crop protection strategies.[1]

The following sections detail validated protocols for key in vitro assays, explaining the scientific rationale behind each step to empower researchers to generate reliable and reproducible data.

Foundational Assay: Bacterial Reporter Systems for AHL Detection

Bacterial biosensors are the cornerstone of AHL activity measurement. These are engineered strains that lack the ability to produce their own AHLs but contain a receptor protein (a LuxR-homolog) and a reporter gene under the control of an AHL-inducible promoter. The binding of an exogenous AHL, such as 3-oxo-C16-HSL, to the receptor activates transcription of the reporter, yielding a quantifiable signal like color, bioluminescence, or fluorescence.[7][8][9]

Principle of Action: The TraR/Tra-Box System

A widely used and highly sensitive system for long-chain AHLs is based on the Agrobacterium tumefaciens TraR receptor.[10][11] In the presence of a suitable AHL, TraR dimerizes and binds to specific DNA sequences known as tra boxes, activating transcription.[12] In the reporter strain A. tumefaciens NTL4(pZLR4), the lacZ gene, encoding β-galactosidase, is fused to a tra box-containing promoter.[10][13] The activity of β-galactosidase can be measured colorimetrically, providing a direct readout of 3-oxo-C16-HSL activity.

cluster_0 Bacterial Biosensor Cell AHL 3-oxo-C16-HSL (External) TraR TraR Receptor (Inactive) AHL->TraR Binds & Activates Complex Active TraR:AHL Dimer Complex TraR->Complex Promoter tra Promoter Complex->Promoter Binds & Induces Transcription LacZ lacZ Reporter Gene BGal β-Galactosidase LacZ->BGal Translation

Figure 1. Mechanism of the A. tumefaciens NTL4(pZLR4) biosensor.

Protocol 2.1: Colorimetric Quantification of 3-oxo-C16-HSL using A. tumefaciens NTL4(pZLR4)

Application: This protocol is designed for the sensitive detection and quantification of 3-oxo-C16-HSL in purified samples or to screen for compounds that inhibit its activity (antagonists).

Causality and Insights: This whole-cell assay is robust and cost-effective. The use of a minimal medium (AB) reduces background noise. The protocol includes cell lysis with SDS and chloroform, which is critical for releasing the intracellular β-galactosidase and allowing access to the ONPG substrate.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain[13]

  • AB minimal medium

  • 3-oxo-C16-HSL standard (Cayman Chemical or equivalent) dissolved in DMSO or ethyl acetate

  • Z buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)

  • Sodium Dodecyl Sulfate (SDS) solution (0.05%)

  • Chloroform

  • Na2CO3 solution (1 M)

  • Sterile 96-well microtiter plate

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Culture Preparation: Inoculate 5 mL of AB medium with A. tumefaciens NTL4(pZLR4) from a fresh plate. Grow overnight at 28°C with shaking (200 rpm) to an OD600 of 0.8-1.0.

  • Assay Preparation: Dilute the overnight culture 1:10 in fresh AB medium.

  • Plate Setup: In a 96-well plate, add 180 µL of the diluted reporter culture to each well.

  • Sample Addition: Add 20 µL of your 3-oxo-C16-HSL standards (e.g., serial dilutions from 10 µM to 1 nM) or test compounds to the appropriate wells. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate at 28°C with shaking for 4-6 hours. This allows for AHL uptake, receptor binding, and expression of the lacZ gene.

  • OD600 Measurement: Measure the optical density at 600 nm to normalize for cell growth.

  • Cell Lysis: Add 20 µL of 0.05% SDS and 20 µL of chloroform to each well. Vortex or shake vigorously for 30 seconds to lyse the cells. Incubate at 28°C for 5 minutes.

  • Enzymatic Reaction: Add 40 µL of ONPG solution to each well to start the colorimetric reaction.

  • Incubation & Observation: Incubate the plate at 28°C. Monitor for the development of a yellow color (nitrophenol).

  • Stopping the Reaction: Once sufficient yellow color has developed in the positive control wells (typically 15-60 minutes), stop the reaction by adding 100 µL of 1 M Na2CO3.

  • Final Measurement: Measure the absorbance at 420 nm (A420) and 550 nm (A550) to measure color development and correct for light scattering, respectively.

Data Analysis: Calculate β-galactosidase activity in Miller Units for each well to normalize for both incubation time and cell density.

Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time [min] × Volume [mL] × OD600)

Plot Miller Units versus the concentration of the 3-oxo-C16-HSL standard to generate a dose-response curve. The concentration of unknown samples can be interpolated from this curve.

Parameter Purpose Typical Value
OD600 Normalizes for cell density0.1 - 0.5 (post-incubation)
A420 Measures yellow productVaries with activity
A550 Corrects for cell debris scatteringLower than A420
Incubation Time Duration of enzymatic reaction15 - 60 minutes
Detection Limit Lowest detectable concentration~1-10 nM

Quorum Quenching: Assays for Enzymatic Degradation

Quorum Quenching (QQ) is the enzymatic inactivation of AHL signal molecules. It is a key mechanism for disrupting bacterial communication and is a major focus for developing anti-virulence therapies. The primary QQ enzymes are lactonases, which reversibly hydrolyze the homoserine lactone ring, and acylases, which irreversibly cleave the acyl side chain.[14][15]

cluster_workflow Quorum Quenching Assay Workflow Start Start: 3-oxo-C16-HSL + Putative QQ Enzyme Incubate Incubate (e.g., 30°C, 1 hr) Start->Incubate Heat Heat Inactivate Enzyme (95°C, 10 min) Incubate->Heat Split Split Sample Heat->Split AddReporter Add to Biosensor Assay (Protocol 2.1) Split->AddReporter Path A (No Acid) Acidify Acidify to pH < 4 (e.g., with HCl) Split->Acidify Path B (Lactonase Test) Measure1 Measure Signal 1 (Total Degradation) AddReporter->Measure1 AddReporter2 Add to Biosensor Assay (Protocol 2.1) Acidify->AddReporter2 Measure2 Measure Signal 2 (Non-Lactonase Degradation) AddReporter2->Measure2

Figure 2. Workflow for differentiating QQ enzyme activity.

Protocol 3.1: Differentiating Lactonase vs. Acylase Activity

Application: This protocol determines if a sample (e.g., a bacterial lysate, purified enzyme) degrades 3-oxo-C16-HSL and identifies the class of enzyme responsible.

Causality and Insights: The scientific premise of this assay hinges on the chemical properties of the enzymatic reaction. Lactonase-mediated hydrolysis of the ester bond in the lactone ring is reversible under acidic conditions.[13] Acidification protonates the resulting carboxylate, favoring ring closure and regeneration of the active AHL. In contrast, acylase-mediated amide bond cleavage is irreversible. By comparing the residual AHL activity in an acidified sample versus a non-acidified sample, one can distinguish between these two critical QQ mechanisms.

Materials:

  • All materials from Protocol 2.1

  • Source of putative QQ enzyme (e.g., cell-free lysate, purified protein)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1 M HCl

  • 1 M NaOH

Step-by-Step Methodology:

  • Enzymatic Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL Reaction Buffer

    • 10 µL of 10 µM 3-oxo-C16-HSL (for a final concentration of 1 µM)

    • 40 µL of your enzyme sample

    • Control Tube: Prepare a control with heat-inactivated enzyme or buffer instead of the active enzyme.

  • Incubation: Incubate all tubes at the optimal temperature for your enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Enzyme Inactivation: Stop the reaction by heating the tubes at 95°C for 10 minutes. Centrifuge to pellet any precipitate.

  • Sample Splitting: Transfer the supernatant from each tube and split it into two new tubes (50 µL each). Label them "A" (No Acid) and "B" (Acidified).

  • Acidification and Neutralization (Tube B):

    • To Tube B, add 1 µL of 1 M HCl to lower the pH to ~2-3.

    • Incubate at room temperature for 30 minutes to allow for potential lactone ring re-formation.

    • Neutralize the sample by adding 1 µL of 1 M NaOH.

  • Biosensor Assay: Use 20 µL from each Tube A and Tube B as the "sample" in the biosensor assay described in Protocol 2.1.

  • Data Analysis: Quantify the β-galactosidase activity for all samples.

Interpreting the Results:

Result Signal in Tube A (vs Control) Signal in Tube B (vs Tube A) Conclusion
No Degradation No significant changeNo significant changeThe sample has no QQ activity.
Lactonase Activity Significantly ReducedSignificantly RestoredThe sample contains a lactonase.
Acylase Activity Significantly ReducedNo significant changeThe sample contains an acylase.
Mixed Activity Significantly ReducedPartially RestoredThe sample contains both lactonase and acylase activity.

Host-Modulatory Effects: Eukaryotic Cell-Based Assays

Beyond bacterial communication, long-chain AHLs like 3-oxo-C16-HSL are known to interact directly with eukaryotic host cells, often modulating the immune response.[6][16] These assays are critical for drug development professionals studying the immunomodulatory or cytotoxic potential of QS molecules and their synthetic analogs.

Protocol 4.1: Macrophage Cytotoxicity and Anti-inflammatory Activity

Application: To simultaneously assess the potential toxicity of 3-oxo-C16-HSL and its ability to suppress a pro-inflammatory response in mammalian immune cells.

Causality and Insights: Macrophages are key players in the innate immune response. Lipopolysaccharide (LPS), a component of Gram-negative bacterial outer membranes, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6] Some AHLs can suppress this response, a mechanism potentially used by bacteria to evade the immune system.[6] This protocol uses a cell viability assay (WST-1) to first establish a non-toxic concentration range, which is then used in a subsequent cytokine measurement assay (ELISA) to ensure that any observed reduction in TNF-α is due to genuine immunomodulation and not simply cell death.

cluster_host Host Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NfkB NF-κB Pathway TLR4->NfkB Activates Nucleus Nucleus NfkB->Nucleus Translocates TNFa TNF-α Secretion Nucleus->TNFa Induces Transcription AHL 3-oxo-C16-HSL AHL->NfkB Inhibits

Figure 3. Simplified pathway of 3-oxo-C16-HSL inhibiting LPS-induced inflammation.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • LPS from E. coli

  • 3-oxo-C16-HSL

  • WST-1 Cell Proliferation Reagent

  • Mouse TNF-α ELISA Kit

  • Sterile 96-well tissue culture plates

Step-by-Step Methodology:

Part A: Determining Non-Toxic Concentrations

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of 3-oxo-C16-HSL (e.g., 200 µM down to 1 µM) in complete DMEM. Remove the old media from the cells and add 100 µL of the treatment media. Include a vehicle control (DMSO).

  • Incubation: Incubate for 24 hours.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-2 hours until color develops.

  • Measurement: Shake the plate and measure absorbance at 450 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the highest concentration of 3-oxo-C16-HSL that does not significantly reduce viability (e.g., >90% viability).

Part B: Measuring Anti-inflammatory Activity

  • Cell Seeding: Seed cells as in Part A, Step 1.

  • Pre-treatment: Remove old media. Add 100 µL of media containing non-toxic concentrations of 3-oxo-C16-HSL (determined in Part A) or vehicle control. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to all wells (except a negative control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 6-18 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for ELISA analysis.

  • TNF-α ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

  • Analysis: Plot the concentration of TNF-α (pg/mL) for each treatment condition. A statistically significant decrease in TNF-α in the 3-oxo-C16-HSL treated groups compared to the LPS-only group indicates anti-inflammatory activity.

References

  • ResearchGate. (n.d.). Detection of AHL production by strain YL12 by bioluminescent reporter... [Image].
  • Liaw, S. J., et al. (2010). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 76(21), 7259–7265. National Center for Biotechnology Information.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337-344. National Center for Biotechnology Information.
  • Morton, J. G., & Fuqua, C. (2012). PHENOTYPIC ANALYSES OF AGROBACTERIUM. Current Protocols in Microbiology, 25(1), 3D.3.1–3D.3.29. National Center for Biotechnology Information.
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1–9. Oxford Academic.
  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences, 102(2), 309–314. National Center for Biotechnology Information.
  • Savka, M. A., & Hudson, A. O. (n.d.). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. ResearchGate.
  • Andersen, J. B., et al. (2001). gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication. Applied and Environmental Microbiology, 67(2), 575–585. National Center for Biotechnology Information.
  • Uroz, S., et al. (2008). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 65(2), 271–278. Oxford Academic.
  • Al-Jedai, A., et al. (2019). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 9(10), 835-848. SCIRP.
  • Kumar, A. S., et al. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS ONE, 9(9), e106480. PLOS Journals.
  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 65(1), 1-8. PubMed.
  • Shaheer, K. A., et al. (2021). N-acyl-homoserine lactones (AHLs) degradation assay using biosensor... [Image]. ResearchGate.
  • Haque, S., et al. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 28(15), 5753. National Center for Biotechnology Information.
  • Liu, M., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl). Frontiers in Microbiology, 8, 1056. ScienceOpen.
  • Thoss, M., et al. (2019). Fast, Continuous, and High-Throughput (Bio)Chemical Activity Assay for N-Acyl-l-Homoserine Lactone Quorum-Quenching Enzymes. Applied and Environmental Microbiology, 85(11). American Society for Microbiology.
  • Association for Biology Laboratory Education. (n.d.). Chapter 10 Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal.
  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology, 9(7), 1624–1635. ACS Publications.
  • Cooley, M. A., et al. (2010). Pseudomonas signal molecule 3-oxo-C12-homoserine lactone interferes with binding of rosiglitazone to human PPARgamma. Microbes and Infection, 12(3), 231–237. PubMed.
  • Jakab, A., et al. (2025). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. Biofilm, 9, 100259. PubMed.
  • Immunomart. (n.d.). This compound.
  • Gose, R., et al. (2013). The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. Journal of Leukocyte Biology, 94(2), 345-353. ResearchGate.
  • ResearchGate. (n.d.). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a... [Image].
  • Landman, C., et al. (2021). 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. Scientific Reports, 11(1), 16041. National Center for Biotechnology Information.
  • Zhu, J., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949–6953. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). a β-Galactosidase activity of the strain NTL4 of A. tumefaciens incubated with different N-AHLs and using the ONPG substrate [Image].
  • Chen, G., et al. (2009). Identification and Characterization of a Second Quorum-Sensing System in Agrobacterium tumefaciens A6. Applied and Environmental Microbiology, 75(22), 7087–7094. National Center for Biotechnology Information.

Sources

Guide to the Preparation and Handling of N-3-oxo-hexadecanoyl-L-Homoserine lactone (O-C16-HSL) Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-3-oxo-hexadecanoyl-L-Homoserine lactone (O-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a critical signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria.[1][2] Proper preparation and handling of O-C16-HSL solutions are paramount for obtaining reproducible and reliable experimental results in studies of bacterial communication, virulence factor expression, biofilm formation, and inter-kingdom signaling.[3] This guide provides a comprehensive, field-proven protocol for the preparation of stable, high-purity O-C16-HSL stock solutions. It delves into the chemical principles governing its solubility and stability, offering detailed methodologies and best practices to ensure the integrity of the compound for research applications.

Introduction to O-C16-HSL: A Long-Chain Quorum Sensing Signal

Quorum sensing is a sophisticated cell-to-cell communication process that enables bacteria to monitor their population density and collectively regulate gene expression.[4] In many Proteobacteria, this communication is mediated by AHLs. These molecules are synthesized by LuxI-family synthases and, upon reaching a critical concentration, bind to their cognate LuxR-family transcriptional regulators.[4][5] This interaction triggers a cascade of gene expression, often related to virulence and biofilm formation.

O-C16-HSL is distinguished by its long 16-carbon acyl chain, which imparts significant hydrophobicity.[6] Unlike short-chain AHLs that can often diffuse freely across bacterial membranes, long-chain AHLs like O-C16-HSL are more lipophilic and may rely on transport mechanisms such as efflux pumps or outer membrane vesicles for intercellular transit.[6][7] This property also presents a challenge in the laboratory, as its poor aqueous solubility must be carefully managed to prevent precipitation while preserving its biological activity. The primary obstacle in handling O-C16-HSL is the inherent instability of its homoserine lactone ring, which is susceptible to pH- and solvent-mediated hydrolysis. This document provides the necessary framework to navigate these challenges effectively.

Physicochemical Properties and Data

A precise understanding of O-C16-HSL's properties is the foundation of a successful protocol.

PropertyDataReference(s)
Molecular Formula C₂₀H₃₅NO₄[1][8]
Molecular Weight 353.50 g/mol [1][8]
CAS Number 925448-37-9[1][2]
Synonyms 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone[1]
Appearance Crystalline solid[9][10]
Purity (Typical) ≥97%[1]

Core Principles: The Chemistry of O-C16-HSL Handling

The successful preparation of O-C16-HSL stock solutions hinges on two opposing factors: maximizing solubility and ensuring chemical stability.

The Solubility Challenge

The 16-carbon acyl chain makes O-C16-HSL highly hydrophobic, rendering it virtually insoluble in aqueous buffers. Therefore, the use of an organic solvent is mandatory for creating a concentrated stock solution.

The Stability Imperative: Preventing Lactonolysis

The biological activity of O-C16-HSL is entirely dependent on the integrity of its homoserine lactone ring. This five-membered ring is an ester and is highly susceptible to nucleophilic attack and subsequent hydrolysis (lactonolysis), particularly under basic or neutral pH conditions.[11][12] This reaction opens the ring, forming the corresponding N-acyl-L-homoserine, which is biologically inactive in quorum sensing pathways.

Causality of Solvent Choice: Protic solvents, especially primary alcohols like ethanol and methanol, are not recommended . Their hydroxyl groups can act as nucleophiles, directly attacking the carbonyl group of the lactone and facilitating ring-opening.[9] Therefore, aprotic polar organic solvents are the preferred choice as they can effectively solvate O-C16-HSL without participating in degradative side reactions.

G cluster_0 Lactone Ring Hydrolysis (Lactonolysis) AHL Active O-C16-HSL (Intact Lactone Ring) Inactive Inactive N-acyl-homoserine (Opened Ring) AHL->Inactive Hydrolysis Conditions Basic pH (≥7) Protic Solvents (e.g., Ethanol) High Temperature Conditions->Inactive

Figure 1: The process of lactonolysis, which inactivates AHL molecules.

Recommended Solvents and Quantitative Solubility

Based on the principles of solubility and stability, the following solvents are recommended for preparing primary stock solutions.

SolventAbbreviationTypeRecommended ConcentrationReference(s)
Dimethyl sulfoxide DMSOPolar Aprotic~20 mg/mL[1]
N,N-Dimethylformamide DMFPolar Aprotic~20 mg/mL[1]
Acetone -Polar AproticSuitable for long-chain AHLs[3][13]

Expert Insight: DMSO is often the solvent of choice due to its strong solvating power, low volatility, and compatibility with most cell culture media at low final concentrations (typically <0.5% v/v). Always verify the tolerance of your specific experimental system to the chosen solvent.

Experimental Protocol: High-Integrity Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of O-C16-HSL in DMSO.

Required Materials
  • This compound (solid form)

  • Anhydrous, analytical-grade Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Amber or opaque glass vial with a PTFE-lined cap

  • Sterile, low-retention polypropylene microcentrifuge tubes for aliquots

  • Calibrated precision pipettes and sterile, low-retention tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Workflow Diagram

Figure 2: Workflow for preparing O-C16-HSL stock solution.

Step-by-Step Methodology

Preparation Phase:

  • Equilibration: Before opening, allow the container of solid O-C16-HSL to equilibrate to ambient room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic solid, which could initiate hydrolysis.

  • Calculations: Determine the mass of O-C16-HSL required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 353.50 g/mol = 3.535 mg

Execution Phase: 3. Weighing: Carefully weigh out the calculated mass (e.g., 3.54 mg) of O-C16-HSL and transfer it directly into a clean, dry amber glass vial. 4. Solvent Addition: Using a calibrated pipette, add the majority of the final volume of DMSO (e.g., ~900 µL for a 1 mL final volume) to the vial containing the solid. 5. Dissolution: Cap the vial securely and vortex at medium speed until the solid is completely dissolved. A clear, colorless solution should be obtained. Gentle warming in a 37°C water bath can be used sparingly if dissolution is slow, but do not overheat. 6. Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final target volume (e.g., 1.0 mL). Mix thoroughly by gentle inversion or brief vortexing. 7. Aliquoting (Self-Validation Step): Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, low-retention polypropylene tubes. This is the most crucial step for ensuring long-term stability and experimental reproducibility, as it prevents degradation from repeated freeze-thaw cycles.[8]

Long-Term Storage and Handling

Proper storage is non-negotiable for maintaining the biological potency of O-C16-HSL.

Storage ConditionDurationRationaleReference(s)
-20°C ~1 monthSuitable for short-term storage.[8]
-80°C ≥6 monthsRecommended for long-term storage. Minimizes molecular motion and degradation.[8]

Handling Working Solutions:

  • When needed, retrieve a single aliquot from the -80°C freezer.

  • Thaw it quickly and use it immediately to prepare your working dilutions in the appropriate assay buffer or medium.

  • Never refreeze a thawed aliquot. Any unused portion of a thawed aliquot should be discarded to maintain the integrity of future experiments.

Application Context: The Quorum Sensing Signaling Pathway

The prepared O-C16-HSL stock solution is a vital reagent for activating LuxR-type receptors in reporter strains or for studying its effects on eukaryotic systems.

G cluster_0 Bacterial Cell LuxI LuxI Synthase AHL O-C16-HSL LuxI->AHL Synthesizes LuxR LuxR Receptor (Inactive Monomer) AHL->LuxR Binds to Complex LuxR::AHL Complex (Active Dimer) LuxR->Complex Dimerizes DNA lux Box (Promoter) Complex->DNA Binds to Genes Target Gene Expression (e.g., Virulence, Biofilm) DNA->Genes Activates

Figure 3: A canonical AHL-mediated quorum sensing pathway.

Troubleshooting Guide

IssuePotential CauseSolution
Precipitate forms in stock Exceeded solubility limit; solvent absorbed water.Use fresh, anhydrous solvent. Gently warm the solution. If precipitate persists, remake the stock at a slightly lower concentration.
Precipitate forms in working solution Poor aqueous solubility of O-C16-HSL.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to the system.
Loss of biological activity Lactone ring hydrolysis due to improper storage, freeze-thaw cycles, or pH.Always use fresh aliquots stored at -80°C. Ensure final assay buffer pH is not basic. Prepare fresh working solutions for each experiment.

References

  • N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone.
  • This compound. Immunomart. [Link]
  • Ullah, A., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences. [Link]
  • Kumar, A.S., et al. (2014).
  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link]
  • Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance...
  • Yates, E.A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner.... Infection and Immunity. [Link]
  • Kasten, S.M., et al. (2010). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Leukocyte Biology. [Link]
  • Crapart, S., et al. (2019). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology. [Link]
  • How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer?
  • 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide.

Sources

Application Notes and Protocols for N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-oxo-C16-HSL in Quorum Sensing

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This cell-to-cell signaling mechanism allows bacteria to monitor their population density and collectively regulate gene expression. At a threshold concentration, these autoinducers, including 3-oxo-C16-HSL, bind to and activate transcriptional regulators, leading to the coordinated expression of genes often associated with virulence, biofilm formation, and secondary metabolite production.[1]

In pathogens like Pseudomonas aeruginosa, a close structural analog, N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL), in concert with its cognate transcriptional activator LasR, governs the expression of a wide array of virulence factors.[1] The binding of the acyl-homoserine lactone (AHL) to LasR induces a conformational change, promoting protein multimerization and subsequent binding to target DNA sequences, thereby activating gene transcription. Given the critical role of long-chain AHLs in pathogenicity, understanding their stability and handling is paramount for researchers developing novel anti-quorum sensing therapeutics and for those studying bacterial communication.

This guide provides a comprehensive overview of the stability profile of 3-oxo-C16-HSL and detailed protocols for its proper storage and handling to ensure experimental reproducibility and accuracy.

Understanding the Stability of 3-oxo-C16-HSL: Key Factors and Degradation Pathways

The biological activity of 3-oxo-C16-HSL is intrinsically linked to the integrity of its homoserine lactone ring. The primary degradation pathway for AHLs is lactonolysis, a hydrolysis reaction that opens the lactone ring and renders the molecule inactive as a signaling agent. The rate of this degradation is significantly influenced by several key environmental factors.

The Influence of pH

The pH of the solvent is the most critical factor governing the stability of the lactone ring. In alkaline conditions (pH > 7), the rate of lactonolysis increases dramatically. Conversely, 3-oxo-C16-HSL exhibits its greatest stability in neutral to slightly acidic environments (pH 5.0-7.0). For instance, studies on other AHLs have shown that at a pH of 8.5, the stability can be on the order of minutes, whereas at pH 7, it extends to hours. In highly acidic conditions (e.g., pH 2.0), the lactone ring can be reformed from the hydrolyzed product, although not through a simple reversal of the hydrolysis mechanism.[1]

The Effect of Temperature

Elevated temperatures accelerate the rate of lactonolysis. Therefore, it is crucial to store 3-oxo-C16-HSL, both in its solid form and in solution, at low temperatures to minimize thermal degradation. Experiments with various AHLs have demonstrated that increasing the temperature from 22°C to 37°C significantly increases the rate of hydrolysis.[1][2]

The Stabilizing Role of the Long Acyl Chain

Recommended Storage Conditions for 3-oxo-C16-HSL

To ensure the long-term integrity and biological activity of 3-oxo-C16-HSL, the following storage conditions are recommended:

FormSolventTemperatureDurationKey Considerations
Solid (Lyophilized) N/A-20°C or lower≥ 4 yearsStore in a desiccator to prevent moisture absorption. Allow the vial to warm to room temperature before opening to avoid condensation.
Stock Solution Anhydrous DMSO or DMF-20°C≥ 4 yearsPrepare high-concentration stocks (e.g., 20 mg/mL) to minimize the volume of organic solvent in experiments. Dispense into single-use aliquots to avoid freeze-thaw cycles.[3][4]
Stock Solution Acidified Ethyl Acetate (0.1% v/v glacial acetic acid)-20°CSeveral monthsThe addition of acid helps to maintain a slightly acidic pH, further stabilizing the lactone ring.[5] Evaporate the solvent under a stream of nitrogen before use.
Working Solution (in aqueous buffer/media) Aqueous buffer or cell culture media4°C (on ice) for immediate usePrepare fresh dailyDue to the increased rate of hydrolysis in aqueous solutions, especially at neutral or slightly alkaline pH, working solutions should be prepared immediately before use and kept on ice. Do not store aqueous solutions.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of stock and working solutions of 3-oxo-C16-HSL. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 20 mg/mL stock solution of 3-oxo-C16-HSL in anhydrous dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid 3-oxo-C16-HSL to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In a clean, sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 3-oxo-C16-HSL. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of the solid.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed 3-oxo-C16-HSL. For a 20 mg/mL solution, add 1 mL of DMSO for every 20 mg of solid.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not overheat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound over time, dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is stable for at least 4 years.[4]

Causality Behind Experimental Choices:

  • Anhydrous DMSO: Using an anhydrous (water-free) solvent is crucial to prevent the initiation of lactonolysis during storage.

  • Amber Vials: While not strictly required as AHLs are not highly light-sensitive, using amber vials is good laboratory practice to protect against any potential photodegradation.

  • Aliquoting: This is a critical step to preserve the integrity of the stock solution. Each freeze-thaw cycle introduces the risk of moisture condensation and temperature fluctuations that can accelerate degradation.

Protocol 2: Preparation of a Working Solution for in vitro Assays

This protocol details the preparation of a working solution of 3-oxo-C16-HSL in an aqueous buffer or cell culture medium from a DMSO stock solution.

Materials:

  • 3-oxo-C16-HSL stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature if necessary)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Thawing the Stock: Remove a single aliquot of the 3-oxo-C16-HSL DMSO stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. It is important to add the DMSO stock to the aqueous solution and not the other way around to prevent precipitation of the hydrophobic AHL.

  • Mixing: Immediately after adding the DMSO stock to the aqueous solution, vortex gently to ensure complete mixing. The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

  • Immediate Use: Use the prepared working solution immediately in your experiment. If not used within a few minutes, keep the solution on ice to slow down hydrolysis. Do not store aqueous working solutions.

Self-Validating System:

  • Control Experiments: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous buffer/medium without the 3-oxo-C16-HSL. This will account for any effects of the solvent on your experimental system.

  • Bioassay Validation: The activity of the prepared working solution can be validated using a sensitive bacterial biosensor strain that responds to long-chain AHLs. A lack of or diminished response may indicate degradation of the 3-oxo-C16-HSL.

Visualizing the Role and Handling of 3-oxo-C16-HSL

To further clarify the context and procedures described, the following diagrams illustrate the quorum sensing pathway and the experimental workflow for handling 3-oxo-C16-HSL.

quorum_sensing_pathway Quorum Sensing Signaling Pathway cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI) AHL_Molecule 3-oxo-C16-HSL AHL_Synthase->AHL_Molecule Synthesis Transcriptional_Regulator Transcriptional Regulator (e.g., LasR) AHL_Molecule->Transcriptional_Regulator Binding AHL_Extracellular Extracellular 3-oxo-C16-HSL AHL_Molecule->AHL_Extracellular Diffusion AHL_Regulator_Complex Active Complex Transcriptional_Regulator->AHL_Regulator_Complex DNA Target Genes AHL_Regulator_Complex->DNA Activation Virulence_Factors Virulence Factors, Biofilm Formation DNA->Virulence_Factors Gene Expression AHL_Extracellular->AHL_Molecule

Caption: A diagram illustrating the general mechanism of quorum sensing mediated by N-acyl-homoserine lactones like 3-oxo-C16-HSL.

experimental_workflow Recommended Handling and Preparation Workflow Solid_Compound Solid 3-oxo-C16-HSL (Store at -20°C in desiccator) Weighing Equilibrate to RT & Weigh Solid_Compound->Weighing Dissolution Dissolve in Anhydrous DMSO Weighing->Dissolution Stock_Solution High-Concentration Stock Solution Dissolution->Stock_Solution Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting Storage Store Aliquots at -20°C Aliquoting->Storage Thawing Thaw one aliquot at RT Storage->Thawing Dilution Prepare Working Solution in Aqueous Buffer/Media Thawing->Dilution Experiment Immediate Use in Experiment (Keep on ice) Dilution->Experiment Control Vehicle Control (DMSO only) Dilution->Control

Caption: A flowchart detailing the recommended workflow for the preparation of stock and working solutions of 3-oxo-C16-HSL.

References

  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
  • ResearchGate. (2016, January 25). Is there any way I can improve AHL stock preparation for quorum quenching OPA based enzyme assay? [Link]
  • Kirsch, B., & Leker, J. (2011). LasR, a transcriptional activator of Pseudomonas aeruginosa virulence genes, functions as a multimer. Journal of bacteriology, 193(21), 5838–5846. [Link]
  • PhytoTech Labs. Preparing Stock Solutions. [Link]
  • Horswill, A. R., chained, T. C., & Iglewski, B. H. (2007). Analysis of N-acyl-homoserine lactones by thin-layer chromatography. Methods in molecular biology (Clifton, N.J.), 377, 51–60. [Link]
  • ResearchGate. (2016, October 18). How can I make the stock solution of AHL (3-oxo c12 HSL) in the aqueous buffer? [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-oxo-C16-HSL.

Issue 1: Low Overall Yield

"I followed a standard acylation protocol, but my final yield of 3-oxo-C16-HSL is significantly lower than expected. What are the likely causes and how can I improve it?"

Low yields in the synthesis of 3-oxo-C16-HSL can stem from several factors, ranging from reactant quality to reaction conditions and product stability. Here’s a systematic approach to diagnosing and resolving the issue:

A. Reactant Quality and Stoichiometry:

  • Purity of L-Homoserine Lactone Hydrobromide: Ensure the starting L-homoserine lactone hydrobromide is of high purity and completely dry. The presence of impurities or moisture can interfere with the acylation reaction.

  • Integrity of the Acylating Agent (3-oxohexadecanoyl chloride): 3-oxo-acyl chlorides are susceptible to hydrolysis. Use freshly prepared or properly stored (under inert gas, desiccated) 3-oxohexadecanoyl chloride. Consider verifying its purity by ¹H NMR before use.

  • Molar Ratios: While a 1:1 molar ratio is theoretically required, a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, compensating for any minor degradation of the acyl chloride. However, a large excess can complicate purification.

B. Reaction Conditions:

  • Base Selection and Addition: The choice and handling of the base are critical.

    • Sodium Bicarbonate (NaHCO₃): A common and mild base for the Schotten-Baumann reaction.[1] Ensure it is finely powdered and in sufficient excess (typically 2-3 equivalents) to neutralize the HBr salt of the homoserine lactone and the HCl generated during the reaction.

    • Triethylamine (TEA): Can also be used, but it must be freshly distilled and used in an anhydrous solvent to prevent side reactions.

  • Solvent Choice: Dichloromethane (CH₂) is a common solvent for this reaction.[1] Ensure it is anhydrous, as water will readily hydrolyze the acyl chloride.

  • Temperature Control: The acylation reaction is typically performed at low temperatures (0°C to room temperature) to minimize side reactions and degradation of the starting materials and product. Running the reaction at elevated temperatures can lead to decomposition.

C. Product Stability and Work-up:

  • pH-Dependent Lactonolysis: The homoserine lactone ring is susceptible to hydrolysis (lactonolysis) under both acidic and especially basic conditions.[2][3] During the aqueous work-up, avoid strongly basic or acidic conditions. It's crucial to work quickly and maintain a neutral or slightly acidic pH.

  • Extraction Efficiency: 3-oxo-C16-HSL is a relatively nonpolar molecule. Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery from the aqueous phase.

D. Purification Strategy:

  • Chromatography: Column chromatography is typically required to achieve high purity.[1]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. The polarity of the solvent system should be optimized based on TLC analysis.

  • Product Degradation on Silica: Prolonged exposure to silica gel can sometimes lead to degradation of acid-sensitive compounds. To mitigate this, you can use deactivated (neutral) silica gel or work quickly.

Issue 2: Presence of Significant Side Products

"My crude reaction mixture shows multiple spots on TLC, and the purified product is still not clean. What are the common side products and how can I minimize their formation?"

The formation of side products is a common challenge. Understanding their origin is key to prevention.

A. Unreacted Starting Materials:

  • Cause: Incomplete reaction due to poor quality reagents, incorrect stoichiometry, or suboptimal reaction time.

  • Solution:

    • Verify the purity of your starting materials.

    • Optimize the molar ratio of reactants.

    • Monitor the reaction progress by TLC until the limiting reagent (typically L-homoserine lactone) is consumed.

B. Hydrolysis of the Lactone Ring:

  • Cause: Exposure to harsh pH conditions (especially basic) during the reaction or work-up.[2]

  • Solution:

    • Use a mild base like NaHCO₃.

    • Carefully neutralize the reaction mixture during work-up, avoiding excess base.

    • Minimize the time the product is in contact with aqueous basic solutions.

C. Formation of Tetramic Acid Derivatives:

  • Cause: The 3-oxo-acyl group is susceptible to intramolecular cyclization, especially under basic conditions, to form a tetramic acid derivative. This is a known degradation pathway for 3-oxo-AHLs.

  • Solution:

    • Maintain a low reaction temperature.

    • Avoid strong bases.

    • Promptly work up the reaction upon completion.

D. Diacylated Product:

  • Cause: While less common for the amide nitrogen, if other nucleophilic groups are present as impurities, they could be acylated.

  • Solution: Ensure the purity of the L-homoserine lactone starting material.

Issue 3: Difficulty in Product Purification

"I'm struggling to separate my 3-oxo-C16-HSL from impurities by column chromatography. The fractions are not clean. What can I do?"

Purification of long-chain AHLs can be challenging due to their physical properties.

A. Optimizing Column Chromatography:

  • TLC Analysis: Before running a column, carefully select the solvent system using TLC. The ideal solvent system will give your product an Rf value of ~0.2-0.3 and show good separation from impurities.

  • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Load the crude product in a minimal amount of solvent.

  • Gradient Elution: A shallow gradient of the more polar solvent (e.g., ethyl acetate in hexanes) often provides better separation than an isocratic elution.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).

B. Recrystallization:

  • Feasibility: If the purified product from the column is still not of the desired purity but is the major component, recrystallization can be an effective final purification step.

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at both temperatures. Test a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water).

C. Preparative HPLC:

  • High Purity Requirement: For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reverse-phase HPLC can be employed.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of synthesized 3-oxo-C16-HSL and what are the optimal storage conditions?

A1: 3-oxo-C16-HSL, like other 3-oxo-AHLs, is susceptible to degradation over time, particularly through hydrolysis of the lactone ring. For long-term storage, it is recommended to store the compound as a solid at -20°C or lower, under a dry, inert atmosphere (e.g., argon or nitrogen). If you need to store it in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. The stability is pH-dependent, with degradation being more rapid at alkaline pH.[2]

Q2: Are there alternative synthesis methods to the standard acylation of L-homoserine lactone?

A2: Yes, while the direct acylation of L-homoserine lactone is common, other methods have been developed. One notable alternative involves the use of Meldrum's acid.[1][5] This route can offer advantages in terms of yield and purification for certain AHLs. Enzymatic synthesis using lipases has also been explored as a greener alternative for producing various N-acyl homoserine lactones.[6]

Q3: How can I confirm the identity and purity of my synthesized 3-oxo-C16-HSL?

A3: A combination of analytical techniques should be used:

  • Mass Spectrometry (MS): To confirm the molecular weight (for C₂₀H₃₅NO₄, the expected monoisotopic mass is approximately 353.2566 g/mol ).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the presence of the 3-oxo group, the long acyl chain, and the homoserine lactone ring.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC can be used to confirm the enantiomeric purity of the L-homoserine lactone moiety.[1]

Q4: Can I use a different L-homoserine lactone salt, like the hydrochloride, instead of the hydrobromide?

A4: Yes, L-homoserine lactone hydrochloride can generally be used interchangeably with the hydrobromide salt. The key is to ensure the correct stoichiometry of the base is used to neutralize the corresponding hydrogen halide (HCl in this case) that is present.

III. Key Experimental Protocols and Visualizations

Protocol 1: Synthesis of 3-oxo-C16-HSL via Schotten-Baumann Reaction[3]

Materials:

  • L-homoserine lactone hydrobromide

  • 3-Oxohexadecanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve L-homoserine lactone hydrobromide (1 equivalent) and sodium bicarbonate (2-3 equivalents) in a mixture of dichloromethane and water.

  • Cooling: Cool the mixture to 0°C in an ice bath with stirring.

  • Acylation: Slowly add a solution of 3-oxohexadecanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes).

  • Analysis: Analyze the purified fractions by TLC. Combine the pure fractions and remove the solvent in vacuo to yield 3-oxo-C16-HSL as a solid. Confirm the structure and purity using MS and NMR.

Diagrams

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification L-Homoserine Lactone HBr L-Homoserine Lactone HBr Acylation Acylation L-Homoserine Lactone HBr->Acylation 3-Oxohexadecanoyl Chloride 3-Oxohexadecanoyl Chloride 3-Oxohexadecanoyl Chloride->Acylation NaHCO3 NaHCO3 NaHCO3->Acylation CH2Cl2 / H2O CH2Cl2 / H2O CH2Cl2 / H2O->Acylation Extraction Extraction Acylation->Extraction Crude Product Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Pure 3-oxo-C16-HSL Pure 3-oxo-C16-HSL Chromatography->Pure 3-oxo-C16-HSL

Caption: General workflow for the synthesis of 3-oxo-C16-HSL.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low Yield Observed Reactants Poor Reactant Quality LowYield->Reactants Conditions Suboptimal Conditions (Temp, Base, Solvent) LowYield->Conditions Stability Product Degradation (Lactonolysis) LowYield->Stability OptimizePuri Refine Purification LowYield->OptimizePuri If purification is lossy CheckPurity Verify Purity & Stoichiometry Reactants->CheckPurity OptimizeCond Optimize T°, Base, Solvent Conditions->OptimizeCond ControlpH Control pH During Work-up Stability->ControlpH

Caption: Troubleshooting logic for low synthesis yield.

Data Summary Table
ParameterRecommendationRationale
Reactants
L-Homoserine Lactone SaltHigh Purity, DryImpurities and moisture can cause side reactions.
3-Oxohexadecanoyl ChlorideFreshly prepared or properly storedHighly reactive and susceptible to hydrolysis.
Reaction Conditions
BaseSodium Bicarbonate (NaHCO₃)Mild base minimizes side reactions like lactonolysis.[1]
SolventAnhydrous Dichloromethane (CH₂Cl₂)Prevents hydrolysis of the acyl chloride.
Temperature0°C to Room TemperatureMinimizes degradation of reactants and product.
Work-up & Purification
pH ControlNeutral to slightly acidicThe lactone ring is unstable at high pH.[2]
Purification MethodSilica Gel ChromatographyEffective for separating the nonpolar product from polar impurities.[1]

IV. References

  • Chang, C.-Y., Koh, C.-L., Sam, C.-K., et al. (2012). Unusual long-chain N-acyl homoserine lactone production by and presence of quorum quenching activity in bacterial isolates from diseased tilapia fish. PLoS One, 7(8), e44034. [Link]

  • Chhabra, S. R., et al. (2003). Synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone for Research. BenchChem.

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Leadbetter, J. R., & Greenberg, E. P. (2000). Rapid Acyl-Homoserine Lactone Quorum Signal Biodegradation in Diverse Soils. Applied and Environmental Microbiology, 66(12), 5373–5378. [Link]

  • Barrios-Estrada, C., et al. (2018). Enzymatic Method for N-Acyl Homoserine Lactones Synthesis Using Immobilized Candida antarctica Lipase. Molecules, 23(10), 2486. [Link]

  • Hodgkinson, J. T., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Tetrahedron Letters, 52(33), 4344-4346. [Link]

  • Mathesius, U., et al. (2003). N-3-oxo-dodecanoyl-L-homoserine lactone (1), produced by Pseudomonas sp. 16S. Molecular Plant-Microbe Interactions, 16(3), 199-208. [Link]

  • S Schenk, S. T., & Schikora, A. (2015). AHL-priming functions via oxylipin and salicylic acid. Frontiers in Plant Science, 5, 784. [Link]

  • Immunomart. (n.d.). N-3-oxo-hexadecanoyl-L-Homoserine lactone. Immunomart. [Link]

  • Hu, Z., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 892852. [Link]

  • Hu, Z., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 892852. [Link]

  • Lindbom, C., et al. (2006). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 72(11), 7258–7265. [Link]

  • Zhu, H., et al. (2011). Production of N-acyl Homoserine Lactones and Virulence Factors of Waterborne Aeromonas hydrophila. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 729-735. [Link]

  • Chhabra, S. R., et al. (2003). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. Journal of Medicinal Chemistry, 46(1), 97-104. [Link]

  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 180(10), 6865–6873. [Link]

  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 245-253. [Link]

  • Kalia, M., et al. (2022). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-3-Oxo-Dodecanoyl-L-Homoserine Lactone. PubChem Compound Database. [Link]

Sources

Technical Support Center: Overcoming N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). As a long-chain acyl-homoserine lactone (AHL), 3-oxo-C16-HSL is a pivotal signaling molecule in the quorum sensing systems of various Gram-negative bacteria.[1][2] Its inherent hydrophobicity, however, presents significant solubility challenges in aqueous experimental systems. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful and reproducible use of 3-oxo-C16-HSL in your research.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-oxo-C16-HSL not dissolving in my aqueous buffer or cell culture medium?

A1: This is the most common issue encountered. The primary reason is the molecule's chemical structure. 3-oxo-C16-HSL possesses a long C16 acyl chain, which is highly hydrophobic (water-repelling).[3] This property makes it poorly soluble in polar solvents like water, saline, or standard phosphate-buffered saline (PBS). Direct addition of the powdered compound to aqueous solutions will almost invariably result in clumping, floating particles, or an insoluble film on the surface. These hydrophobic AHLs tend to localize in lipophilic cellular environments and do not diffuse freely across cell membranes like their shorter-chain counterparts.[3]

Q2: I've dissolved my 3-oxo-C16-HSL in an organic solvent, but it precipitates when I add it to my experimental medium. What's happening?

A2: This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous medium.[4] The organic solvent disperses quickly, leaving the hydrophobic 3-oxo-C16-HSL molecules in an environment where they are no longer soluble, causing them to aggregate and precipitate out of the solution. The key is to manage the dilution process carefully to avoid creating localized areas of high concentration that exceed the compound's aqueous solubility limit.

Q3: What is the best solvent for making a stock solution of 3-oxo-C16-HSL?

A3: Based on supplier data and established laboratory practices, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[2] Both are powerful, water-miscible organic solvents capable of effectively dissolving the hydrophobic acyl chain.

  • Causality: The aprotic, polar nature of DMSO and DMF allows them to solvate both the polar homoserine lactone ring and the nonpolar acyl tail, preventing the molecule from self-aggregating.

  • Warning: While some AHLs are soluble in ethanol, its use is not recommended for 3-oxo-AHLs as primary alcohols have been shown to cause lactonolysis, which is the opening of the homoserine lactone ring.[5][6] This chemical modification inactivates the signaling molecule.

Q4: My solution was clear initially, but became cloudy or showed precipitate after incubation. Why?

A4: This delayed precipitation can be due to several factors:

  • pH-Dependent Instability: The homoserine lactone ring of AHLs is susceptible to hydrolysis (lactonolysis) under alkaline conditions (pH > 7).[7][8] Many bacterial culture media can become alkaline as the bacteria grow and metabolize amino acids. This degradation product may be less soluble. The rate of this hydrolysis is also dependent on temperature and acyl chain length.[7][9]

  • Temperature Fluctuations: Moving media between cold storage (e.g., 4°C) and a 37°C incubator can affect solubility. While warming can initially help dissolve compounds, subsequent cooling or prolonged incubation can sometimes cause compounds to fall out of solution.[4][10]

  • Interaction with Media Components: Complex media contain salts, peptides, and (if supplemented) proteins that can interact with 3-oxo-C16-HSL over time, potentially forming less soluble complexes.[10]

  • Evaporation: Inadequate humidity control in an incubator can lead to evaporation, increasing the effective concentration of 3-oxo-C16-HSL beyond its solubility limit.[11]

Troubleshooting Guides & Protocols
Core Problem: Precipitate Formation

Use the following flowchart to diagnose and solve precipitation issues.

G cluster_0 Troubleshooting Workflow for 3-oxo-C16-HSL Precipitation start Precipitate Observed q1 When did precipitate form? start->q1 ans1_imm Immediately upon adding stock to aqueous media q1->ans1_imm Immediately ans1_del After a period of incubation q1->ans1_del Delayed sol_imm Likely 'Solvent Shock' or concentration too high. Implement Protocol 2: - Use dropwise addition with vortexing. - Pre-warm media. - Lower final concentration. - Consider serial dilution. ans1_imm->sol_imm sol_del Likely stability issue or environmental factor. Implement Protocol 3: - Check and buffer media pH. - Ensure incubator humidity. - Aliquot fresh compound for each experiment. - Run a time-course solubility control. ans1_del->sol_del

Caption: Workflow for diagnosing 3-oxo-C16-HSL precipitation.

Protocol 1: Preparation of a Validated 3-oxo-C16-HSL Stock Solution

This protocol ensures the complete dissolution of 3-oxo-C16-HSL in an appropriate organic solvent, creating a stable, high-concentration stock.

Materials:

  • This compound (solid)

  • Anhydrous, HPLC-grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath (optional, set to 37°C)

Step-by-Step Methodology:

  • Pre-Weighing: Allow the vial of solid 3-oxo-C16-HSL to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration. (See Table 1 for recommended concentrations).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Carefully inspect the solution against a light source. It should be completely clear with no visible particulates.

  • Gentle Warming (Optional): If particulates remain, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[12] This can assist with dissolving stubborn particles. Do not overheat.

  • Aliquoting & Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. Store at -20°C, protected from light.[13][14]

  • Trustworthiness Check: Proper aliquoting is crucial. It prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation upon thawing.[10][15]

Solvent Reported Solubility Recommended Stock Concentration Notes
DMSO ~20 mg/mL[2]10-20 mM (3.5 - 7.0 mg/mL)Preferred solvent. Ensure it is anhydrous.
DMF ~20 mg/mL[2]10-20 mM (3.5 - 7.0 mg/mL)Alternative to DMSO.
Ethanol Soluble (data not specified)NOT RECOMMENDED Risk of lactone ring hydrolysis.[5][6]
Table 1: Solvent and Concentration Guide for 3-oxo-C16-HSL Stock Solutions.
Protocol 2: Preparation of Working Solutions in Aqueous Media (Anti-Precipitation Method)

This protocol is designed to prevent "solvent shock" and ensure the compound remains in solution when diluted into your final experimental medium (e.g., LB broth, M9 media, cell culture media).

Materials:

  • Validated 3-oxo-C16-HSL stock solution (from Protocol 1)

  • Sterile experimental aqueous medium

  • Vortex mixer

Step-by-Step Methodology:

  • Pre-warm Medium: Warm your experimental medium to the temperature of your experiment (e.g., 37°C). This increases the solubility limit of the compound.[4]

  • Calculate Volume: Determine the volume of stock solution needed to achieve your final desired concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid solvent-induced artifacts in your experiment.

  • Vortex and Add: While vigorously vortexing the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop directly into the vortex. This rapid, turbulent mixing ensures the compound disperses evenly and quickly, preventing localized high concentrations.

  • Immediate Visual Inspection: After addition, immediately check the solution for any signs of cloudiness or precipitate. A properly prepared solution should remain clear.

  • Use Immediately: It is best practice to use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.[16]

G cluster_workflow Anti-Precipitation Dilution Workflow stock Validated DMSO Stock Solution add Add Stock Dropwise into Vortex stock->add medium Aqueous Medium prewarm Pre-warm Medium to 37°C medium->prewarm vortex Vortex Medium Vigorously prewarm->vortex vortex->add inspect Inspect for Clarity add->inspect use Use Immediately inspect->use

Caption: Experimental workflow for preparing working solutions.

Protocol 3: Self-Validating Solubility Control Experiment

To ensure that any observed biological effect is due to the soluble 3-oxo-C16-HSL and not an artifact of precipitation, run this control alongside your main experiment.

Step-by-Step Methodology:

  • Prepare a "No-Cell" Control: Prepare a sample of your experimental medium with 3-oxo-C16-HSL at the highest concentration you are testing, following Protocol 2. Do not add any cells, bacteria, or other biological components.

  • Incubate: Incubate this control sample under the exact same conditions (temperature, duration, vessel type) as your main experiment.

  • Periodic Observation: At key time points during your experiment (e.g., start, mid-point, end), visually inspect the control sample for any signs of precipitation.

  • (Optional) Quantitative Verification: For rigorous validation, you can quantify the amount of soluble 3-oxo-C16-HSL at the end of the incubation. This typically requires analytical techniques like UPLC-MS/MS.[17] A significant decrease in the soluble concentration in the absence of biological activity would indicate a solubility or stability problem.

References
  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC. (n.d.). PubMed Central. [Link]
  • Stock Solutions. (n.d.). Cold Spring Harbor Protocol. [Link]
  • Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. (n.d.). National Institutes of Health (NIH). [Link]
  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus cornicul
  • A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies. (n.d.). National Institutes of Health (NIH). [Link]
  • This compound. (n.d.). Immunomart. [Link]
  • Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. (n.d.). National Institutes of Health (NIH). [Link]
  • Rapid Critical Micelle Concentration (CMC)
  • Bacterial signals N-acyl homoserine lactones induce the changes of morphology and ethanol tolerance in Saccharomyces cerevisiae. (n.d.). PubMed Central. [Link]
  • Comparison of analytical methods for HSL compounds. (n.d.).
  • Identification of N-Hexadecanoyl-L-homoserine lactone (C16-AHL) as signal molecule in halophilic bacterium Halomonas smyrnensis AAD6. (n.d.).
  • Critical micelle concentr
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.).
  • General advice on elements precipitating out of solution/media when autoclaved? (n.d.).
  • Methods for Measuring the Production of Quorum Sensing Signal Molecules. (n.d.). SpringerLink. [Link]
  • N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling P
  • Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. (n.d.). ACS Omega. [Link]
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (n.d.). Procell. [Link]
  • Verification of quantitative analytical methods in medical labor
  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. (n.d.).
  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (n.d.). MDPI. [Link]
  • Critical Micelle Concentr

Sources

Technical Support Center: Enhancing Sensitivity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive and reliable detection of N-3-oxo-hexadecanoyl-L-homoserine lactone (3-oxo-C16-HSL). As a long-chain N-acyl homoserine lactone (AHL), 3-oxo-C16-HSL is a critical quorum sensing (QS) signal molecule in various Gram-negative bacteria, including moderately halophilic species like Halomonas smyrnensis[1]. Its detection and quantification are pivotal for research into bacterial communication, biofilm formation, and the development of novel anti-virulence therapies.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common challenges and enhance the sensitivity of your detection assays.

Overview of Detection Methodologies

Choosing the appropriate detection method is fundamental to achieving the desired sensitivity and specificity. Each technique has distinct advantages and limitations.

MethodPrincipleTypical SensitivityThroughputCostKey Considerations
Whole-Cell Biosensors Engineered bacteria express a reporter gene (e.g., lacZ, lux, GFP) in response to exogenous AHLs binding to a specific LuxR-type receptor.[2][3]Nanomolar (nM) to Micromolar (µM)[4]High (96/384-well plates)LowSpecificity is dependent on the LuxR homolog used; potential for inhibition by sample matrix.[4][5]
Cell-Free Assays Utilizes lysates from biosensor bacteria, allowing transcription and translation to occur in vitro, significantly reducing assay time.[6][7][8]~10-fold more sensitive than whole-cell assays, especially with luminescent substrates.[6][7]HighModerateEliminates issues of cell viability and membrane transport; lysate stability is critical.[6][8]
LC-MS/MS Liquid chromatography separates molecules, which are then ionized and fragmented. Detection is based on specific mass-to-charge (m/z) ratios of parent and daughter ions.[9][10][11]Picomolar (pM) to low Nanomolar (nM)[11]Low to MediumHighHighly sensitive and specific; allows for simultaneous quantification of multiple AHLs. Requires significant capital investment and expertise.[10][12]
GC-MS Gas chromatography coupled with mass spectrometry, often requiring derivatization of the AHLs to make them volatile.[13]Nanogram (ng) level[13]LowHighVery sensitive but requires a derivatization step, which adds complexity to sample preparation.[13]
Thin-Layer Chromatography (TLC) Separates AHLs on a TLC plate, which is then overlaid with a biosensor strain to visualize spots of activity.[14][15]Qualitative to semi-quantitative.MediumLowExcellent for screening and identifying the presence of different AHLs in a sample.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Issues with Biosensor Assays
Question: Why am I observing a high background signal in my no-AHL control wells?

Answer: A high background, or "leaky" expression from the reporter system, can mask the detection of true signals. This can stem from several factors:

  • Promoter Leakiness: The promoter controlling the reporter gene might have a basal level of activity even without an activated LuxR-AHL complex.[16]

    • Solution: Consider using a bioreporter strain engineered with a more tightly regulated promoter.

  • High LuxR Expression: Overexpression of the LuxR regulatory protein can sometimes lead to AHL-independent activation of the reporter promoter.[16]

    • Solution: If LuxR expression is driven by an inducible promoter, try reducing the inducer concentration. Alternatively, consider moving the luxR gene from a high-copy to a low-copy plasmid.[16]

  • Contamination: Your bioreporter culture or reagents may be contaminated with AHL-producing bacteria.

    • Solution: Always practice strict aseptic techniques. Periodically streak out your bioreporter on an agar plate to confirm its purity and include appropriate negative controls in every experiment.[16]

Question: Why is my biosensor showing low sensitivity or no signal, even when I expect 3-oxo-C16-HSL to be present?

Answer: This is a common and frustrating issue that can be traced to the AHL sample, the biosensor itself, or the experimental conditions.

G start_node Low / No Signal Observed decision_node1 Positive Control (Synthetic AHL) Works? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node solution_node solution_node decision_node2 Is Biosensor Viable? decision_node1->decision_node2 No decision_node3 AHL Degradation Suspected? decision_node1->decision_node3 Yes process_node1 Check cell density, growth phase, antibiotic selection, and storage conditions. decision_node2->process_node1 No process_node2 Review assay conditions: incubation time, temperature, aeration. decision_node2->process_node2 Yes solution_node1 Prepare fresh biosensor culture. process_node1->solution_node1 solution_node2 Optimize incubation parameters. process_node2->solution_node2 process_node3 Check sample pH and storage. Lactonolysis occurs at non-neutral pH. decision_node3->process_node3 Yes decision_node4 Sample Matrix Inhibition? decision_node3->decision_node4 No solution_node3 Re-extract sample using acidified solvent. Store extracts at -20°C. process_node3->solution_node3 process_node4 Other compounds in the extract may interfere with the biosensor. decision_node4->process_node4 Yes solution_node5 Concentrate the sample extract and re-assay. decision_node4->solution_node5 No solution_node4 Perform standard additions experiment or further purify extract. process_node4->solution_node4

Caption: Troubleshooting workflow for low or no signal in biosensor assays.

  • AHL Degradation: AHLs, particularly the 3-oxo series, are susceptible to lactonolysis (opening of the lactone ring) at non-neutral pH, which renders the molecule inactive.[16]

    • Solution: When extracting AHLs from culture supernatants, use a solvent like ethyl acetate acidified with 0.1% acetic acid to maintain an acidic environment.[2][17][18] Store extracts at -20°C to ensure long-term stability.[16]

  • Insufficient AHL Concentration: The amount of 3-oxo-C16-HSL produced by your bacterial strain may be below the detection limit of the biosensor.[5]

    • Solution: Concentrate your sample extract using a rotary evaporator or a stream of nitrogen before resuspending it in a smaller volume.[2] You can also switch to a more sensitive reporter system, such as a luminescence-based reporter, which can be up to 10-fold more sensitive than chromogenic ones.[6][7]

  • Sample Matrix Inhibition: Components in your crude extract could be inhibiting the biosensor's metabolic activity or the reporter protein's function.[4]

    • Solution: Perform a standard additions experiment by spiking your sample with a known concentration of synthetic 3-oxo-C16-HSL.[4][19] If the signal from the spike is lower than expected, matrix inhibition is likely. Consider further purifying your extract with solid-phase extraction (SPE) or HPLC.

  • Incorrect Biosensor Strain: Not all biosensors are created equal. Many are highly specific and respond poorly to AHLs with long acyl chains like C16.[2][5]

    • Solution: Ensure you are using a biosensor known to respond to long-chain AHLs, such as Agrobacterium tumefaciens NTL4 or KYC55.[2][14] It is often necessary to use a panel of different biosensors to detect a wide range of AHLs.[5]

Category 2: Issues with Mass Spectrometry (LC-MS/MS)
Question: I am struggling to detect 3-oxo-C16-HSL in my samples with LC-MS/MS. How can I improve my signal-to-noise ratio?

Answer: Achieving high sensitivity with LC-MS/MS requires optimization of sample preparation, chromatography, and instrument parameters.

  • Inefficient Sample Preparation: Complex biological matrices can cause ion suppression, where other co-eluting compounds compete with your analyte for ionization, reducing its signal.[9]

    • Solution: Implement a robust sample clean-up and enrichment protocol. Liquid-liquid extraction with acidified ethyl acetate is a good starting point.[2] For very complex matrices like plasma or tissue homogenates, use solid-phase extraction (SPE) to remove interfering substances.[20]

  • Suboptimal Chromatographic Conditions: Poor peak shape and co-elution with matrix components can significantly reduce sensitivity.

    • Solution: Optimize your LC method. Use a C18 column suitable for separating hydrophobic molecules like long-chain AHLs. Develop a gradient elution method that provides good separation of 3-oxo-C16-HSL from other sample components.

  • Incorrect Mass Spectrometry Parameters: The choice of precursor and product ions is critical for sensitive detection in Multiple Reaction Monitoring (MRM) mode.

    • Solution: For AHLs, the most common and abundant product ion results from the cleavage of the amide bond, yielding a fragment with an m/z of 102, which corresponds to the homoserine lactone ring.[12][14] Therefore, for 3-oxo-C16-HSL (molecular weight 381.5 g/mol ), the primary transition to monitor would be [M+H]⁺ m/z 382.3 → 102.0. Always confirm fragmentation patterns using a pure analytical standard.[21]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Extraction of AHLs from Bacterial Supernatant

This protocol is designed to maximize the recovery of AHLs while minimizing degradation.

  • Culture Growth: Grow your bacterial strain of interest in liquid culture until the late exponential or early stationary phase, as AHL production is typically highest during these phases.

  • Cell Removal: Centrifuge the culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube.

  • Acidification & Extraction: For every 10 mL of supernatant, add 10 mL of ethyl acetate containing 0.1% (v/v) glacial acetic acid.[17]

  • Mixing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and transfer of AHLs into the organic phase.

  • Phase Separation: Allow the tube to stand until the aqueous and organic (upper) phases have clearly separated. If an emulsion forms, a brief centrifugation can help break it.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer and transfer it to a clean glass tube.

  • Repeat Extraction: Repeat steps 4-7 with the remaining aqueous phase to maximize yield, pooling the ethyl acetate fractions.[2]

  • Solvent Evaporation: Evaporate the pooled ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen gas in a fume hood.

  • Resuspension: Resuspend the dried extract in a small, known volume of an appropriate solvent (e.g., methanol or acetonitrile) for analysis by biosensor assay or LC-MS/MS. Store at -20°C.[2]

Protocol 2: Quantitative 96-Well Plate Biosensor Assay

This protocol provides a framework for quantifying AHL activity using a liquid culture-based biosensor assay.

  • Prepare Biosensor Culture: Inoculate the appropriate biosensor strain into a suitable liquid medium with antibiotics and grow overnight at the optimal temperature with shaking.

  • Subculture: The next day, subculture the biosensor into fresh medium and grow until it reaches the early-to-mid exponential phase (a consistent optical density is key for reproducibility).

  • Prepare Assay Plate:

    • Standards: Prepare serial dilutions of a synthetic 3-oxo-C16-HSL standard directly in the wells of a 96-well microplate. Include a solvent-only blank.

    • Samples: Add different dilutions of your resuspended sample extracts to other wells.

  • Inoculate Plate: Dilute the exponential phase biosensor culture to a standardized OD and add it to all wells of the assay plate.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) with shaking for a sufficient duration to allow for reporter gene expression (typically 4-24 hours).[16]

  • Signal Measurement: Measure the reporter signal (e.g., luminescence, fluorescence, or absorbance for a β-galactosidase assay using ONPG).

  • Data Analysis: Subtract the blank reading from all measurements. Plot the reporter signal versus the concentration of the synthetic AHL standards to generate a dose-response curve. Use this curve to determine the equivalent 3-oxo-C16-HSL concentration in your unknown samples.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a whole-cell AHL biosensor? A1: Whole-cell biosensors are engineered bacteria that lack the ability to produce their own AHLs but contain two key components: a LuxR-family receptor protein and a reporter gene fused to an AHL-inducible promoter. When external AHLs (like 3-oxo-C16-HSL) diffuse into the cell, they bind to the LuxR protein. This AHL-protein complex then acts as a transcriptional activator, binding to the promoter and switching on the expression of the reporter gene, which produces a measurable signal.[2][3]

cluster_cell Biosensor Cell AHL 3-oxo-C16-HSL Receptor LuxR-type Receptor AHL->Receptor Binds to Complex Active Complex Receptor->Complex Promoter Inducible Promoter (e.g., tra box) Complex->Promoter Binds & Activates Reporter Reporter Gene (lux, lacZ, gfp) Promoter->Reporter Activates Transcription Signal Measurable Signal (Light, Color, Fluorescence) Reporter->Signal Leads to

Caption: General signaling pathway in an AHL whole-cell biosensor.

Q2: Can I use a cell-free biosensor system for 3-oxo-C16-HSL detection? A2: Yes, and it offers significant advantages. Cell-free systems use lysates of biosensor strains, which contain all the necessary machinery (receptor proteins, RNA polymerase, ribosomes) for detection.[7][8] This approach eliminates the time-consuming steps of cell culture and conditioning, reducing assay times from over 24 hours to less than 3 hours while often increasing sensitivity.[6][7]

Q3: How critical is the choice of solvent for resuspending my final AHL extract? A3: It is very critical. The solvent must be compatible with your downstream analysis. For biosensor assays, use a solvent like DMSO or ethyl acetate that is tolerated by the bacteria at the final concentration used in the assay well. For LC-MS/MS, use a high-purity, MS-grade solvent like acetonitrile or methanol that is compatible with the mobile phase. Always run a solvent-only control to ensure it does not activate or inhibit your detection system.[2]

Q4: Are there methods other than biosensors and mass spectrometry for AHL detection? A4: While biosensors and mass spectrometry are the most common and powerful tools, other methods exist. Thin-Layer Chromatography (TLC) coupled with a biosensor overlay is a cost-effective method for separating and qualitatively detecting multiple AHLs in a sample.[14][15] Additionally, novel approaches like photoluminescence-based biosensors are being developed for specific applications.[22]

Q5: My bacterial strain is not a known 3-oxo-C16-HSL producer. How can I screen it for novel AHL production? A5: A combination of techniques is best. Start with a broad screening approach using a panel of different biosensors, as each has a different range of AHL specificity.[5] For any positive "hits," use LC-MS/MS in a non-targeted or data-dependent acquisition mode to identify the molecular weights of the potential AHLs.[10] This approach allows for the discovery of previously unreferenced AHLs from your bacterial extracts.[10]

References

  • Massai, F., Imperi, F., Quattrucci, S., Zennaro, E., Visca, P., & Leoni, L. (2011). A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. PubMed.
  • Kawaguchi, T., Chen, Y., Norman, R. S., Decho, A. W., & Cheung, W. C. (2008). Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay. Applied and Environmental Microbiology, 74(12), 3667-3673.
  • Zhu, H., Lyu, S., Liu, Y., & Gu, Q. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1726.
  • Kawaguchi, T., Chen, Y., Norman, R. S., Decho, A. W., & Cheung, W. C. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 74(12), 3667–3673.
  • Kawaguchi, T., Chen, Y., Norman, R. S., Decho, A. W., & Cheung, W. C. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology.
  • Charlton, T. S., de Nys, R., Netting, A., Kumar, N., Hentzer, M., Givskov, M., & Kjelleberg, S. (2000). A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. Environmental Microbiology, 2(5), 530-541.
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. ResearchGate.
  • Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 68(1), 40-45.
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9.
  • Morin, D., Grasland, B., Vallée-Réhel, K., & Haras, D. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices. ResearchGate.
  • Kawaguchi, T., Chen, Y., Norman, R. S., Decho, A. W., & Cheung, W. C. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. National Institutes of Health.
  • Anonymous. (2016). Can someone suggest a detailed method for AHL extraction and how to prepare samples for UPLC assays?. ResearchGate.
  • Anonymous. (2016). Is there any way I can improve AHL stock preparation for quorum quenching OPA based enzyme assay?. ResearchGate.
  • Abbamondi, G. R., Tommonaro, G., De Rosa, S., & Iodice, C. (2016). Identification of N-Hexadecanoyl-L-homoserine lactone (C16-AHL) as signal molecule in halophilic bacterium Halomonas smyrnensis AAD6. ResearchGate.
  • Massai, F., Imperi, F., Quattrucci, S., Zennaro, E., Visca, P., & Leoni, L. (2011). A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. Scilit.
  • S, S., M, S., & P, P. (2022). A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections. RSC Publishing.
  • Liu, F., Wang, M., Zhang, C., Liu, C., Xu, Y., & Li, L. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers.
  • Giraud, E., Roche, D., Van der Hooft, J. J. J., & Goulitquer, S. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research, 21(3), 856-867.
  • Cataldi, A., et al. (2024). LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. National Institutes of Health.
  • Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Jr, Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6036–6041.
  • Kušar, D., et al. (2018). LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone) standard solution with the concentration of 18.2 ng/ml. ResearchGate.
  • Li, G., & Chen, Y. (2022). Accelerating Sample Preparation for the Analysis of Complex Samples. LCGC International, 35(8), 329-332.
  • Lv, Y., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 24(15), 2712.
  • Jensen, P. Ø., et al. (2021). Quantification of 3-oxo-C12-HSL (A) and C4-HSL (B) QS signal molecules in WT PAO1 and the mexS, mexT, and mexE knockout mutants... ResearchGate.
  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. The Journal of Immunology, 181(9), 5865-5873.
  • Anonymous. (n.d.). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a... ResearchGate.
  • Augier, C., et al. (2022). 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. National Institutes of Health.
  • Spectroscopy Online. (2024). How to Optimize Environmental Sample Preparation and Analysis.
  • Anonymous. (n.d.). Relative quantification of C4-HSL and 3-oxo-C12-HSL produced by P.... ResearchGate.
  • Analyst. (n.d.). Enhancement of sensitivity in SPR detection of fipronil based on an Fe3O4@PDA signal amplification strategy. RSC Publishing.
  • Bernard, C. S., et al. (2021). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate. Espace INRS.
  • Sio, C. F., et al. (2006). Quantification of 3-oxo-C12-HSL. Cell extracts taken at the end of the... ResearchGate.

Sources

Technical Support Center: Optimizing N-3-oxo-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of C16-HSL in various bioassays. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of C16-HSL.

Q1: What is this compound (C16-HSL) and what is its primary role?

This compound (also known as 3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL). It is a signaling molecule primarily involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] C16-HSL is produced by several bacterial species, including strains of Agrobacterium vitis and Pseudomonas.[3][4] Like other AHLs, it plays a crucial role in regulating various phenotypes, such as biofilm formation and the production of virulence factors.[2][5]

Q2: How should I prepare and store C16-HSL stock solutions?

Proper preparation and storage of C16-HSL stock solutions are critical for experimental success. Due to its long acyl chain, C16-HSL is hydrophobic.

  • Solubility: C16-HSL is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at concentrations of up to 20 mg/mL.[3] It is sparingly soluble in aqueous solutions.

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10-20 mg/mL in DMSO).

  • Storage: Once prepared, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to degradation of the molecule.[6] Store these aliquots at -20°C for long-term stability. For short-term use, a solution can be kept at 4°C for a few days.

Q3: What is the mechanism of action of C16-HSL in quorum sensing?

The canonical AHL-based quorum sensing system involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[1]

  • Synthesis: A LuxI homolog synthesizes C16-HSL.

  • Diffusion and Accumulation: As the bacterial population density increases, C16-HSL accumulates in the extracellular environment. Due to its hydrophobic nature, long-chain AHLs like C16-HSL may not diffuse freely across the cell membrane and might be transported by efflux pumps or in outer membrane vesicles.[5]

  • Binding to a Regulator: Once a threshold concentration is reached, C16-HSL binds to its cognate LuxR-type receptor protein within the bacterial cytoplasm.

  • Gene Expression: This binding event typically induces a conformational change in the LuxR-type protein, leading to its dimerization and activation as a transcriptional regulator. The activated complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, modulating their expression.[1]

C16_HSL_Signaling_Pathway cluster_bacteria Bacterial Cell LuxI LuxI Synthase C16_HSL_intra Intracellular C16-HSL LuxI->C16_HSL_intra Synthesizes LuxR LuxR Receptor C16_HSL_LuxR C16-HSL-LuxR Complex DNA Target Genes C16_HSL_LuxR->DNA Activates mRNA mRNA DNA->mRNA Transcription Proteins Virulence Factors, Biofilm Proteins mRNA->Proteins Translation C16_HSL_intra->LuxR Binds to C16_HSL_extra Extracellular C16-HSL C16_HSL_intra->C16_HSL_extra Diffusion/ Transport C16_HSL_extra->C16_HSL_intra Uptake caption C16-HSL Signaling Pathway

Caption: C16-HSL quorum sensing signaling pathway.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: No observable response to C16-HSL in my bioassay.

Q: I've added C16-HSL to my bacterial culture/reporter strain, but I'm not seeing the expected phenotypic change (e.g., no reporter gene expression, no change in biofilm formation). What could be the problem?

A: This is a common issue that can arise from several factors. Let's troubleshoot this systematically.

Step 1: Verify the Integrity and Concentration of your C16-HSL Stock.

  • Degradation: AHLs can degrade, especially if not stored properly or subjected to multiple freeze-thaw cycles.[6] Consider preparing a fresh stock solution from a reliable supplier. The lactone ring of AHLs is susceptible to pH-dependent hydrolysis.

  • Concentration Verification: If possible, verify the concentration of your stock solution using an analytical method like LC-MS.

Step 2: Assess the Experimental Conditions.

  • Solvent Toxicity: The solvent used to dissolve C16-HSL (e.g., DMSO) can be toxic to bacteria at high concentrations. Run a solvent control to ensure the final concentration of the solvent in your assay is not inhibiting bacterial growth or the reporter system.

  • pH of the Medium: The stability of the homoserine lactone ring is pH-dependent. At alkaline pH, the ring is more susceptible to hydrolysis, which inactivates the molecule. Ensure your culture medium is buffered to a pH where C16-HSL is stable (typically around neutral pH).

Step 3: Evaluate the Biological System.

  • Receptor Specificity: Quorum sensing systems can be highly specific.[5][7] Ensure that the bacterial species or reporter strain you are using has a LuxR-type receptor that is responsive to C16-HSL. Not all LuxR homologs are activated by all AHLs.

  • Endogenous Production: If you are working with a wild-type bacterial strain, it may be producing its own AHLs, which could saturate the receptors and mask the effect of exogenously added C16-HSL. Consider using a mutant strain that is deficient in AHL synthesis (a luxI mutant).

Issue 2: High background or non-specific effects observed.

Q: I'm observing a response in my negative controls or seeing effects at concentrations that are not physiologically relevant. How can I address this?

A: High background or non-specific effects can confound your results. Here's how to dissect the problem.

Step 1: Optimize the C16-HSL Concentration.

  • Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific bioassay. The response to AHLs typically follows a sigmoidal curve, with a linear range at lower concentrations and saturation at higher concentrations.[8] Operating within the linear range will provide the most sensitive and specific results.

  • Non-specific Effects of High Concentrations: At very high concentrations, the hydrophobicity of C16-HSL might lead to non-specific interactions with cell membranes, potentially causing artifacts unrelated to quorum sensing.

Step 2: Implement a Robust Set of Controls.

  • Solvent Control: As mentioned previously, always include a control with the same final concentration of the solvent used to dissolve C16-HSL.

  • Inactive Analog Control: If available, use an inactive analog of C16-HSL. This can help to demonstrate that the observed effect is due to the specific structure of the active molecule and not just a general effect of adding a lipid-like molecule.

  • Unrelated AHL Control: Use an AHL with a different acyl chain length (e.g., C6-HSL) that is known to not be recognized by the receptor in your system. This can help confirm the specificity of the receptor-ligand interaction.

Issue 3: Inconsistent or irreproducible results between experiments.

Q: My results with C16-HSL vary significantly from one experiment to the next. What are the potential sources of this variability?

A: Reproducibility is key in scientific research. Let's pinpoint the sources of inconsistency.

Step 1: Standardize Your Protocol.

  • Inoculum Preparation: Ensure that the bacterial inoculum is prepared consistently for each experiment. The growth phase and density of the starting culture can significantly impact the response to quorum sensing molecules.

  • Incubation Time: The kinetics of the response to C16-HSL can vary. Establish a fixed incubation time based on preliminary time-course experiments.

Step 2: Re-evaluate C16-HSL Handling.

  • Fresh Aliquots: Use a fresh aliquot of your C16-HSL stock for each experiment to avoid issues with degradation from repeated freeze-thaw cycles.

  • Thorough Mixing: Ensure that the C16-HSL is thoroughly mixed into the assay medium. Due to its hydrophobicity, it may not disperse evenly without adequate vortexing or sonication.

Step 3: Consider Batch-to-Batch Variability.

  • Supplier and Purity: If you have recently changed your supplier of C16-HSL, there may be differences in purity or the presence of isomers between batches. It is good practice to test a new batch before using it in critical experiments. The purity of C16-HSL should be ≥97%.[3]

Section 3: Experimental Protocols and Data Presentation

Protocol: Determining the Optimal C16-HSL Concentration using a Reporter Strain

This protocol outlines a general workflow for determining the optimal concentration of C16-HSL for a bioassay using a bacterial reporter strain (e.g., E. coli or P. aeruginosa expressing a fluorescent protein or β-galactosidase under the control of a C16-HSL-responsive promoter).

Materials:

  • C16-HSL

  • Appropriate solvent (e.g., DMSO)

  • Bacterial reporter strain

  • Growth medium (e.g., LB broth)

  • 96-well microplate

  • Plate reader (for fluorescence or absorbance)

Procedure:

  • Prepare a C16-HSL stock solution: Dissolve C16-HSL in DMSO to a final concentration of 10 mg/mL.

  • Prepare serial dilutions: Create a series of dilutions of the C16-HSL stock solution in the growth medium.

  • Inoculate the reporter strain: Grow an overnight culture of the reporter strain. Dilute the culture to a starting OD600 of ~0.05 in fresh growth medium.

  • Set up the microplate: In a 96-well plate, add the diluted reporter strain to each well. Then, add the C16-HSL dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a solvent-only control.

  • Incubate: Incubate the plate at the optimal growth temperature for the reporter strain with shaking.

  • Measure the response: At a predetermined time point (e.g., after 6-8 hours of incubation), measure the reporter signal (e.g., fluorescence at the appropriate excitation/emission wavelengths or absorbance after adding a substrate for β-galactosidase). Also, measure the OD600 to normalize for cell growth.

  • Analyze the data: Plot the normalized reporter signal as a function of the C16-HSL concentration to generate a dose-response curve. The optimal concentration will be within the linear range of this curve.

Optimization_Workflow A Prepare C16-HSL Stock (e.g., 10 mg/mL in DMSO) B Create Serial Dilutions in Growth Medium A->B D Set up 96-well Plate: - Reporter Strain - C16-HSL Dilutions - Solvent Control B->D C Prepare Reporter Strain Inoculum (OD600 ~0.05) C->D E Incubate with Shaking (Optimal Temperature) D->E F Measure Reporter Signal and OD600 E->F G Analyze Data: Plot Dose-Response Curve F->G caption C16-HSL Optimization Workflow

Caption: Workflow for optimizing C16-HSL concentration.

Data Summary Table
PropertyValueSource
Synonyms 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone[3]
Molecular Formula C₂₀H₃₅NO₄[3][4]
Molecular Weight 353.5 g/mol [3]
Purity ≥97% recommended[3]
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL[3]
Storage -20°C[9]

References

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]
  • Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. PMC - PubMed Central. [Link]
  • This compound. Immunomart. [Link]
  • Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. NIH. [Link]
  • Acyl homoserine-lactone quorum-sensing signal gener
  • Chapter: Acyl-homoserine Lactone Quorum Sensing in Gram-negative Bacteria: A Signaling Mechanism Involved in Associations with Higher Organisms. National Academies of Sciences, Engineering, and Medicine. [Link]
  • Optimization of the C6-HSL concentration.

Sources

Technical Support Center: Preserving the Integrity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this critical quorum-sensing molecule during experimentation. Ensuring the stability and activity of 3-oxo-C16-HSL is paramount for obtaining reproducible and accurate results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to maintain the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with 3-oxo-C16-HSL.

Q1: My 3-oxo-C16-HSL stock solution seems to have lost activity. What is the most likely cause?

A1: The most common cause of activity loss is the hydrolysis of the homoserine lactone ring, a process known as lactonolysis. This is highly dependent on pH and temperature. Alkaline conditions (pH > 7) significantly accelerate this degradation.[1][2] If your stock solution was prepared in a buffer with a pH above neutral or stored at room temperature for an extended period, degradation is likely.

Q2: What is the recommended solvent for preparing 3-oxo-C16-HSL stock solutions?

A2: We strongly recommend using anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for preparing stock solutions.[3][4][5] Avoid using primary alcohols like ethanol, as they have been shown to open the lactone ring, leading to inactivation of the molecule.[4][5][6]

Q3: How should I store my solid 3-oxo-C16-HSL and its stock solutions?

A3: Solid 3-oxo-C16-HSL should be stored at -20°C, where it can remain stable for at least four years.[3][4] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I prepare an aqueous solution of 3-oxo-C16-HSL?

A4: While some shorter-chain AHLs have limited solubility in aqueous buffers, it is generally not recommended for long-term storage due to the risk of hydrolysis. If you must prepare an aqueous solution, use a buffer with a slightly acidic to neutral pH (pH 6.0-7.0) and use it immediately. Do not store aqueous solutions for more than a day.[6]

Q5: I suspect enzymatic degradation in my cell culture experiment. What could be the source?

A5: Enzymatic degradation can be a significant issue. Many organisms, including bacteria, fungi, plants, and even mammalian cells, produce enzymes that can inactivate AHLs.[7][8][9] The two main classes of these enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the amide bond.[10][11][12] If your experimental system involves live cells or cell extracts, you should consider the possibility of enzymatic degradation.

II. Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving issues related to 3-oxo-C16-HSL degradation.

Troubleshooting Scenario 1: Inconsistent or No Biological Response

Symptoms:

  • Lack of expected dose-dependent response in your assay.

  • High variability between replicate experiments.

  • Complete loss of biological activity.

Possible Causes & Solutions:

  • Chemical Degradation (Lactonolysis):

    • Diagnosis: Review the pH of all media and buffers used in your experiments. If the pH is alkaline, lactonolysis is a strong possibility. The rate of degradation is also accelerated by higher temperatures.[1][2][13]

    • Solution:

      • Maintain the pH of your experimental medium between 6.0 and 7.0.

      • Prepare fresh working solutions of 3-oxo-C16-HSL for each experiment from a properly stored stock.

      • Minimize the incubation time at higher temperatures (e.g., 37°C) whenever possible.

  • Enzymatic Degradation:

    • Diagnosis: If you are working with biological systems, consider the presence of AHL-degrading enzymes. This is particularly relevant in mixed microbial communities, soil extracts, plant tissues, or mammalian cell cultures.[8][12][14]

    • Solution:

      • Use of Enzyme Inhibitors: If the degrading enzyme is a metallo-β-lactamase type lactonase, the use of a broad-spectrum inhibitor like clavulanate potassium might be effective.[11] However, this needs to be validated for your specific system as it may have off-target effects.

      • Use of Cell-Free Supernatants: If you are studying the effect of 3-oxo-C16-HSL on cellular responses, consider using cell-free supernatants from your biological system to pre-incubate the molecule and test for loss of activity using a bioreporter strain. This can help confirm if degradation is occurring in the extracellular environment.[15]

      • Control Experiments: Run parallel control experiments where 3-oxo-C16-HSL is incubated in your experimental medium without cells/organisms to assess its stability under your specific conditions.

Data on Factors Affecting AHL Stability

The stability of N-acyl homoserine lactones is influenced by several factors. The table below summarizes the key relationships.

FactorEffect on StabilityMechanism of DegradationKey Considerations
pH Decreased stability at alkaline pH (>7.5)[1][13]Lactonolysis (hydrolysis of the lactone ring)Maintain experimental pH between 6.0 and 7.0. Acidification to pH < 3 can reverse lactonolysis.[13]
Temperature Increased degradation rate at higher temperatures[1][2][13]Accelerates the rate of lactonolysisStore stock solutions at -20°C. Minimize incubation times at physiological temperatures (e.g., 37°C).
Acyl Chain Length Longer chains generally increase stability[1][13]Steric hindrance and electronic effects reduce the rate of lactonolysis3-oxo-C16-HSL is more stable than shorter-chain AHLs like C4-HSL.[1][13]
Enzymes Rapid degradation in the presence of specific enzymes[7][11]Lactonases hydrolyze the lactone ring; Acylases cleave the amide bondBe aware of potential enzymatic activity in biological samples (bacteria, fungi, plants, mammalian cells).[8][9][10]
Solvent Certain solvents can induce degradationOpening of the lactone ringUse anhydrous DMSO or DMF for stock solutions. Avoid primary alcohols.[4][5]
Visualizing Degradation Pathways

The following diagrams illustrate the primary mechanisms of 3-oxo-C16-HSL degradation.

Figure 1: Chemical and Enzymatic Degradation of 3-oxo-C16-HSL cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation AHL This compound (Active) Hydrolyzed_AHL N-3-oxo-hexadecanoyl-L-Homoserine (Inactive) AHL->Hydrolyzed_AHL Lactonolysis (High pH, High Temp) AHL2 This compound (Active) Hydrolyzed_AHL2 N-3-oxo-hexadecanoyl-L-Homoserine (Inactive) AHL2->Hydrolyzed_AHL2 AHL Lactonase Cleaved_Products 3-oxo-hexadecanoic acid + L-Homoserine lactone (Inactive) AHL2->Cleaved_Products AHL Acylase

Caption: Mechanisms of 3-oxo-C16-HSL inactivation.

III. Experimental Protocols

This section provides step-by-step methodologies for the proper handling and use of 3-oxo-C16-HSL.

Protocol 1: Preparation of 3-oxo-C16-HSL Stock Solution

Objective: To prepare a stable, high-concentration stock solution of 3-oxo-C16-HSL.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid 3-oxo-C16-HSL to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mg/mL).[3]

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.

Protocol 2: Workflow for Assessing 3-oxo-C16-HSL Stability in Experimental Medium

Objective: To determine the stability of 3-oxo-C16-HSL under your specific experimental conditions.

Materials:

  • 3-oxo-C16-HSL stock solution

  • Your experimental medium (e.g., cell culture medium, bacterial growth medium)

  • AHL bioreporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)

  • Incubator set to your experimental temperature

  • Plate reader or other appropriate detection instrument

Workflow Diagram:

Figure 2: Workflow for Stability Assessment start Spike experimental medium with 3-oxo-C16-HSL incubate Incubate under experimental conditions (e.g., 37°C) start->incubate sample Take samples at different time points (0h, 2h, 4h, 8h, 24h) incubate->sample bioassay Perform AHL bioassay with a bioreporter strain sample->bioassay quantify Quantify bioreporter response (e.g., fluorescence, violacein production) bioassay->quantify analyze Analyze data to determine the half-life of 3-oxo-C16-HSL quantify->analyze

Caption: Assessing 3-oxo-C16-HSL stability workflow.

Procedure:

  • Prepare your experimental medium.

  • Add 3-oxo-C16-HSL from your stock solution to the medium to a final concentration relevant to your experiment.

  • Incubate the medium under the same conditions as your planned experiment (temperature, CO2, etc.).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Use these aliquots to perform a bioassay with a suitable AHL bioreporter strain.

  • Quantify the response of the bioreporter. A decrease in the bioreporter signal over time indicates degradation of 3-oxo-C16-HSL.

  • By comparing the signal to a standard curve of fresh 3-oxo-C16-HSL, you can determine its half-life in your specific experimental setup.

By following these guidelines and protocols, you can significantly reduce the risk of 3-oxo-C16-HSL degradation, leading to more reliable and reproducible experimental outcomes.

References
  • Xu, F., Byun, T., D'Angelo-Picard, C., & Rhee, S. K. (2003). Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase. Journal of Biotechnology, 101(1), 89-96. [Link]
  • Dong, Y. H., Wang, L. H., Xu, J. L., Zhang, H. B., Zhang, X. F., & Zhang, L. H. (2001). Quenching quorum-sensing-dependent bacterial infection by an N-acyl homoserine lactonase.
  • Palmer, A. G., Senechal, A. C., Mukherjee, A., Ané, J. M., & Blackwell, H. E. (2014). Plant responses to bacterial N-acyl L-homoserine lactones are dependent on enzymatic degradation to L-homoserine. ACS Chemical Biology, 9(7), 1624-1635. [Link]
  • Musa, Z., Al-Shuhaib, M. B. S., & Al-Khafaji, N. S. (2018). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 8(12), 957-971. [Link]
  • Uroz, S., Oger, P., Chhabra, S. R., Camara, M., Williams, P., & Dessaux, Y. (2005). Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. FEMS Microbiology Ecology, 53(1), 1-8. [Link]
  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635-5646. [Link]
  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., ... & Williams, P. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
  • Balthazar, R., & Fetzner, S. (2021). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Journal of Biological Chemistry, 296, 100222. [Link]
  • Wang, Y., & Leadbetter, J. R. (2005). Rapid Acyl-Homoserine Lactone Quorum Signal Biodegradation in Diverse Soils. Applied and Environmental Microbiology, 71(3), 1291–1299. [Link]
  • Oh, H. S., Tan, C. H., & Liew, H. J. (2018). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. International Journal of Molecular Sciences, 19(9), 2636. [Link]
  • Abdel-Mawgoud, A. M., & Lépine, F. (2014). Characterization and complete sequence of lactonase enzyme from Bacillus weihenstephanensis isolate P65 with potential activity against acyl homoserine lactone signal molecules.
  • Delalande, L., Faure, D., Raffoux, A., Uroz, S., D'Angelo-Picard, C., Elasri, M., ... & Dessaux, Y. (2005). N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings. FEMS Microbiology Ecology, 52(1), 13-20. [Link]
  • Zhou, Y., Zhang, Y., & Li, Y. (2016). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Cellular and Infection Microbiology, 6, 153. [Link]
  • Immunomart. (n.d.). This compound.
  • Aguilar-Méndez, M. A., Mata-Guzmán, D., Méndez-Líter, J. A., García-García, M. I., Rivera, G., & Bocanegra-García, V. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega. [Link]
  • Leadbetter, J. R., & Greenberg, E. P. (2000). Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus. Journal of Bacteriology, 182(24), 6921–6926. [Link]
  • Kanno, E., Nishikawa, M., Furuya, N., Tateda, K., & Kimura, S. (2008). Mouse and Human Cell Activation by N-Dodecanoyl-dl-Homoserine Lactone, a Chromobacterium violaceum Autoinducer. Clinical and Vaccine Immunology, 15(7), 1170–1172. [Link]
  • ResearchGate. (n.d.).
  • Collins, C. H., Arnold, F. H., & Leadbetter, J. R. (2005). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Applied and Environmental Microbiology, 71(6), 3079-3084. [Link]

Sources

Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purity analysis of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this long-chain quorum-sensing molecule. Here, you will find field-proven insights and validated protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the analysis of 3-oxo-C16-HSL.

Q1: What is the best solvent to dissolve and store 3-oxo-C16-HSL?

A1: Due to its long acyl chain, 3-oxo-C16-HSL has limited solubility in aqueous solutions. For analytical purposes, dissolve 3-oxo-C16-HSL in organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at concentrations of up to 20 mg/mL.[1] For long-term storage, keep the compound as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions in anhydrous organic solvents should also be stored at -20°C. Avoid using primary alcohols like ethanol for long-term storage as they can promote the opening of the lactone ring.[2][3][4]

Q2: I see two or more peaks in my chromatogram when analyzing a pure standard of 3-oxo-C16-HSL. What could be the cause?

A2: This is a common issue known as peak splitting. Several factors can cause this:

  • Chemical Degradation: 3-oxo-C16-HSL is susceptible to hydrolysis (lactonolysis) of its homoserine lactone ring, especially at a pH above 7.[5] This opens the ring to form the corresponding N-3-oxo-hexadecanoyl-L-Homoserine, which will elute at a different retention time.

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause distorted or split peaks.[6][7] Always try to dissolve your sample in the initial mobile phase if possible.

  • Column Issues: A blocked column frit or a void in the stationary phase can disrupt the sample flow path, leading to peak splitting.[8]

Q3: The peak area of my 3-oxo-C16-HSL standard is decreasing with repeated injections from the same vial. Why is this happening?

A3: This suggests instability of the analyte in your sample vial. The most likely cause is the pH- and temperature-dependent hydrolysis of the lactone ring.[5][9] If your mobile phase is buffered at a neutral or slightly alkaline pH, or if the autosampler temperature is elevated, the rate of degradation will increase over time. It is advisable to use a cooled autosampler and prepare fresh dilutions of your standard regularly.

Q4: What are the characteristic mass fragments I should look for in an LC-MS analysis of 3-oxo-C16-HSL?

A4: In positive ion mode mass spectrometry, you should look for the protonated molecule [M+H]⁺. For 3-oxo-C16-HSL (Molecular Formula: C₂₀H₃₅NO₄, Molecular Weight: 353.5), this would be an m/z of approximately 354.5.[1] A characteristic fragment ion for N-acyl homoserine lactones (AHLs) is the homoserine lactone moiety, which typically appears at m/z 102.055.[10][11]

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex problems, categorized by the analytical technique.

HPLC/UHPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment.[12][13][14] However, the unique properties of long-chain AHLs like 3-oxo-C16-HSL can present challenges.

Issue 1: Peak Splitting or Tailing
Symptom Potential Cause Recommended Action & Explanation
Split Peaks 1. Analyte Degradation: The sample is degrading into its hydrolyzed form.Action: Ensure your mobile phase is slightly acidic (pH 3-5) using a buffer like formic acid or acetic acid. This significantly slows the rate of lactone hydrolysis.[5] Analyze samples promptly after preparation.
2. Sample Solvent Incompatibility: The injection solvent is much stronger than the mobile phase.[7]Action: Reduce the organic content in your sample solvent. Ideally, dissolve the sample in a solvent composition identical to the starting mobile phase conditions.
3. Column Contamination/Void: The column inlet frit is partially blocked or there's a void in the packing material.[8]Action: First, try reversing and flushing the column (disconnect from the detector). If this fails, replace the column inlet frit or the entire column. Using a guard column can prevent this.[15]
Peak Tailing 1. Secondary Interactions: The analyte is interacting with active sites on the silica packing.Action: Ensure the mobile phase pH is low enough to suppress the ionization of residual silanol groups on the column. Adding a competitive base like triethylamine (TEA) in small amounts can also help, but check for MS compatibility if needed.
2. Column Overload: Too much sample has been injected.Action: Reduce the injection volume or the concentration of your sample.
Issue 2: Poor Retention and Resolution
Symptom Potential Cause Recommended Action & Explanation
Analyte elutes too early (near void volume) 1. Mobile Phase is too strong: The percentage of organic solvent (e.g., acetonitrile, methanol) is too high.Action: Decrease the initial percentage of the organic solvent in your gradient or isocratic method. Due to its long C16 chain, 3-oxo-C16-HSL is quite hydrophobic and requires a high organic percentage to elute, but starting too high will cause it to elute too quickly.
Co-elution with impurities 1. Insufficient Chromatographic Resolution: The gradient slope is too steep or the column chemistry is not optimal.Action: Lengthen the gradient time or decrease the gradient slope to improve separation. Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
LC-MS Analysis Issues

LC-MS provides both separation and mass identification, which is crucial for confirming purity and identifying degradation products.[10][16][17]

Symptom Potential Cause Recommended Action & Explanation
Low Signal Intensity / Poor Ionization 1. Inefficient Ionization: The analyte is not ionizing well in the MS source.Action: Ensure the mobile phase contains an additive to promote protonation, such as 0.1% formic acid for positive ion mode (ESI+). Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument and analyte.
2. Ion Suppression: Matrix components from the sample are co-eluting and interfering with the ionization of 3-oxo-C16-HSL.Action: Improve chromatographic separation to resolve the analyte from interfering matrix components. If analyzing from complex samples like bacterial extracts, implement a sample clean-up step (e.g., solid-phase extraction) prior to LC-MS analysis.
In-source Fragmentation or Adduct Formation 1. High Source Energy: The energy in the MS source is too high, causing the molecule to fragment before mass analysis.Action: Reduce the fragmentor or cone voltage in the ion source. This provides "softer" ionization conditions, preserving the parent ion.
2. Presence of Salts: Salts from buffers (e.g., phosphate) can form adducts (e.g., [M+Na]⁺, [M+K]⁺).Action: Use MS-compatible mobile phase buffers like formic acid, acetic acid, or ammonium formate. If salts are unavoidable, be aware of the expected m/z for common adducts.

Protocols & Workflows

Standard Operating Procedure: HPLC-UV Purity Analysis of 3-oxo-C16-HSL

This protocol provides a general method for reversed-phase HPLC analysis. It should be optimized for your specific instrument and column.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of 3-oxo-C16-HSL in HPLC-grade DMSO or DMF. b. Dilute the stock solution to a working concentration (e.g., 50 µg/mL) using the initial mobile phase composition (e.g., 60% Acetonitrile / 40% Water with 0.1% Formic Acid).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient:
  • 0-3 min: 60% B
  • 3-25 min: 60% to 100% B
  • 25-28 min: 100% B
  • 28.1-32 min: 60% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detection: 210 nm.[18]

3. Data Analysis: a. Integrate the peak corresponding to 3-oxo-C16-HSL. b. Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area Percent method).

Workflow for Investigating Purity Issues

The following diagram illustrates a logical workflow for troubleshooting purity analysis problems.

G cluster_prep Sample & System Preparation cluster_analysis Analysis & Initial Check cluster_troubleshoot Troubleshooting Paths cluster_solutions Corrective Actions Prep Prepare Fresh Standard & Mobile Phase Equil Equilibrate System (Stable Baseline) Prep->Equil Inject Inject Standard Equil->Inject Result Observe Chromatogram Inject->Result Good Single, Symmetrical Peak (Purity OK) Result->Good Ideal Split Split or Multiple Peaks Result->Split Problem Tailing Peak Tailing / Broadening Result->Tailing Problem Solvent Check Sample Solvent vs. Mobile Phase Split->Solvent First Check Method Optimize Method (Gradient, Flow Rate) Tailing->Method First Check Degrade Investigate Degradation (Check pH, Temp) Solvent->Degrade Column Check Column Health (Flush / Replace) Degrade->Column Method->Column

Caption: Troubleshooting workflow for HPLC purity analysis.

Chemical Stability & Handling

Understanding the chemical stability of 3-oxo-C16-HSL is critical for accurate analysis. The primary degradation pathway is the hydrolysis of the lactone ring, a process known as lactonolysis.

Mechanism of Lactonolysis

The ester bond within the homoserine lactone ring is susceptible to nucleophilic attack by water or hydroxide ions. This reaction is reversible and highly dependent on pH.[5]

G cluster_main pH-Dependent Equilibrium of 3-oxo-C16-HSL Lactone 3-oxo-C16-HSL (Closed Lactone Ring) Acid N-3-oxo-hexadecanoyl-L-Homoserine (Open Ring Acid Form) Lactone->Acid Hydrolysis (Alkaline pH, pH > 7) Acid->Lactone Lactonization (Acidic pH, pH < 7)

Sources

Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acyl homoserine lactone (AHL) bioassays. This guide is designed for researchers, scientists, and drug development professionals working with N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) and other long-chain AHLs. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these sensitive biological assays and avoid common artifacts.

Troubleshooting Guide: Common Bioassay Artifacts & Solutions

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions based on established scientific principles.

Question 1: Why am I observing a high background signal in my "no-AHL" negative controls?

A high background signal can mask true positive results and invalidate your experiment. This issue often stems from either contamination or non-specific activation of the reporter system.

  • Potential Cause 1: Endogenous AHL Production or Contamination. The biosensor strain itself may have a leaky promoter or, more commonly, your culture may be contaminated with an AHL-producing bacterium.

    • Solution: Always begin by streaking out your biosensor strain from a glycerol stock onto a fresh agar plate to ensure purity. Visually inspect for uniform colony morphology. When running an experiment, include a "media-only" control (no biosensor cells) to ensure your media and reagents are not contaminated with AHLs or activating compounds.

  • Potential Cause 2: Overexpression of the LuxR-type Receptor. In many biosensor systems, such as Agrobacterium tumefaciens NTL4(pZLR4), the receptor protein (TraR) is expressed from an inducible promoter. High levels of receptor expression can lead to ligand-independent activation or "auto-activation" of the reporter gene. This can be due to partial degradation of the receptor protein by cellular proteases, resulting in C-terminal fragments that can activate transcription without the AHL ligand.[1]

    • Solution: If using an inducible system (e.g., with IPTG), optimize the inducer concentration. Create a dose-response curve with varying inducer levels to find the lowest concentration that provides adequate sensitivity without elevating the background. If the receptor is on a high-copy plasmid, consider sub-cloning it into a lower-copy number vector.[1]

  • Potential Cause 3: Components in the Test Sample. If you are testing extracts from complex sources (e.g., plants, soil, culture supernatants), they may contain compounds that non-specifically activate the reporter.

    • Solution: Run a control where the extract is added to a biosensor strain that lacks the LuxR-type receptor but contains the reporter plasmid. If you still see a signal, the activation is non-specific. Chromatographic fractionation (e.g., HPLC) of your extract can help separate the interfering compound from any potential AHLs.

Question 2: Why is my biosensor showing low sensitivity or no response, even when I expect AHLs to be present?

A lack of signal, or a false negative, is a common and frustrating issue. The root cause can be related to the AHL molecule itself, the experimental conditions, or the biosensor strain.

  • Potential Cause 1: AHL Degradation (Lactonolysis). The homoserine lactone ring is the active component of the AHL molecule. This ring is susceptible to pH- and temperature-dependent hydrolysis (lactonolysis), which opens the ring and renders the molecule inactive.[2][3][4] This is a critical factor, especially when analyzing samples from bacterial cultures, which often become alkaline (pH > 8) during stationary phase.[2][4]

    • Solution:

      • pH Control: Maintain a neutral to slightly acidic pH (6.0-7.0) during your experiments. When preparing or analyzing culture supernatants, buffer the medium with 50 mM MOPS to a pH of 5.5 to prevent lactonolysis.[5] If AHLs have already been degraded in an alkaline supernatant, activity can sometimes be partially recovered by acidifying the sample to pH 2.0 for 24 hours to promote re-lactonization before extraction.[2][4]

      • Temperature Control: Perform incubations at the optimal temperature for your biosensor (typically 28-30°C). Avoid excessive heat, as rates of hydrolysis increase significantly at higher temperatures (e.g., 37°C).[2][3]

      • Storage: Prepare AHL stock solutions in anhydrous solvents like dimethyl sulfoxide (DMSO) or acidified ethyl acetate (0.1% v/v acetic acid) and store them in small aliquots at -20°C or below to prevent degradation from freeze-thaw cycles.[6]

  • Potential Cause 2: Presence of Inhibitory Compounds. Your sample may contain quorum sensing inhibitors (QSIs) that either block the receptor, inhibit reporter gene expression, or are toxic to the biosensor. Plant extracts, for example, are a rich source of such compounds.[7][8][9][10]

    • Solution: Include an internal positive control. To a replicate of your test sample, add a known, low concentration of a standard AHL (e.g., 50 nM 3-oxo-C16-HSL). If this "spiked" sample shows no signal, it indicates the presence of an inhibitor. Also, measure the optical density (OD600) of your biosensor at the end of the assay to check for growth inhibition caused by your sample.

  • Potential Cause 3: Solvent Interference. Residual solvents used for AHL extraction (e.g., ethyl acetate) or to dissolve compounds (e.g., DMSO) can be toxic to the biosensor cells at high concentrations.

    • Solution: Ensure that all extraction solvent is completely evaporated from your samples before resuspending them in assay medium. If using DMSO to dissolve test compounds, ensure the final concentration in the assay does not exceed 0.1% (v/v), as higher concentrations can inhibit bacterial growth.[11] Always include a "solvent-only" control to assess its effect on the biosensor.

Question 3: My results are highly variable between replicates. What is causing this inconsistency?

High variability can obscure real effects and make data interpretation impossible. The primary source of variability is often inconsistent technique.

  • Potential Cause 1: Inaccurate Pipetting. Small errors in dispensing cell culture, AHL standards, or test compounds are magnified in sensitive bioassays.

    • Solution: Ensure all pipettes are calibrated. Use fresh pipette tips for every single replicate and standard dilution. When preparing serial dilutions, vortex each tube thoroughly to ensure homogeneity before proceeding to the next dilution.

  • Potential Cause 2: Inconsistent Cell Density. The response of the biosensor is dependent on the number of cells present.

    • Solution: Standardize the inoculum for your assays. Grow an overnight culture of the biosensor, then dilute it to a specific starting OD600 (e.g., 0.1) in fresh medium for the experiment. This ensures that each replicate starts with a comparable number of cells.

  • Potential Cause 3: Edge Effects in Microplates. In 96-well plate assays, the outer wells are more prone to evaporation, leading to changes in media concentration and affecting cell growth and reporter output.

    • Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier, and place your samples and controls in the inner 60 wells.

Diagrams: Pathways and Workflows

Visualizing the underlying biology and experimental processes is key to understanding and troubleshooting these assays.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Agrobacterium tumefaciens Cell AHL 3-oxo-C16-HSL TraR_inactive TraR (Inactive Monomer) AHL->TraR_inactive Diffuses into cell TraR_active TraR-AHL Dimer (Active) TraR_inactive->TraR_active Binds AHL & Dimerizes tra_box tra box (Promoter) TraR_active->tra_box Binds DNA reporter_gene Reporter Gene (e.g., lacZ) Reporter_Protein Reporter Protein (e.g., β-galactosidase) tra_box->Reporter_Protein Activates Transcription Signal Detectable Signal (Color, Light) Reporter_Protein->Signal Generates Signal

Caption: A. tumefaciens TraR-based signaling pathway.

Troubleshooting_Workflow decision decision result result action action start Unexpected Result in Bioassay q1 Is background high in negative controls? start->q1 q2 Is there low or no signal? q1->q2 No action_purity Check biosensor purity. Optimize receptor expression. Test for non-specific activation. q1->action_purity Yes q3 Are results highly variable? q2->q3 No action_stability Check pH & temp for AHL stability. Run 'spiked' positive control. Verify solvent compatibility. q2->action_stability Yes action_tech Calibrate pipettes. Standardize inoculum OD. Avoid plate edge effects. q3->action_tech Yes result_end Consult Further Literature q3->result_end No result_bg Background Reduced action_purity->result_bg result_sens Sensitivity Restored action_stability->result_sens result_rep Reproducibility Improved action_tech->result_rep

Caption: Troubleshooting decision tree for AHL bioassays.

Frequently Asked Questions (FAQs)

What is the optimal pH and temperature for 3-oxo-C16-HSL stability?

While specific hydrolysis rates for 3-oxo-C16-HSL are not extensively published, the stability of AHLs follows general, well-documented trends.[2][3][4][6]

  • pH: AHLs are most stable in slightly acidic to neutral conditions (pH 5.5 - 7.0). Stability decreases significantly as the pH becomes alkaline (pH > 7.5), where the lactone ring is hydrolyzed.

  • Temperature: Lower temperatures favor stability. While assays are run at the optimal growth temperature for the biosensor (e.g., 28-30°C), AHLs are more stable at 22°C than at 37°C.[2][3] For long-term storage, solutions should be kept at -20°C or below.

  • Acyl Chain Length: Longer acyl chains increase the stability of the AHL molecule. Therefore, 3-oxo-C16-HSL is expected to be significantly more stable against spontaneous hydrolysis than short-chain AHLs like C4-HSL or C6-HSL under the same conditions.[2][3][6]

FactorConditionRelative StabilityRationale
pH Acidic to Neutral (5.5-7.0)HighLactone ring is stable.
Alkaline (>7.5)LowPromotes hydrolysis (lactonolysis) of the lactone ring.[2][4]
Temperature Low (4°C to 22°C)HighReduces the rate of chemical reactions, including hydrolysis.
High (≥37°C)LowIncreases the rate of hydrolysis.[2][3]
Acyl Chain Long (e.g., C12, C16)HighLonger, more hydrophobic chains provide some protection against hydrolysis.[2][3]
Short (e.g., C4, C6)LowMore susceptible to spontaneous lactonolysis.
Which biosensor is best for detecting 3-oxo-C16-HSL?

The choice of biosensor depends on specificity and required sensitivity. For long-chain AHLs like 3-oxo-C16-HSL, Agrobacterium tumefaciens-based biosensors are generally preferred over strains like Chromobacterium violaceum CV026.

  • Agrobacterium tumefaciens NTL4(pZLR4) or KYC55: These strains are highly sensitive and respond to a broad range of AHLs, including those with long acyl chains (C10-C16).[12] They typically use a lacZ reporter, producing a blue color with X-gal or a quantifiable signal with ONPG.

  • Chromobacterium violaceum CV026: This strain is excellent for detecting short-to-medium chain AHLs (C4-C8). However, it responds very poorly to, and can even be inhibited by, AHLs with acyl chains of C10 or longer.[13] Therefore, it is not recommended for the primary detection of 3-oxo-C16-HSL.

How do I properly extract 3-oxo-C16-HSL from a liquid culture?

Due to its long acyl chain, 3-oxo-C16-HSL is relatively non-polar and can be efficiently extracted from aqueous culture supernatants using an organic solvent.

  • Culture Preparation: Grow your bacterial culture to the desired phase. Centrifuge the culture (e.g., 10,000 x g for 10 min) to pellet the cells.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube.

  • Acidification: To ensure the lactone ring is closed and improve extraction efficiency, acidify the supernatant to a pH between 5.5 and 6.5 using an acid like HCl.

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate (containing 0.1% v/v glacial acetic acid).[5][6] Vortex vigorously for at least 1 minute to mix the phases.

  • Phase Separation: Centrifuge the mixture briefly (e.g., 2,000 x g for 5 min) to cleanly separate the organic (top) and aqueous (bottom) layers.

  • Collection & Evaporation: Carefully transfer the top organic layer to a new glass tube. Repeat the extraction (steps 4-5) on the aqueous phase one more time and pool the organic layers. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a known, small volume of a suitable solvent (e.g., methanol or ethyl acetate) for analysis by TLC or resuspend in assay medium for bioassays (ensuring the final organic solvent concentration is non-inhibitory).

Experimental Protocol: Agar Plate-Based Cross-Streak Bioassay

This protocol provides a simple, qualitative method to screen bacterial isolates for the production of AHLs that can activate the A. tumefaciens NTL4(pZLR4) biosensor.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain

  • Test bacterial isolate(s)

  • AB minimal medium agar plates supplemented with X-gal (80 µg/mL) and appropriate antibiotics for the biosensor.

  • Sterile inoculation loops or toothpicks

Procedure:

  • Prepare Biosensor Lawn: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with appropriate antibiotics. Spread 100 µL of this culture evenly over the surface of an AB-X-gal agar plate to create a lawn. Let the plate dry in a laminar flow hood.

  • Streak Test Strain: Using a sterile loop, streak your test bacterial isolate in a single line across the center of the plate with the biosensor lawn.

  • Incubation: Incubate the plate at 28-30°C for 24-48 hours.

  • Observation: Look for the development of a blue color in the A. tumefaciens lawn adjacent to the test strain's growth. The production of a blue pigment indicates that the test strain is producing an AHL that can activate the TraR/lacZ reporter system.[14] The intensity and diffusion of the blue color can give a rough indication of the amount of AHL being produced.

References

  • Ahmed, B., Jailani, A., Lee, J.-H., & Lee, J. (2022). Inhibition of growth, biofilm formation, virulence, and surface attachment of Agrobacterium tumefaciens by cinnamaldehyde derivatives. Frontiers in Microbiology, 13, 981900.
  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Camara, M., Smith, H., & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646.
  • Musthafa, K. S., Saroja, V., Pandian, S. K., & Ravi, A. V. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(40), 25776–25787.
  • Rekha, P. D., & Sastry, V. G. (2013). Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L. Asian Pacific Journal of Tropical Biomedicine, 3(9), 711–716.
  • Rekha, P. D., & Sastry, V. G. (2013). Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L. ResearchGate.
  • Husain, F. M., Ahmad, I., & Khan, M. S. (2015). (A) Bioassay using Chromobacterium violaceum 12472 for anti‐QS... ResearchGate.
  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Camara, M., Smith, H., & Williams, P. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed.
  • Alramadhan, W. H., Al-Dhaher, Z., & Al-Mathkhury, H. J. (2023). Degradation of N -Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. ResearchGate.
  • Yates, E. A., Philipp, B., Buckley, C., Atkinson, S., Chhabra, S. R., Sockett, R. E., Goldner, M., Dessaux, Y., Camara, M., Smith, H., & Williams, P. (2002). (PDF) N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. ResearchGate.
  • Association for Biology Laboratory Education. (n.d.). Chapter 10 Quorum Sensing in Agrobacterium tumefaciens using N-oxo-Acyl-homoserine Lactone chemical signal. Association for Biology Laboratory Education.
  • Trofimov, A. A., Baltenkov, A. S., Kalinina, A. M., & Galkin, K. I. (2021). Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone. MDPI.
  • Ahmed, B., Jailani, A., Lee, J.-H., & Lee, J. (2022). Inhibition of growth, biofilm formation, virulence, and surface attachment of Agrobacterium tumefaciens by cinnamaldehyde derivatives. National Institutes of Health.
  • Kalia, M., Messali, N., Zirah, S., & Rebuffat, S. (2021). Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor. Frontiers.
  • Matthysse, A. G., Ratliff, S., & Salberg, J. (1981). Replica-Plating Virulence Assay for Agrobacterium tumefaciens. Applied and Environmental Microbiology, 42(2), 389–391.
  • Dalia, T. N., & Dalia, A. B. (2020). Global H-NS counter-silencing by LuxR activates quorum sensing gene expression. National Institutes of Health.
  • Chan, K. G., Atkinson, S., Mathee, K., Sam, C. K., Chhabra, S. R., Cámara, M., Koh, C. L., & Williams, P. (2012). Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces. Journal of Medical Microbiology & Diagnosis, 1(5), 1000111.
  • Lee, J.-H., & Lee, J. (2022). Inhibition of Agrobacterium tumefaciens Growth and Biofilm Formation by Tannic Acid. MDPI.
  • Zhu, J., Beaber, J. W., Moré, M. I., Fuqua, C., Eberhard, A., & Winans, S. C. (1998). Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens. Journal of Bacteriology, 180(20), 5398–5405.
  • Collins, C. H. (2000). 3-Oxo-acyl-HSLs but not C6-HSL are retained by A. tumefaciens cells... ResearchGate.
  • van Kessel, J. C., & Bassler, B. L. (2014). The master quorum sensing regulators LuxR/HapR directly interact with the alpha subunit of RNA polymerase to drive transcription activation in Vibrio harveyi and Vibrio cholerae. PLoS Genetics, 10(10), e1004604.
  • Kirkland, D., Reeve, L., Gatehouse, D., & van-Asten, P. (2006). How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 22–35.
  • Thoisen, C., & Eberl, L. (2008). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI.
  • Matveeva, E., & Cistué, L. (2023). The Effect of Dimethyl Sulfoxide on Embryogenesis and Green Plant Regeneration in Wheat (Triticum aestivum L.) Anther Culture. MDPI.
  • Shong, J., & Collins, C. H. (2013). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. ACS Synthetic Biology, 2(10), 568–572.
  • Olhoft, P. M., & Somers, D. A. (2018). (PDF) Improved Agrobacterium tumefaciens-mediated transformation of soybean [Glycine max (L.) Merr.] following optimization of culture conditions and mechanical techniques. ResearchGate.
  • Lee, J.-H., & Lee, J. (2022). Inhibition of Agrobacterium tumefaciens Growth and Biofilm Formation by Tannic Acid. National Institutes of Health.
  • Li, Y., Wang, Y., Zhang, X., & Zhang, G. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers.
  • Wang, K., Li, Y., & Yang, H. (2020). Improving T-DNA Transfer to Tamarix hispida by Adding Chemical Compounds During Agrobacterium tumefaciens Culture. Frontiers.
  • National Society for Histotechnology. (2024). Troubleshooting Fixation in Histology Pt 2. National Society for Histotechnology.
  • Smith, J. (2024). Artifacts in routine histopathology: Unveiling potential causes of misdiagnosis. Journal of Clinical and Medical Images Case Reports.
  • Kumar, A., Singh, S., & Singh, R. (2016). A review of artifacts in histopathology. Journal of Oral and Maxillofacial Pathology, 20(2), 266–271.
  • Al-Absi, A. M. (2019). Common Artifacts and Remedies in Histological Preparations. Scirp.org.
  • Jimson, S., Malathi, L., Kumar, G. M. K., & Balachander, N. (2016). Artifact in Histological Section. Biomedical and Pharmacology Journal, 9(2), 669–675.

Sources

Technical Support Center: Optimizing Incubation Time for N-3-oxo-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing a critical parameter in your quorum sensing (QS) research: incubation time .

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[1] N-acyl homoserine lactones (AHLs) are key signaling molecules in many Gram-negative bacteria, and C16-HSL is a long-chain AHL involved in regulating various processes, including virulence and biofilm formation.[2][3][4] The success of your experiments hinges on understanding and optimizing the incubation time to accurately capture the dynamics of C16-HSL-mediated signaling.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time for experiments with C16-HSL?

A1: The optimal incubation time is highly dependent on the bacterial species, the specific reporter system, and the biological process being investigated. For gene expression studies using reporter strains, a common starting point is between 4 to 24 hours .[5][6] However, for assays measuring more immediate downstream effects, such as changes in enzyme activity or protein phosphorylation, shorter incubation times of 30 minutes to a few hours may be sufficient.[7][8] It is crucial to perform a time-course experiment to determine the optimal window for your specific experimental setup.

Q2: How does the bacterial growth phase influence the required incubation time?

A2: The production of and response to AHLs like C16-HSL are tightly linked to bacterial growth. Bacteria typically produce these signaling molecules during the early to mid-exponential growth phase.[9] The signal accumulates in the environment as the cell density increases, and a coordinated response is usually observed in the late exponential or early stationary phase.[9] Therefore, initiating your experiment with a standardized inoculum at a specific optical density (OD), often around 0.1 to 0.2, is critical for reproducibility.[10]

Q3: Can the incubation temperature affect my results?

A3: Absolutely. Temperature significantly impacts bacterial growth rates and enzyme kinetics, which in turn affects the production of and response to C16-HSL.[8][10] Most bacterial cultures for AHL experiments are incubated at their optimal growth temperature, typically between 30°C and 37°C.[10] It is essential to maintain a consistent and optimal temperature throughout your experiments to ensure reproducible results.

Q4: Why is it important to determine the linear range of the response in a time-course experiment?

Troubleshooting Guide

This section addresses common issues encountered during C16-HSL experiments, focusing on problems related to incubation time.

Issue 1: No observable response or a very weak signal.
Potential Cause Recommended Solution & Explanation
Incubation Time is Too Short The incubation period may not be long enough for the signaling cascade to complete, leading to transcription, translation, and a measurable output. Perform a time-course experiment with extended time points (e.g., 2, 4, 8, 16, 24 hours) to identify the peak response time for your specific assay and bacterial strain.[7]
Low Receptor Expression The cognate LuxR-type receptor that binds C16-HSL may be expressed at low levels in your bacterial strain.[10] Ensure that your experimental conditions, such as the growth medium and temperature, are optimal for receptor expression. If using a reporter plasmid, consider using a stronger promoter to drive receptor expression.[10]
C16-HSL Degradation AHLs, particularly the lactone ring, can be susceptible to hydrolysis at non-neutral pH, rendering them inactive.[10] Prepare C16-HSL stock solutions in a non-aqueous solvent like DMSO and store them at -20°C. When preparing working solutions, use a buffered medium to maintain a stable pH.[10]
Sub-optimal Cell Density Quorum sensing is density-dependent. If the initial cell density is too low, the concentration of the C16-HSL may not reach the threshold required to trigger a response within your chosen incubation time. Standardize your starting inoculum to a consistent optical density (e.g., OD600 of 0.1).[10]
Issue 2: High variability between experimental replicates.
Potential Cause Recommended Solution & Explanation
Inconsistent Incubation Times Even small variations in incubation time between replicates can lead to significant differences in the measured response, especially during the rapid phases of the signaling cascade. Use a timer and process all replicates consistently. For plate-based assays, consider the time it takes to add reagents to all wells.
Uneven Cell Density at Inoculation A non-homogenous bacterial culture will result in different starting cell numbers in each replicate, leading to varied responses. Thoroughly vortex your bacterial culture before inoculating your experiment to ensure a uniform cell suspension.[10]
Edge Effects in Microplates Wells on the periphery of a microplate are prone to evaporation, which can concentrate the C16-HSL and affect cell growth, leading to inconsistent results.[11] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water to create a humidity barrier.[10]
Fluctuations in Incubator Temperature Inconsistent temperature control can lead to variations in bacterial growth and signaling. Use a calibrated incubator and avoid frequent opening of the door during the incubation period.

Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal Incubation Time via a Time-Course Experiment

This protocol provides a step-by-step method for identifying the optimal incubation time for your C16-HSL experiment using a reporter gene assay.

Materials:

  • Bacterial reporter strain sensitive to C16-HSL

  • Appropriate growth medium (e.g., LB broth)

  • C16-HSL stock solution (in DMSO)

  • 96-well microplate

  • Plate reader for measuring the reporter output (e.g., fluorescence, luminescence, or absorbance)

Procedure:

  • Inoculum Preparation: Grow an overnight culture of your bacterial reporter strain. The next day, dilute the overnight culture into fresh medium to an OD600 of approximately 0.1.

  • Plate Setup: Aliquot the diluted bacterial culture into the wells of a 96-well microplate. Include wells for a negative control (vehicle, e.g., DMSO) and your desired concentration of C16-HSL.

  • Incubation: Incubate the plate at the optimal growth temperature for your bacterial strain (e.g., 30°C or 37°C) with shaking.

  • Time-Point Measurements: At regular intervals (e.g., 2, 4, 6, 8, 12, 18, and 24 hours), measure the reporter signal (e.g., fluorescence at the appropriate excitation/emission wavelengths) and the optical density (OD600) of the cultures in the microplate reader.

  • Data Analysis: For each time point, normalize the reporter signal to the cell density (e.g., Reporter Signal / OD600). Plot the normalized reporter signal against the incubation time. The optimal incubation time corresponds to the peak of the response curve or a point within the linear range of the signal increase.

Data Summary: Factors Influencing Incubation Time
ParameterTypical RangeRationale and Impact on Incubation Time
Bacterial Strain VariesDifferent species and even strains have varying growth rates and sensitivities to C16-HSL, directly impacting the time to reach a detectable response.
Initial Cell Density (OD600) 0.1 - 0.2A standardized starting density ensures that the culture reaches the quorum threshold consistently across experiments. Lower initial densities will require longer incubation times.[10]
Incubation Temperature 30°C - 37°CAffects the rate of bacterial growth and all enzymatic reactions in the signaling pathway. Higher temperatures (within the optimal range) generally lead to faster responses.[10]
C16-HSL Concentration pM to µM rangeHigher concentrations of C16-HSL may elicit a faster response, but it is crucial to use a concentration that is physiologically relevant and within the dynamic range of your reporter system.
Reporter System VariesThe kinetics of the reporter system (e.g., enzyme activity, protein folding) will influence the time required to generate a detectable signal.[10]

Visualizing the C16-HSL Signaling Pathway

To provide a clearer understanding of the underlying mechanism, the following diagram illustrates a typical AHL-mediated quorum sensing pathway.

C16_HSL_Signaling cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase C16_HSL_in C16-HSL LuxI->C16_HSL_in C16-HSL LuxR LuxR-type Receptor Gene_Expression Target Gene Expression LuxR->Gene_Expression Activates Precursors Cellular Precursors Precursors->LuxI Synthesizes C16_HSL_in->LuxR Binds C16_HSL_out C16-HSL C16_HSL_in->C16_HSL_out Diffusion

Sources

Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges researchers face when developing robust and reproducible calibration curves for this long-chain quorum-sensing molecule. This resource provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Standard Preparation & Handling

The foundation of any accurate quantification is a reliable standard. Problems at this stage will invariably lead to flawed results.

Question: My 3-oxo-C16-HSL standard won't dissolve properly, or the solution appears cloudy. What's going wrong?

Answer: This is a frequent issue stemming from the molecule's long C16 acyl chain, which imparts significant lipophilicity.[1] The choice of solvent is critical.

  • Causality: 3-oxo-C16-HSL has poor solubility in aqueous buffers. Using solvents like water or ethanol directly on the lyophilized powder will likely result in incomplete dissolution or precipitation.

  • Solution: High-purity, anhydrous-grade solvents are recommended for preparing the primary stock solution. The table below summarizes suitable options based on vendor technical data sheets.

SolventRecommended ConcentrationComments
Dimethylformamide (DMF)≥ 20 mg/mL[2]Excellent choice for initial stock. Ensure it is anhydrous.
Dimethyl sulfoxide (DMSO)≥ 20 mg/mL[2]Good alternative to DMF. Be aware of potential effects on downstream assays.
AcetonitrileGoodOften used as a component of the mobile phase in LC-MS.
Ethyl AcetateGoodCommonly used for liquid-liquid extraction of AHLs.[3]

Protocol: Preparing a 10 mM Primary Stock Solution of 3-oxo-C16-HSL (MW: 353.5 g/mol )

  • Equilibration: Allow the vial of lyophilized 3-oxo-C16-HSL to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Calculation: To prepare 1 mL of a 10 mM stock, you need 0.3535 mg of the standard. Adjust volume based on the amount provided by the manufacturer.

  • Dissolution: Add the appropriate volume of anhydrous DMF or DMSO to the vial.

  • Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes. A brief sonication in a water bath can also aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.

Question: My calibration curve is inconsistent day-to-day. Could my standard be degrading?

Answer: Yes, stability is a key concern. While the solid form is stable long-term when stored correctly, solutions are more susceptible to degradation.

  • Trustworthiness: A self-validating system involves preparing fresh intermediate and working standards from a frozen stock solution for each new experiment. Avoid using old working standards.

  • Storage Protocol:

    • Solid Form: Store at -20°C or -80°C. The compound is stable for at least 4 years at -20°C.[2]

    • Stock Solutions: Aliquot the primary stock solution into small, single-use volumes in amber glass vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] This prevents product inactivation from repeated freeze-thaw cycles.[4]

    • Working Standards: Prepare fresh daily from the frozen stock. Do not store diluted working standards for more than 24 hours, even at 4°C.

Section 2: Internal Standard (IS) Selection & Use

An internal standard is crucial for correcting variability in sample preparation and instrument response, especially in complex biological matrices.[5][6]

Question: How do I choose an appropriate internal standard for 3-oxo-C16-HSL quantification?

Answer: The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be differentiated by the mass spectrometer.[5][6]

  • Expertise & Experience: For LC-MS/MS analysis, the gold standard is a stable isotope-labeled (SIL) version of the analyte, such as N-3-oxo-hexadecanoyl-d3-L-Homoserine lactone (3-oxo-C16-HSL-d3). SIL standards co-elute with the native analyte and experience nearly identical ionization efficiency and matrix effects, providing the most accurate correction.[5]

  • Alternative (Surrogate) Standards: If a SIL standard is unavailable or cost-prohibitive, a structurally similar AHL that is not expected to be in your sample can be used. For example, if you are analyzing a bacterial species known not to produce C12 AHLs, N-3-oxo-dodecanoyl-L-Homoserine lactone (3-oxo-C12-HSL) could be a potential surrogate. However, this is a compromise, as its chromatographic behavior and ionization response will differ from 3-oxo-C16-HSL.

Internal Standard TypeProsCons
Stable Isotope-Labeled (SIL) Co-elutes with analyte; corrects for matrix effects and extraction loss most accurately.[7]Can be expensive; may contain a small percentage of unlabeled analyte.[8]
Structural Analog (Surrogate) Less expensive; widely available.Different retention time and ionization efficiency; may not perfectly correct for matrix effects.

Question: My internal standard signal is highly variable or disappears in my samples. What should I do?

Answer: This indicates a problem with either the timing of IS addition or severe matrix effects.

  • Trustworthiness: The internal standard must be added at the very beginning of the sample preparation process, prior to any extraction or cleanup steps.[6] This ensures it experiences the same potential losses as the analyte. Add a consistent, known concentration of the IS to every standard, quality control, and unknown sample.[8][9]

  • Troubleshooting Steps:

    • Verify Addition: Double-check your protocol to ensure the IS is added to every sample at the same concentration and at the earliest possible stage.

    • Check for Matrix Suppression: The complexity of your sample matrix (e.g., culture media, tissue homogenate) can suppress the ionization of both the analyte and the IS. Analyze a sample of your matrix spiked only with the IS. A significantly lower signal compared to the IS in a clean solvent indicates matrix suppression.

    • Optimize IS Concentration: The IS should be added at a concentration that gives a strong, stable signal, ideally within the mid-range of your calibration curve's analyte response.[6][9]

Section 3: Sample Preparation & Matrix Effects

Biological samples are complex and can significantly interfere with quantification.

Question: I'm getting poor peak shapes and inconsistent results when analyzing bacterial culture supernatants. How can I clean up my samples?

Answer: Crude culture supernatants contain salts, proteins, and other metabolites that can interfere with LC-MS analysis.[10] A sample extraction step is essential.

  • Expertise & Experience: Liquid-Liquid Extraction (LLE) with an organic solvent is a common and effective method for isolating AHLs.[1][3] Due to their lipophilic nature, AHLs partition into the organic phase, leaving behind interfering polar components in the aqueous phase.

Protocol: Liquid-Liquid Extraction of 3-oxo-C16-HSL

  • Spike IS: To 1 mL of cell-free culture supernatant, add the predetermined amount of your internal standard solution.

  • Acidify: Add a small amount of an acid (e.g., 0.1% acetic acid) to the sample. This ensures the homoserine lactone ring remains stable.

  • Extract: Add 1 mL of acidified ethyl acetate (0.1% acetic acid). Vortex vigorously for 1 minute.

  • Separate: Centrifuge the sample (e.g., 5000 x g for 10 minutes) to separate the aqueous and organic phases.

  • Collect: Carefully transfer the upper organic layer to a clean tube.

  • Repeat: Perform a second extraction on the remaining aqueous layer with another 1 mL of acidified ethyl acetate and pool the organic phases.

  • Evaporate: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of your initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[3]

Section 4: Calibration Curve Construction & Data Analysis

The final step is to generate the curve and interpret the data correctly.

Question: My calibration curve is not linear and has a low R² value (e.g., <0.99). How can I fix this?

Answer: A poor R² value indicates that the data points do not fit well to a straight line.[11] The cause can be experimental error or an inappropriate model.

  • Causality & Troubleshooting:

    • Outliers: Visually inspect the plot. A single incorrect standard can ruin a curve. If one point is clearly deviant, consider removing it and recalculating the regression.[12] However, always investigate the cause; it may indicate a pipetting error or a contaminated vial.

    • Concentration Range: The linear response of a detector is finite. If your highest concentration point is leveling off, you may be saturating the detector. Reduce the concentration of your highest standard. Conversely, if your lowest point is noisy, it may be below the reliable limit of quantification (LOQ).

    • Incorrect Regression Model: Linear regression assumes that the error in the measurement is constant across the concentration range.[13][14] This is often not true in mass spectrometry, where higher concentration samples can have greater variance. In these cases, a weighted linear regression (e.g., 1/x or 1/x²) may provide a more accurate fit by giving less weight to the more variable high-concentration points.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the recommended workflow for quantification and a decision tree for troubleshooting common calibration curve issues.

G cluster_prep Preparation cluster_spike Spiking & Extraction cluster_analysis Analysis & Data Processing prep_std Prepare 3-oxo-C16-HSL Stock & Working Standards spike Add IS to all Standards, QCs, and Unknowns prep_std->spike prep_is Prepare Internal Standard (IS) Stock prep_is->spike prep_sample Prepare Unknown Samples & Quality Controls (QCs) prep_sample->spike extract Perform Sample Extraction (e.g., LLE or SPE) spike->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute inject Inject Samples for LC-MS/MS Analysis reconstitute->inject integrate Integrate Peak Areas (Analyte & IS) inject->integrate calculate Calculate Response Ratio (Analyte Area / IS Area) integrate->calculate plot Plot Response Ratio vs. Concentration calculate->plot regress Perform Linear Regression (R² > 0.99) plot->regress quantify Quantify Unknowns regress->quantify G action_node action_node result_node result_node start Calibration Curve R² < 0.99 or Poor Linearity check_outliers Are there obvious visual outliers? start->check_outliers check_blanks Is there signal in the blank? check_outliers->check_blanks No remove_outlier Investigate & remove outlier. Re-run if necessary. check_outliers->remove_outlier Yes check_range Is the curve leveling off at high concentrations? check_blanks->check_range No fix_contamination Identify source of contamination. Use fresh solvents/vials. check_blanks->fix_contamination Yes check_is Is the IS response stable across all points? check_range->check_is No reduce_conc Reduce concentration of highest standard(s). check_range->reduce_conc Yes fix_is_prep Check IS preparation and addition protocol. check_is->fix_is_prep No use_weighted Consider using a weighted (1/x or 1/x²) regression. check_is->use_weighted Yes remove_outlier->result_node Recalculate Curve reprepare Re-prepare all standards from stock. fix_contamination->reprepare reduce_conc->result_node fix_is_prep->reprepare use_weighted->result_node

Caption: Decision tree for troubleshooting a poor calibration curve.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Selection of Internal Standards in 3-Hydroxyisovaleryl-CoA Analysis.
  • Schikora, A., Schenk, S. T., & Hartmann, A. (2017). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(9), 1833–1842. [Link]
  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?.
  • ResearchGate. (2017). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • Parsek, M. R., Schaefer, A. L., & Greenberg, E. P. (2000). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 182(14), 3901–3906. [Link]
  • Scribd. (n.d.). 5.04 Linear Regression and Calibration Curves.
  • PerkinElmer. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.
  • Dolan, J. W. (2012, June 1). When Should an Internal Standard be Used?.
  • Semantic Scholar. (n.d.). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • PubChem. (n.d.). N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone.
  • Reddit. (n.d.). Understanding Internal standards and how to choose them. r/massspectrometry.
  • BenchChem. (n.d.). A Comparative Guide to Validating HPLC-MS/MS Results for 3-Oxo-C8-HSL with a Bioassay.
  • YouTube. (2021, February 24). Calibration problem - linear regression removing some points.
  • Chemistry LibreTexts. (2025, February 9). 5.4: Linear Regression and Calibration Curves.
  • Sigma-Aldrich. (n.d.). N-(3-Oxodecanoyl)-L-homoserine lactone.
  • Chemistry LibreTexts. (2024, August 31). 3.5: Linear Regression and Calibration Curves.
  • University of Toronto. (n.d.). Calibration and Linear Regression Analysis: A Self-Guided Tutorial. Retrieved from University of Toronto, Department of Chemistry website. [Link]
  • ResearchGate. (n.d.). MS-MS chromatograms of 3-oxoacyl-HSLs at the detection limits from....
  • Immunomart. (n.d.). This compound.
  • ResearchGate. (n.d.). Calibration curves of 3-oxo-C6- and 3-oxo-C8-HSLs.
  • Collins, C. H., et al. (2006). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 67(2), 337-345. [Link]
  • Blackwell, H. E., et al. (2011). Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. Organic & Biomolecular Chemistry, 9(4), 1145-1150. [Link]
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. [Link]
  • ResearchGate. (n.d.). Relative quantification of 3-oxo-C8-HSL by LC-MS/MS chromatograms.
  • ResearchGate. (n.d.). Relative quantification of C4-HSL and 3-oxo-C12-HSL by HPLC-MS/MS².

Sources

Technical Support Center: Navigating Reproducibility in N-3-oxo-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Robust and Reliable Experimental Outcomes

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL). This guide is designed to address the common reproducibility challenges encountered in studies involving this long-chain acyl-homoserine lactone (AHL). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and generate high-quality, reproducible data.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of C16-HSL

This section addresses the most common initial questions regarding the physicochemical properties and proper handling of C16-HSL, which are foundational to any successful experiment.

Question: What are the key physical and chemical properties of this compound?

Answer: this compound (also known as 3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone.[1] It is a crucial signaling molecule in bacterial quorum sensing.[1][2] Understanding its basic properties is the first step to ensuring experimental consistency.

PropertyValueSource
CAS Number 925448-37-9[1][2][3]
Molecular Formula C20H35NO4[1][2]
Molecular Weight 353.5 g/mol [1][2]
Appearance Crystalline solid[4]
Purity Typically ≥97% (should be verified by supplier's Certificate of Analysis)[1][2]

Question: I'm having trouble dissolving my C16-HSL. What is the recommended solvent and procedure?

Answer: Due to its long acyl chain, C16-HSL is lipophilic and has poor solubility in aqueous solutions.[4] Improper dissolution is a major source of variability in experimental results.

For optimal and reproducible results, follow this two-step process:

  • Primary Dissolution: First, dissolve the crystalline C16-HSL in an appropriate organic solvent. Recommended options include:

    • Dimethylformamide (DMF): up to 20 mg/mL[1]

    • Dimethyl sulfoxide (DMSO): up to 20 mg/mL[1]

    • Chloroform[2]

    Expert Tip: While ethanol and other primary alcohols can dissolve some AHLs, their use is generally not recommended as they have been shown to open the lactone ring, rendering the molecule inactive.[5][6]

  • Aqueous Dilution: For your experiments, you will likely need to introduce the C16-HSL into an aqueous buffer or culture medium. To do this, make further dilutions of your organic stock solution into the aqueous phase. It is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects on your system.[6][7]

Protocol for Preparing a C16-HSL Stock Solution:

  • Bring the vial of C16-HSL to room temperature before opening to prevent condensation.

  • Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Question: How should I store my C16-HSL to ensure its stability and activity over time?

Answer: The stability of C16-HSL is critical for long-term studies.[1][2] The primary threat to its integrity is the hydrolysis of the homoserine lactone ring, a process known as lactonolysis.[8][9]

Storage ConditionRecommendationRationale
Solid Form Store at -20°C.Stable for at least 4 years.[1][4]
In Organic Solvent (Stock Solution) Store in aliquots at -20°C.Stable for at least 2 years.[2]
In Aqueous Solution Prepare fresh for each experiment. Do not store for more than one day.[6][7]The lactone ring is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[8][9]

Section 2: Troubleshooting Guide for C16-HSL Assays

This section is formatted to help you diagnose and resolve common issues encountered during in vitro and cell-based assays with C16-HSL.

Issue 1: High background signal in my no-AHL control wells.

Potential Cause Troubleshooting Step Scientific Explanation
Contamination Use strict aseptic techniques. Streak out your bioreporter strain to check for purity.Your bioreporter strain or media could be contaminated with AHL-producing bacteria, leading to a false-positive signal.[10]
Media Composition Some complex media components (e.g., yeast extract, casamino acids) may contain residual AHL-like activity. Test different media formulations.The presence of molecules that can weakly activate your reporter system can lead to elevated background.
"Leaky" Reporter System If using an inducible promoter for the LuxR receptor, try lowering the inducer concentration. Consider moving the luxR gene to a lower-copy plasmid.[10]Overexpression of the receptor protein can sometimes lead to ligand-independent activation, resulting in a high background.

Issue 2: Low sensitivity or no signal, even with C16-HSL present.

Potential Cause Troubleshooting Step Scientific Explanation
Degradation of C16-HSL Verify the pH of your culture medium over the course of the experiment. If it becomes alkaline, buffer the medium (e.g., with 50 mM MOPS).[9] Ensure you are using a freshly prepared aqueous solution of C16-HSL.The lactone ring of C16-HSL is prone to hydrolysis at pH > 7, rendering it inactive.[8][9] This degradation is accelerated at higher temperatures (e.g., 37°C).[8][9]
Incorrect Bioreporter Ensure your bioreporter strain is responsive to long-chain AHLs like C16-HSL. Some bioreporters are specific for short-chain AHLs.The specificity of the LuxR-type receptor in your bioreporter determines which AHLs it will respond to.[4]
Insufficient Cell Density Ensure your bioreporter culture is in the optimal growth phase for induction (typically mid-to-late exponential phase).The expression of the necessary components of the reporter system can be growth-phase dependent.
Poor Bioavailability The long acyl chain of C16-HSL can cause it to partition into cellular membranes or bind to proteins in the medium.[4] Consider using a carrier solvent like DMSO at a low final concentration to improve solubility.If C16-HSL is not freely available to interact with its receptor, you will observe a reduced signal.

Issue 3: High variability between replicate wells.

Potential Cause Troubleshooting Step Scientific Explanation
Uneven Cell Density Thoroughly mix your bioreporter culture before aliquoting it into the wells of a microplate.[10]A different number of cells in each well will lead to varied signal strength.
Edge Effects in Microplates Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.[10]Wells on the outer edges of a microplate are subject to more evaporation and temperature fluctuations, which can affect cell growth and reporter activity.[10]
Precipitation of C16-HSL Visually inspect your wells for any precipitate after adding the C16-HSL. If precipitation is observed, you may need to adjust your final concentration or the method of dilution.Due to its low aqueous solubility, C16-HSL can precipitate out of solution at higher concentrations, leading to inconsistent dosing in your wells.

Section 3: Key Experimental Protocols and Workflows

To ensure a solid foundation for your experiments, here are detailed protocols for critical steps.

Protocol 1: Preparation of C16-HSL Working Solutions

This protocol ensures the accurate and consistent delivery of C16-HSL to your experimental system.

  • Prepare a Primary Stock Solution:

    • Dissolve your C16-HSL in 100% DMSO to a concentration of 10 mM.

    • Vortex until fully dissolved.

    • Aliquot into small, single-use volumes and store at -20°C.

  • Prepare an Intermediate Dilution:

    • On the day of the experiment, thaw a single aliquot of the primary stock solution.

    • Dilute the primary stock solution in your chosen culture medium or buffer to an intermediate concentration (e.g., 1 mM). This helps to minimize the final DMSO concentration.

  • Prepare Final Working Concentrations:

    • Perform a serial dilution from your intermediate stock to achieve the final desired concentrations for your experiment.

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below a level that affects your cells (typically <0.5%).

Workflow Diagram: C16-HSL Stock Preparation

G cluster_0 Preparation cluster_1 Experiment Day A Weigh C16-HSL solid B Dissolve in 100% DMSO (e.g., to 10 mM) A->B Primary Stock C Aliquot and Store at -20°C B->C D Thaw one aliquot C->D Use one aliquot per experiment E Prepare Intermediate Dilution in Medium/Buffer D->E F Serial Dilution to Final Working Concentrations E->F G Add to Assay F->G

Caption: Workflow for preparing stable C16-HSL stock and working solutions.

Section 4: Understanding the Mechanism - A Self-Validating System

A key to troubleshooting is understanding the underlying biological system. C16-HSL functions within the broader family of AHL quorum sensing circuits.

The LuxI/LuxR Quorum Sensing Paradigm

Most AHL-based quorum sensing systems, including those that respond to C16-HSL, are homologous to the LuxI/LuxR system first discovered in Vibrio fischeri.

  • Synthesis: A LuxI-type synthase produces C16-HSL. The concentration of C16-HSL is low at low cell densities.

  • Diffusion and Accumulation: As the bacterial population grows, the extracellular concentration of C16-HSL increases.[11]

  • Binding and Activation: Once a threshold concentration is reached, C16-HSL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator.

  • Gene Expression: The C16-HSL/LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription. This often includes the gene for the LuxI synthase itself, creating a positive feedback loop.[12]

This understanding allows you to design experiments with built-in controls. For example, a null mutant for the LuxR receptor should not respond to C16-HSL, validating that the observed effects are specific to the signaling pathway.

Signaling Pathway Diagram: C16-HSL Mediated Quorum Sensing

G cluster_cell Bacterial Cell luxR LuxR-type Receptor complex C16-HSL/LuxR Complex luxI LuxI-type Synthase c16_out C16-HSL luxI->c16_out Synthesis dna Target Genes dna->luxI Positive Feedback complex->dna Activates Transcription c16_in C16-HSL c16_out->c16_in Diffusion at high cell density c16_in->luxR Binding

Caption: Generalized signaling pathway for C16-HSL in bacterial quorum sensing.

References

  • ACS Omega. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. [Link]
  • Yates, E. A., et al. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]
  • Zhang, H., et al. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism. AMB Express, 14(1), 101. [Link]
  • ResearchGate. The relationship between N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)
  • Kravchenko, V. V., et al. The Pseudomonas aeruginosa N-acylhomoserine lactone quorum sensing molecules target IQGAP1 and modulate epithelial cell migration. Journal of Biological Chemistry, 293(1), 181-194. [Link]
  • Muh, U., et al. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy, 50(11), 3674–3679. [Link]
  • Smith, R. S., et al. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 184(4), 1132–1141. [Link]
  • Immunomart. This compound. [Link]
  • Kumar, A. S., et al. Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS ONE, 9(9), e106480. [Link]
  • PubChem. 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide. [Link]
  • ResearchGate. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. [Link]
  • Vandeputte, O. M., et al. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology, 71(11), 6672–6681. [Link]
  • O'Loughlin, C. T., et al. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. Journal of Bacteriology, 195(24), 5484–5493. [Link]
  • ResearchGate. Acyl Homoserine Lactones - Science topic. [Link]
  • Collins, C. H., et al. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Analytical and Bioanalytical Chemistry, 383(2), 269-275. [Link]
  • Glucksam-Galnoy, Y., et al. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337–344. [Link]
  • Frontiers in Microbiology.
  • ResearchGate. A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. [Link]
  • Kovács, R., et al. A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. Biofilm, 6, 100164. [Link]
  • PNAS. Metabolomic profiling reveals the potential of fatty acids as regulators of exhausted CD8 T cells during chronic viral infection. [Link]

Sources

Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine Lactone (OHHL) Vehicle Control Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for the critical selection of a vehicle control when working with N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHHL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The integrity of your experimental results hinges on the appropriate choice of a solvent that solubilizes OHHL without introducing confounding biological effects. This resource is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting a vehicle for OHHL?

The primary challenge lies in the lipophilic nature of OHHL, stemming from its long C16 acyl chain. This property renders it poorly soluble in aqueous buffers, necessitating the use of organic solvents. However, the chosen solvent must not interfere with the biological system under investigation, be it bacterial growth, virulence factor expression, or biofilm formation. An ideal vehicle should be inert, but as we will explore, this is rarely the case.

Q2: I was considering using ethanol to dissolve my OHHL. Is this a suitable choice?

It is strongly advised against using ethanol or other primary alcohols as a solvent for OHHL or other AHLs. The lactone ring, a critical functional group for the biological activity of AHLs, is susceptible to nucleophilic attack by alcohols, leading to ring-opening and inactivation of the molecule.[1] This reaction, known as alcoholysis, compromises the integrity of your experiment by reducing the effective concentration of the active compound.

Q3: What is the most commonly recommended solvent for OHHL?

Dimethyl sulfoxide (DMSO) is the most frequently used solvent for dissolving OHHL and other long-chain AHLs for in vitro and in vivo studies.[2] It offers excellent solubilizing power for these lipophilic molecules. However, it is crucial to be aware of the potential biological activities of DMSO itself.

Q4: Can DMSO affect my bacterial experiments?

Yes, DMSO is not biologically inert and can significantly impact bacterial physiology, including quorum sensing pathways. Studies have shown that DMSO can inhibit the production of virulence factors, such as pyocyanin in Pseudomonas aeruginosa, and can downregulate the expression of quorum sensing-related genes. At higher concentrations, it can inhibit bacterial growth and biofilm formation. Therefore, it is imperative to determine the maximum tolerated concentration of DMSO in your specific bacterial strain and assay.

Q5: What is a safe concentration of DMSO to use in my experiments?

The "safe" concentration of DMSO is strain-dependent. For Pseudomonas aeruginosa, significant effects on quorum sensing have been observed at concentrations as low as 1-8% (v/v). It is a best practice to keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v), and to always include a vehicle control with the same final concentration of DMSO as your experimental samples.

Q6: Are there any alternatives to DMSO?

For certain applications, particularly for extraction and initial solubilization, acidified ethyl acetate (often with 0.1% v/v glacial acetic acid) is used.[3] The acidification helps to maintain the stability of the lactone ring. However, for direct use in bioassays, its suitability needs to be carefully evaluated due to potential volatility and effects on bacterial growth. When considering alternatives, it is crucial to perform thorough validation to ensure the solvent does not interfere with the assay.

Troubleshooting Guide

Problem: I am observing inhibition of bacterial growth in my vehicle control group.
  • Cause: The concentration of your solvent (likely DMSO) is too high and is exerting a toxic effect on the bacteria.

  • Solution: Perform a dose-response experiment with your chosen solvent to determine the minimum inhibitory concentration (MIC). Select a final concentration for your experiments that is well below the MIC and does not significantly impact bacterial growth.

Problem: My OHHL is precipitating out of solution when I add it to my aqueous culture medium.
  • Cause: The final concentration of the organic solvent is too low to maintain the solubility of the lipophilic OHHL.

  • Solution:

    • Increase the concentration of your OHHL stock solution in the organic solvent. This will allow you to add a smaller volume to your aqueous medium to reach the desired final OHHL concentration, while keeping the final solvent concentration low.

    • Ensure thorough mixing upon addition of the OHHL stock to the aqueous medium. Vortexing or gentle sonication may be necessary.

    • If precipitation persists, you may need to re-evaluate your chosen solvent or consider alternative delivery methods, though these are more complex.

Problem: I am seeing a reduction in quorum sensing-regulated gene expression in my vehicle control.
  • Cause: The solvent, most likely DMSO, is interfering with the quorum sensing signaling cascade in your bacterial strain.

  • Solution:

    • Lower the final concentration of DMSO in your assay to the lowest possible level that maintains OHHL solubility.

    • If the interference persists even at very low DMSO concentrations, you may need to screen for an alternative, more inert solvent. This will require rigorous validation.

    • Always report the final solvent concentration used in your experiments and ensure your vehicle control is consistently matched.

Experimental Protocols & Data

Solubility of this compound
SolventSolubilityReference
Dimethylformamide (DMF)Good[2]
Dimethyl sulfoxide (DMSO)Good[2]
ChloroformGood[4]
EthanolSoluble, but not recommended due to lactone ring instability[1]
Water/Aqueous BuffersPoorly soluble-
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO

This protocol is essential to establish the highest concentration of DMSO that does not interfere with your specific bacterial assay.

  • Prepare a range of DMSO dilutions: In your chosen bacterial growth medium, prepare a series of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10% v/v). Include a "medium only" control (0% DMSO).

  • Inoculate with bacteria: Inoculate each dilution with your bacterial strain at the desired starting cell density.

  • Incubate: Incubate the cultures under the same conditions as your planned OHHL experiment (e.g., temperature, shaking speed, duration).

  • Assess bacterial growth: Measure bacterial growth using a standard method such as optical density at 600 nm (OD600) or colony-forming unit (CFU) plating.

  • Analyze results: Plot bacterial growth against the DMSO concentration. The highest concentration that does not significantly inhibit growth compared to the 0% DMSO control is your maximum tolerated concentration.

Protocol 2: Preparation of OHHL Stock and Vehicle Control
  • Prepare OHHL Stock Solution:

    • Dissolve a known weight of this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

    • To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or below.

  • Prepare Vehicle Control Stock:

    • Prepare a stock of 100% high-purity DMSO from the same source used for the OHHL stock.

    • Aliquot and store in the same manner as the OHHL stock.

  • Prepare Working Solutions for the Experiment:

    • OHHL Treatment Group: Dilute the OHHL stock solution in your experimental medium to the final desired concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 1.

    • Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the OHHL treatment group. This is a critical step to ensure a valid comparison.

Diagrams

Decision Workflow for Vehicle Control Selection

G cluster_0 Initial Considerations cluster_1 Solvent Selection & Validation start Start: Need to dissolve OHHL solubility Is OHHL soluble in aqueous buffer? start->solubility organic_solvent Select Organic Solvent solubility->organic_solvent No use_buffer Use aqueous buffer as vehicle. solubility->use_buffer Yes dmso Primary Choice: DMSO organic_solvent->dmso ethanol Avoid: Ethanol/Alcohols organic_solvent->ethanol validate_dmso Determine Max Tolerated DMSO Concentration (Protocol 1) dmso->validate_dmso other Alternative: e.g., Acidified Ethyl Acetate (requires validation) is_dmso_interfering Does DMSO interfere with assay at tolerated concentration? validate_dmso->is_dmso_interfering use_dmso Use DMSO as vehicle. Prepare matched vehicle control (Protocol 2). is_dmso_interfering->use_dmso No consider_alternative Consider alternative solvent is_dmso_interfering->consider_alternative Yes consider_alternative->other G cluster_0 Stable Lactone Ring cluster_1 Ring Opening (Inactivation) AHL N-acyl-homoserine lactone (Active) Hydrolyzed_AHL N-acyl-homoserine (Inactive) AHL->Hydrolyzed_AHL  Alkaline pH  High Temperature  Alcohols (e.g., Ethanol) Hydrolyzed_AHL->AHL Acidic pH (Ring Closure)

Sources

Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine Lactone (OOHL)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-3-oxo-hexadecanoyl-L-Homoserine lactone (OOHL). As a long-chain N-acyl homoserine lactone (AHL), OOHL is a pivotal molecule in bacterial quorum sensing, but its physicochemical properties can present unique challenges in experimental settings.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize off-target effects and ensure the accuracy and reproducibility of your experiments.

Part 1: Understanding and Mitigating Off-Target Effects of OOHL

Long-chain AHLs like OOHL, while crucial for studying bacterial communication, can exhibit off-target effects stemming from their inherent properties. The primary challenges arise from the molecule's stability, hydrophobicity, and potential for unintended interactions with eukaryotic systems.

OOHL Stability and Degradation

A common source of experimental variability is the degradation of OOHL in aqueous solutions. The lactone ring of OOHL is susceptible to pH-dependent hydrolysis, a process known as lactonolysis. This hydrolysis inactivates the signaling function of the molecule.

Q: My OOHL solution appears to be losing activity over time. What's happening?

A: The most likely cause is the hydrolysis of the lactone ring, which is accelerated by alkaline pH and elevated temperatures. The stability of the lactone ring is significantly greater in acidic to neutral conditions.

Q: How can I prepare stable stock solutions of OOHL?

A: Due to its hydrophobicity, OOHL is typically dissolved in organic solvents like DMSO or dimethyl formamide.[2] To enhance stability, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO containing 0.2% glacial acetic acid. This acidic addition helps to prevent autohydrolysis of the lactone bond.

Detailed Protocol: Preparation of Stable OOHL Stock Solutions
  • Solvent Preparation: Use anhydrous DMSO to minimize water content. Add 2 µL of glacial acetic acid for every 1 mL of DMSO to create a 0.2% solution.

  • Dissolving OOHL: Weigh the desired amount of OOHL and dissolve it in the prepared DMSO/acetic acid solvent to create a high-concentration stock (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into small volumes in tightly sealed, low-retention tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Part 2: Addressing Non-Specific Binding

The long acyl chain of OOHL imparts significant hydrophobicity, leading to a high propensity for non-specific binding to plasticware, proteins, and other surfaces in your experimental system.[3][4] This can effectively lower the active concentration of OOHL and lead to inconsistent results.

Troubleshooting Non-Specific Binding

Q: I'm observing inconsistent results between replicates. Could non-specific binding be the cause?

A: Yes, this is a common issue with hydrophobic molecules like OOHL. Binding to the walls of microplates, pipette tips, and tubing can lead to significant variability.

Q: How can I minimize non-specific binding of OOHL in my experiments?

A: Several strategies can be employed:

  • Use of Low-Binding Labware: Whenever possible, use polypropylene labware specifically designed for low protein/hydrophobic compound binding.

  • Addition of Blocking Agents: Incorporating bovine serum albumin (BSA) or a non-ionic surfactant like Tween 20 into your buffers and media can help to block non-specific binding sites on surfaces.[3][4][5][6]

  • Pre-treatment of Labware: Incubating labware with a solution of BSA prior to the experiment can also passivate the surfaces.

Detailed Protocol: Minimizing Non-Specific Binding with BSA
  • Prepare a BSA Solution: Dissolve BSA in your experimental buffer or media to a final concentration of 0.1-1% (w/v).

  • Pre-treatment of Labware (Optional but Recommended):

    • Add the BSA solution to your microplates, tubes, etc., ensuring all surfaces are covered.

    • Incubate for at least 30 minutes at room temperature.

    • Aspirate the BSA solution and wash gently with your experimental buffer/media before adding cells and your OOHL treatment.

  • In-Experiment Blocking: Alternatively, or in addition to pre-treatment, include 0.1% BSA in your experimental media during the OOHL treatment. This will help to keep the OOHL in solution and reduce its binding to surfaces.

Part 3: Eukaryotic Off-Target Effects and Concentration Optimization

A critical consideration when working with OOHL in the context of host-pathogen interactions is its potential to exert direct effects on eukaryotic cells.[7] Long-chain AHLs have been shown to modulate host immune responses and even induce apoptosis in some cell types.

Troubleshooting Eukaryotic Off-Target Effects

Q: I'm seeing unexpected cytotoxicity or changes in my eukaryotic cells upon OOHL treatment. How do I know if this is an off-target effect?

A: This is a valid concern. To dissect on-target from off-target effects, a careful dose-response analysis and the inclusion of appropriate controls are essential.

Q: What is the best way to determine the optimal concentration of OOHL for my experiment?

A: Perform a dose-response curve to identify the minimal effective concentration that elicits the desired on-target phenotype without causing significant off-target effects like widespread cell death. It is advisable to test a broad range of concentrations, for example, from nanomolar to micromolar.[8]

Detailed Protocol: Dose-Response Experiment to Determine Optimal OOHL Concentration
  • Cell Seeding: Plate your eukaryotic cells at a consistent density in a multi-well plate.

  • Prepare OOHL Dilutions: Prepare a serial dilution of your OOHL stock solution in your experimental media (ideally containing 0.1% BSA to minimize non-specific binding). A 2-fold or 3-fold dilution series is recommended.

  • Treatment: Treat the cells with the different concentrations of OOHL. Include a vehicle control (media with the same concentration of DMSO/acetic acid as the highest OOHL concentration) and a positive control for your expected phenotype if available.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay: Perform your primary assay to measure the on-target effect (e.g., reporter gene expression, cytokine production).

  • Viability Assay: In parallel, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to assess cytotoxicity at each OOHL concentration.

  • Data Analysis: Plot both the on-target effect and cell viability against the OOHL concentration. The optimal concentration will be the one that gives a robust on-target signal with minimal impact on cell viability.

Control Experiments for Validating Specificity

To further validate that the observed effects are specific to OOHL and not a general consequence of adding a long-chain fatty acid-like molecule, consider the following controls:

  • Inactive Analogs: Use a structurally similar but biologically inactive analog of OOHL. For example, the hydrolyzed form of OOHL (N-3-oxo-hexadecanoyl-L-homoserine) should not be active in quorum sensing and can serve as a negative control.

  • Different Chain Lengths: Test AHLs with different acyl chain lengths. If the effect is specific to the C16 chain of OOHL, shorter or longer chain AHLs may show a reduced or different response.[9][10]

Visualizations and Data Summary

Signaling Pathway and Experimental Workflow

OOHL_Signaling_and_Troubleshooting cluster_workflow Experimental Workflow cluster_pathway OOHL Cellular Interaction prep OOHL Stock Preparation (DMSO + Acetic Acid) dilute Serial Dilution (Media + 0.1% BSA) prep->dilute Minimize Degradation treat Cell Treatment (Low-Binding Plates) dilute->treat Reduce Non-Specific Binding assay On-Target Assay & Viability Assay treat->assay Dose-Response Analysis OOHL OOHL receptor Bacterial Receptor (e.g., LuxR homolog) OOHL->receptor Specific Binding eukaryotic Eukaryotic Cell OOHL->eukaryotic Potential Interaction on_target On-Target Effect (Quorum Sensing) receptor->on_target Gene Expression off_target Off-Target Effects (e.g., Apoptosis, Immune Modulation) eukaryotic->off_target

Caption: Workflow for minimizing OOHL off-target effects.

Quantitative Data Summary
Parameter Recommendation Rationale
Stock Solvent Anhydrous DMSO + 0.2% Glacial Acetic AcidEnhances stability by preventing hydrolysis of the lactone ring.
Storage -20°C to -80°C in small aliquotsMinimizes degradation from freeze-thaw cycles.
Labware Low-binding polypropyleneReduces loss of OOHL due to non-specific binding.
Buffer/Media Additive 0.1-1% BSA or 0.05% Tween 20Blocks non-specific binding sites on surfaces.[3][6]
Concentration Range Nanomolar to low micromolarDetermine empirically through dose-response experiments.
Key Controls Vehicle, inactive analogs, different chain length AHLsDifferentiate specific on-target effects from non-specific or off-target responses.

References

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • Bitesize Bio. (2020, May 20). Are Proteins Adsorbing to Your Labware?
  • Mathesius, U., Mulders, S., Gao, M., Teplitski, M., Caetano-Anollés, G., Rolfe, B. G., & Bauer, W. D. (2003). Extensive and specific responses of a eukaryote to bacterial quorum-sensing signals. Proceedings of the National Academy of Sciences, 100(3), 1444–1449.
  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 892305.
  • Immunomart. (n.d.). This compound.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Long-Chain Acyl-Homoserine Lactones: Comparing 3-oxo-C16-HSL and Its Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signaling molecules is paramount. Among these, the N-acyl-homoserine lactones (AHLs) produced by Gram-negative bacteria represent a diverse class of chemical messengers that orchestrate collective behaviors, including virulence and biofilm formation.[1][2] This guide provides an in-depth, objective comparison of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a key long-chain AHL, with other significant long-chain variants. Our analysis is grounded in experimental data to illuminate the structural and functional differences that dictate their biological specificity and potency.

Introduction to Long-Chain AHLs in Quorum Sensing

Quorum sensing is a cell-density-dependent regulatory system that allows bacteria to coordinate gene expression.[1] The canonical QS system in many proteobacteria involves two key proteins: a LuxI-type synthase that produces a specific AHL molecule, and a LuxR-type transcriptional regulator that binds the AHL.[1][3] This AHL-receptor complex then modulates the expression of target genes.[4]

The specificity of this interaction is largely determined by the structure of the AHL's acyl side chain.[5] Variations in chain length (typically C4 to C18), the presence of a substitution at the C3 position (oxo or hydroxyl), and unsaturation in the acyl chain confer a high degree of signal specificity.[2] This guide focuses on long-chain AHLs (LC-AHLs), generally those with acyl chains of 12 carbons or more, with a spotlight on 3-oxo-C16-HSL.

The Central Player: this compound (3-oxo-C16-HSL)

This compound is a long-chain AHL notable for its 16-carbon acyl chain with an oxo-group at the third carbon.[6][7] It is a significant signaling molecule in bacteria such as Sinorhizhobium meliloti, a nitrogen-fixing symbiont of legumes.[8][9] In S. meliloti, the sinI gene encodes the synthase responsible for producing a variety of long-chain AHLs, including 3-oxo-C16-HSL, C16-HSL, and others with acyl chains ranging from 12 to 18 carbons.[9][10] These signals are primarily detected by the LuxR-type receptor, ExpR, to regulate functions crucial for symbiosis and motility.[8][9]

The long, hydrophobic acyl chain of 3-oxo-C16-HSL influences its physical properties, such as its tendency to be associated with cells or membranes rather than freely diffusing in aqueous environments.[11][12] This characteristic can have profound implications for the spatial dynamics of signaling within a bacterial population or in host-associated contexts.

The Landscape of Competing Long-Chain AHLs

While 3-oxo-C16-HSL is a key player, it exists within a broader landscape of structurally similar long-chain AHLs that can exhibit distinct biological activities. Understanding these differences is critical for predicting bacterial behavior and for designing targeted therapeutic interventions.

Key long-chain AHLs for comparison include:

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL): Famously produced by the opportunistic pathogen Pseudomonas aeruginosa, this AHL is a critical regulator of virulence factors.[13][14]

  • N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL): Also produced by S. meliloti, this molecule demonstrates how subtle changes in chain length can alter biological responses.[8][9]

  • N-hexadecanoyl-L-Homoserine lactone (C16-HSL): The non-oxo counterpart to 3-oxo-C16-HSL, its comparison highlights the importance of the C3 substitution in receptor recognition and activity.[15]

  • Unsaturated Long-Chain AHLs (e.g., 3-oxo-C16:1-HSL): The presence of double bonds in the acyl chain adds another layer of structural diversity and can significantly impact signaling.[2][8][9]

Comparative Analysis: Performance & Specificity

The efficacy and specificity of an AHL signal are determined by its interaction with the cognate LuxR-type receptor. The binding pocket of these receptors has evolved to recognize the specific length, modification, and saturation of the acyl chain.[3][16]

Receptor Binding Affinity and Specificity

The interaction between an AHL and its receptor is often highly specific, preventing signal crosstalk between different bacterial species. However, some LuxR-type receptors exhibit a degree of promiscuity, responding to non-native AHLs, a phenomenon known as "eavesdropping".[17]

Biological Activity and Potency

The ultimate measure of an AHL's performance is its ability to induce a biological response at a given concentration. This is often quantified using reporter gene assays, where a fluorescent or luminescent protein is placed under the control of an AHL-responsive promoter.

AHL Molecule Producing Bacterium (Example) Acyl Chain Key Regulated Processes Notes on Potency/Specificity
3-oxo-C16-HSL Sinorhizobium meliloti[8][9]16 carbons, 3-oxoSymbiosis, swarming motility, protein expression[8][9][18]Highly specific for the SinRI/ExpR system; part of a complex bouquet of LC-AHLs.[9]
3-oxo-C12-HSL Pseudomonas aeruginosa[13]12 carbons, 3-oxoVirulence factor production, biofilm formation[19]Potent activator of the LasR receptor; extensively studied as a target for anti-virulence drugs.[14][20]
3-oxo-C14-HSL Sinorhizobium meliloti[8][9]14 carbons, 3-oxoInfluences nodule formation in plant hosts like Medicago truncatula.[21]Demonstrates distinct effects from other S. meliloti AHLs on host plants.[21]
C16:1-HSL Sinorhizobium meliloti[8][9]16 carbons, unsaturatedRestores swarming motility in sinI mutants at very low (5 nM) concentrations.[9]The unsaturation significantly impacts biological activity, showing high potency for specific phenotypes.

Proteomic studies in S. meliloti have revealed that different long-chain AHLs can induce distinct changes in protein expression. For instance, exposure to 3-oxo-C16:1-HSL affected the accumulation of 40 identified proteins, while C14-HSL affected 13 proteins, with only four being commonly regulated.[18] This demonstrates that even closely related long-chain AHLs can have divergent regulatory roles.

Experimental Methodologies for Comparative Analysis

To ensure trustworthy and reproducible comparisons between AHLs, standardized and validated protocols are essential. Here, we outline a core workflow for assessing and comparing the biological activity of different long-chain AHLs.

Experimental Workflow: Comparative Bioassay

Caption: Workflow for comparing the biological activity of different AHLs using a reporter strain bioassay.

Protocol 1: Comparative AHL Activity Profiling using a Reporter Strain

This protocol utilizes a bacterial biosensor strain, such as Agrobacterium tumefaciens A136, which lacks its own AHL synthase but possesses a LuxR-type receptor (TraR) that can respond to exogenous long-chain AHLs by activating a reporter gene (e.g., lacZ, leading to blue color on X-Gal plates).[4][22]

A. Materials:

  • Test AHLs (e.g., 3-oxo-C16-HSL, 3-oxo-C12-HSL, C16-HSL) and a negative control (solvent).

  • A. tumefaciens A136 biosensor strain.

  • LB agar plates supplemented with appropriate antibiotics (e.g., spectinomycin, tetracycline) and X-Gal.[22]

  • Solvent for AHLs (e.g., ethyl acetate acidified with 0.1% acetic acid, or DMSO).[23]

B. Methodology:

  • Preparation of Reporter Plates: Prepare a molten LB soft agar overlay (e.g., 0.7% agar) and cool to ~45°C. Inoculate with an overnight culture of A. tumefaciens A136. Pour this mixture onto base LB agar plates and allow to solidify.[22]

  • AHL Stock and Dilutions:

    • Causality: Long-chain AHLs are hydrophobic and unstable in aqueous solutions at neutral or basic pH.[23] Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., 10 mM in DMSO). Store at -20°C.

    • Perform serial dilutions of each test AHL to create a range of concentrations to test (e.g., from 1 nM to 100 µM).

  • Well Diffusion Assay:

    • Aseptically create wells in the reporter agar plates using a sterile cork borer or pipette tip.[24]

    • Pipette a standard volume (e.g., 20 µL) of each AHL dilution into a separate well. Include a solvent-only well as a negative control.

  • Incubation and Data Collection:

    • Incubate the plates at 28°C for 24-48 hours.

    • Measure the diameter of the blue halo that forms around each well. The halo indicates successful activation of the lacZ reporter gene by the AHL.[25]

  • Analysis:

    • Plot the diameter of the induction zone against the logarithm of the AHL concentration for each compound.

    • Self-Validation: A clear dose-dependent response validates the assay's performance. The negative control should show no zone of induction.

    • Compare the curves. A curve that is shifted to the left indicates higher potency (a lower concentration is needed to achieve a response). The maximum diameter of the zone indicates the efficacy of the AHL in that specific reporter system.

Implications for Research and Drug Development

The structural and functional distinctions between 3-oxo-C16-HSL and other long-chain AHLs have significant consequences:

  • Specificity in Anti-QS Drug Design: Quorum quenching (QQ) strategies aim to disrupt bacterial communication to mitigate virulence.[5][22] A QQ agent designed to inhibit the P. aeruginosa LasR receptor (which binds 3-oxo-C12-HSL) is unlikely to be effective against the S. meliloti ExpR system, which is tuned for longer AHLs like 3-oxo-C16-HSL. This highlights the need for tailored inhibitors.

  • Understanding Polymicrobial Interactions: In complex environments like the soil rhizosphere or chronic wound infections, multiple bacterial species coexist. A bacterium that responds to a broad range of long-chain AHLs may be able to "eavesdrop" on its neighbors, while one with a highly specific receptor can ensure its communication remains private.

  • Modulating Host Responses: Long-chain AHLs, including 3-oxo-C12-HSL and 3-oxo-C16-HSL, have been shown to modulate the immune responses of eukaryotic hosts, including plants and mammals.[13][26][27] For example, treatment of the legume Medicago truncatula with 3-oxo-C16-HSL can lead to differential expression of proteins involved in hormone metabolism and stress responses.[26][27] Understanding which AHL structures trigger specific host responses is crucial for developing therapies that can modulate these interactions.

Conclusion

While this compound is just one of many long-chain AHLs, its unique structure—a C16 acyl chain with a 3-oxo modification—tailors it for specific roles, particularly in the symbiotic relationship of S. meliloti. Its performance, when compared to other long-chain AHLs like 3-oxo-C12-HSL or its unsaturated C16:1 counterpart, underscores a fundamental principle of quorum sensing: structural diversity drives functional specificity. For researchers in microbiology and drug development, appreciating these subtle molecular differences is not merely an academic exercise; it is the key to accurately interpreting bacterial behavior and designing effective, highly targeted strategies to combat infectious diseases.

References

  • Gao, M., Teplitski, M., Robinson, J. B., & Bauer, W. D. (2003). Production of substances by Medicago truncatula that affect bacterial quorum sensing. Molecular Plant-Microbe Interactions, 16(9), 827–834. [Link]
  • Guan, R. J., Chen, H., & Xie, Z. P. (2012). Proteomic analysis of wild-type Sinorhizobium meliloti responses to N-acyl homoserine lactone quorum-sensing signals and the transition to stationary phase. Applied and Environmental Microbiology, 78(15), 5437-5441. [Link]
  • He, X., Chang, W., Pierce, D. L., Seib, L. O., Wagner, J., & Fuqua, C. (2003). Quorum sensing in Sinorhizobium meliloti: characterization of the sinR/sinI locus. Journal of Bacteriology, 185(5), 1455–1465. [Link]
  • Lade, H., Paul, D., Kweon, J. H., & Kim, J. S. (2014). Quorum quenching activity of a novel N-acyl homoserine lactonase from the soil metagenome. Biotechnology Letters, 36(10), 2061–2069. [Link]
  • Manefield, M., de Nys, R., Kumar, N., Read, R., Givskov, M., Dworkin, M., & Kjelleberg, S. (1999). Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein. Microbiology, 145(2), 283–291. [Link]
  • Marketon, M. M., Gronquist, M. R., Eberhard, A., & González, J. E. (2002). Characterization of the Sinorhizobium meliloti sinR/sinI locus and the production of novel N-acyl homoserine lactones. Journal of Bacteriology, 184(20), 5686–5695. [Link]
  • Mathesius, U., Mulders, S., Gao, M., Teplitski, M., Caetano-Anollés, G., Rolfe, B. G., & Bauer, W. D. (2003). Extensive and specific responses of a eukaryote to bacterial quorum-sensing signals. Proceedings of the National Academy of Sciences, 100(3), 1444–1449. [Link]
  • Miao, C., Zhao, Q., Li, Y., & Liu, Y. (2012). Proteomic analysis of Arabidopsis thaliana treated with N-3-oxo-octanoyl homoserine lactone. African Journal of Biotechnology, 11(65), 12861-12868. [Link]
  • Palmer, A. G., Senechal, A. C., Mukherjee, A., Ané, J. M., & Blackwell, H. E. (2014). N-acyl-L-homoserine lactones can be modulated by Medicago truncatula to manage Sinorhizobium meliloti symbiosis. ACS Chemical Biology, 9(6), 1346–1353. [Link]
  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360–4365. [Link]
  • Sharma, S., Singh, S., & Sharma, P. (2020). Molecular mechanisms and applications of N-acyl homoserine lactone-mediated quorum sensing in bacteria. Microorganisms, 8(7), 1033. [Link]
  • Whitehead, N. A., Barnard, A. M., Slater, H., Simpson, N. J., & Salmond, G. P. (2001). Quorum-sensing in Gram-negative bacteria. FEMS Microbiology Reviews, 25(4), 365–404. [Link]

Sources

A Comparative Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone and N-3-oxo-dodecanoyl-L-homoserine Lactone in Bacterial Communication

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) molecules is paramount. This guide provides an in-depth, objective comparison of two prominent N-acyl homoserine lactones (AHLs): N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHHL or 3-oxo-C16-HSL) and N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL or 3-oxo-C12-HSL). By delving into their structural differences, biological activities, and the experimental methodologies used to characterize them, this document aims to equip you with the field-proven insights necessary for your research endeavors.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process is mediated by small, diffusible signaling molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[1][3] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[3][4] These structural variations confer specificity to the signaling system.

The canonical AHL-based QS system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL.[3] At a threshold concentration, the AHL-LuxR complex modulates the expression of target genes, often those involved in virulence, biofilm formation, and secondary metabolite production.[1][3]

Core Structural and Biochemical Distinctions

The fundamental difference between OHHL and OdDHL lies in the length of their acyl side chains. OHHL possesses a 16-carbon acyl chain, while OdDHL has a 12-carbon chain. This seemingly subtle variation has profound implications for their physicochemical properties and biological activities.

FeatureThis compound (OHHL)N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL)
Acyl Chain Length 16 carbons12 carbons
Molecular Formula C₂₀H₃₅NO₄C₁₆H₂₇NO₄
Molecular Weight 369.5 g/mol 313.4 g/mol
Associated Bacteria Primarily Sinorhizobium meliloti and some Burkholderia species.[5][6]Primarily Pseudomonas aeruginosa.[7]
Solubility More lipophilic due to the longer acyl chain, tending to localize in cellular membranes.[6]Moderately lipophilic.
Diffusion Less freely diffusible across the bacterial membrane; may require active transport mechanisms like efflux pumps.[6]Can diffuse across the cell membrane.

Comparative Biological Activity and Specificity

The differing acyl chain lengths of OHHL and OdDHL lead to distinct biological activities and receptor specificities. While both are involved in regulating gene expression, their targets and the resulting phenotypes can vary significantly.

Immunomodulatory Effects

One of the most striking differences between OHHL and OdDHL is their impact on the host immune system. Experimental evidence consistently demonstrates that OdDHL, but not OHHL, possesses significant immunomodulatory properties.

  • Inhibition of Pro-inflammatory Cytokines: OdDHL has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) by lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10][11] In contrast, OHHL does not exhibit this inhibitory effect.[8][9][10][11]

  • Lymphocyte Proliferation: OdDHL, but not OHHL, inhibits lymphocyte proliferation in response to mitogens.[8][10][11]

  • T-cell Differentiation: OdDHL can influence T-cell differentiation, potentially shifting the immune response towards a Th2 phenotype.[8][10][11][12]

These findings suggest that OdDHL may function as a virulence factor by directly dampening the host's inflammatory response, a property not shared by OHHL.[8][10][11]

Quorum Sensing and Virulence Factor Regulation

Both OHHL and OdDHL are integral to the quorum sensing circuits of their respective producing bacteria, regulating a suite of genes involved in virulence and survival.

  • Pseudomonas aeruginosa (OdDHL): In P. aeruginosa, OdDHL is a key signaling molecule in the LasI/LasR system, which is considered to be at the top of the QS hierarchy.[13][14][15] The Las system, in conjunction with the Rhl system (which produces N-butanoyl-L-homoserine lactone, BHL), regulates the expression of numerous virulence factors, including elastase, alkaline protease, exotoxin A, and pyocyanin, as well as biofilm formation.[7][9][15][16][17]

  • Sinorhizobium meliloti and Burkholderia species (OHHL): In the nitrogen-fixing symbiont S. meliloti, OHHL is produced by the SinI synthase and is involved in regulating symbiotic gene expression.[6] In certain Burkholderia species, long-chain AHLs, including those structurally similar to OHHL, play roles in regulating virulence factors and biofilm formation.[5][18]

Experimental Protocols for Comparative Analysis

To objectively compare the biological activities of OHHL and OdDHL, standardized and reproducible experimental protocols are essential. The following sections detail key methodologies.

Biofilm Formation Inhibition Assay

This assay is crucial for assessing the impact of AHLs on the ability of bacteria to form biofilms, a key virulence trait.

Principle: This method quantifies biofilm formation by staining the attached biomass with crystal violet. The amount of dye retained is proportional to the biofilm produced.

Step-by-Step Methodology: [19][20][21][22]

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., P. aeruginosa) overnight in a suitable liquid medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.02) in fresh medium.

  • Treatment Application: In a 96-well microtiter plate, add the diluted bacterial suspension to each well. Then, add varying concentrations of OHHL and OdDHL to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining: Discard the crystal violet solution and wash the wells again with PBS. Add a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570-595 nm) using a microplate reader.

Gene Expression Analysis via qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a powerful technique to determine how OHHL and OdDHL affect the transcription of specific target genes.

Principle: This method measures the amount of a specific mRNA transcript in a sample, providing insights into the level of gene expression.

Step-by-Step Methodology:

  • Bacterial Culture and Treatment: Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic) and then expose the cultures to specific concentrations of OHHL, OdDHL, or a vehicle control for a defined period.

  • RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit, ensuring the removal of contaminating DNA with a DNase treatment.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR: Perform the qRT-PCR reaction using the synthesized cDNA, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene(s) in the treated samples compared to the control, often using the ΔΔCt method.

Signaling Pathways and Experimental Workflow Visualization

To better understand the mechanisms of action and the experimental approaches, the following diagrams are provided.

G cluster_OdDHL OdDHL Signaling in P. aeruginosa cluster_OHHL OHHL Signaling (General) OdDHL OdDHL (3-oxo-C12-HSL) LasR LasR Receptor OdDHL->LasR Binds and activates Virulence Virulence Factor Genes (e.g., lasB, rhlR) LasR->Virulence Activates transcription Biofilm Biofilm Formation Genes LasR->Biofilm Regulates OHHL OHHL (3-oxo-C16-HSL) LuxR_homolog Cognate LuxR-type Receptor OHHL->LuxR_homolog Binds and activates Target_Genes Target Genes (e.g., symbiosis, virulence) LuxR_homolog->Target_Genes Modulates transcription

Caption: Simplified signaling pathways of OdDHL in P. aeruginosa and a general model for OHHL.

G cluster_biofilm Biofilm Assay cluster_qRTPCR qRT-PCR Analysis start Bacterial Culture treatment Treatment with OHHL or OdDHL start->treatment incubation Incubation treatment->incubation wash1 Wash (remove planktonic cells) incubation->wash1 rna_extraction RNA Extraction incubation->rna_extraction stain Crystal Violet Staining wash1->stain wash2 Wash (remove excess stain) stain->wash2 destain Destain and Solubilize wash2->destain read Measure Absorbance destain->read cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Amplification cdna_synthesis->qpcr analysis Gene Expression Analysis qpcr->analysis

Caption: Experimental workflow for comparing the effects of OHHL and OdDHL on biofilm formation and gene expression.

Conclusion

References

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity, 66(1), 36-42. [Link]
  • Lawrence, R. N., et al. (1999). The Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, inhibits porcine arterial smooth muscle contraction. British Journal of Pharmacology, 128(4), 845-848. [Link]
  • Pearson, J. P., et al. (1995). Multiple N-Acyl-l-Homoserine Lactone Signal Molecules Regulate Production of Virulence Determinants and Secondary Metabolites in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 92(5), 1490-1494. [Link]
  • Wikipedia. (2023). N-Acyl homoserine lactone. [Link]
  • Kalia, V. C., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. International Journal of Molecular Sciences, 22(16), 8885. [Link]
  • Churchill, M. E. A., & Herman, J. P. (2011). Defining the structure and function of acyl-homoserine lactone autoinducers. Methods in molecular biology (Clifton, N.J.), 692, 173–184. [Link]
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]
  • Telford, G., et al. (1998). The Pseudomonas aeruginosaQuorum-Sensing Signal MoleculeN-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. Infection and Immunity, 66(1), 36-42. [Link]
  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-L-Homoserine Lactone Has Immunomodulatory Activity.
  • Robert-Genthon, M., et al. (2005). Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Inhibits Expression of P2Y Receptors in Cystic Fibrosis Tracheal Gland Cells. Infection and Immunity, 73(8), 5239-5241. [Link]
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21). [Link]
  • Tan, C. H., et al. (2019). AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4. Frontiers in Microbiology, 10, 1373. [Link]
  • Keshavan, N. D., et al. (2005). Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri. Journal of Basic Microbiology, 45(2), 125-132. [Link]
  • Chan, K. G., et al. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Microbiology, 6, 1275. [Link]
  • Qu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 12, 843603. [Link]
  • Stegeman, R. A., et al. (2006). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Antimicrobial Agents and Chemotherapy, 50(11), 3843-3847. [Link]
  • Suárez-Moreno, Z. R., et al. (2012). Commonalities and Differences in Regulation of N-Acyl Homoserine Lactone Quorum Sensing in the Beneficial Plant-Associated Burkholderia Species Cluster. Applied and Environmental Microbiology, 78(13), 4348-4359. [Link]
  • Gerdt, J. P., et al. (2015). Potent and Selective Modulation of the RhlR Quorum Sensing Receptor using Non-Native Ligands – An Emerging Target for Virulence Control in Pseudomonas aeruginosa. ACS Chemical Biology, 10(4), 1046-1055. [Link]
  • O'Toole, G. A. (2011).
  • Qu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]
  • El-Sayed, A. H., et al. (2019). Study of the Regulatory Role of N-Acyl Homoserine Lactones Mediated Quorum Sensing in the Biological Activity of Burkholderia gladioli pv. agaricicola Causing Soft Rot of Agaricus spp. Molecules, 24(19), 3508. [Link]
  • Kim, M. S., et al. (2021). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. Molecules, 26(13), 3986. [Link]
  • O'Reilly, M. C., et al. (2018). Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR. Journal of Biological Chemistry, 293(2), 524-533. [Link]
  • Hooi, D. S. W., et al. (2004). The Pseudomonas Aeruginosa Quorum-Sensing Molecule N-3-(oxododecanoyl)-L-homoserine Lactone Inhibits T-cell Differentiation and Cytokine Production by a Mechanism Involving an Early Step in T-cell Activation. Infection and Immunity, 72(11), 6543-6550. [Link]
  • Mukherjee, S., et al. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.
  • Li, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 903714. [Link]
  • Li, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 903714. [Link]
  • Welsh, M. A., et al. (2019). Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR. ACS Chemical Biology, 14(3), 446-456. [Link]
  • Medical Centric. (2023). Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. YouTube. [Link]
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Suárez-Moreno, Z. R., et al. (2012). Commonalities and differences in regulation of N-acyl homoserine lactone quorum sensing in the beneficial plant-associated burkholderia species cluster. Applied and Environmental Microbiology, 78(13), 4348-59. [Link]
  • Bortolotti, D., et al. (2016). Pseudomonas aeruginosa Quorum Sensing Molecule N-(3- Oxododecanoyl)-L-Homoserine-Lactone Induces HLA-G Expression in Human Immune Cells. PLoS ONE, 11(4), e0152448. [Link]
  • Billot, S., et al. (2023). Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264. Frontiers in Microbiology, 14, 1195616. [Link]
  • Qazi, S., et al. (2006). N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus. Infection and Immunity, 74(2), 910-919. [Link]
  • Chhabra, S. R., et al. (2003). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -( 3 -Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. Journal of Medicinal Chemistry, 46(1), 97-104. [Link]
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology, 191(1), 337-344. [Link]
  • da Silva, A. F. M., et al. (2024). The quorum sensing molecule C12-HSL promotes biofilm formation and increases adrA expression in Salmonella Enteritidis under anaerobic conditions. Current Microbiology, 81(2), 73. [Link]

Sources

A Comparative Analysis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone and N-3-oxo-tetradecanoyl-L-homoserine Lactone in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of bacterial communication, or quorum sensing (QS), the specificity of signaling molecules is paramount. Among the most well-studied signals in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs). This guide provides an in-depth comparison of the biological activities of two long-chain AHLs: N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) and N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL). Understanding the nuanced differences in their activity is crucial for researchers in microbiology and professionals engaged in the development of novel anti-infective therapies that target quorum sensing.

Introduction to Long-Chain Acyl-Homoserine Lactones in Quorum Sensing

Quorum sensing is a mechanism of gene regulation that allows bacteria to coordinate their behavior in a population density-dependent manner. This process relies on the production, accumulation, and perception of signaling molecules called autoinducers. In many Gram-negative bacteria, AHLs serve as these autoinducers. The basic structure of an AHL consists of a homoserine lactone ring attached to a fatty acid acyl chain. The length and modification of this acyl chain (e.g., oxidation at the C3 position) confer specificity to the signal, determining which cognate LuxR-type receptor it will bind to and subsequently activate or repress target gene expression.

Long-chain AHLs, such as 3-oxo-C16-HSL and 3-oxo-C14-HSL, are typically associated with specific bacterial genera, including Sinorhizobium (formerly Rhizobium) and some strains of Agrobacterium and Pseudomonas.[1][2][3] These molecules are known to regulate a variety of physiological processes, including symbiosis, biofilm formation, and the production of virulence factors.[2]

Comparative Biological Activity

While both 3-oxo-C16-HSL and 3-oxo-C14-HSL are long-chain AHLs and can sometimes interact with the same receptors, their biological activities can differ in terms of potency and the specific responses they elicit. These differences are largely attributable to the two-carbon difference in their acyl chain length, which influences their binding affinity to LuxR-type receptors and their transport across the bacterial cell membrane.

Receptor Binding and Activation

The primary targets of AHLs are LuxR-type transcriptional regulators. The binding of an AHL to its cognate receptor induces a conformational change in the protein, leading to dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby modulating their transcription.

While a direct comparative study of the binding affinities of 3-oxo-C16-HSL and 3-oxo-C14-HSL to the same receptor is not extensively documented in a single report, studies on individual long-chain AHLs and their receptors provide insights. For instance, in Sinorhizobium meliloti, the Sin/ExpR quorum-sensing system responds to a variety of long-chain AHLs, including both 3-oxo-C14-HSL and derivatives of C16-HSL.[2] The ExpR receptor in S. meliloti is known to be versatile, acting as either an activator or a repressor depending on the presence of AHLs.[4]

A study on the LasR receptor of Pseudomonas aeruginosa, which typically binds 3-oxo-C12-HSL, demonstrated its sensitivity to a range of long-chain AHLs, including those with 14 and 16 carbons.[5] This suggests a degree of promiscuity in some LuxR-type receptors for long-chain AHLs, though the relative activation efficiencies often differ.

Differential Gene Regulation and Phenotypic Outcomes

The subtle differences in receptor activation by 3-oxo-C16-HSL and 3-oxo-C14-HSL can translate into significant variations in downstream gene expression and observable phenotypes.

A proteomic analysis of Sinorhizobium meliloti revealed that exposure to C14-HSL and 3-oxo-C16:1-HSL (a close analog of 3-oxo-C16-HSL) resulted in differential accumulation of over 100 polypeptides.[6] While four proteins were affected by both AHLs, the majority of protein expression changes were unique to each signaling molecule.[6] This highlights that even closely related long-chain AHLs can regulate distinct sets of genes. The proteins affected were involved in crucial processes such as symbiotic nitrogen fixation, carbon and nitrogen metabolism, and transport.[6]

Table 1: Summary of Differential Protein Accumulation in Sinorhizobium meliloti in Response to Long-Chain AHLs [6]

AHL TreatmentNumber of Proteins with Altered AccumulationKey Functional Categories of Affected Proteins
C14-HSL>50Symbiotic N-fixation, Carbon & Nitrogen Metabolism, Transport
3-oxo-C16:1-HSL17Symbiotic N-fixation, Carbon & Nitrogen Metabolism, Transport

Note: This data is synthesized from a study comparing C14-HSL and 3-oxo-C16:1-HSL, a close structural analog of 3-oxo-C16-HSL.

In the context of inter-kingdom signaling, both 3-oxo-C14-HSL and other long-chain AHLs have been shown to prime plant defense systems for enhanced resistance to pathogens.[3][7] However, the specific signaling pathways activated in the plant can vary depending on the AHL structure.

Experimental Methodologies for Comparative Analysis

To rigorously compare the activities of 3-oxo-C16-HSL and 3-oxo-C14-HSL, a combination of quantitative and qualitative assays is essential.

Bioluminescence/Fluorescence Reporter Assays

These assays are the workhorse for quantifying the activity of AHLs. They utilize a bacterial reporter strain that is engineered to produce a measurable signal (e.g., light from luciferase or fluorescence from GFP) in response to the activation of a LuxR-type receptor by an AHL.

Reporter_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis AHL Prepare serial dilutions of 3-oxo-C16-HSL and 3-oxo-C14-HSL Mix Add AHL dilutions to reporter strain culture AHL->Mix Reporter Grow reporter strain to mid-log phase Reporter->Mix Incubate Incubate at optimal temperature with shaking Mix->Incubate Measure Measure luminescence/fluorescence and optical density (OD) Incubate->Measure Normalize Normalize signal to OD Measure->Normalize Plot Plot normalized signal vs. AHL concentration Normalize->Plot EC50 Calculate EC50 values Plot->EC50

Bioluminescence/Fluorescence Reporter Assay Workflow

Detailed Protocol: Bioluminescence Reporter Assay

  • Preparation of Reporter Strain: Culture an appropriate E. coli or other suitable bacterial strain harboring a plasmid with a LuxR-type receptor and a cognate promoter fused to a luciferase reporter gene (e.g., luxCDABE) in a suitable broth medium with appropriate antibiotics overnight at 37°C with shaking.[8][9]

  • Subculturing: The following day, dilute the overnight culture 1:100 into fresh medium and grow to an early-to-mid logarithmic phase (OD600 of ~0.2-0.4).

  • Preparation of AHLs: Prepare stock solutions of 3-oxo-C16-HSL and 3-oxo-C14-HSL in a suitable solvent like DMSO or ethyl acetate. Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well microtiter plate, add a defined volume of the reporter strain culture to each well. Then, add the different concentrations of 3-oxo-C16-HSL and 3-oxo-C14-HSL to respective wells. Include a solvent-only control.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the reporter strain (e.g., 30°C or 37°C) for a set period (e.g., 4-6 hours) with shaking.

  • Measurement: After incubation, measure the luminescence using a plate luminometer and the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Normalize the luminescence readings by dividing by the corresponding OD600 values to account for differences in cell density. Plot the normalized luminescence against the AHL concentration and fit the data to a dose-response curve to determine the EC50 value for each compound. The EC50 represents the concentration of the AHL required to elicit a half-maximal response and is a key measure of potency.

Quantitative Real-Time PCR (qRT-PCR)

To investigate the differential regulation of specific target genes by 3-oxo-C16-HSL and 3-oxo-C14-HSL, qRT-PCR is the gold standard. This technique allows for the precise quantification of mRNA transcripts of interest.

qRT_PCR_Workflow cluster_0 Sample Preparation cluster_1 cDNA Synthesis & qPCR cluster_2 Data Analysis Culture Culture target bacteria with 3-oxo-C16-HSL, 3-oxo-C14-HSL, or control RNA_Extraction Extract total RNA Culture->RNA_Extraction DNase DNase treat to remove genomic DNA RNA_Extraction->DNase cDNA_Synth Reverse transcribe RNA to cDNA DNase->cDNA_Synth qPCR_Setup Set up qPCR reactions with SYBR Green and specific primers cDNA_Synth->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Ct_Values Obtain Ct values for target and reference genes qPCR_Run->Ct_Values Relative_Quant Calculate relative gene expression (e.g., using ΔΔCt method) Ct_Values->Relative_Quant

Quantitative Real-Time PCR (qRT-PCR) Workflow

Detailed Protocol: qRT-PCR for Gene Expression Analysis

  • Bacterial Culture and Treatment: Grow the bacterial strain of interest to a specific growth phase and then treat with either 3-oxo-C16-HSL, 3-oxo-C14-HSL, or a solvent control at a defined concentration for a specific duration.

  • RNA Isolation: Harvest the bacterial cells and isolate total RNA using a commercially available kit or a standard protocol like TRIzol extraction.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[10]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[11]

  • qPCR: Perform real-time PCR using the synthesized cDNA as a template, a fluorescent dye such as SYBR Green, and primers specific to the target genes of interest and one or more stably expressed reference (housekeeping) genes.[11][12]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in each condition. Normalize the Ct values of the target genes to the Ct values of the reference gene(s). Calculate the fold change in gene expression for the AHL-treated samples relative to the control using a method such as the 2-ΔΔCt method.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the accurate quantification of AHL production and degradation, as well as for verifying the purity of synthetic AHLs, LC-MS/MS is an indispensable tool. It offers high sensitivity and specificity for the detection and quantification of these molecules in complex biological matrices.

General LC-MS/MS Protocol for AHL Quantification

  • Sample Preparation: Extract AHLs from bacterial culture supernatants using a solvent such as acidified ethyl acetate. Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the AHLs using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.[13]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The AHLs are typically ionized using electrospray ionization (ESI) in positive mode.

  • Quantification: For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of the specific AHL and a characteristic product ion generated by its fragmentation in the collision cell. A standard curve is generated using known concentrations of pure 3-oxo-C16-HSL and 3-oxo-C14-HSL to allow for absolute quantification in the samples.[13][14]

Conclusion and Future Directions

This compound and N-3-oxo-tetradecanoyl-L-homoserine lactone are key signaling molecules in the quorum-sensing networks of several Gram-negative bacteria. While structurally similar, the two-carbon difference in their acyl chains can lead to distinct biological activities, including differential receptor binding affinities and the regulation of specific sets of genes. This guide has outlined the current understanding of their comparative activities and provided detailed protocols for their further investigation.

For researchers in drug development, a thorough understanding of the specific activities of different long-chain AHLs is critical for designing targeted quorum-sensing inhibitors. Future research should focus on direct comparative studies to elucidate the precise binding kinetics of these molecules with various LuxR-type receptors and to map their complete respective regulons in different bacterial species. Such knowledge will undoubtedly accelerate the development of novel strategies to combat bacterial infections and manipulate bacterial behavior in diverse environments.

References

  • Llamas, I., et al. (2004). Use of Sinorhizobium meliloti as an Indicator for Specific Detection of Long-Chain N-Acyl Homoserine Lactones. Applied and Environmental Microbiology, 70(6), 3715-3723.
  • Gao, J., et al. (2005). sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti. Journal of Bacteriology, 187(23), 7931-7944.
  • Gao, J., et al. (2007). Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase. Journal of Bacteriology, 189(4), 1454-1465.
  • Chen, F., et al. (2012). Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti. Journal of Bacteriology, 194(19), 5304-5311.
  • Savka, M. A., et al. (2011). LasR receptor for detection of long-chain quorum-sensing signals: identification of N-acyl-homoserine lactones encoded by the avsI locus of Agrobacterium vitis. Current Microbiology, 62(1), 101-110.
  • Kawaguchi, T., et al. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 74(12), 3667-3673.
  • iGEM Tokyo Tech. (2016). AHL Reporter Assay. iGEM 2016.
  • Becerra-Peña, R., et al. (2020). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. mSphere, 5(5), e00718-20.
  • Morin, D., et al. (2003). On-line high-performance liquid chromatography-mass spectrometric detection and quantification of N-acylhomoserine lactones, quorum sensing signal molecules, in the presence of biological matrices. Journal of Chromatography A, 1002(1-2), 79-92.
  • ResearchGate. (n.d.). Detection of AHL production by strain YL12 by bioluminescent reporter assay with E. coli [pSB401] as biosensor. ResearchGate.
  • Venturi, V., & Subramoni, S. (2023). Cell-Cell Signaling Proteobacterial LuxR Solos: a Treasure Trove of Subgroups Having Different Origins, Ligands, and Ecological Roles. mBio, 14(1), e03154-22.
  • Collins, C. H., et al. (2005). Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones. Molecular Microbiology, 55(3), 712-723.
  • Zhang, Y., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl). Frontiers in Microbiology, 8, 1079.
  • LIPID MAPS. (n.d.). N-3-oxo-tetradecanoyl-L-homoserine lactone. LIPID MAPS Structure Database.
  • Slock, J., et al. (2008). Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone. Applied and Environmental Microbiology, 74(11), 3573-3581.
  • YeBio. (n.d.). Dual Luciferase Reporter Assay Protocol. YeBio.
  • Winson, M. K., et al. (1998). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. Letters in Applied Microbiology, 26(5), 341-347.
  • de Oliveira Pereira, T., et al. (2020). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. mBio, 11(4), e01493-20.
  • Sauer, K., et al. (2007). Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa. Analytical and Bioanalytical Chemistry, 387(2), 513-521.
  • Collins, C. H., et al. (2006). Modeling Analysis of Signal Sensitivity and Specificity by Vibrio fischeri LuxR Variants. Journal of Biological Chemistry, 281(43), 32440-32450.
  • ResearchGate. (n.d.). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a Pseudomonas sp. isolate or (B) biofilm formation of marine sponge isolates recovered in this study following co-culture. ResearchGate.
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Miao, Y., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13, 885695.
  • Li, Y., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity, 83(12), 4982-4989.
  • Pinya, A., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology, 11, 1221.
  • Wang, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Journal of Clinical Laboratory Analysis, e25032.
  • QIAGEN. (n.d.). Absolute Quantification qPCR vs Relative Quantification qPCR. QIAGEN.
  • ResearchGate. (n.d.). Relative concentrations of 3-oxo-C12-HSL in P. aeruginosa PAO1 and its derivate mutants grown with LP and HP medium. ResearchGate.
  • ResearchGate. (n.d.). LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone). ResearchGate.
  • Cugini, C., et al. (2007). Examination of Pseudomonas aeruginosa lasI regulation and 3-oxo-C12-homoserine lactone production using a heterologous Escherichia coli system. Journal of Bacteriology, 189(13), 4643-4654.
  • Balasubramanian, R., et al. (2010). Standardization of Gene Expression Quantification by Absolute Real-Time qRT-PCR System Using a Single Standard for Marker and Reference Genes. PLoS ONE, 5(8), e12167.
  • Das, A., et al. (2022). Quantitative real time PCR (qRT-PCR) for gene expression analysis. Methods in Cell Biology, 172, 1-19.
  • de Almeida, A. M., et al. (2016). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. IntechOpen.

Sources

A Comparative Guide to the Specificity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) and Shorter-Chain Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in bacteriology, drug development, and molecular biology, understanding the nuances of quorum sensing (QS) signaling is paramount. Acyl-homoserine lactones (AHLs) are the cornerstone of QS in many Gram-negative bacteria, orchestrating collective behaviors from biofilm formation to virulence.[1] The specificity of the interaction between an AHL signal and its cognate receptor is a critical determinant of the resulting physiological response. This guide provides an in-depth comparison of the specificity of the long-chain N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) against its shorter-chain counterparts, supported by experimental data and detailed protocols.

Introduction to Acyl-Homoserine Lactones and Quorum Sensing Specificity

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] This process relies on the production and detection of signaling molecules called autoinducers. In a large number of Proteobacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3]

AHLs consist of a conserved homoserine lactone ring and a variable acyl chain, which can range from 4 to 18 carbons in length and may have modifications at the C3 position (oxo- or hydroxyl- substitutions).[3] This structural diversity is the foundation of AHL signaling specificity. The cognate LuxR-type receptors are intracellular proteins that bind to specific AHLs. This binding event typically induces a conformational change in the receptor, promoting dimerization and subsequent binding to specific DNA promoter sequences known as lux boxes, thereby activating or repressing target gene expression.[4]

The length and modification of the acyl chain are crucial for the binding affinity and activation of the LuxR-type receptor.[5] This guide will focus on the specificity of 3-oxo-C16-HSL, a long-chain AHL, in comparison to well-characterized shorter-chain AHLs like N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

The Specificity of 3-oxo-C16-HSL: A Long-Chain Perspective

This compound is a long-chain AHL produced by various bacteria, including some strains of Agrobacterium and Pseudomonas.[6][7] Its extended acyl chain imparts distinct physicochemical properties and biological activities compared to shorter-chain AHLs.

Receptor Interaction and Hydrophobicity

The 16-carbon acyl chain of 3-oxo-C16-HSL makes it significantly more hydrophobic than shorter-chain AHLs. This property influences its diffusion across membranes and its interaction with the typically hydrophobic ligand-binding pocket of LuxR-type receptors. While shorter-chain AHLs can often freely diffuse across the bacterial cell membrane, longer-chain versions may rely more on active transport mechanisms.[8]

The specificity of long-chain AHLs is exemplified by the SinI/R system of Sinorhizobium meliloti, which is responsible for the production and detection of AHLs with acyl chains of 12 carbons or longer, including C16-AHLs.[4] Biosensors based on this system demonstrate a clear preference for long-chain AHLs and do not respond to those with acyl chains shorter than 14 carbons.[4]

Biological Roles and Cross-talk

Long-chain AHLs like 3-oxo-C16-HSL are often involved in regulating different sets of genes compared to their shorter-chain counterparts, even within the same organism. In developing biofilms, long-chain 3-oxo-AHLs tend to appear later than shorter-chain AHLs and can stimulate the production of secondary metabolites like putisolvin, which can, in turn, inhibit further biofilm formation.[9][10]

While AHL signaling systems are generally considered specific, "cross-talk" can occur where a LuxR-type receptor is activated by a non-cognate AHL.[11] However, the degree of cross-talk is often lower for long-chain AHLs due to the more stringent structural requirements of their cognate receptors' binding pockets. For instance, the LasR receptor of Pseudomonas aeruginosa, which natively binds N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), shows a high degree of specificity for longer-chain 3-oxo-AHLs and is less likely to be activated by very short-chain AHLs like C4-HSL.[12]

Shorter-Chain AHLs: A Contrast in Specificity

Shorter-chain AHLs, such as C4-HSL and 3-oxo-C6-HSL, are among the most well-studied quorum sensing signals. Their smaller size and lower hydrophobicity lead to different biological activities and receptor interactions.

The RhlI/R System of Pseudomonas aeruginosa

A classic example of a short-chain AHL system is the RhlI/R system in P. aeruginosa. The RhlI synthase produces C4-HSL, which binds to the RhlR transcriptional regulator.[13] This system operates in a hierarchical manner with the LasI/R system (which produces and responds to the longer-chain 3-oxo-C12-HSL).[12] The activation of the Las system is generally required for the expression of the rhlI and rhlR genes.[13]

The RhlR receptor exhibits a strong preference for C4-HSL. While some cross-activation by other short-chain AHLs can occur, RhlR is generally not responsive to long-chain AHLs like 3-oxo-C12-HSL or 3-oxo-C16-HSL.[14] This specificity ensures a distinct and coordinated temporal regulation of gene expression, with the Las system being activated first, followed by the Rhl system.

Comparative Data on AHL Specificity

The following table summarizes the key differences in specificity between 3-oxo-C16-HSL and representative shorter-chain AHLs.

FeatureThis compound (3-oxo-C16-HSL)N-butanoyl-L-homoserine lactone (C4-HSL)N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)
Acyl Chain Length 16 carbons4 carbons6 carbons
Hydrophobicity HighLowModerate
Example System SinI/R (S. meliloti)RhlI/R (P. aeruginosa)LuxI/R (V. fischeri)
Receptor Specificity High, for long-chain AHLsHigh, for C4-HSLHigh, for 3-oxo-C6-HSL
Membrane Transport May involve active transportPrimarily passive diffusionPrimarily passive diffusion
Biological Roles Late-stage biofilm modulation, secondary metabolite productionVirulence factor production, motilityBioluminescence, biofilm formation

Experimental Methodologies for Assessing AHL Specificity

To empirically determine the specificity of an AHL-receptor interaction, several robust experimental approaches can be employed. Below are detailed protocols for two common methods.

Luciferase Reporter Assay for In Vivo Specificity

This assay measures the ability of a specific AHL to activate its cognate receptor and induce the expression of a reporter gene, in this case, luciferase.[15]

Principle: A bacterial reporter strain is engineered to express the LuxR-type receptor of interest and contain a plasmid where the promoter of a target gene is fused to the luciferase operon (luxCDABE).[16] Upon addition of an active AHL, the receptor is activated, binds to the promoter, and drives the expression of luciferase, resulting in measurable bioluminescence.

Experimental Workflow Diagram:

Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reporter_Strain Reporter Strain (LuxR + P_target-lux) Inoculation Inoculate reporter strain into 96-well plate Reporter_Strain->Inoculation AHLs Test AHLs (3-oxo-C16-HSL, C4-HSL, etc.) Addition Add different concentrations of AHLs AHLs->Addition Inoculation->Addition Incubation Incubate at optimal temperature and time Addition->Incubation Measurement Measure Luminescence (e.g., plate reader) Incubation->Measurement Data_Analysis Data Analysis: Normalize to OD600, plot dose-response curves Measurement->Data_Analysis

Caption: Workflow for the luciferase reporter assay to determine AHL specificity.

Step-by-Step Protocol:

  • Prepare Overnight Cultures: Grow the AHL reporter strain overnight in appropriate liquid media with selective antibiotics at the optimal temperature with shaking.[11]

  • Dilute Cultures: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh media.

  • Prepare 96-Well Plate: Aliquot 180 µL of the diluted culture into the wells of a clear-bottom, black 96-well plate.

  • Add AHLs: Add 20 µL of different concentrations of the test AHLs (e.g., 3-oxo-C16-HSL, C4-HSL, 3-oxo-C6-HSL) and a vehicle control (e.g., DMSO or ethanol) to the wells. It is recommended to perform a serial dilution to test a range of concentrations.

  • Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a defined period (e.g., 4-6 hours), or monitor in real-time using a plate reader with kinetic read capabilities.

  • Measure Luminescence and OD600: At the desired time points, measure the luminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Normalize the luminescence signal by dividing the RLU by the OD600 to account for differences in cell growth. Plot the normalized luminescence against the AHL concentration to generate dose-response curves. The EC50 (half-maximal effective concentration) can be calculated to quantify the potency of each AHL.

Isothermal Titration Calorimetry (ITC) for In Vitro Binding Affinity

ITC directly measures the heat change that occurs upon the binding of a ligand (AHL) to a macromolecule (LuxR-type receptor), providing a complete thermodynamic profile of the interaction in a single experiment.[17][18]

Principle: A solution of the AHL is titrated into a solution containing the purified LuxR-type receptor in the sample cell of a calorimeter. The heat released or absorbed during binding is measured.[19] The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[20]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Protein Purified LuxR-type Receptor Loading Load Protein into Sample Cell and AHL into Syringe Protein->Loading Ligand AHL Solution (e.g., 3-oxo-C16-HSL) Ligand->Loading Buffer Degassed Buffer Buffer->Protein Buffer->Ligand Titration Perform a series of small injections of AHL into the protein Loading->Titration Raw_Data Raw Data: Heat change per injection Titration->Raw_Data Binding_Isotherm Generate Binding Isotherm Raw_Data->Binding_Isotherm Thermodynamics Fit data to a binding model to determine Kd, n, ΔH, and ΔS Binding_Isotherm->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry to quantify AHL-receptor binding.

Step-by-Step Protocol:

  • Protein Purification: Express and purify the LuxR-type receptor of interest to a high degree of homogeneity.

  • Sample Preparation: Prepare a solution of the purified receptor (typically in the low micromolar range) and a solution of the AHL (typically 10-20 fold higher concentration) in the same, extensively degassed buffer. A buffer with a low ionization enthalpy (e.g., phosphate or HEPES) is recommended.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).

  • Loading the Calorimeter: Carefully load the protein solution into the sample cell and the AHL solution into the injection syringe, avoiding the introduction of air bubbles.

  • Titration: Perform an initial small injection (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, spaced injections (e.g., 2-3 µL each).

  • Data Acquisition: The instrument will record the heat change after each injection. The experiment is complete when the binding sites on the protein are saturated, and subsequent injections produce only the heat of dilution.

  • Data Analysis: Integrate the raw data peaks to obtain the heat change per injection. Plot this against the molar ratio of AHL to protein to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

The specificity of AHL signaling is a finely tuned process that is largely dictated by the structure of the acyl side chain. Long-chain AHLs like this compound exhibit a high degree of specificity for their cognate receptors, which is driven by the hydrophobicity and steric constraints of the receptor's binding pocket. This contrasts with the specificity of shorter-chain AHLs, which interact with a different subset of receptors to control distinct physiological processes. A thorough understanding of this specificity, gained through rigorous experimental approaches like luciferase reporter assays and isothermal titration calorimetry, is essential for the development of novel anti-quorum sensing strategies and for a deeper comprehension of bacterial communication.

References

  • Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. (2021). PMC. [Link]
  • Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. (n.d.). NIH. [Link]
  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. (n.d.). PMC. [Link]
  • Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR. (n.d.). PNAS. [Link]
  • Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. (n.d.). NIH. [Link]
  • Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. (2006). FEMS Microbiology Letters. [Link]
  • Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE. (n.d.). NIH. [Link]
  • Flexibility and Adaptability of Quorum Sensing in N
  • Quorum sensing signaling in bacteria. Acyl-homomserine lactones (AHLs)... (n.d.).
  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). PubMed. [Link]
  • The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)
  • Functional Domains of the RhlR Transcriptional Regulator of Pseudomonas aeruginosa. (n.d.). PMC. [Link]
  • Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool. (2008). PubMed Central. [Link]
  • Team:Tokyo Tech/AHL Assay/AHL Reporter Assay. (2016). igem.org. [Link]
  • This compound. (n.d.). Immunomart. [Link]
  • Isothermal titration calorimetry of protein-protein interactions. (1999). PubMed. [Link]
  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.com. [Link]
  • N-Acyl homoserine lactone. (n.d.). Wikipedia. [Link]
  • What is luciferase assay used for? (2022). YouTube. [Link]

Sources

The Discerning Palate of Bacterial Communication: A Comparative Guide to the Cross-Reactivity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone with LuxR-Type Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in microbiology, drug development, and synthetic biology, understanding the specificity of bacterial communication is paramount. Quorum sensing (QS), a cell-density-dependent gene regulation system, relies on the intricate interplay between signaling molecules and their cognate receptors. Among the most studied signaling molecules in Gram-negative bacteria are the N-acyl-homoserine lactones (AHLs), which vary in their acyl chain length, modification, and saturation.[1] This guide delves into the cross-reactivity of a specific long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), with various LuxR-type receptors, providing a comparative analysis supported by experimental insights.

The Language of Bacteria: An Overview of LuxR-AHL Signaling

At its core, the LuxR-AHL signaling cascade is an elegant mechanism of stimulus and response. A LuxI-type synthase produces a specific AHL, which diffuses across the bacterial membrane. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type receptor, a cytoplasmic transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, promoting dimerization and enhancing its affinity for specific DNA sequences known as lux boxes located in the promoter regions of target genes.[2] This interaction can then either activate or repress gene transcription, leading to a coordinated population-level behavior such as biofilm formation, virulence factor production, or bioluminescence.

The specificity of this interaction is largely dictated by the length and chemical modifications of the AHL's acyl chain.[1] This guide focuses on 3-oxo-C16-HSL, a long-chain AHL, and its interactions with different LuxR-type receptors, highlighting both high-affinity binding and potential for promiscuous interactions.

A Comparative Analysis of 3-oxo-C16-HSL and LuxR-Type Receptor Interactions

The interaction of 3-oxo-C16-HSL with LuxR-type receptors is not a simple lock-and-key mechanism. While some receptors exhibit high specificity for this long-chain AHL, others, particularly the so-called "LuxR solos," can display a more promiscuous binding profile. LuxR solos are receptors that lack a cognate LuxI synthase and therefore act as environmental sensors for AHLs produced by other bacteria.[2]

Below is a comparative table summarizing the known and inferred interactions of 3-oxo-C16-HSL with several well-characterized LuxR-type receptors.

Receptor (Organism)Cognate AHL(s)Interaction with 3-oxo-C16-HSLSupporting Evidence & Remarks
ExpR (Sinorhizobium meliloti)Long-chain AHLs (e.g., 3-oxo-C14-HSL, C16:1-HSL, 3-oxo-C16-HSL)High Affinity / Agonist ExpR is a LuxR-solo receptor that is part of the sin quorum-sensing system. It is known to respond to a variety of long-chain AHLs produced by the SinI synthase, including 3-oxo-C16-HSL, to regulate symbiotic and free-living processes.[2]
LasR (Pseudomonas aeruginosa)3-oxo-C12-HSLVery Low to No Affinity / Unlikely Agonist The binding pocket of LasR is highly specific for AHLs with a 12-carbon acyl chain. While some promiscuity with slightly shorter or longer chains has been observed, a 16-carbon chain is likely too bulky to be accommodated effectively.[3]
QscR (Pseudomonas aeruginosa)3-oxo-C12-HSL (and others)Low Affinity / Possible Weak Agonist QscR is another LuxR-solo in P. aeruginosa and is known to be more promiscuous than LasR. It can respond to a broader range of AHLs. While its primary ligand is 3-oxo-C12-HSL, it is conceivable that it may exhibit very weak cross-reactivity with 3-oxo-C16-HSL, though this is not its preferred ligand.[1][3]
TraR (Agrobacterium tumefaciens)3-oxo-C8-HSLNo Affinity / No Agonist Activity The binding pocket of TraR is specifically adapted for the 8-carbon acyl chain of its cognate ligand. The significant difference in chain length makes a productive interaction with 3-oxo-C16-HSL highly improbable.
LuxR (Vibrio fischeri)3-oxo-C6-HSLNo Affinity / No Agonist Activity As the archetypal LuxR receptor, it demonstrates strong specificity for its short-chain cognate AHL. The structural constraints of its binding domain would prevent the binding of a long-chain AHL like 3-oxo-C16-HSL.[4]

Visualizing the Molecular Dialogue: The LuxR-AHL Signaling Pathway

To conceptualize the mechanism of action, the following diagram illustrates the canonical LuxR-AHL signaling pathway.

LuxR_AHL_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out AHL AHL_in AHL AHL_out->AHL_in Diffusion LuxI LuxI Synthase LuxI->AHL_in Synthesis LuxR_inactive Inactive LuxR Monomer LuxR_active Active LuxR Dimer LuxR_inactive->LuxR_active Dimerization & Conformational Change DNA lux box LuxR_active->DNA Binding Transcription Gene Transcription DNA->Transcription Activation/Repression AHL_in->AHL_out Diffusion AHL_in->LuxR_inactive Binding

Caption: A generalized schematic of the LuxR-AHL quorum sensing signaling pathway.

Experimental Protocol: Quantifying LuxR-Type Receptor Activation using a Reporter Gene Assay

To empirically determine the cross-reactivity of 3-oxo-C16-HSL with various LuxR-type receptors, a whole-cell biosensor assay using a reporter gene is a robust and widely adopted method. This protocol outlines the key steps for such an assay.

Principle:

This assay utilizes a bacterial reporter strain that is engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase, or luxCDABE encoding luciferase) under the control of a LuxR-dependent promoter. The reporter strain is also engineered to express the specific LuxR-type receptor of interest but lacks its cognate LuxI synthase, preventing endogenous AHL production. When an exogenous AHL, such as 3-oxo-C16-HSL, is introduced, it will bind to the expressed LuxR receptor if there is an affinity. The resulting AHL-LuxR complex then activates the promoter, leading to the expression of the reporter protein, which can be quantified.

Materials:
  • Bacterial reporter strain (e.g., E. coli, Agrobacterium tumefaciens) lacking a native luxI gene.

  • Expression vector containing the luxR-type gene of interest under the control of a constitutive or inducible promoter.

  • Reporter plasmid containing a LuxR-dependent promoter fused to a reporter gene (e.g., pZLR4 for a traR-based system).

  • This compound (3-oxo-C16-HSL) and other AHL standards.

  • Appropriate growth media and antibiotics.

  • Reagents for quantifying the reporter gene product (e.g., ONPG for β-galactosidase assay, or a luminometer for luciferase assay).

Step-by-Step Methodology:
  • Preparation of Reporter Strains:

    • Transform the bacterial reporter strain with the expression vector carrying the luxR gene of interest and the corresponding reporter plasmid.

    • Select for transformants on appropriate antibiotic-containing media.

    • Grow an overnight culture of the reporter strain in liquid media.

  • Assay Setup:

    • In a 96-well microtiter plate, add a subculture of the reporter strain to fresh growth medium.

    • Prepare serial dilutions of 3-oxo-C16-HSL and other AHL standards in the appropriate solvent (e.g., DMSO or ethyl acetate).

    • Add the AHL dilutions to the wells containing the reporter strain culture. Include a solvent-only control.

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-8 hours) to allow for AHL diffusion, receptor binding, and reporter gene expression.

  • Quantification of Reporter Activity:

    • For β-galactosidase (lacZ) reporter:

      • Lyse the cells (e.g., using chloroform and SDS).

      • Add ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.

      • Incubate until a yellow color develops.

      • Stop the reaction with Na₂CO₃.

      • Measure the absorbance at 420 nm.

    • For luciferase (lux) reporter:

      • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to cell density (OD₆₀₀).

    • Plot the normalized reporter activity against the concentration of the AHL.

    • Determine the EC₅₀ (half-maximal effective concentration) for each AHL that elicits a response.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the reporter gene assay described above.

Reporter_Assay_Workflow A Prepare Reporter Strain (Express LuxR & Reporter Gene) B Inoculate Microtiter Plate with Reporter Strain A->B C Add Serial Dilutions of 3-oxo-C16-HSL & Controls B->C D Incubate at Optimal Temperature C->D E Measure Reporter Gene Activity (e.g., Absorbance or Luminescence) D->E F Normalize Data to Cell Density E->F G Plot Dose-Response Curve & Determine EC50 F->G

Sources

A Researcher's Guide to Validating N-3-oxo-hexadecanoyl-L-Homoserine Lactone Activity with Knockout Mutants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in microbiology and drug development, definitively linking a signaling molecule to a biological function is the bedrock of discovery. N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain acyl-homoserine lactone (AHL) used by various Gram-negative bacteria, including species of Agrobacterium and Pseudomonas, to coordinate group behaviors through a process known as quorum sensing (QS).[1][2] Validating the specific activity of this molecule requires a robust, self-validating experimental system. This guide provides an in-depth comparison of methodologies, focusing on the gold-standard use of knockout mutants to unequivocally demonstrate the biological activity of 3-oxo-C16-HSL.

The Foundation: Quorum Sensing and the LuxI/LuxR Paradigm

In many Gram-negative bacteria, quorum sensing relies on the canonical LuxI/LuxR-type system. This elegant mechanism involves two key proteins:

  • The AHL Synthase (a LuxI homolog): This enzyme synthesizes a specific AHL molecule, in this case, 3-oxo-C16-HSL, from cellular precursors. The AHL is a diffusible signal that accumulates in the environment as the bacterial population density increases.

  • The Transcriptional Regulator (a LuxR homolog): This intracellular protein acts as the AHL receptor. Upon binding to its cognate AHL, the LuxR-AHL complex undergoes a conformational change, allowing it to bind to specific DNA sequences (often called lux boxes) and regulate the expression of target genes.[3][4] These genes frequently control virulence factors, biofilm formation, and secondary metabolite production.[3][5]

G cluster_cell Bacterial Cell LuxI LuxI Homolog (Synthase) AHL 3-oxo-C16-HSL LuxI->AHL Synthesis LuxR LuxR Homolog (Receptor) Complex Active Complex LuxR->Complex DNA Target Genes Response Phenotypic Response (e.g., Virulence, Biofilm) DNA->Response Expression AHL->LuxR Binding AHL_out 3-oxo-C16-HSL AHL->AHL_out Diffusion Complex->DNA Regulation AHL_out->AHL

Caption: The canonical LuxI/LuxR quorum sensing circuit.

The Logic of Knockout Mutants: A Self-Validating System

To prove that 3-oxo-C16-HSL causes a specific phenotype, we must demonstrate both necessity and specificity . This is where a carefully designed knockout mutant strategy becomes indispensable. The system relies on comparing the wild-type (WT) strain with two specific mutants:

  • Δsynthase Mutant (e.g., ΔluxI homolog): This mutant has the gene for the AHL synthase deleted. It possesses a functional receptor (LuxR homolog) but cannot produce the 3-oxo-C16-HSL signal. Consequently, it is "deaf" to its own population density and fails to express the QS-dependent phenotype. This strain is the ideal biosensor or reporter strain . The core hypothesis is that adding chemically synthesized, pure 3-oxo-C16-HSL to this mutant will restore the wild-type phenotype. This demonstrates that the molecule is sufficient to induce the response.

  • Δreceptor Mutant (e.g., ΔluxR homolog): This mutant has the gene for the AHL receptor deleted. It may still produce the 3-oxo-C16-HSL signal, but it lacks the machinery to detect it. This strain serves as the ultimate negative control . Even when exogenous 3-oxo-C16-HSL is added, this mutant will not exhibit the QS-dependent phenotype. This proves that the observed response is specifically mediated through the cognate receptor and is not an off-target or toxic effect of the molecule.

The combined use of these strains creates a self-validating experiment. If the phenotype is restored in the Δsynthase mutant by adding 3-oxo-C16-HSL but not in the Δreceptor mutant, you have unequivocally validated the molecule's specific biological activity.

G cluster_exp Experimental Conditions cluster_res Expected Phenotype WT Wild Type (WT) Synthase✔ Receptor✔ WT_NoAHL WT (Endogenous AHL) WT->WT_NoAHL SynthaseKO Δsynthase Mutant Synthase❌ Receptor✔ KO_NoAHL Δsynthase (No AHL) SynthaseKO->KO_NoAHL KO_AddAHL Δsynthase + Exogenous 3-oxo-C16-HSL SynthaseKO->KO_AddAHL ReceptorKO Δreceptor Mutant Synthase✔ Receptor❌ KOR_AddAHL Δreceptor + Exogenous 3-oxo-C16-HSL ReceptorKO->KOR_AddAHL Pheno_Yes1 Response ✔ WT_NoAHL->Pheno_Yes1 Pheno_No Response ❌ KO_NoAHL->Pheno_No Pheno_Yes2 Response ✔ (Restored) KO_AddAHL->Pheno_Yes2 Pheno_No2 Response ❌ (Specificity Control) KOR_AddAHL->Pheno_No2

Caption: Experimental workflow for validating AHL activity.

Core Experimental Protocols

Here we detail validated, step-by-step methodologies for assessing 3-oxo-C16-HSL activity. The generation of knockout mutants, typically via homologous recombination, and their validation by PCR and Southern blot are foundational prerequisites.[6]

Protocol 1: Reporter Gene Assay

This is the most direct and quantifiable method. It involves using a Δsynthase mutant that has a QS-regulated promoter fused to a reporter gene like luxCDABE (bioluminescence) or gfp (fluorescence).

Causality: The intensity of the light or fluorescence output is directly proportional to the activation of the LuxR-type receptor by 3-oxo-C16-HSL, providing a highly sensitive measure of its activity.

Methodology:

  • Strain Preparation: Grow the Δsynthase reporter strain overnight in appropriate liquid media.

  • Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of ~0.1 in fresh media in a 96-well microplate (use a white plate for luminescence, a black plate for fluorescence).

  • AHL Addition: Add synthetic 3-oxo-C16-HSL to the wells across a range of concentrations (e.g., from 1 nM to 10 µM). Include a "no AHL" control.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium, shaking, for a specified period (e.g., 6-8 hours, or until mid-log phase).

  • Measurement: Measure the OD₆₀₀ to assess bacterial growth. Subsequently, measure luminescence or fluorescence using a plate reader.

  • Data Normalization: Express the reporter activity as Relative Light Units (RLU) or Relative Fluorescence Units (RFU) normalized to cell density (OD₆₀₀).

Data Presentation: Reporter Gene Assay

3-oxo-C16-HSL (nM) OD₆₀₀ RLU RLU / OD₆₀₀
0 (Control) 0.55 150 273
1 0.56 1,200 2,143
10 0.54 15,500 28,704
100 0.55 185,000 336,364

| 1000 | 0.56 | 450,000 | 803,571 |

Protocol 2: Biofilm Formation Assay

This protocol measures a key physiological output often regulated by QS.

Causality: Biofilm formation is a complex process frequently dependent on QS-regulated factors like exopolysaccharide production and cell adhesion.[5][7] A defect in biofilm formation in the Δsynthase mutant should be rescued by exogenous 3-oxo-C16-HSL.

Methodology:

  • Strain Preparation: Grow overnight cultures of the Wild-Type, Δsynthase, and Δreceptor strains.

  • Assay Setup: Dilute cultures to an OD₆₀₀ of ~0.05 in fresh media in a polystyrene 96-well microplate. For the mutant strains, prepare parallel setups with and without a fixed, effective concentration of 3-oxo-C16-HSL (determined from Protocol 1, e.g., 1 µM).

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the planktonic cells and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 30% acetic acid or ethanol to each well to solubilize the bound dye.

  • Measurement: Transfer the solubilized dye to a new plate and measure the absorbance at 550-595 nm (A₅₉₅).

Data Presentation: Biofilm Formation Assay

Strain Condition A₅₉₅ (Mean ± SD)
Wild Type No additions 1.25 ± 0.11
Δsynthase No additions 0.15 ± 0.04
Δsynthase + 1 µM 3-oxo-C16-HSL 1.19 ± 0.13

| Δreceptor | + 1 µM 3-oxo-C16-HSL | 0.17 ± 0.05 |

Comparison with Alternative Validation Methods

While knockout mutants are the definitive tool for validating biological activity, other methods provide complementary information. It is crucial for a researcher to understand their respective strengths and limitations.

FeatureKnockout Mutant BioassayTLC Overlay BioassayLC-MS/MS Analysis
Primary Goal Validate specific biological activityDetect and separate active compoundsIdentify and quantify molecular structure
Measures Biological Activity? Yes (Directly) Yes (Qualitatively) No
Confirms Molecular Identity? No (Requires pure compound)No (Infers from mobility)Yes (Definitively)
Quantitative? Highly quantitative (with reporters)Semi-quantitative at bestHighly quantitative
Requires Genetic Manipulation? Yes Yes (for the overlay strain)No
Trustworthiness Insight Proves the molecule's functional role and specificity in a living system.Excellent for screening crude extracts for unknown active molecules.[8][9]The gold standard for chemical confirmation but gives no biological context.[10][11][12]

Thin-Layer Chromatography (TLC) Overlay: This method involves separating a bacterial extract on a TLC plate and then overlaying the plate with a soft agar seeded with a reporter strain (e.g., a Δsynthase mutant).[13] A spot of color or light will appear where an active molecule has migrated, but this does not confirm the molecule is 3-oxo-C16-HSL without further analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique separates molecules by chromatography and identifies them by their precise mass-to-charge ratio and fragmentation pattern.[14][15][16] It can confirm the presence and concentration of 3-oxo-C16-HSL in a sample with certainty but cannot prove it is responsible for a biological effect.

Conclusion: An Integrated Approach for Authoritative Validation

Validating the activity of this compound is not a single experiment but a logical progression of inquiry. While advanced analytical techniques like LC-MS/MS are essential for chemical identification, they are biologically mute. The use of a well-characterized synthase and receptor knockout mutant system is the only methodology that provides an unequivocal link between the 3-oxo-C16-HSL molecule and a specific, receptor-mediated biological function.

For professionals in drug development, this approach is critical for screening quorum sensing inhibitors (QSIs). A true QSI must block the restoration of the phenotype in the Δsynthase mutant when 3-oxo-C16-HSL is added, demonstrating a direct antagonism of the signaling pathway. By integrating chemical analysis with the rigorous biological validation afforded by knockout mutants, researchers can build an unassailable case for the function of this important signaling molecule.

References

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link]
  • Carregari, V. C., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]
  • Yates, E. A., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). SpringerLink. [Link]
  • Gould, T. A., Herman, J., Krank, J., Murphy, R. C., & Churchill, M. E. A. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]
  • Luo, Z., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
  • Romero, M., et al. (2012). Detection of AHLs by thin layer chromatography (TLC) with the A. tumefaciens NTL4 (pZLR4) as biosensor.
  • Lu, Y., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS One. [Link]
  • Carregari, V. C., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking.
  • Goh, X. Y., et al. (2023). LC–MS/MS analysis of N-acyl homoserine lactones (AHLs) in bacterial extracts.
  • Weiland-Bräuer, N., et al. (2014). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology. [Link]
  • Lu, Y., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. National Institutes of Health (NIH). [Link]
  • Gould, T. A., et al. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. American Society for Microbiology. [Link]
  • Savka, M. A. (2011). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules.
  • Paul, D., et al. (2020). Detection of AHL molecules by thin layer chromatography (TLC) with the Chromobacterium violaceum CV026 used as a biosensor.
  • Adhikari, A., & Noonan, B. C. (2017). Detection of Quorum Sensing Signals in Gram-Negative Bacteria by Using Reporter Strain CV026.
  • Zhu, J., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology. [Link]
  • Weiland-Bräuer, N., et al. (2014). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. American Society for Microbiology. [Link]
  • Glucksam-Galnoy, Y., et al. (2013).
  • Hiblot, J., et al. (2022). Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. Enzyme and Microbial Technology. [Link]
  • Jahn, S., et al. (2007). The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). Analytical and Bioanalytical Chemistry. [Link]
  • Aslam, M., et al. (2023). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a...
  • Khan, S. U., et al. (2013). Thin Layer Chromatography detecting moderate size AHLs in PCC21 extract...
  • Zhao, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. National Institutes of Health (NIH). [Link]
  • Negrut, N., et al. (2023). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. MDPI. [Link]
  • Hiblot, J., et al. (2022). Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases.
  • Zhao, Q., et al. (2022).
  • Quave, C. L. (2022). Quorum Sensing Inhibition by Bioactive Compounds. JoVE. [Link]
  • Vangalis, A., et al. (2022). Supplementary Fig. 1. Validation of knockout mutants.
  • Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L- homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Tel Aviv University. [Link]
  • Pérez-Pérez, F., et al. (2016). Is Quorum Sensing Interference a Viable Alternative to Treat Pseudomonas aeruginosa Infections? National Institutes of Health (NIH). [Link]
  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC.
  • Chemistry LibreTexts. (2022).
  • LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing To Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews. [Link]
  • O'Loughlin, C. T., et al. (2021). The Nutritional Environment Is Sufficient To Select Coexisting Biofilm and Quorum Sensing Mutants of Pseudomonas aeruginosa. mBio. [Link]
  • Kyme, P., et al. (2020).
  • He, M., et al. (2012). luxS Mutant Regulation: Quorum Sensing Impairment or Methylation Disorder? International Journal of Molecular Sciences. [Link]
  • He, Z., et al. (2008). luxS-based quorum-sensing signaling affects Biofilm formation in Streptococcus mutans. Caries Research. [Link]
  • Li, J., et al. (2016). N-(3-oxo-hexanoyl)-homoserine lactone has a critical contribution to the quorum-sensing-dependent regulation in phytopathogen Pseudomonas syringae pv. tabaci 11528. FEMS Microbiology Letters. [Link]
  • Smith, A. C., et al. (2023). Reciprocal signaling between quorum sensing mutants: A model for division of labor. bioRxiv. [Link]
  • García-Contreras, R., et al. (2016). Resistance to Quorum-Quenching Compounds. Frontiers in Microbiology. [Link]

Sources

Comparative Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone Detection: LC-MS vs. Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating bacterial communication, the accurate detection of quorum sensing (QS) molecules is paramount. N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a key acyl-homoserine lactone (AHL) signal molecule utilized by various Gram-negative bacteria to regulate virulence, biofilm formation, and other collective behaviors.[1] The choice of analytical methodology to detect and quantify this molecule can significantly impact experimental outcomes and the pace of discovery. This guide provides an in-depth, objective comparison of two predominant techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and biosensor-based assays.

The Central Role of 3-oxo-C16-HSL in Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. The LasI/LasR system in Pseudomonas aeruginosa, for instance, utilizes N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL) as a primary signaling molecule.[1][3] At a critical concentration, this molecule binds to its cognate transcriptional regulator, LasR, triggering the expression of genes associated with virulence and biofilm formation.[3] Understanding the concentration and dynamics of specific AHLs like 3-oxo-C16-HSL is therefore crucial for developing anti-virulence strategies.

cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI) AHL_Molecule 3-oxo-C16-HSL AHL_Synthase->AHL_Molecule Synthesizes Receptor Transcriptional Regulator (e.g., LasR) AHL_Molecule->Receptor Binds to Extracellular_AHL Extracellular 3-oxo-C16-HSL AHL_Molecule->Extracellular_AHL Diffusion Complex AHL-Receptor Complex Receptor->Complex Forms Target_Genes Target Gene Expression Complex->Target_Genes Activates Extracellular_AHL->Receptor

Caption: Quorum sensing signaling pathway involving 3-oxo-C16-HSL.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Unambiguous Identification

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] This combination allows for the highly sensitive and specific detection and quantification of small molecules from complex matrices.[5]

Principle of Operation

In LC-MS analysis of 3-oxo-C16-HSL, a liquid sample containing the molecule is first injected into an HPLC (High-Performance Liquid Chromatography) or UPLC (Ultra-Performance Liquid Chromatography) system. The molecules are then separated based on their physicochemical properties as they pass through a column.[4] The separated molecules are subsequently ionized and introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z), allowing for precise identification and quantification.[6]

Sample Sample (e.g., culture supernatant) LC Liquid Chromatography (Separation) Sample->LC Ion_Source Ion Source (e.g., ESI) LC->Ion_Source MS Mass Spectrometer (Detection & Quantification) Ion_Source->MS Data Data Analysis MS->Data cluster_biosensor Biosensor Cell Receptor Constitutively Expressed Receptor (e.g., LasR) Complex AHL-Receptor Complex Receptor->Complex Forms AHL_Molecule 3-oxo-C16-HSL (from sample) AHL_Molecule->Receptor Binds to Reporter_Gene Reporter Gene (e.g., lux, lacZ) Complex->Reporter_Gene Activates Signal Detectable Signal (Light, Color) Reporter_Gene->Signal Produces Sample Sample containing 3-oxo-C16-HSL Sample->AHL_Molecule Introduced to

Caption: Principle of a whole-cell bacterial biosensor for 3-oxo-C16-HSL detection.

Experimental Protocol: Whole-Cell Biosensor Assay

This protocol outlines a general procedure for using a whole-cell biosensor to detect 3-oxo-C16-HSL.

1. Biosensor Preparation:

  • Grow the biosensor strain overnight in a suitable liquid medium, often containing an antibiotic to maintain the reporter plasmid. [7] * Subculture the biosensor to fresh media and grow to the exponential phase.

2. Assay Setup:

  • In a 96-well microtiter plate, add a standardized volume of the prepared biosensor culture to each well. [8] * Add samples (e.g., bacterial culture supernatants) or a serial dilution of a 3-oxo-C16-HSL standard to the wells. [8] * Include negative controls (media only) and positive controls (known concentration of 3-oxo-C16-HSL).

3. Incubation and Measurement:

  • Incubate the plate at an appropriate temperature (e.g., 30°C or 37°C) for a set period, typically a few hours. [8] * Measure the reporter signal. For a bioluminescent reporter, measure light output using a luminometer. For a colorimetric reporter (e.g., β-galactosidase with X-gal), measure absorbance at a specific wavelength. [8] 4. Data Analysis:
  • Subtract the background signal from the negative controls.
  • Generate a standard curve using the data from the 3-oxo-C16-HSL standards.
  • Determine the concentration of 3-oxo-C16-HSL in the unknown samples by interpolating their signal on the standard curve.
Advantages and Limitations of Biosensors
FeatureAdvantagesLimitations
Sensitivity Can be very high, with some biosensors detecting AHLs in the nanomolar to picomolar range. [9]Susceptible to interference from compounds in the sample matrix that may inhibit biosensor growth or reporter activity. [10]
Throughput High-throughput, suitable for screening large numbers of samples in microplate format. [8]Provides semi-quantitative or relative quantification; absolute quantification can be challenging. [10]
Cost Generally low-cost, as it does not require expensive instrumentation. [11]Specificity can be an issue, as some biosensors may respond to a range of structurally similar AHLs. [12]
Ease of Use Relatively simple to perform once the biosensor strain is established. [11]Response can be influenced by experimental conditions such as pH and temperature. [13]

Head-to-Head Comparison

ParameterLC-MSBiosensor
Principle Physicochemical separation and mass-based detection.Biological recognition and signal amplification.
Specificity Very High (unambiguous identification). [5]Moderate to High (potential for cross-reactivity).
Sensitivity pM to nM range. [4]pM to nM range.
Quantification Absolute and highly accurate. [5]Relative or semi-quantitative. [10]
Throughput Low to Medium.High. [8]
Cost High (instrumentation and maintenance). [4]Low. [11]
Expertise Required High.Low to Moderate.
Ideal Application Definitive identification, structural elucidation, and precise quantification of known and unknown AHLs. [6][14]High-throughput screening for AHL production or inhibition, initial discovery of QS activity. [8][7]

Conclusion and Recommendations

The choice between LC-MS and biosensors for the detection of this compound depends on the specific research question and available resources.

LC-MS is the unequivocal choice for:

  • Definitive identification and structural confirmation of AHLs. [6]* Accurate and absolute quantification for pharmacokinetic or detailed mechanistic studies. [5]* Analysis of complex mixtures containing multiple, structurally similar AHLs. [15] Biosensors are ideally suited for:

  • High-throughput screening of bacterial libraries for AHL production. [8]* Screening for inhibitors of quorum sensing. [16]* Rapid and cost-effective initial assessment of QS activity in a large number of samples. [11] For a comprehensive research strategy, a combined approach is often most powerful. Biosensors can be used for initial high-throughput screening to identify samples of interest, which can then be subjected to LC-MS analysis for definitive identification and precise quantification. [8][17]This synergistic workflow leverages the strengths of both technologies, enabling robust and efficient investigation into the critical role of 3-oxo-C16-HSL in bacterial communication and pathogenesis.

References

  • Loomis, K., et al. (2011). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 77(11), 3676-3683. [Link]
  • Begum, A. A., et al. (2022). Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots. Plant Methods, 18(1), 114. [Link]
  • Smith, R. S., et al. (2003). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 185(24), 7202-7209. [Link]
  • Tan, C. H., et al. (2014). Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii. Sensors, 14(6), 10387-10399. [Link]
  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]
  • Turkina, M. V., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 13, 1145396. [Link]
  • Zhu, J., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 9, 1735. [Link]
  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9. [Link]
  • Massai, F., et al. (2011). A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. Analytical and Bioanalytical Chemistry, 400(2), 521-532. [Link]
  • ResearchGate. (n.d.). Emerging advances in biosensor technologies for quorum sensing signal molecules. [Link]
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
  • Wu, M., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Biomedical Reports, 2(2), 233-238. [Link]
  • PubMed. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. [Link]
  • Ali, S. G., et al. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. Biosensors, 10(5), 56. [Link]
  • MDPI. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • ResearchGate. (2014). Quorum Sensing Biosensors. [Link]
  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]
  • Journal of Mass Spectrometry and Advances in the Clinical Lab. (2017).
  • Li, Z., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Molecular Sciences, 20(15), 3631. [Link]
  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • Patel, T. S., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS ONE, 11(10), e0163469. [Link]
  • ResearchGate. (2000). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. [Link]
  • ResearchGate. (2007). Detection of Quorum-Sensing N-Acyl Homoserine Lactone Signal Molecules by Bacterial Biosensors. [Link]
  • ResearchGate. (n.d.). LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone). [Link]
  • ResearchGate. (2007). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. [Link]
  • ResearchGate. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. [Link]
  • MDPI. (2018). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. [Link]
  • Popova, A. A., et al. (2021). Influence of the luxR Regulatory Gene Dosage and Expression Level on the Sensitivity of the Whole-Cell Biosensor to Acyl-Homoserine Lactone. International Journal of Molecular Sciences, 22(11), 5519. [Link]
  • Royal Society of Chemistry. (2022). A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections. [Link]
  • Collins, C. H., et al. (2007). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. Journal of Microbiological Methods, 68(1), 40-45. [Link]
  • Scilit. (n.d.). A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal. [Link]
  • ResearchGate. (2018). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. [Link]
  • PubMed. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). [Link]
  • National Institutes of Health. (2022).
  • Ortori, C. A., et al. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and Bioanalytical Chemistry, 399(2), 839-850. [Link]
  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6036-6041. [Link]
  • ResearchGate. (n.d.). MS 2 fragmentation pathways of N-(3-oxododecanoyl)-Lhomoserine lactone. [Link]

Sources

A Comparative Guide to the Effects of N-3-oxo-hexadecanoyl-L-Homoserine Lactone on Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced language of bacterial communication is paramount. Quorum sensing (QS), a sophisticated cell-to-cell signaling mechanism, orchestrates collective behaviors in bacteria, including biofilm formation and virulence. At the heart of this communication in many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). This guide provides a comprehensive comparison of the effects of a specific long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (O-C16-HSL), across different bacterial species, supported by experimental data and detailed protocols.

Introduction to this compound (O-C16-HSL)

This compound is a member of the N-acyl-homoserine lactone family of signaling molecules. Characterized by a 16-carbon acyl chain with an oxo-group at the third carbon, O-C16-HSL is considered a long-chain AHL. It is a signaling molecule used by certain bacteria to coordinate group behaviors at high cell densities[1]. This molecule is known to be produced by a number of bacterial species, including strains of Agrobacterium vitis and some Pseudomonas species[2][3]. Beyond its role in intra-species communication, O-C16-HSL has been shown to interact with eukaryotic hosts, notably in priming systemic acquired resistance in plants[2][3]. This guide, however, will focus on its direct effects on various bacterial species.

The Quorum Sensing Signaling Pathway

The canonical AHL-mediated quorum sensing system involves two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type receptor that binds to the AHL and regulates gene expression. When the bacterial population density is low, the concentration of the AHL in the environment is negligible. As the population grows, the concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type receptor, leading to a conformational change in the protein. This activated receptor-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression allows the bacterial population to collectively engage in behaviors such as biofilm formation, virulence factor production, and motility.

G cluster_cell Bacterial Cell LuxI LuxI AHL_out AHL LuxI->AHL_out Synthesis LuxR LuxR AHL_LuxR AHL_LuxR DNA DNA AHL_LuxR->DNA Binds to lux box Target_Genes Target_Genes DNA->Target_Genes Transcription Regulation AHL_in AHL AHL_out->AHL_in Diffusion (High Density) AHL_in->LuxR Binding caption Generalized AHL Quorum Sensing Pathway

A generalized diagram of the AHL-mediated quorum sensing pathway.

Comparative Effects of O-C16-HSL on Different Bacterial Species

While research on the specific effects of O-C16-HSL is not as extensive as for other AHLs, existing studies provide valuable insights into its species-specific activities. The following table summarizes the known effects of exogenously added O-C16-HSL on different bacterial species.

Bacterial SpeciesObserved EffectEffective ConcentrationReference
Pseudoalteromonas galatheaeEnhanced biofilm formationNot specified[4]
Agrobacterium vitisEndogenously produced, involved in quorum sensingNot applicable (endogenous)[2]

Analysis of Findings:

The currently available direct evidence points to a role for O-C16-HSL in promoting biofilm formation in Pseudoalteromonas galatheae[4]. This is consistent with the general function of many AHLs in regulating biofilm development in various bacteria. For instance, other long-chain AHLs, such as 3-oxo-C12-HSL, are well-known to be crucial for biofilm maturation in Pseudomonas aeruginosa[5].

The lack of extensive comparative data highlights a significant knowledge gap. Future research should focus on screening the effects of O-C16-HSL against a broader range of clinically and environmentally relevant bacteria, including common model organisms like Escherichia coli and other Pseudomonas species, to build a more comprehensive understanding of its activity spectrum.

Experimental Protocols for Assessing AHL Effects

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the impact of AHLs on bacterial physiology.

General Experimental Workflow

A typical workflow for investigating the effects of an AHL, such as O-C16-HSL, on a bacterial species involves several key stages, from initial screening for phenotypic changes to more in-depth analysis of gene expression.

G Start Start: Select Bacterial Species AHL_Prep Prepare O-C16-HSL Stock Solution Start->AHL_Prep Growth_Assay Growth Curve Assay (Assess Toxicity) AHL_Prep->Growth_Assay Biofilm_Assay Biofilm Formation Assay (Crystal Violet) Growth_Assay->Biofilm_Assay If not toxic Virulence_Assay Virulence Factor Assay (e.g., Protease, Pyocyanin) Biofilm_Assay->Virulence_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Virulence_Assay->Gene_Expression End End: Analyze and Compare Data Gene_Expression->End caption Workflow for Assessing O-C16-HSL Effects

A typical experimental workflow to assess the effects of O-C16-HSL.

Protocol: Crystal Violet Biofilm Assay

This protocol provides a quantitative measure of biofilm formation in response to O-C16-HSL.

Materials:

  • Bacterial culture of interest

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • This compound (O-C16-HSL)

  • Solvent for O-C16-HSL (e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate liquid medium. Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Prepare O-C16-HSL dilutions: Prepare a stock solution of O-C16-HSL in a suitable solvent. Make serial dilutions of the O-C16-HSL in the growth medium to achieve the desired final concentrations. Include a solvent-only control.

  • Incubation: Add 100 µL of the bacterial inoculum and 100 µL of the O-C16-HSL dilutions (or control) to the wells of a 96-well plate. Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-72 hours.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the destaining solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Protocol: Quantification of Virulence Factors (Example: Protease Activity)

This protocol describes a method to quantify the production of extracellular proteases, a common virulence factor, in response to O-C16-HSL.

Materials:

  • Bacterial culture of interest

  • Appropriate liquid growth medium

  • This compound (O-C16-HSL)

  • Solvent for O-C16-HSL

  • Skim milk agar plates (e.g., LB agar with 2% skim milk)

  • Sterile culture tubes

Procedure:

  • Culture Preparation: Grow the test bacterium in liquid medium supplemented with different concentrations of O-C16-HSL (and a solvent control) to mid-log or stationary phase.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the cell-free supernatant, which contains the secreted proteases.

  • Protease Assay:

    • On a skim milk agar plate, punch small wells (e.g., 5 mm diameter).

    • Add a fixed volume (e.g., 50 µL) of the cell-free supernatant from each culture condition into separate wells.

    • Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours.

  • Quantification: Measure the diameter of the clear zone (zone of proteolysis) around each well. A larger diameter indicates higher protease activity.

Conclusion and Future Directions

This compound is an important long-chain AHL involved in bacterial quorum sensing. While its role in mediating plant-microbe interactions is emerging, its direct comparative effects on a diverse range of bacterial species remain largely unexplored. The available evidence suggests a role for O-C16-HSL in promoting biofilm formation in Pseudoalteromonas galatheae.

For researchers and drug development professionals, understanding the cross-species activity of O-C16-HSL is crucial. It could act as a broad-spectrum signaling molecule, influencing the behavior of various bacteria in a polymicrobial community, or it may have highly specific targets. Further research employing the standardized protocols outlined in this guide is necessary to elucidate the full spectrum of O-C16-HSL's effects on bacterial physiology. Such studies will be instrumental in developing novel anti-virulence strategies that target bacterial communication pathways.

References

  • Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. (2023).
  • This compound. Immunomart. [Link]
  • Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms. (2002).

Sources

Navigating Cellular Conversations: A Comparative Guide to Transcriptomics of N-3-oxo-hexadecanoyl-L-Homoserine Lactone Exposure

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial communication, N-acyl-homoserine lactones (AHLs) serve as a widespread class of signaling molecules, orchestrating collective behaviors in Gram-negative bacteria through a process known as quorum sensing (QS). Among these, the long-chain N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHHL) has garnered significant attention for its role not only in intra-species coordination but also in inter-kingdom signaling, influencing host cell physiology.[1][2] Understanding the global transcriptomic shifts induced by OHHL is paramount for deciphering its multifaceted roles in pathogenesis, symbiosis, and as a potential target for therapeutic intervention.

This guide provides a comprehensive, comparative analysis of the transcriptomic responses to OHHL exposure across different biological systems. We will delve into the causality behind experimental design, dissect robust methodologies for data acquisition and analysis, and present a synthesized view of the current understanding of OHHL-mediated gene regulation.

The Rationale for Comparative Transcriptomics in OHHL Research

A singular transcriptomic study, while valuable, provides a narrow snapshot of a complex biological phenomenon. By comparing the effects of OHHL across diverse cell types, organisms, and experimental conditions, we can:

  • Identify Conserved and Divergent Responses: Pinpoint core signaling pathways that are universally affected by OHHL, as well as those that are specific to a particular host or bacterial species.

  • Elucidate Context-Dependent Mechanisms: Understand how the cellular environment and genetic background shape the transcriptomic landscape in response to this QS molecule.

  • Strengthen Mechanistic Hypotheses: Converging lines of evidence from multiple studies lend greater confidence to the proposed roles of OHHL in cellular processes.

  • Inform Therapeutic Strategies: A comparative approach can reveal common vulnerabilities or species-specific targets for the development of anti-QS or immunomodulatory drugs.

Experimental Design: The Foundation of Meaningful Comparison

The integrity of any comparative transcriptomic analysis hinges on a well-conceived experimental design. Key considerations when investigating the effects of OHHL include:

  • Choice of Biological System: The selection of the model organism or cell line is critical. Studies have explored the impact of long-chain AHLs on a variety of hosts, including plants (e.g., Arabidopsis thaliana), mammalian cells (e.g., macrophages, epithelial cells), and other microorganisms.[3][4][5] The choice will dictate the biological questions that can be addressed.

  • OHHL Concentration and Exposure Time: The cellular response to AHLs can be dose-dependent.[4] A pilot dose-response experiment is crucial to identify a physiologically relevant concentration that elicits a measurable transcriptomic change without causing widespread cytotoxicity.[6] Similarly, a time-course experiment can capture both early and late transcriptional events, providing a dynamic view of the cellular response.

  • Controls are Paramount: A robust experimental design must include appropriate controls. This typically involves a vehicle control (the solvent used to dissolve OHHL, often DMSO) to account for any effects of the solvent on gene expression.[6]

  • Biological Replicates: To ensure statistical power and account for biological variability, a minimum of three biological replicates for each condition (e.g., control and OHHL-treated) is standard practice.

A Validated Workflow for Comparative Transcriptomics of OHHL Exposure

The following diagram and protocol outline a comprehensive and self-validating workflow for investigating the transcriptomic effects of OHHL.

Transcriptomics_Workflow cluster_experimental Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis start Cell Culture/Organism Growth treatment OHHL Exposure & Vehicle Control start->treatment harvest Sample Harvest & RNA Stabilization treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep rRNA Depletion & Library Preparation qc1->library_prep qc2 Library Quality Control library_prep->qc2 sequencing Next-Generation Sequencing (NGS) qc2->sequencing raw_reads Raw Sequencing Reads (FASTQ) sequencing->raw_reads qc3 Read Quality Control (FastQC) raw_reads->qc3 trimming Adapter & Quality Trimming qc3->trimming alignment Read Alignment to Reference Genome trimming->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway Pathway & Functional Enrichment Analysis dge->pathway

Caption: A comprehensive workflow for comparative transcriptomic analysis of OHHL exposure.

Experimental Protocol: A Step-by-Step Guide

1. Cell Culture and OHHL Treatment:

  • Culture your chosen cells or grow your organism under standard, reproducible conditions.
  • Prepare a stock solution of this compound (Cayman Chemical or equivalent) in sterile DMSO.
  • On the day of the experiment, dilute the OHHL stock solution in fresh culture medium to the desired final concentration. Prepare a vehicle control with an equivalent concentration of DMSO.
  • Replace the medium of your experimental units with the OHHL-containing medium or the vehicle control medium.
  • Incubate for the predetermined exposure time.

2. RNA Extraction and Quality Control:

  • Harvest cells or tissues and immediately stabilize the RNA using a reagent like TRIzol or an RNA stabilization solution (e.g., RNAlater).
  • Extract total RNA using a reputable kit (e.g., Qiagen RNeasy Kit) following the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/280 ratios between 1.8 and 2.1 and A260/230 ratios greater than 1.8.
  • Critically, evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 7 or higher is recommended for downstream RNA-seq applications.

3. RNA-Seq Library Preparation and Sequencing:

  • Due to the high abundance of ribosomal RNA (rRNA), it is essential to perform rRNA depletion to enrich for messenger RNA (mRNA) and other informative RNA species.
  • Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit. This preserves information about the transcribed strand.
  • Perform quality control on the prepared libraries to assess their size distribution and concentration.
  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis (typically 20-30 million reads per sample).[7]

Bioinformatic Analysis: Translating Data into Biological Insight

The raw sequencing data must undergo a rigorous bioinformatic pipeline to identify differentially expressed genes and their associated biological functions.

Data Analysis Workflow

Bioinformatics_Pipeline cluster_preprocessing Data Pre-processing cluster_mapping_quant Mapping & Quantification cluster_dge_functional Differential Expression & Functional Analysis fastqc FastQC: Assess Read Quality trimgalore Trim Galore!: Remove Adapters & Low-Quality Bases fastqc->trimgalore bowtie2 Bowtie2/STAR: Align Reads to Reference Genome trimgalore->bowtie2 htseq HTSeq-count/featureCounts: Quantify Gene Expression bowtie2->htseq deseq2 DESeq2/edgeR: Identify Differentially Expressed Genes htseq->deseq2 go Gene Ontology (GO) Enrichment Analysis deseq2->go kegg KEGG Pathway Analysis deseq2->kegg

Caption: A standard bioinformatic pipeline for RNA-seq data analysis.

Key Bioinformatic Tools and Considerations
  • Quality Control: Tools like FastQC are essential for initial assessment of raw sequencing reads.[8]

  • Trimming: Trim Galore! or similar tools are used to remove adapter sequences and low-quality bases from the reads.[8]

  • Alignment: Reads are then aligned to a reference genome. For bacterial transcriptomics, Bowtie2 is a commonly used aligner.[8]

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Gene Expression (DGE) Analysis: Statistical packages like DESeq2 or edgeR are widely used to identify genes with significant expression changes between the OHHL-treated and control groups.[8][9][10] These tools account for the nuances of count data and are robust for experiments with a limited number of replicates.[10]

  • Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, functional enrichment analysis is performed. This involves identifying over-represented Gene Ontology (GO) terms and KEGG pathways within the set of differentially expressed genes.

Comparative Analysis of Transcriptomic Responses to OHHL

While a universal transcriptomic signature for OHHL is yet to be defined, comparative analysis of existing studies reveals several recurring themes.

Biological SystemKey Upregulated PathwaysKey Downregulated PathwaysSupporting Evidence
Mammalian Macrophages Anti-inflammatory responses, ApoptosisPro-inflammatory cytokine signaling (e.g., TNF-α, IL-6)Studies on other long-chain AHLs like 3-oxo-C12-HSL show suppression of pro-inflammatory cytokines and induction of apoptosis.[4][11][12]
Plant Seedlings (Arabidopsis thaliana) Defense responses, Hormone metabolism, Oxidative stressPrimary metabolismProteomic and transcriptomic studies on similar AHLs indicate the induction of systemic resistance and modulation of plant growth.[3][13][14]
Fungal Pathogens (Candida albicans) Iron and zinc homeostasisAdhesion and biofilm formationTranscriptomic analysis of 3-oxo-C12-HSL exposure in Candida species reveals significant changes in metal ion transport and virulence-related genes.[5]

OHHL-Modulated Signaling Pathways: A Closer Look

Transcriptomic data consistently implicates OHHL and other long-chain AHLs in the modulation of key cellular signaling pathways.

Immune Modulation in Mammalian Cells

Long-chain AHLs, including those structurally similar to OHHL, have been shown to exert immunomodulatory effects, often dampening pro-inflammatory responses. For instance, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) can suppress the production of TNF-α while amplifying the anti-inflammatory cytokine IL-10 in macrophages.[4] This is often associated with the modulation of the NF-κB signaling pathway.[11]

Immune_Modulation OHHL OHHL Cell Macrophage OHHL->Cell NFkB_pathway NF-κB Signaling Pathway Cell->NFkB_pathway Modulates Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) Cell->Anti_inflammatory Promotes Transcription Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Pro_inflammatory Inhibits Transcription

Caption: Simplified diagram of OHHL-mediated immune modulation in macrophages.

Priming of Plant Defenses

In plants, long-chain AHLs can "prime" the immune system for a more robust defense response against pathogens.[1][3] This priming is often associated with the salicylic acid and jasmonic acid signaling pathways, key players in plant immunity.[1][3]

Plant_Defense OHHL OHHL Plant_Cell Plant Cell OHHL->Plant_Cell SA_pathway Salicylic Acid Pathway Plant_Cell->SA_pathway Primes JA_pathway Jasmonic Acid Pathway Plant_Cell->JA_pathway Primes Defense_Genes Defense Gene Expression SA_pathway->Defense_Genes JA_pathway->Defense_Genes Pathogen_Resistance Enhanced Pathogen Resistance Defense_Genes->Pathogen_Resistance

Caption: OHHL-mediated priming of plant defense pathways.

Future Directions and Concluding Remarks

Comparative transcriptomics has proven to be a powerful tool for unraveling the complex cellular responses to the quorum-sensing molecule OHHL. Future research should focus on:

  • Single-cell transcriptomics: To dissect the heterogeneity of cellular responses to OHHL within a population.[15]

  • Multi-omics approaches: Integrating transcriptomics with proteomics, metabolomics, and epigenomics to provide a more holistic view of OHHL's impact.

  • In vivo studies: Validating the findings from in vitro experiments in relevant animal or plant models of infection and symbiosis.

By continuing to employ and refine these comparative approaches, the scientific community can further illuminate the intricate dialogues between bacteria and their hosts, paving the way for novel therapeutic strategies that target these ancient lines of communication.

References

  • Global Expression Analysis of Quorum Sensing-Controlled Genes by RNAseq. (2018). Methods in Molecular Biology. [Link]
  • Bacterial Differential Expression Analysis Methods. (n.d.). PubMed. [Link]
  • SCORE – Smart Consensus Of RNA Expression – a consensus tool for detecting differentially expressed genes in bacteria. (n.d.). RNA-Seq Blog. [Link]
  • Global Expression Analysis of Quorum Sensing-Controlled Genes by RNAseq. (n.d.).
  • Bacterial Differential Expression Analysis Methods. (n.d.).
  • [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages]. (2020). PubMed. [Link]
  • EcoCyc: Encyclopedia of E. coli Genes and Metabolism. (n.d.). EcoCyc. [Link]
  • N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. (2022).
  • Overview of bacterial single-cell RNA-seq workflow a, Single bacteria... (n.d.).
  • What is Differential Gene Expression Analysis?. (n.d.). CD Genomics. [Link]
  • RNA-seq - bacteria. (n.d.). Galaxy Australia Training. [Link]
  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. (n.d.). PubMed Central. [Link]
  • N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts. (2018). PubMed. [Link]
  • A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. (n.d.). PubMed Central. [Link]
  • BacDive | The Bacterial Diversity Metad
  • RNA-Seq Workflow. (n.d.). Bio-Rad. [Link]
  • Ensembl Bacteria. (n.d.). Ensembl. [Link]
  • Workflow - Bacterial RNA-seq. (n.d.). Galaxy Australia Training. [Link]
  • Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. (2014). PLOS One. [Link]
  • BV-BRC: Bacterial and Viral Bioinformatics Resource Center. (n.d.). BV-BRC. [Link]
  • 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors. (n.d.). PubMed Central. [Link]
  • Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks Morphology, Energetics, and Proteome in Host Cells. (2020). PubMed. [Link]
  • A proteomic analysis of Arabidopsis thaliana seedling responses to 3-oxo-octanoyl-homoserine lactone, a bacterial quorum-sensing signal. (2012). PubMed. [Link]
  • Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. (n.d.).
  • N-3-oxo-dodecanoyl-L-homoserine lactone (1), produced by Pseudomonas sp. 16S. (n.d.).
  • The coordinated responses of host plants to diverse N-acyl homoserine lactones. (2024).

Sources

A Comparative Guide to Quorum Sensing Signals: N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bacterial communication, understanding the nuances of quorum sensing (QS) signals is paramount. This guide provides an in-depth comparison of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a less common long-chain acyl-homoserine lactone (AHL), with other prominent QS signals. We will dissect their structures, biological activities, and specificities, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction to Quorum Sensing: The Language of Bacteria

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and synchronize gene expression.[1] This collective behavior is mediated by small, diffusible signaling molecules called autoinducers. When the concentration of these molecules reaches a critical threshold, they interact with cognate receptors to trigger the expression of genes that are most effective when deployed by a large, coordinated group. These processes often include virulence factor production, biofilm formation, and antibiotic resistance.[1]

Bacterial QS signals are structurally diverse and can be broadly categorized, reflecting a fundamental division in the bacterial kingdom:

  • Acyl-Homoserine Lactones (AHLs): The hallmark of many Gram-negative bacteria, AHLs consist of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification.[2] This family, which includes our focus molecule 3-oxo-C16-HSL, is a primary example of intraspecies communication.

  • Auto-Inducing Peptides (AIPs): Gram-positive bacteria typically employ small, post-translationally modified peptides as their QS signals.[5][6][7][8][9] These systems are highly specific to individual species and even strains.

This guide will focus on comparing the long-chain AHL, 3-oxo-C16-HSL, to its more well-studied AHL brethren and the other major classes of QS signals.

The Protagonist: this compound (3-oxo-C16-HSL)

This compound is a long-chain AHL characterized by a 16-carbon acyl chain with an oxo-group at the C3 position. It is considered a less common, or "unusual," long-chain AHL.[10]

  • Producing Organisms: 3-oxo-C16-HSL has been identified in bacterial species such as Agrobacterium vitis and certain strains of Pseudomonas.[10]

  • Signaling Pathway: Like other AHLs, 3-oxo-C16-HSL freely diffuses across the bacterial membrane. Inside the cell, it binds to its cognate cytoplasmic receptor, a protein of the LuxR family. This binding event induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes. This action modulates the transcription of target genes. Long-chain AHLs are known to be detected by receptors like LasR.[10]

AHL_Pathway cluster_outside Extracellular Space cluster_inside Cytoplasm 3_oxo_C16_HSL_out 3-oxo-C16-HSL 3_oxo_C16_HSL_in 3-oxo-C16-HSL 3_oxo_C16_HSL_out->3_oxo_C16_HSL_in Diffusion Complex AHL-Receptor Complex (Dimer) 3_oxo_C16_HSL_in->Complex LuxR LuxR-type Receptor (Monomer) LuxR->Complex Binding & Dimerization DNA lux box Complex->DNA Binds Genes Target Gene Expression (e.g., Virulence, Biofilm) DNA->Genes Activates Transcription

Caption: Canonical AHL signaling pathway for 3-oxo-C16-HSL.

The Comparative Landscape: 3-oxo-C16-HSL vs. Other QS Signals

The efficacy and specificity of a QS signal are determined by its chemical structure. For AHLs, the length and modification of the acyl chain are the primary determinants of biological activity.[1]

Head-to-Head with Other Acyl-Homoserine Lactones (AHLs)

AHLs are broadly classified by the length of their acyl chain: short-chain (C4-C8) and long-chain (C10 and longer). This distinction is critical for receptor specificity.

  • Specificity & Potency: LuxR-type receptors are highly selective. For instance, LasR from Pseudomonas aeruginosa is most potently activated by its native ligand, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL).[11] While 3-oxo-C16-HSL is also a long-chain AHL, its extended acyl chain can decrease its binding affinity and activation potential for receptors optimized for slightly shorter chains like C12 or C14. Generally, receptors are most potently activated by their native AHL, and activity tends to decrease as the acyl chain length deviates from this optimum.[1]

  • Cross-Talk and Inhibition: Non-native AHLs can sometimes bind to a receptor without inducing the conformational change required for activation, thereby acting as competitive inhibitors. For example, simple aliphatic AHLs with C8 and C10 chains have been shown to be effective inhibitors of the LasR and LuxR receptors, respectively.[12] The very long C16 chain of 3-oxo-C16-HSL may confer inhibitory activity against certain LuxR-type receptors that are specific for shorter-chain AHLs.

Table 1: Comparative Activity of Representative Acyl-Homoserine Lactones

Signal MoleculeCommon AbbreviationAcyl Chain LengthTypical Producing OrganismReceptor Target (Example)Relative Activity (EC50 / IC50)
N-Butanoyl-L-HSLC4-HSL4Pseudomonas aeruginosaRhlREC50: ~1 µM
N-3-oxo-Hexanoyl-L-HSL3-oxo-C6-HSL6Vibrio fischeriLuxREC50: ~5-10 nM[13]
N-3-oxo-Dodecanoyl-L-HSL3-oxo-C12-HSL12Pseudomonas aeruginosaLasREC50: ~7.5 nM[11]
N-3-oxo-Hexadecanoyl-L-HSL 3-oxo-C16-HSL 16 Agrobacterium vitis LasR-type Lower potency on LasR compared to 3-oxo-C12-HSL

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific bacterial reporter strain and experimental conditions. The data presented are approximate values collated from various studies for comparative purposes.[11]

Comparison with Other QS Signal Families
FeatureN-3-oxo-hexadecanoyl-L-HSL (AHL Family)Autoinducer-2 (AI-2)Auto-inducing Peptides (AIPs)
Chemical Nature Acyl-Homoserine LactoneFuranosyl borate diesterModified cyclic peptides
Producing Bacteria Gram-negativeGram-negative & Gram-positiveGram-positive[5][6][7][8][9]
Scope of Communication Primarily intraspeciesInterspecies ("Universal")[3][4]Highly species/strain-specific
Receptor Location Cytoplasmic (LuxR-type)Periplasmic (LuxP-type) or CytoplasmicMembrane-bound (Histidine Kinase)
Key Regulated Processes Virulence, Biofilm, MotilityBiofilm formation, Motility, Virulence[3]Virulence, Toxin production
Drug Development Target Specific (e.g., LasR antagonists)Broad-spectrum (LuxS inhibitors)Highly specific (e.g., AgrC antagonists)

Experimental Corner: Methodologies for Comparative Analysis

To rigorously compare QS signals, standardized and reproducible protocols are essential. Here, we provide step-by-step methodologies for key assays, explaining the causality behind experimental choices.

Protocol 1: AHL Detection using a Biosensor Strain

Principle of the Method: Biosensor assays utilize engineered bacterial strains that cannot produce their own AHLs but contain a LuxR-type receptor and a reporter gene (e.g., lacZ, gfp, or lux) fused to a QS-controlled promoter.[14][15] When an active AHL is added exogenously, it binds the receptor and activates reporter gene expression, which can be easily quantified.

Example Biosensor: Agrobacterium tumefaciens KYC55 is a broad-range AHL biosensor that can be used to visualize QS interactions.[16][17]

Step-by-Step Methodology:

  • Prepare Biosensor Plates:

    • Prepare Lullien agar medium and supplement with appropriate antibiotics (e.g., spectinomycin for KYC55).[17]

    • After autoclaving and cooling to ~50°C, add the chromogenic substrate X-Gal (if using a lacZ reporter) and the biosensor culture (e.g., A. tumefaciens KYC55) to the molten agar.

    • Pour the agar into petri dishes and allow them to solidify.

  • Sample Application:

    • Spot known concentrations of your purified QS signals (e.g., 3-oxo-C16-HSL, 3-oxo-C12-HSL) onto sterile paper discs and place them on the agar surface.

    • Alternatively, spot cell-free supernatants from bacterial cultures to be tested.

  • Incubation: Incubate the plates at the optimal temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.

  • Data Acquisition and Interpretation:

    • Qualitative: Observe the zone of color change (e.g., blue for lacZ/X-Gal) or luminescence around the sample. The presence of a zone indicates AHL activity.

    • Semi-Quantitative: Measure the diameter of the colored/luminescent halo. The size of the zone is proportional to the concentration of the active AHL.[11]

    • Controls: Always include a negative control (solvent only) and a positive control (a known, active AHL).

Caption: Workflow for a disc diffusion AHL biosensor assay.

Protocol 2: Comparative Biofilm Quantification

Principle of the Method: The crystal violet (CV) assay is a simple, high-throughput method to quantify biofilm formation.[18] CV is a basic dye that stains both the bacterial cells and extracellular matrix components within the biofilm. The amount of bound dye is proportional to the total biofilm biomass.[19]

Step-by-Step Methodology:

  • Culture Preparation: Grow bacterial cultures (e.g., P. aeruginosa) overnight. Dilute the cultures 1:100 into fresh media in the wells of a 96-well microtiter plate. Add different QS signals at various concentrations to the designated wells.[20]

  • Biofilm Formation: Cover the plate and incubate under static conditions at the appropriate temperature (e.g., 37°C) for 24-48 hours.[20]

  • Washing: Gently discard the planktonic (free-floating) culture from the wells. Wash the wells carefully with water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. This step is critical to avoid high background.[21]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[2]

  • Final Wash: Discard the CV solution and wash the wells again with water to remove excess stain. Allow the plate to air dry completely.[20]

  • Solubilization and Quantification: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.[20][21] Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader.[2][21]

  • Analysis: Higher absorbance values correspond to greater biofilm biomass. Compare the absorbance of wells treated with different QS signals to the untreated control.

Protocol 3: Measuring Virulence Factor Production (Elastase Assay)

Principle of the Method: The LasB elastase is a key virulence factor in P. aeruginosa, and its production is regulated by the LasI/LasR QS system. Elastase activity can be measured using Elastin-Congo Red (ECR) as a substrate. When elastase degrades the ECR, the soluble red dye is released into the supernatant, and its concentration can be measured spectrophotometrically.[22]

Step-by-Step Methodology:

  • Prepare Supernatants: Grow P. aeruginosa cultures with and without the addition of test QS signals (or in a mutant strain that responds to exogenous signals) for 18-24 hours.

  • Isolate Supernatants: Pellet the bacterial cells by centrifugation. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.[22]

  • Enzymatic Reaction:

    • Prepare a 2X ECR solution (e.g., 20 mg/ml ECR in 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).

    • In a microfuge tube, mix your filtered supernatant 1:1 with the 2X ECR solution.

    • Use fresh growth medium as a negative control.[22]

  • Incubation: Incubate the reaction tubes at 37°C with shaking for several hours (e.g., 4-20 hours, optimization may be required).[22]

  • Quantification: Pellet the remaining insoluble ECR by centrifugation. Transfer the supernatant containing the released Congo Red to a cuvette or 96-well plate and measure the absorbance at 495 nm.[22]

  • Analysis: Higher absorbance values indicate higher elastase activity.

Implications for Drug Development

The structural diversity of QS signals has profound implications for antimicrobial drug development. The goal of anti-QS therapies, or "quorum quenching," is to disrupt bacterial communication, thereby attenuating virulence and making bacteria more susceptible to conventional antibiotics and host immune clearance.

  • Structure-Activity Relationship (SAR): The comparative data on AHL activity is crucial for the rational design of potent and selective QS inhibitors. By understanding how modifications to the acyl chain (length, substitutions) and the lactone ring affect binding and activity, medicinal chemists can synthesize novel analogs with improved therapeutic properties, such as enhanced stability and higher affinity for the target receptor.[1]

Conclusion

For researchers in drug development, a deep understanding of these differences—quantified through rigorous experimental assays—is essential for designing effective and selective quorum quenching strategies to combat bacterial infections.

References
  • [5] Targeting Peptide-Based Quorum Sensing Systems for the Treatment of Gram-Positive Bacterial Infections. PubMed.
  • [3] The Quorum-Sensing Molecule Autoinducer 2 Regulates Motility and Flagellar Morphogenesis in Helicobacter pylori. PubMed Central.
  • [6] Development and utilization of peptide-based quorum sensing modulators in Gram-positive bacteria. ResearchGate.
  • [7] Development and utilization of peptide-based quorum sensing modulators in Gram-positive bacteria. CoLab.
  • [20] General Biofilm Assay Protocol. iGEM.
  • [19] Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education.
  • [8] Development and utilization of peptide-based quorum sensing modulators in Gram-positive bacteria. PubMed.
  • LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. FEMS Immunology & Medical Microbiology.
  • Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. SciSpace.
  • N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science.
  • The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. PubMed Central.
  • N-(3-Oxo-acyl)homoserine Lactones Signal Cell Activation through a Mechanism distinct from the Canonical Pathogen-associated Molecular Pattern Recognition Receptor Pathways. ResearchGate.
  • The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition. ASM Journals.
  • Quantification of 3-oxo-C12-HSL (A) and C4-HSL (B) QS signal molecules... ResearchGate.
  • Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed.
  • Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. ResearchGate.
  • Assay of quorum-sensing signals (A) N-(3-oxododecanoyl)-L-homoserine... ResearchGate.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-3-oxo-hexadecanoyl-L-Homoserine Lactone Analogs as Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) analogs and their impact on bacterial quorum sensing (QS). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the efficacy of these molecules as potential QS inhibitors. By understanding how modifications to the core structure of 3-oxo-C16-HSL influence its biological activity, we can better design novel anti-virulence agents to combat bacterial infections.

Introduction: The Language of Bacteria and the Promise of Quorum Quenching

Bacteria, once thought to be simple unicellular organisms, engage in sophisticated cell-to-cell communication to coordinate collective behaviors. This process, known as quorum sensing (QS), allows a population of bacteria to act as a multicellular entity, regulating gene expression in response to cell density.[1] In many Gram-negative bacteria, the primary signaling molecules are N-acyl-homoserine lactones (AHLs).[2][3] These molecules, once they reach a critical concentration, bind to and activate transcriptional regulator proteins, triggering the expression of genes often associated with virulence, biofilm formation, and antibiotic resistance.[1][2]

The long-chain AHL, this compound (3-oxo-C16-HSL), is a key signaling molecule for various bacterial species. Its ability to modulate QS pathways makes it and its analogs prime targets for the development of quorum quenching (QQ) agents.[4] These agents aim to disrupt bacterial communication, thereby attenuating virulence without exerting bactericidal pressure that can lead to resistance.[5] This guide will explore the critical structural features of 3-oxo-C16-HSL analogs that influence their ability to inhibit QS, providing a framework for the rational design of next-generation anti-virulence therapies.

The Core Scaffold: Understanding the Structure-Activity Landscape

The biological activity of 3-oxo-C16-HSL and its analogs is intrinsically linked to three key structural components: the acyl chain, the 3-oxo group, and the homoserine lactone (HSL) ring. Modifications to any of these regions can dramatically alter the molecule's ability to interact with the target receptor, typically a LuxR-type protein such as LasR in Pseudomonas aeruginosa.[3][6]

The Acyl Chain: A Key Determinant of Specificity and Potency

The long C16 acyl chain of 3-oxo-C16-HSL is crucial for its binding affinity and specificity to its cognate receptor.[7] The hydrophobicity of the long chain facilitates passage through the bacterial cell membrane and interaction with the hydrophobic binding pocket of the receptor.[1]

  • Chain Length: While the C16 chain is the natural ligand for some receptors, analogs with slightly shorter or longer chains (e.g., C14, C18) can still exhibit activity, though often with reduced potency.[7] Significant deviation from the optimal chain length typically leads to a loss of agonistic activity and can sometimes result in antagonistic behavior.

  • Modifications to the Terminus: Introducing bulky or functional groups at the terminus of the acyl chain is a common strategy to convert an agonist into an antagonist. For example, the addition of a phenyl group or other cyclic moieties can disrupt the normal binding mode and inhibit receptor activation.[3]

The 3-Oxo Group: A Critical Hydrogen Bond Acceptor

The ketone at the C3 position of the acyl chain is a critical feature for the high-affinity binding of many AHLs to their receptors.[4] It typically acts as a hydrogen bond acceptor, forming a crucial interaction with a specific amino acid residue in the receptor's binding pocket.

  • Removal or Reduction: Removal of the 3-oxo group or its reduction to a hydroxyl (3-hydroxy) group generally leads to a significant decrease in agonistic activity.[7] However, in some cases, 3-hydroxy analogs can still act as weak agonists or even antagonists.

  • Bioisosteric Replacements: Replacing the 3-oxo group with other hydrogen bond acceptors is an area of active research. The goal is to maintain the key interaction while potentially improving other properties like stability or cell permeability.

The Homoserine Lactone Ring: The Anchor of the Molecule

The HSL ring is the conserved structural motif among this class of signaling molecules and is essential for activity.[1] It forms several key hydrogen bonds within the receptor binding site, anchoring the molecule in the correct orientation for activation.

  • Ring Modifications: Altering the HSL ring structure, for instance by creating thiolactone or lactam analogs, often results in a complete loss of agonistic activity.[1] However, some of these modified analogs have been shown to be potent QS inhibitors, acting as competitive antagonists.[1]

  • Stereochemistry: The natural L-configuration of the homoserine lactone is crucial for activity. Analogs with the D-configuration are typically inactive as agonists.

Comparative Analysis of 3-oxo-C16-HSL Analog Activity

The following table summarizes the structure-activity relationships of various long-chain AHL analogs, providing a comparative overview of their inhibitory potential against common QS-regulated phenotypes in Pseudomonas aeruginosa. Due to the limited availability of specific data for a wide range of 3-oxo-C16-HSL analogs, data for closely related long-chain analogs (C12-C18) are included to infer the SAR.

Analog DescriptionModificationTarget PhenotypeObserved ActivityReference(s)
Unsubstituted Long-Chain AHLs Removal of 3-oxo group from C16-HSLBiofilm FormationSignificant reduction in cariogenic biofilms[8]
Acyl chain length variation (C18-HSL)Biofilm FormationSignificant reduction in cariogenic biofilms[8]
Acyl Chain Terminus Modification Phenylacetyl groupBiofilm FormationModerate inhibition[3][6]
4-Bromophenylacetyl groupBiofilm FormationPotent inhibition[3][6]
Lactone Ring Analogs Thiolactone and Lactam derivativesGeneral QS InhibitionOften act as potent antagonists[1]
Heterocyclic Replacements Triazole and Tetrazole analogsGeneral QS InhibitionCan act as potent LasR inhibitors[1]

Note: The activities are generally reported as percentage inhibition or IC50 values in the respective studies. This table provides a qualitative summary.

Experimental Protocols for Evaluating Analog Activity

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the QS inhibitory activity of 3-oxo-C16-HSL analogs.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of test compounds to inhibit the formation of biofilms.

Materials:

  • Pseudomonas aeruginosa PAO1

  • Luria-Bertani (LB) broth

  • 96-well flat-bottom microtiter plates

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa PAO1 in LB broth and incubate overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well plate, add 180 µL of the diluted culture to each well.

  • Compound Addition: Add 20 µL of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[9]

Virulence Factor Production Assays

This assay measures the production of the blue-green pigment pyocyanin, a virulence factor in P. aeruginosa.[6]

Materials:

  • P. aeruginosa PAO1 culture supernatant

  • Chloroform

  • 0.2 N HCl

Procedure:

  • Culture and Treatment: Grow P. aeruginosa PAO1 in the presence of test compounds as described for the biofilm assay.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the supernatant.

  • Extraction: Mix 3 mL of the supernatant with 2 mL of chloroform and vortex. Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase.

  • Acidification: Transfer the chloroform phase to a new tube and add 1 mL of 0.2 N HCl. Vortex and centrifuge. The pyocyanin will move to the upper acidic aqueous phase, turning it pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.[10]

This assay quantifies the activity of elastase, a protease virulence factor.[11]

Materials:

  • P. aeruginosa PAO1 culture supernatant

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Supernatant Preparation: Collect the culture supernatant as described for the pyocyanin assay.

  • Reaction Setup: In a microcentrifuge tube, mix the supernatant with ECR suspended in Tris-HCl buffer.

  • Incubation: Incubate the mixture at 37°C for several hours with shaking.

  • Reaction Termination: Stop the reaction by adding a buffer that precipitates the remaining ECR.

  • Quantification: Centrifuge the tubes and measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released by elastase activity.

LasR-Based Reporter Gene Assay

This assay utilizes an E. coli reporter strain to specifically measure the agonistic or antagonistic activity of compounds on the LasR receptor.[12][13]

Materials:

  • E. coli reporter strain (e.g., containing a plasmid with the lasR gene and a lasI promoter-reporter gene fusion like lacZ or gfp)

  • LB broth with appropriate antibiotics

  • 3-oxo-C12-HSL (the natural ligand for LasR)

  • Test compounds

Procedure:

  • Reporter Strain Culture: Grow the E. coli reporter strain overnight in LB broth with antibiotics.

  • Assay Setup: Dilute the overnight culture and add it to a 96-well plate.

  • Compound and Inducer Addition:

    • For antagonism: Add a fixed, sub-maximal concentration of 3-oxo-C12-HSL and varying concentrations of the test compound.

    • For agonism: Add varying concentrations of the test compound without the natural ligand.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period.

  • Reporter Measurement: Measure the reporter signal (e.g., β-galactosidase activity using ONPG or fluorescence for GFP) and the optical density (OD600) to normalize for cell growth.[14][15]

Visualizing Key Concepts and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

Core Structure of 3-oxo-C16-HSL and Sites of Modification

Caption: Key structural components of 3-oxo-C16-HSL and common modification sites.

Generalized Quorum Sensing Signaling Pathway

G cluster_0 Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI) AHL AHL Signal (e.g., 3-oxo-C16-HSL) AHL_Synthase->AHL Synthesis Receptor Receptor Protein (e.g., LasR) AHL->Receptor Binding & Activation AHL_ext Extracellular AHL Pool AHL->AHL_ext Diffusion Gene_Expression Target Gene Expression Receptor->Gene_Expression Induction AHL_ext->AHL Uptake AHL_ext->AHL_ext Accumulation with increasing cell density

Caption: A simplified diagram of a typical AHL-mediated quorum sensing system.

Experimental Workflow for Biofilm Inhibition Assay

G start Start: Bacterial Culture setup Assay Setup: 96-well plate + Culture + Analogs start->setup incubation Incubation: 24-48h at 37°C setup->incubation wash1 Wash: Remove Planktonic Cells incubation->wash1 stain Stain: Crystal Violet wash1->stain wash2 Wash: Remove Excess Stain stain->wash2 solubilize Solubilize: 30% Acetic Acid wash2->solubilize read Read: Absorbance at 595 nm solubilize->read end End: Quantify Biofilm Inhibition read->end

Caption: Step-by-step workflow of the crystal violet biofilm inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals a delicate interplay between the acyl chain, the 3-oxo group, and the homoserine lactone ring in modulating quorum sensing. While the long acyl chain is a primary determinant of receptor specificity, modifications to the 3-oxo group and the lactone ring are effective strategies for converting natural agonists into potent antagonists. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel analogs.

Future research should focus on synthesizing and testing a broader range of 3-oxo-C16-HSL analogs with diverse modifications to build a more comprehensive SAR database. Furthermore, exploring the in vivo efficacy and pharmacokinetic properties of the most promising inhibitors will be crucial for their translation into clinically viable anti-virulence therapies. The continued investigation into the molecular intricacies of AHL-receptor interactions will undoubtedly pave the way for the development of novel strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

  • Wei, Y., Li, C., Gu, L., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Li, X. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 10, 948687. [Link]
  • Soulère, L., Queneau, Y., & Doutheau, A. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 26(17), 5135. [Link]
  • Wei, Y., Li, C., Gu, L., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Li, X. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 10, 948687. [Link]
  • McInnis, C. E., & Blackwell, H. E. (2011). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. ACS Chemical Biology, 6(5), 483–492. [Link]
  • Wei, Y., Li, C., Gu, L., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, J., & Li, X. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry, 10, 948687. [Link]
  • Ghods, S., Vaneechoutte, M., & Guévremont, R. (1991). Comparison of four procedures for measuring elastase production by Pseudomonas aeruginosa strains from cystic fibrosis patients. Journal of Clinical Microbiology, 29(7), 1331–1336. [Link]
  • Yamamoto, K., & Ishihama, A. (2005). Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter. Protocol Exchange. [Link]
  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., & Blackwell, H. E. (2008). Comparative analyses of N-acylated homoserine lactones reveal unique structural features that dictate their ability to activate or inhibit quorum sensing. Journal of the American Chemical Society, 130(41), 13513–13525. [Link]
  • Turkina, M. V., & Vikström, E. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 13, 1261314. [Link]
  • Khan, A., Singh, P., Srivastava, A., & Singh, S. (2018). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Journal of Basic Microbiology, 58(11), 936–946. [Link]
  • Vijayakumar, S., & Rajakumar, S. (2021). Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology, 15(3), 1369–1377. [Link]
  • Romero, M., Defoirdt, T., De Bondt, B., Bossier, P., Verstraete, W., & Boon, N. (2011). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology, 77(14), 4889–4898. [Link]
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]
  • Essar, D. W., Eberly, L., Hadero, A., & Crawford, I. P. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa: interchangeability of the two anthranilate synthases and evolutionary implications. Journal of Bacteriology, 172(2), 884–900. [Link]
  • de Leseleuc, M., Gnonlonfin, G. J. B., Sanni, A., & Soumanou, M. M. (2012). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Molecules, 17(8), 9108–9121. [Link]
  • Müh, U., Schuster, M., Heim, R., Singh, A., Olson, E. R., & Greenberg, E. P. (2006). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. Journal of Medicinal Chemistry, 49(16), 4977–4980. [Link]
  • Ali, A., & Ramachandran, H. (2017). Interaction of N-3-oxododecanoyl homoserine lactone with transcriptional regulator LasR of Pseudomonas aeruginosa. F1000Research, 6, 187. [Link]
  • Pérez-López, D. J., González-Valdez, J., Kazuya, M., & Wood, T. K. (2016). Pyocyanin and elastase production by marine and clinical P. aeruginosa isolates. Pathogens and Disease, 74(7), ftw072. [Link]
  • Reyes, E. A., Bale, M. J., Cannon, W. H., & Matsen, J. M. (1981). Identification of Pseudomonas aeruginosa by pyocyanin production on Tech agar. Journal of Clinical Microbiology, 13(3), 456–458. [Link]
  • Chang, W.-T., Chen, Y.-C., & Chuang, W. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in Microbiology, 6, 1144. [Link]
  • Varas, L., O'Keeffe, A., Sarrion-Perdigones, A., & Otero, A. (2020). Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. Frontiers in Microbiology, 11, 237. [Link]
  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Blackwell, H. E. (2013). Activity of orsellinaldehyde with E. coli LasR and constitutive reporters.

Sources

A Senior Application Scientist's Guide to Confirming N-3-oxo-hexadecanoyl-L-Homoserine Lactone Function with Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-oxo-C16-HSL in Bacterial Communication

In the intricate world of microbiology, bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This cell-to-cell signaling relies on the production and detection of small signaling molecules called autoinducers. Among the most studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).[1][2][3][4] N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain AHL utilized by various bacterial species, including strains of Agrobacterium vitis and Pseudomonas, to regulate processes critical for their survival and virulence.[5] These processes often include biofilm formation, virulence factor expression, and motility, making the signaling pathways controlled by 3-oxo-C16-HSL prime targets for developing novel anti-virulence strategies.[2][6][7]

Confirming the precise function of 3-oxo-C16-HSL and identifying its regulatory network presents a significant challenge. The complexity of bacterial signaling, potential pathway crosstalk, and the pleiotropic effects of QS make it difficult to attribute specific phenotypes solely to this molecule. This is where the strategic application of chemical probes becomes indispensable. Chemical probes—small molecules designed to selectively interact with a specific biological target—allow for the acute and controlled perturbation of the 3-oxo-C16-HSL signaling pathway, enabling researchers to dissect its function with high precision.

This guide provides a comparative analysis of chemical probes available for studying 3-oxo-C16-HSL function, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to robustly investigate and modulate this key quorum sensing pathway.

Visualizing the Canonical AHL Signaling Pathway

To effectively utilize chemical probes, it is crucial to first understand the target pathway. In many bacteria, long-chain AHLs like 3-oxo-C16-HSL are recognized by a cytoplasmic receptor, a transcriptional regulator of the LuxR family (e.g., LasR in Pseudomonas aeruginosa).[2][8] Upon binding 3-oxo-C16-HSL, the receptor typically dimerizes and undergoes a conformational change, enabling it to bind to specific DNA sequences (often called lux boxes) in the promoter regions of target genes. This binding event initiates the transcription of genes responsible for various collective behaviors.

AHL_Signaling_Pathway cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm AHL 3-oxo-C16-HSL AHL_in 3-oxo-C16-HSL AHL->AHL_in Diffusion Receptor LuxR-type Receptor (e.g., LasR) Complex AHL-Receptor Complex Dimer Active Dimer Complex->Dimer Dimerization DNA Promoter DNA ('lux box') Dimer->DNA Binds Genes Quorum Sensing Target Genes DNA->Genes Activates Transcription Phenotype Virulence, Biofilm, etc. Genes->Phenotype Leads to AHL_in->Receptor Binding

Caption: Canonical AHL quorum sensing pathway.

A Comparative Guide to Chemical Probes for 3-oxo-C16-HSL Systems

Chemical probes for studying AHL pathways can be broadly categorized as antagonists (inhibitors) and agonists (activators). The choice of probe depends on the experimental question: antagonists are used to block the pathway and observe the resulting phenotypic changes, while agonists can be used to prematurely or hyper-activate the system.

Here, we compare several well-characterized chemical probes that act as antagonists for LuxR-type receptors that recognize long-chain AHLs. The ideal probe exhibits high potency (low IC50), high specificity for its target receptor, and minimal off-target effects, including no impact on bacterial growth.

Probe/InhibitorTarget Receptor (Example)Mechanism of ActionReported IC50Key Features & Considerations
V-06-018 LasRCompetitive Antagonist~10 µMA non-AHL scaffold that effectively inhibits LasR.[9] Serves as a good tool for studying LasR-dependent phenotypes.
Brominated Furanones (e.g., C-30) LuxR-type receptorsMultiple proposed mechanisms, including destabilizing the receptorVariable, µM rangeNatural product derivatives; may have broader specificity and potential off-target effects.[10]
Salicylic Acid LasR/RhlR systemsDownregulates expression of QS-controlled virulence factorsHigh µM to mM rangeA simple, widely available molecule, but potency is low and specificity can be a concern.[10]
Itaconic Acid Derivatives LasRCovalent, irreversible inhibitionLow µM rangePotent inhibitors that form a covalent bond with a cysteine residue in the LasR binding pocket.[6][11]

Note: IC50 values can vary significantly depending on the specific bacterial strain, reporter system, and assay conditions used.

Experimental Validation: Protocols for Assessing Probe Efficacy

To confirm the function of 3-oxo-C16-HSL and validate the efficacy of a chemical probe, a multi-assay approach is recommended. Here, we detail two foundational, field-proven protocols: a reporter gene assay for quantifying pathway inhibition and a crystal violet assay for assessing the impact on biofilm formation.

Protocol 1: Reporter Gene Assay for QS Inhibition

This assay provides a quantitative measure of a probe's ability to inhibit the transcriptional activation mediated by the 3-oxo-C16-HSL/receptor complex. It typically utilizes an engineered bacterial strain where a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) is placed under the control of a 3-oxo-C16-HSL-responsive promoter.[10][12][13][14]

Causality Behind Choices:

  • Engineered Reporter Strain: Using a heterologous host like E. coli expressing the specific LuxR-type receptor allows for the isolated study of the target pathway, minimizing interference from other complex regulatory networks present in the native organism.[10]

  • Titration of Components: Titrating both the autoinducer (3-oxo-C16-HSL) and the inhibitor probe is critical for generating a dose-response curve and accurately calculating the IC50 value.

  • Controls: Including a "vehicle" control (e.g., DMSO, the solvent for the probe) is essential to ensure the solvent itself has no effect. A "no autoinducer" control establishes the baseline reporter activity.

Step-by-Step Methodology:

  • Prepare Cultures: Grow an overnight culture of the reporter strain (e.g., E. coli expressing LasR and a PlasI-lacZ fusion) in appropriate media with antibiotics at 37°C with shaking.[10]

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh media and grow to early exponential phase (OD600 ≈ 0.2-0.3).

  • Assay Setup: In a 96-well microtiter plate, add the subcultured bacteria.

  • Add Treatments:

    • Add your chemical probe (inhibitor) across a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add the native autoinducer, 3-oxo-C16-HSL, at a fixed concentration known to cause sub-maximal activation (e.g., its EC50 value, which should be determined empirically, often in the nM range).[10]

    • Controls: Include wells with bacteria + media only, bacteria + vehicle (DMSO), and bacteria + 3-oxo-C16-HSL + vehicle.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • Measure Reporter Activity:

    • For β-galactosidase (lacZ): Lyse the cells and add a substrate like ONPG. Measure the absorbance at 420 nm over time.[15][16]

    • For Luciferase (lux): Measure luminescence using a plate reader. This can often be done with whole cells.[14][17]

  • Data Analysis: Normalize the reporter activity to cell density (OD600) to account for any minor growth effects. Plot the normalized reporter activity against the inhibitor concentration to determine the IC50 value.[15]

Sources

Validating N-3-oxo-hexadecanoyl-L-Homoserine Lactone Findings: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

<

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) stands out as a key signaling molecule, particularly in Gram-negative bacteria.[1][2] This long-chain N-acyl-homoserine lactone (AHL) is a pivotal player in quorum sensing (QS), a cell-density dependent regulatory system that governs a multitude of bacterial behaviors, from biofilm formation to virulence factor production.[1] For researchers and drug developers seeking to understand and manipulate these bacterial conversations, the accurate and unequivocal identification of 3-oxo-C16-HSL is paramount. This guide provides an in-depth comparison of orthogonal methods essential for validating initial findings, ensuring the scientific rigor required for impactful research and therapeutic development.

The principle of orthogonal validation hinges on the use of multiple, independent analytical techniques that rely on different chemical and physical principles. This approach minimizes the risk of false positives and provides a more comprehensive and trustworthy characterization of the target molecule. While liquid chromatography-mass spectrometry (LC-MS) is a powerful primary tool for AHL detection, its findings should be corroborated by at least one, and preferably more, orthogonal methods.[3][4]

The Primary Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is the cornerstone of AHL analysis.[3][4][5] Its high sensitivity and selectivity allow for the detection and quantification of 3-oxo-C16-HSL in complex biological matrices.[3][4][5]

Causality in Method Selection: The choice of reversed-phase liquid chromatography is based on the lipophilic nature of the long acyl side-chain of 3-oxo-C16-HSL.[1] The mass spectrometer provides two critical pieces of information: the mass-to-charge ratio (m/z) of the parent ion, which for 3-oxo-C16-HSL is expected to be around 354.5 [M+H]⁺, and the fragmentation pattern upon collision-induced dissociation (CID). A characteristic fragment ion for AHLs is at m/z 102, corresponding to the homoserine lactone ring.[6][7]

Experimental Protocol: LC-MS/MS Analysis of 3-oxo-C16-HSL
  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.[8]

    • Perform a liquid-liquid extraction of the cell-free supernatant using an equal volume of acidified ethyl acetate (e.g., with 0.1% acetic acid).[8][9]

    • Vigorously shake the mixture in a separatory funnel and collect the organic phase.[8][10]

    • Repeat the extraction twice to maximize recovery.[10]

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.[8][10]

    • Reconstitute the dried extract in a small volume of a suitable solvent like acetonitrile or methanol for LC-MS analysis.[8]

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

    • Ionization Mode: Positive electrospray ionization (+ESI).[3][4]

    • MS/MS Analysis: Monitor for the precursor ion of 3-oxo-C16-HSL and its characteristic product ion (e.g., m/z 354.5 → 102).

Orthogonal Validation Methods: A Comparative Overview

To build a robust case for the presence and identity of 3-oxo-C16-HSL, the following orthogonal methods should be considered.

Method Principle Strengths Weaknesses Typical Application
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of the elemental composition.[6]Unambiguous confirmation of molecular formula.[3][4][6]Does not provide structural information on its own.Confirmation of the elemental composition of the putative 3-oxo-C16-HSL peak from LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.[11]Gold standard for structural elucidation.[11][12]Requires a relatively large amount of pure sample; less sensitive than MS.Definitive structural confirmation of purified 3-oxo-C16-HSL.
Microbiological Bioassays Utilizes reporter bacterial strains that produce a detectable signal (e.g., pigment, light) in response to specific AHLs.[6][7]Provides functional validation of the biological activity.[6] Highly sensitive.[6][7]Can be prone to interference from other compounds in the extract; specificity can be an issue.[6][7]Screening for AHL production and confirming the biological relevance of the detected molecule.
Thin-Layer Chromatography (TLC) with Bio-overlay Separates compounds based on their polarity, followed by detection using a bioassay.[7][9][10]Simple, inexpensive, and provides a visual confirmation of activity at a specific retention factor (Rf).Lower resolution compared to HPLC; semi-quantitative at best.Rapid screening of extracts for AHL activity and comparison with synthetic standards.

In-Depth Look at Orthogonal Methodologies

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides a nominal mass, HRMS instruments like Orbitrap or TOF analyzers deliver mass accuracy in the low ppm range.[3][4][6] This level of precision allows for the confident assignment of a molecular formula, a critical step in differentiating 3-oxo-C16-HSL from other isobaric compounds that may co-elute.

Trustworthiness: A measured mass that matches the theoretical mass of 3-oxo-C16-HSL within a narrow tolerance (e.g., <5 ppm) provides very strong evidence for its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the ultimate arbiter of molecular structure.[11] For 3-oxo-C16-HSL, ¹H and ¹³C NMR spectra will reveal the characteristic signals for the homoserine lactone ring, the long acyl chain, and the 3-oxo group.[11] 2D NMR experiments like COSY and HMBC can be used to piece together the complete molecular framework.

Trustworthiness: An unambiguous NMR spectrum that matches a reference spectrum or is consistent with the proposed structure of 3-oxo-C16-HSL is considered definitive proof of its identity.

Microbiological Bioassays

Expertise & Experience: Bioassays provide a functional dimension to the validation process.[6] Reporter strains are genetically engineered bacteria that express a reporter gene (e.g., producing a colored pigment like violacein in Chromobacterium violaceum or bioluminescence in E. coli) in the presence of specific AHLs.[6][13][14] The choice of reporter strain is crucial, as they exhibit varying specificities for different AHLs.[6][7] For the long-chain 3-oxo-C16-HSL, a reporter strain with a cognate LuxR receptor that responds to this specific molecule would be ideal.

Trustworthiness: A positive result in a bioassay demonstrates that the compound is not only structurally similar but also biologically active, a key piece of information for drug development professionals.

  • Prepare a lawn of the reporter strain on an appropriate agar medium.

  • Spot a small amount of the bacterial extract onto the surface of the agar.

  • Spot a synthetic standard of 3-oxo-C16-HSL as a positive control and a solvent blank as a negative control.

  • Incubate the plate under appropriate conditions.

  • Observe for the production of the reporter signal (e.g., a colored halo) around the spots.

Thin-Layer Chromatography (TLC) with Bio-overlay

Expertise & Experience: This technique combines a simple chromatographic separation with a bioassay for detection.[7][9][10] The bacterial extract and a synthetic standard are spotted onto a reversed-phase TLC plate and developed in a suitable solvent system.[7][10] After development, the plate is overlaid with a thin layer of agar containing the reporter strain.[7]

Trustworthiness: The appearance of a colored or luminescent spot on the bio-overlay at the same retention factor (Rf) as the synthetic standard provides strong evidence for the presence of a biologically active compound with similar chromatographic properties to 3-oxo-C16-HSL.

Visualizing the Workflow

Orthogonal_Validation_Workflow cluster_extraction Sample Preparation cluster_primary Primary Analysis cluster_validation Orthogonal Validation BacterialCulture Bacterial Culture Supernatant Cell-Free Supernatant BacterialCulture->Supernatant Extraction Liquid-Liquid Extraction Supernatant->Extraction DriedExtract Dried Extract Extraction->DriedExtract LCMS LC-MS/MS Analysis DriedExtract->LCMS Initial Identification Bioassay Microbiological Bioassay DriedExtract->Bioassay Confirm Activity TLC TLC with Bio-overlay DriedExtract->TLC Confirm Activity & Rf HRMS High-Resolution MS LCMS->HRMS Confirm Formula NMR NMR Spectroscopy LCMS->NMR Confirm Structure Final Validated Finding HRMS->Final NMR->Final Bioassay->Final TLC->Final

Caption: Workflow for the orthogonal validation of 3-oxo-C16-HSL findings.

Signaling Pathway Context

The identification of 3-oxo-C16-HSL is often the first step in understanding its role in a specific bacterial quorum-sensing circuit.

Sources

A Senior Application Scientist's Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL): A Comparative Meta-Analysis of Current Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a lesser-studied yet significant long-chain acyl-homoserine lactone (AHL). Unlike its more famous counterparts, such as 3-oxo-C12-HSL from Pseudomonas aeruginosa, 3-oxo-C16-HSL presents unique characteristics in quorum sensing (QS) signaling. This document synthesizes data from various studies to provide a comparative analysis of its function, its performance against other AHLs, and detailed protocols for its investigation. Our objective is to equip you with the necessary technical insights and field-proven methodologies to advance your research in this area.

Introduction: The Significance of 3-oxo-C16-HSL in Bacterial Communication

Quorum sensing is a sophisticated system of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process is mediated by signaling molecules called autoinducers, with AHLs being the hallmark of many Gram-negative bacteria.[1][2] The specificity of this system is largely determined by the structure of the AHL, which consists of a conserved homoserine lactone ring and a variable acyl side chain.[2]

This compound (3-oxo-C16-HSL) is a long-chain AHL produced by certain bacterial species, including strains of Agrobacterium vitis and some Pseudomonas species.[3] Its extended 16-carbon acyl chain distinguishes it from the more commonly studied short- and medium-chain AHLs. This structural feature has profound implications for its solubility, diffusion, and receptor-binding affinity, making it a molecule of significant interest for understanding the nuances of QS and for developing novel anti-virulence strategies.

Mechanism of Action: The Canonical AHL Signaling Pathway

The activity of 3-oxo-C16-HSL, like other AHLs, is primarily mediated through its interaction with a cognate LuxR-type transcriptional regulator. The general mechanism is a paradigm of density-dependent gene regulation.

The Signaling Cascade:
  • Synthesis: A LuxI-type synthase enzyme synthesizes 3-oxo-C16-HSL from cellular precursors.

  • Accumulation: At low cell densities, the molecule diffuses across the cell membrane into the extracellular environment. As the bacterial population grows, its concentration increases both inside and outside the cells.

  • Binding and Activation: Once a threshold concentration is reached, 3-oxo-C16-HSL binds to its specific LuxR-type receptor protein in the cytoplasm.[1] This binding event typically induces a conformational change in the receptor, promoting its dimerization.

  • Gene Regulation: The activated LuxR/3-oxo-C16-HSL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event modulates the expression of a suite of genes, often controlling virulence, biofilm formation, and secondary metabolite production.[1]

Caption: Canonical quorum sensing pathway mediated by 3-oxo-C16-HSL.

Comparative Analysis of Bioactivities

While comprehensive meta-analyses focusing solely on 3-oxo-C16-HSL are scarce, we can synthesize data from comparative studies to evaluate its performance relative to other AHLs. Long-chain AHLs like 3-oxo-C16-HSL are known to be involved in priming plants for systemic acquired resistance against pathogens.[3]

AHL MoleculeProducing Bacteria (Example)Key Regulated PhenotypesEffective Concentration RangeReference
3-oxo-C16-HSL Agrobacterium vitis, Pseudomonas sp.Virulence, Biofilm Formation, Plant Immune PrimingMicromolar (µM)[3][4]
3-oxo-C12-HSL Pseudomonas aeruginosaVirulence (Elastase, Pyocyanin), Biofilm Formation, Host Immune ModulationNanomolar (nM) to low µM[5]
3-oxo-C8-HSL Agrobacterium tumefaciensPlasmid Conjugation, VirulenceNanomolar (nM)[6]
3-oxo-C6-HSL Vibrio fischeri, Yersinia enterocoliticaBioluminescence, Motility, Biofilm FormationNanomolar (nM)[6][7]
C4-HSL Pseudomonas aeruginosaVirulence, Biofilm MaturationMicromolar (µM)[8]

Key Insights from Comparison:

  • Receptor Specificity: Long-chain AHLs like 3-oxo-C16-HSL often exhibit high specificity for their cognate LuxR-type receptors. However, cross-talk can occur. For instance, the LasR receptor of P. aeruginosa, which natively binds 3-oxo-C12-HSL, can also detect other long-chain AHLs, albeit with different efficiencies.[3]

  • Potency: Generally, AHLs with shorter to medium-length acyl chains (C6-C12) tend to be active at lower (nanomolar) concentrations compared to very long-chain AHLs. This is often attributed to differences in membrane permeability and binding affinities with their respective receptors.

  • Biological Role: While many AHLs regulate virulence in pathogenic contexts, some, including long-chain AHLs, play crucial roles in symbiotic relationships and plant defense priming.[3] This highlights the diverse evolutionary pressures shaping these signaling systems.

Experimental Protocols for the Study of 3-oxo-C16-HSL

To ensure robust and reproducible results, standardized methodologies are paramount. Here, we detail a validated workflow for the extraction, detection, and quantification of 3-oxo-C16-HSL from bacterial cultures.

Workflow for AHL Analysis

AHL_Analysis_Workflow cluster_detection Detection Methods Culture 1. Bacterial Culture (Stationary Phase) Centrifuge 2. Centrifugation (Separate cells & supernatant) Culture->Centrifuge Extract 3. Liquid-Liquid Extraction (Acidified Ethyl Acetate) Centrifuge->Extract Use Supernatant Evaporate 4. Solvent Evaporation (Rotary Evaporator) Extract->Evaporate Resuspend 5. Resuspend Extract (Acetonitrile/Methanol) Evaporate->Resuspend Detect 6. Detection & Quantification Resuspend->Detect Bioassay A. Biosensor Assay (e.g., A. tumefaciens A136) Detect->Bioassay TLC B. TLC Overlay Detect->TLC LCMS C. LC-MS/MS (Gold Standard) Detect->LCMS

Caption: A typical experimental workflow for AHL extraction and analysis.

Detailed Protocol: Liquid-Liquid Extraction of 3-oxo-C16-HSL

This protocol is optimized for the recovery of long-chain, relatively non-polar AHLs from culture supernatants.

Causality Statement: The use of acidified ethyl acetate is critical. The acidic conditions (e.g., 0.1% acetic acid) ensure the homoserine lactone ring remains protonated and closed, while the ethyl acetate serves as an effective organic solvent to partition the lipophilic AHL away from the aqueous culture medium.[9]

Materials:

  • Bacterial culture supernatant (stationary phase)

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • 500 mL separatory funnel

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase, where AHL production is typically maximal.

  • Harvest Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully decant the cell-free supernatant into a clean flask.

  • Acidification: Acidify the supernatant by adding glacial acetic acid to a final concentration of 0.1% (v/v). This step improves the extraction efficiency of AHLs.

  • First Extraction: Pour the acidified supernatant into a separatory funnel. Add an equal volume of acidified ethyl acetate (containing 0.1% acetic acid).

  • Mixing: Stopper the funnel and invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking, which can lead to the formation of stable emulsions.

  • Phase Separation: Allow the funnel to stand until the aqueous and organic (top) layers have clearly separated.

  • Collect Organic Phase: Drain the lower aqueous layer and collect the upper ethyl acetate layer into a clean round-bottom flask.

  • Repeat Extraction: Repeat the extraction (steps 4-7) on the aqueous phase one more time to maximize recovery. Pool the ethyl acetate fractions.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator at a temperature not exceeding 40-45°C to prevent thermal degradation of the AHLs.[10]

  • Final Step: Once the solvent is fully evaporated, resuspend the dried extract in a small, precise volume (e.g., 1 mL) of acetonitrile or methanol for subsequent analysis. Store the extract at -20°C.[10]

Self-Validation: To ensure the observed activity is not an artifact, always run a parallel extraction on sterile, uninoculated culture medium. This serves as a negative control and should yield no activity in subsequent bioassays.

Protocol: Biosensor Plate Assay for Detection

Biosensors are bacterial strains engineered to produce a detectable signal (e.g., light, pigment) in the presence of specific AHLs. Agrobacterium tumefaciens A136 (pCF218)(pCF372) is a common biosensor that is responsive to a broad range of AHLs.

Materials:

  • Biosensor strain (e.g., A. tumefaciens A136)

  • Appropriate growth medium (e.g., LB agar)

  • X-Gal solution (if using a lacZ-based reporter)

  • AHL extract and synthetic 3-oxo-C16-HSL standard

  • Petri dishes

Procedure:

  • Prepare Plates: Prepare agar plates seeded with an overnight culture of the biosensor strain.

  • Spot Samples: Once the agar has solidified, carefully spot a small volume (e.g., 5-10 µL) of your AHL extract, the negative control extract, and a series of synthetic 3-oxo-C16-HSL standards (at known concentrations) onto the surface of the agar.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 30°C) for 24-48 hours.[11]

  • Observation: A positive result is indicated by the appearance of a colored or luminescent zone around the spot. The size and intensity of the zone are proportional to the concentration of the AHL in the sample.

  • Quantification: By comparing the zone of activity from your extract to those of the standards, you can semi-quantitatively estimate the AHL concentration. For precise quantification, analytical methods like LC-MS are required.[12]

Challenges and Future Directions

The study of 3-oxo-C16-HSL and other long-chain AHLs is not without its challenges. Their low aqueous solubility can complicate bioassays, and their production by non-classical model organisms means their regulatory networks are less understood.

Future research should focus on:

  • Identifying Novel Producers: Screening diverse environmental and clinical isolates to identify new bacterial species that produce 3-oxo-C16-HSL.

  • Elucidating Regulatory Networks: Using transcriptomics (RNA-seq) and proteomics to identify the full set of genes and proteins regulated by the 3-oxo-C16-HSL/LuxR system in its native producers.

  • Investigating Host Interactions: Exploring the immunomodulatory effects of 3-oxo-C16-HSL on eukaryotic cells, an area where its long acyl chain may confer unique membrane-interacting properties.[13]

  • Developing Specific Inhibitors: Designing antagonist molecules that specifically block the 3-oxo-C16-HSL receptor as potential anti-virulence agents for pathogens that utilize this signaling system.

By building upon the foundational knowledge and employing the robust methodologies outlined in this guide, the scientific community can further unravel the complexities of long-chain AHL signaling and harness this understanding for therapeutic and biotechnological advancements.

References

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Wezeman, R. J., Mattmann, M. E., Lin, Q., & Blackwell, H. E. (n.d.). Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing. PubMed Central. [Link]
  • Gemi, O., & Gemi, Z. (2018, May 14). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors that share a common native ligand yet inversely regulate virulence.
  • Nagarajan, R., Kulkarni, C. A., Kulkarni, R., Kulkarni, M. J., & Price, P. A. (2015). A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. PubMed. [Link]
  • Mion, S., D'Angelo, F., Argenziano, M., Azzariti, A., Perrone, M. G., Catto, M., & Carotti, A. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers. [Link]
  • Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (n.d.). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo.
  • Wei, Z., Li, T., Gu, Y., Zhang, Q., Li, J., & Li, Y. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]
  • Kim, H. S., Kim, Y. J., Kim, W., Kim, J. M., & Cho, Y. H. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. PubMed. [Link]
  • Kim, H. S., Kim, Y. J., Kim, W., Kim, J. M., & Cho, Y. H. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response.
  • Dandekar, A. A., Chugani, S., & Greenberg, E. P. (n.d.). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. Espace INRS. [Link]
  • iGEM Team Michigan. (2019). Team:Michigan/Experiment. igem.org. [Link]
  • Wang, Y., Zhang, J., Liu, Q., Li, Z., & Wang, H. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. PubMed Central. [Link]
  • ResearchGate. (2025, August 6). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones | Request PDF.
  • Schaefer, A. L., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (n.d.). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry.
  • Li, Z., Wang, Y., Wang, H., & Zhang, J. (n.d.). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay.
  • Glucksam-Galnoy, Y., Sananes, R., Silberstein, N., Krief, P., Kravchenko, V. V., Meijler, M. M., & Zor, T. (2013).
  • ResearchGate. (n.d.). Dose response of 3-Oxo-N and competition between 3-Oxo-N and C12-HSL....
  • ResearchGate. (n.d.). Addition of purified 3-oxo-C12-HSL did not influence (A) growth of a....
  • Jyoti, A., Kumar, A., Kumar, A., & Gupta, A. (2017). Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. PubMed. [Link]
  • Schaefer, A. L., Greenberg, E. P., Oliver, A. M., Oda, Y., & Harwood, C. S. (2008). Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain N-acyl-homoserine lactone (AHL), is a pivotal molecule in the study of bacterial quorum sensing[1][2][3]. While its primary application lies in unraveling microbial communication, its proper disposal is paramount to ensuring laboratory safety and environmental integrity.

This guide provides a direct, procedurally-focused plan for the safe handling and disposal of 3-oxo-C16-HSL. Moving beyond a simple checklist, we will explore the chemical rationale behind these protocols, ensuring that our disposal methods are not just compliant, but scientifically sound.

Hazard Assessment and Core Safety Principles

A thorough understanding of a compound's hazard profile is the foundation of safe handling. The Safety Data Sheet (SDS) for this compound (CAS Number: 92544-83-7) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[4]. However, it is a core principle of laboratory safety to treat all non-characterized substances with a degree of caution. Furthermore, related compounds, such as N-3-oxo-dodecanoyl-L-Homoserine lactone, are listed as "Harmful if swallowed"[5]. Therefore, we will adopt a conservative approach, adhering to universal safety precautions.

All handling and disposal procedures must be conducted in accordance with the Occupational Safety & Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP)[6][7].

Table 1: Mandatory Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Nitrile glovesProvides a robust barrier against dermal contact and incidental splashes.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of chemical solutions during preparation and disposal.
Body Protection Standard laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.

The Disposal Strategy: Inactivation and Compliance

Our disposal strategy is built on two pillars: the chemical inactivation of the molecule's biological activity and strict adherence to institutional and federal waste disposal regulations. The primary functional group of concern is the homoserine lactone ring, which is essential for its role in quorum sensing. By chemically cleaving this ring, we render the molecule biologically inert before it enters the waste stream.

The following workflow diagram illustrates this comprehensive approach, from initial waste generation to final collection by environmental health and safety professionals.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Active Treatment cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A Aqueous Waste (e.g., buffer solutions, media) C Chemical Inactivation via Alkaline Hydrolysis A->C Treat liquid waste B Solid Waste (e.g., tips, tubes, gloves) E Segregate Sharps B->E F Segregate Non-Sharp Solid Waste B->F D Neutralization to pH ~7.0 C->D After overnight incubation G Collect in Labeled Hazardous Waste Container D->G Consolidate treated liquid E->G F->G H Transfer to Institutional EHS for Final Disposal G->H Scheduled Pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-3-oxo-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for your safety. The recommendations herein are based on a precautionary approach, drawing from general laboratory safety best practices and data for structurally similar compounds, due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule.[1]

Core Principles: A Risk-Based Approach to Safety

Before handling any chemical, a thorough risk assessment is paramount.[2] For 3-oxo-C16-HSL, while one Safety Data Sheet indicates it is not classified as hazardous under the Globally Harmonized System (GHS), a conservative stance is warranted.[3] Structurally similar N-acyl-homoserine lactones (AHLs) may present hazards, and it is our responsibility to mitigate all potential risks.[4][5] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on a written chemical hygiene plan and that SDSs for all chemicals are readily available.[6][7]

The foundational principle is to minimize exposure through all potential routes: inhalation, ingestion, skin, and eye contact. This is achieved through a combination of engineering controls (like fume hoods), administrative controls (procedural discipline), and the last line of defense: Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Selection: A Task-Specific Framework

The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Eye and Face Protection
  • For Low-Volume/Low-Concentration Solutions: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[8]

  • For Handling Powders or Large Volumes (>1L): Chemical splash goggles are mandatory to provide a complete seal around the eyes. When there is a significant splash hazard, a face shield should be worn over the safety goggles.[1][8]

The causality here is straightforward: powders can become airborne and easily enter the eyes, while larger liquid volumes increase the probability and severity of a potential splash.

Hand Protection
  • Standard Practice: Nitrile gloves are the recommended choice for handling 3-oxo-C16-HSL in both solid and solution form.[1][8] Nitrile provides good chemical resistance and is a common standard in laboratory settings.

  • Best Practices: Always inspect gloves for any signs of degradation or punctures before use. To prevent cross-contamination, remove gloves and wash hands thoroughly with soap and water before leaving the work area or handling personal items.[9] For tasks involving larger quantities or prolonged handling, consider double-gloving.

Body Protection

A standard, fully-buttoned laboratory coat is required to protect against spills and splashes.[8] For handling gram-scale quantities or in the event of a large spill, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[1]

Respiratory Protection

The primary inhalation risk comes from the aerosolization of the fine powder.

  • Weighing and Handling Solids: All work with solid 3-oxo-C16-HSL must be conducted in a certified chemical fume hood to control airborne particles.[1] An N95-rated respirator or its equivalent should also be worn as a supplementary precaution.[1]

  • Handling Solutions: Respiratory protection is not generally required when working with solutions in a well-ventilated area, as the risk of inhalation is significantly reduced.[8]

PPE Specification Summary

The following table summarizes the recommended PPE for various operational scenarios.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Small Quantities (mg scale) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator (when handling powder)
Handling Large Quantities (g scale or >1L) Chemical safety goggles, face shieldChemical-resistant nitrile gloves (double-gloved)Chemical-resistant lab coat or apronUse of a chemical fume hood is mandatory. Respirator with an organic vapor cartridge recommended.
Emergency (Spill or Exposure) Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA) may be necessary depending on spill size and ventilation.

This table is based on recommendations for N-(3-oxohexanoyl)-L-homoserine lactone and general laboratory safety best practices.[1]

Step-by-Step Operational Plan

A disciplined, systematic workflow is essential for safety and experimental integrity.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Assemble All Equipment & Reagents prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Ensure Spill Kit is Accessible prep_3->prep_4 handling_1 Work in Fume Hood (for solids) prep_4->handling_1 handling_2 Weigh Compound / Prepare Solution handling_1->handling_2 handling_3 Keep Containers Tightly Closed handling_2->handling_3 post_1 Decontaminate Equipment & Work Area handling_3->post_1 post_2 Doff PPE Correctly post_1->post_2 post_3 Dispose of Waste Properly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: A standard workflow for safely handling 3-oxo-C16-HSL.

  • Preparation :

    • Ensure your work area, preferably a chemical fume hood, is clean and well-ventilated.[1]

    • Assemble all necessary equipment, including a designated waste container.

    • Don the appropriate PPE as outlined in the table above.

    • Locate and ensure accessibility of the nearest spill kit, safety shower, and eyewash station.[2]

  • Handling :

    • When weighing the solid compound, perform the task within a fume hood to prevent inhalation of dust particles.[1]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Maintain situational awareness. Avoid direct contact with skin, eyes, and clothing.[1] Keep all containers closed when not in use.

  • Post-Handling :

    • Thoroughly clean and decontaminate the work area and any equipment used.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water, even if gloves were worn.[1][9]

Disposal Plan: A Critical Final Step

All waste containing this compound must be treated as hazardous chemical waste.[1]

  • Contaminated PPE : Used gloves, weigh boats, and other disposable items should be placed in a designated, sealed hazardous waste container.

  • Solid Waste : Collect any unused solid compound and contaminated materials in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Collect solutions in a designated, sealed, and properly labeled hazardous waste container.

Crucial Note : Never dispose of this compound or its waste down the drain or in the regular trash.[1] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention if irritation develops.[1][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][9]

  • Spill : For a small spill, use an appropriate spill kit to absorb the material, then place it in a sealed container for hazardous waste disposal. Ensure you are wearing the appropriate emergency-level PPE during cleanup.

PPE Selection Workflow

This diagram provides a logical pathway for selecting the appropriate level of personal protective equipment.

PPE_Workflow decision decision action action start Start: Handling 3-oxo-C16-HSL decision_form Solid or Liquid Form? start->decision_form Define Task end Proceed with Work decision_solid Weighing or Transferring Powder? decision_form->decision_solid Solid action_liquid Standard PPE* (Safety glasses, Nitrile gloves, Lab coat) decision_form->action_liquid Liquid action_solid_ppe Mandatory: Fume Hood Recommended: N95 Respirator + Standard PPE* decision_solid->action_solid_ppe Yes decision_quantity Quantity > gram scale or > 1L? action_liquid->decision_quantity action_solid_ppe->decision_quantity decision_quantity->end No action_large_quant Upgrade to: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron decision_quantity->action_large_quant Yes action_large_quant->end

Caption: Decision workflow for selecting task-appropriate PPE.

References

  • Personal protective equipment for handling N-(3-oxohexanoyl)-L-homoserine lactone - Benchchem. Source
  • School Chemistry Labor
  • Personal protective equipment for handling DL-Homoserine - Benchchem. Source
  • This compound - Safety D
  • Guidelines for safe handling of powders and bulk solids. Source
  • N-(3-Oxododecanoyl)
  • The OSHA Chemical Storage Requirements - Capital Resin Corpor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability - BulkInside. Source
  • This compound - Immunomart. Source
  • N-(3-Oxohexadecanoyl)-L-homoserine lactone - Caltag Medsystems. Source
  • N-3-oxo-dodecanoyl-L-Homoserine lactone - Safety D
  • N-3-Oxo-Dodecanoyl-L-Homoserine Lactone | C16H27NO4 | CID 3246941 - PubChem. Source
  • A Comprehensive Guide to Safe Powder Handling - BFM® Fitting. Source
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. Source

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-3-oxo-hexadecanoyl-L-Homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-3-oxo-hexadecanoyl-L-Homoserine lactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.